Product packaging for (1-Fluorocyclobutyl)methanol(Cat. No.:CAS No. 1301207-68-0)

(1-Fluorocyclobutyl)methanol

Cat. No.: B592469
CAS No.: 1301207-68-0
M. Wt: 104.124
InChI Key: KKIPAQKFWDBCFV-UHFFFAOYSA-N
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Description

1-Fluorocyclobutanemethanol is a reactant in the preparation of CE-156811, a novel potent antibacterial analog derived from hygromycin A.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9FO B592469 (1-Fluorocyclobutyl)methanol CAS No. 1301207-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-fluorocyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c6-5(4-7)2-1-3-5/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIPAQKFWDBCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301207-68-0
Record name (1-fluorocyclobutyl)methanol
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Foundational & Exploratory

(1-Fluorocyclobutyl)methanol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (1-Fluorocyclobutyl)methanol

Abstract

This compound is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of a 1-fluoro-1-(hydroxymethyl)cyclobutane motif can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, including metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed examination of the primary synthetic pathways to this compound, offering field-proven insights into experimental design, mechanistic considerations, and practical execution for researchers in drug development and organic synthesis.

Introduction: The Strategic Value of the Fluorinated Cyclobutane Scaffold

The cyclobutane ring, as a conformationally constrained, sp³-rich scaffold, is an increasingly sought-after motif in modern drug design. When functionalized with fluorine—the most electronegative element—its properties are profoundly modulated. The specific constitutional isomer, this compound (CAS No. 1301207-68-0), places a fluorine atom and a hydroxymethyl group on the same quaternary carbon. This arrangement introduces a unique stereoelectronic environment, making it an attractive building block for creating novel chemical entities with tailored properties.

This guide will focus on two robust and strategically distinct synthetic routes:

  • Pathway A: Nucleophilic Deoxyfluorination of a Tertiary Alcohol Precursor.

  • Pathway B: Ring-Opening of a Spirocyclic Oxetane with a Fluoride Source.

Each pathway will be analyzed for its advantages, challenges, and the chemical principles governing each transformation.

Pathway A: Deoxyfluorination of 1-(Hydroxymethyl)cyclobutanol

This strategy is a classic and reliable approach, building the carbon skeleton first and then introducing the key fluorine atom in a late-stage transformation. The core of this pathway is the conversion of a tertiary hydroxyl group into a C-F bond, a transformation that requires specific and potent fluorinating agents.

Retrosynthetic Analysis & Strategy

The most direct precursor for this pathway is the tertiary alcohol 1-(hydroxymethyl)cyclobutanol (3) . This diol can be synthesized from a commercially available starting material, diethyl 1,1-cyclobutanedicarboxylate (1) , via a robust reduction.

Retrosynthesis_A target This compound precursor1 1-(Hydroxymethyl)cyclobutanol (3) target->precursor1 Deoxyfluorination precursor2 Diethyl 1,1-cyclobutanedicarboxylate (1) precursor1->precursor2 Reduction (e.g., LiAlH4) Synthesis_A1 cluster_r cluster_p r r_img r_name Diethyl 1,1-cyclobutanedicarboxylate (1) p_name 1-(Hydroxymethyl)cyclobutanol (3) r_name->p_name 1. LiAlH4, THF, 0 °C to RT 2. H2O, NaOH(aq), Workup p p_img Synthesis_A2 cluster_r cluster_p r r_img r_name 1-(Hydroxymethyl)cyclobutanol (3) p_name This compound (4) r_name->p_name Deoxo-Fluor®, CH2Cl2 0 °C to RT p p_img Retrosynthesis_B target This compound precursor1 1-Oxaspiro[2.3]hexane (6) target->precursor1 Fluoride Ring-Opening precursor2 Cyclobutanone (5) precursor1->precursor2 Corey-Chaykovsky Epoxidation Synthesis_B1

(1-Fluorocyclobutyl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-Fluorocyclobutyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a key fluorinated building block increasingly utilized by researchers and scientists in the field of medicinal chemistry. The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] This guide provides a comprehensive technical overview of this compound, detailing its core chemical properties, synthetic pathways, reactivity, and critical applications, with a focus on its role in the development of novel therapeutics. As a saturated carbocycle, the cyclobutane motif provides a three-dimensional exit vector from a core scaffold, while the geminal fluoro- and hydroxymethyl- substituents offer unique steric and electronic properties combined with a versatile chemical handle for further elaboration.

Core Chemical and Physical Properties

The distinct properties of this compound arise from the interplay between the strained four-membered ring, the highly electronegative fluorine atom, and the reactive primary alcohol. These features dictate its behavior in chemical reactions and biological systems.

Molecular Structure

The structure consists of a cyclobutane ring with a fluorine atom and a hydroxymethyl group (-CH₂OH) attached to the same carbon atom (C1).

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented below. These values, particularly LogP and pKa, are critical for predicting the compound's behavior in physiological environments and its potential as a fragment in drug design.

PropertyValueSource
CAS Number 1301207-68-0[2][3]
Molecular Formula C₅H₉FO[2][3]
Molecular Weight 104.12 g/mol [2][3]
Boiling Point 129.9 ± 13.0 °C (Predicted)[2]
Density 1.08 ± 0.1 g/cm³ (Predicted)[2]
pKa 15.05 ± 0.10 (Predicted)[2][3]
LogP 0.87090 (Predicted)[2]
Topological Polar Surface Area 20.23 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Spectroscopic Profile (¹H and ¹³C NMR)

While a specific experimental spectrum is not provided, the expected Nuclear Magnetic Resonance (NMR) signals can be predicted. NMR spectroscopy is the primary technique for structural confirmation. The chemical shifts are highly dependent on the deuterated solvent used.[4][5][6]

  • ¹H NMR: The spectrum would feature complex multiplets for the six cyclobutyl protons. The protons on the carbon bearing the fluorine atom will show coupling to fluorine. The two protons of the hydroxymethyl (-CH₂OH) group would likely appear as a doublet (or a singlet depending on the solvent and presence of moisture), and the hydroxyl proton itself would be a broad singlet, the position of which is highly concentration and solvent dependent.

  • ¹³C NMR: The spectrum would show five distinct carbon signals. The quaternary carbon bonded to both fluorine and the CH₂OH group would be significantly shifted and show a large one-bond C-F coupling constant. The CH₂OH carbon would also be identifiable, along with the three other carbons of the cyclobutane ring.

The identification of residual solvents as impurities in NMR spectra is a common challenge, and reference tables are essential for accurate interpretation.[5][7]

Synthesis and Manufacturing

The synthesis of fluorinated cyclobutanes like this compound presents two primary challenges: the construction of the strained four-membered ring and the selective introduction of the fluorine atom. General strategies often involve either building the ring from a fluorinated precursor or fluorinating a pre-formed cyclobutane derivative.

General Synthetic Workflow

A common approach involves the [2+2] cycloaddition of a fluoroalkene with another alkene to form the cyclobutane ring directly.[8] Alternatively, an existing cyclobutanone can be fluorinated, followed by transformations to introduce the hydroxymethyl group. The final step is typically the reduction of a carbonyl group (aldehyde or ester) to the primary alcohol.

G start Cyclobutanone Precursor step1 Electrophilic Fluorination (e.g., Selectfluor®) start->step1 intermediate1 α-Fluorocyclobutanone step1->intermediate1 step2 Carbonyl Transformation (e.g., Wittig or Grignard) intermediate1->step2 intermediate2 Cyclobutane Carboxylic Ester/Aldehyde step2->intermediate2 step3 Reduction (e.g., LiAlH₄, NaBH₄) intermediate2->step3 product This compound step3->product

Caption: Generalized synthetic pathway to this compound.

Exemplary Synthetic Protocol: Electrophilic Fluorination Route

This protocol is a representative, conceptual workflow based on established chemical principles for synthesizing analogous compounds.[8]

  • Fluorination of Cyclobutanone:

    • Rationale: To introduce the fluorine atom regioselectively next to a carbonyl group, which activates the α-position. Selectfluor® is a common electrophilic "F+" source that is safer and easier to handle than gaseous fluorine.[8]

    • Procedure: Dissolve a suitable cyclobutanone precursor in an aprotic solvent like acetonitrile. Add a base (e.g., a strong non-nucleophilic base like LDA or NaHMDS) at low temperature (-78 °C) to form the enolate. Slowly add a solution of Selectfluor®. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Conversion to Carboxylic Ester:

    • Rationale: The resulting α-fluorocyclobutanone must be converted into a functional group that can be reduced to the alcohol. A Baeyer-Villiger oxidation, for example, would yield a lactone, which can be opened and esterified.

    • Procedure: Treat the α-fluorocyclobutanone with an oxidizing agent like m-CPBA in a chlorinated solvent (e.g., dichloromethane). The resulting lactone is then opened under basic conditions (e.g., NaOH in methanol) to yield the methyl ester of the corresponding 1-fluorocyclobutane carboxylic acid.

  • Reduction to Alcohol:

    • Rationale: A strong reducing agent is required to convert the ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation.

    • Procedure: In an inert atmosphere, add a solution of the 1-fluorocyclobutane methyl ester in anhydrous THF dropwise to a stirred suspension of LiAlH₄ in THF at 0 °C. After the addition is complete, allow the mixture to stir at room temperature. Quench the reaction carefully by sequential addition of water, 15% NaOH solution, and more water. Filter the resulting solids and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by its primary alcohol function, which serves as a versatile handle for synthetic elaboration. The fluorinated cyclobutyl core is generally stable.

  • Reactions at the Hydroxyl Group: The -CH₂OH group undergoes standard alcohol reactions. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified with carboxylic acids or acyl chlorides, or converted to ethers. This versatility allows it to be easily incorporated into larger, more complex molecules.[8]

  • Stability of the C-F Bond: The carbon-fluorine bond is exceptionally strong, contributing significantly to the molecule's metabolic stability.[8] This is a primary reason for its use in drug design, as it can block sites that are otherwise susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

  • Ring Stability: While the cyclobutane ring possesses inherent angle strain, the structure is generally stable under typical synthetic and physiological conditions. The C-F bond further enhances this stability.[8]

G main This compound oxidation Oxidation (e.g., PCC, DMP) main->oxidation [O] esterification Esterification (R-COOH, DCC) main->esterification Coupling etherification Etherification (NaH, R-X) main->etherification Williamson Synthesis aldehyde 1-Fluorocyclobutane- carbaldehyde oxidation->aldehyde ester Ester Derivative esterification->ester ether Ether Derivative etherification->ether

Caption: Key transformations of the hydroxyl group.

Applications in Research and Drug Development

The unique combination of a rigid cyclobutyl scaffold and a metabolically robust C-F bond makes this compound a valuable building block in medicinal chemistry.

  • Scaffold for Bioactive Molecules: The cyclobutyl ring serves as a non-aromatic, rigid spacer that can orient substituents in a well-defined three-dimensional arrangement. This conformational constraint can lead to improved binding affinity and selectivity for a biological target.[8]

  • Metabolic Stability Enhancement: As previously noted, the C-F bond is resistant to enzymatic cleavage. Replacing a metabolically labile group (like a methyl or hydrogen) with a fluorine-containing moiety is a common strategy to improve a drug candidate's half-life and overall pharmacokinetic profile.[1][8]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby acidic protons and alter the molecule's lipophilicity (LogP) and dipole moment. This allows chemists to fine-tune properties that govern solubility, membrane permeability, and oral bioavailability.[1]

  • Known Applications: this compound is used as a reactant in the preparation of CE-156811, a novel and potent antibacterial analog derived from hygromycin A.[2] This highlights its utility in the synthesis of complex, biologically active agents.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

Hazard Identification (GHS Classification)
Hazard ClassCategoryStatement
Skin Irritation2H315: Causes skin irritation.[9]
Eye Irritation2AH319: Causes serious eye irritation.[9]
Specific target organ toxicity3H335: May cause respiratory irritation.[9]
Safe Handling and Storage Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

    • Hand Protection: Handle with compatible, impervious gloves (e.g., butyl rubber). Inspect gloves prior to use.[10][11]

    • Skin and Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.[9]

  • Handling Procedures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10] Keep away from sources of ignition.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[9][12]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

    • In Case of Skin Contact: Wash off with soap and plenty of water. Take the victim immediately to the hospital.[10]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and obtain medical aid.[9]

    • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[10]

Conclusion

This compound stands out as a highly valuable and versatile building block for drug discovery and organic synthesis. Its unique structural and electronic properties—namely the combination of a rigid cyclobutyl scaffold, a metabolically robust C-F bond, and a synthetically tractable hydroxyl group—provide medicinal chemists with a powerful tool to address common challenges in lead optimization. By enabling the fine-tuning of metabolic stability, binding affinity, and overall ADME properties, this compound will continue to play a significant role in the development of next-generation therapeutics.

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Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1-Fluorocyclobutyl)methanol: Synthesis, Identification, and Application

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, altered lipophilicity, and modulated pKa—can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Within this context, small, conformationally constrained rings like cyclobutane have gained prominence as valuable bioisosteres for larger, more flexible, or metabolically labile groups.

This compound emerges at the intersection of these two powerful strategies. As a bifunctional building block, it offers a rigid cyclobutyl core decorated with a reactive hydroxymethyl group for further chemical elaboration and a geminal fluorine atom to lock in desirable properties. This guide provides a comprehensive overview of this compound, detailing its identification, logical synthetic pathways, predicted analytical characteristics, and its demonstrated utility in the development of next-generation therapeutics.

Core Identification and Physicochemical Properties

Precise identification is the foundation of all chemical research. This compound is uniquely identified by its CAS number and key structural attributes. While extensive experimental data is not widely published, reliable predicted properties provide a strong baseline for experimental design.

IdentifierValueSource
CAS Number 1301207-68-0,
Molecular Formula C₅H₉FO,
Molecular Weight 104.12 g/mol ,
IUPAC Name This compoundN/A
Synonyms 1-Fluorocyclobutane methanol,
Predicted Boiling Point 129.9 ± 13.0 °C
Predicted pKa 15.05 ± 0.10
Predicted Density 1.08 ± 0.1 g/cm³

Synthesis Pathway: A Logic-Driven Approach

While a specific, peer-reviewed synthesis for this compound is not prominently available in the literature, a logical and robust pathway can be constructed from its immediate precursor, 1-fluorocyclobutane-1-carboxylic acid (CAS 202932-09-0). The key transformation is the chemoselective reduction of a carboxylic acid to a primary alcohol.

Proposed Synthetic Workflow

The most direct and industrially scalable approach involves two principal stages: the fluorination of a cyclobutane precursor followed by the reduction of the carboxylic acid moiety.

G cluster_0 Stage 1: Fluorination cluster_1 Stage 2: Reduction Precursor 1,1-Cyclobutanedicarboxylic Acid Derivative FluorinatedAcid 1-Fluorocyclobutane- 1-carboxylic Acid Precursor->FluorinatedAcid  Fluorinating Agent  (e.g., DAST, SF₄) FluorinatedAcid_ref 1-Fluorocyclobutane- 1-carboxylic Acid Target This compound (Final Product) FluorinatedAcid_ref->Target  Reducing Agent  (e.g., BH₃ complexes) G cluster_NMR NMR Spectroscopy cluster_IR_MS IR & Mass Spec Compound This compound C₅H₉FO MW: 104.12 H_NMR ¹H NMR: - Multiplets (ring CH₂) - Doublet (CH₂OH) - Broad Singlet (OH) Compound->H_NMR Predicts C_NMR ¹³C NMR: - 4 Signals - Large ¹JCF coupling - Smaller ²JCF & ³JCF couplings Compound->C_NMR Predicts IR IR: - Broad O-H (~3400 cm⁻¹) - Strong C-F (~1100 cm⁻¹) Compound->IR Predicts MS MS: - M⁺ at m/z = 104 - Fragments at 86, 73 Compound->MS Predicts

An In-depth Technical Guide to the Spectroscopic Data of (1-Fluorocyclobutyl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for (1-Fluorocyclobutyl)methanol. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy, data from analogous structures, and theoretical considerations to present a comprehensive and predictive guide for researchers in synthetic chemistry, medicinal chemistry, and drug development. The methodologies and interpretations herein are designed to serve as a robust framework for the characterization and quality control of this compound and related fluorinated scaffolds.

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

Fluorine-containing organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The cyclobutyl moiety, a four-membered carbocycle, offers a rigid scaffold that can orient substituents in well-defined spatial arrangements. The combination of these two features in this compound results in a valuable building block for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is the cornerstone of ensuring the identity, purity, and structural integrity of such novel chemical entities.

Molecular Structure and Predicted NMR Characteristics

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The following diagram illustrates the structure of this compound and the numbering convention used in this guide.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis a0 Weigh Compound (5-10 mg) a1 Dissolve in Deuterated Solvent (~0.6 mL) a0->a1 a2 Transfer to NMR Tube a1->a2 b0 ¹H NMR a2->b0 b1 ¹³C NMR a2->b1 b2 ¹⁹F NMR a2->b2 c0 Fourier Transform b0->c0 b1->c0 b2->c0 c1 Phasing & Baseline Correction c0->c1 c2 Chemical Shift Referencing c1->c2 c3 Integration & Peak Picking c2->c3 c4 Structural Elucidation c3->c4

Figure 2: General workflow for NMR data acquisition and analysis of this compound.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the NMR spectroscopic data for this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants for ¹H, ¹³C, and ¹⁹F NMR, researchers can confidently approach the synthesis and characterization of this and related fluorinated compounds. The provided experimental protocols offer a starting point for acquiring high-quality data, which is essential for unambiguous structural confirmation and for ensuring the purity of materials intended for drug development and other advanced applications. The principles outlined herein underscore the power of NMR spectroscopy as an indispensable tool in modern chemical research.

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An In-depth Technical Guide to the Physical Properties of (1-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Fluorocyclobutyl)methanol is an emerging fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The strategic introduction of a fluorine atom onto the cyclobutyl scaffold imparts unique stereoelectronic properties that can profoundly influence a molecule's conformation, metabolic stability, and binding affinity. A thorough understanding of its fundamental physical properties is paramount for its effective use in synthesis, process development, and formulation. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, details rigorous experimental methodologies for their determination, and offers insights into the practical implications for laboratory and process scale-up.

Introduction: The Significance of Fluorinated Scaffolds

Fluorine is the most electronegative element, and its incorporation into organic molecules often leads to desirable changes in physicochemical and biological properties. In drug development, fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity. The cyclobutyl ring, a "bioisostere" for phenyl groups and other moieties, offers a rigid, three-dimensional scaffold. The combination of these two features in this compound (Figure 1) creates a versatile building block for accessing novel chemical space. Its utility has been noted in the synthesis of potent antibacterial agents[1]. A precise characterization of its physical properties is the foundational step for any research and development program utilizing this compound.

Figure 1: Chemical Structure of this compound

Physicochemical Properties: A Quantitative Overview

A summary of the core physical and chemical properties of this compound is presented in Table 1. It is important to note that many of the publicly available data points are computationally predicted, highlighting the need for rigorous experimental verification in a laboratory setting.

Table 1: Summary of Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1301207-68-0[1][2][3]
Molecular Formula C₅H₉FO[1][3]
Molecular Weight 104.12 g/mol [1][3]
Appearance Colorless liquid (typical)[4]
Boiling Point ~129.9 °C (Predicted)[1]
Density ~1.08 g/cm³ (Predicted)[1]
pKa ~15.05 (Predicted)[1][3]
LogP ~0.87 (Predicted)[1]
Topological Polar Surface Area 20.23 Ų[1][3]

Experimental Determination of Key Physical Properties

To ensure scientific integrity and process safety, experimental determination of physical properties is critical. The following section outlines standard, self-validating protocols for characterizing this compound.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or sparsely documented chemical entity like this compound involves a sequence of experiments to confirm identity, purity, and physical constants.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physical Constants NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (GC-MS or LC-MS) NMR->MS Confirms Mass GC GC Purity Assay (Area % Method) MS->GC Confirms Purity BP Boiling Point (Micro-distillation) GC->BP Proceed if Purity >95% RI Refractive Index (Abbe Refractometer) BP->RI Density Density (Pycnometry) RI->Density Sol Solubility Screen Density->Sol

Sources

(1-Fluorocyclobutyl)methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on (1-Fluorocyclobutyl)methanol for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Among the various fluorinated motifs, strained ring systems like cyclobutanes have garnered significant interest. The rigid, three-dimensional nature of the cyclobutane core can lock a molecule into a specific conformation, which can be advantageous for optimizing interactions with biological targets.[2] this compound, in particular, has emerged as a valuable building block, offering a unique combination of a strained, fluorinated ring and a versatile hydroxymethyl handle for further chemical modifications. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery.

Molecular Profile and Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₉FO[3]
Molecular Weight 104.12 g/mol [3]
CAS Number 1301207-68-0[3]
Boiling Point (Predicted) 129.9 ± 13.0 °C[3]
pKa (Predicted) 15.05 ± 0.10[3]
Density (Predicted) 1.08 ± 0.1 g/cm³[3]
LogP (Predicted) 0.87090[3]

Synthesis and Manufacturing

While the commercial availability of this compound has increased, understanding its synthesis is crucial for researchers planning to use it or its derivatives in their work.[3] A common and logical synthetic approach involves the preparation of a 1-fluorocyclobutane precursor with a functional group that can be readily converted to a hydroxymethyl group. A plausible and widely used method is the reduction of a corresponding carboxylic acid or its ester.

Proposed Synthetic Pathway:

A likely synthetic route to this compound would involve the following key steps:

  • Formation of a Cyclobutane Ring: This can be achieved through various methods, including [2+2] cycloadditions.

  • Introduction of the Fluorine at the 1-position: This is a critical step that can be challenging. Methods for the synthesis of 1-fluorocyclobutanecarboxylic acid have been reported and can serve as a key intermediate.

  • Reduction of the Carboxylic Acid/Ester: The final step would involve the reduction of the carboxyl group to the primary alcohol.

G cluster_0 Synthetic Pathway Cyclobutanone Cyclobutanone 1-Hydroxycyclobutane-1-carbonitrile 1-Hydroxycyclobutane-1-carbonitrile Cyclobutanone->1-Hydroxycyclobutane-1-carbonitrile NaCN, H₂O 1-Fluorocyclobutane-1-carboxylic acid 1-Fluorocyclobutane-1-carboxylic acid 1-Hydroxycyclobutane-1-carbonitrile->1-Fluorocyclobutane-1-carboxylic acid HF/Pyridine This compound This compound 1-Fluorocyclobutane-1-carboxylic acid->this compound Reduction (e.g., LiAlH₄)

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Representative):

Step 1: Synthesis of 1-Fluorocyclobutane-1-carboxylic acid

Step 2: Reduction to this compound

  • To a stirred solution of 1-fluorocyclobutane-1-carboxylic acid in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy. Both ¹H and ¹⁹F NMR are indispensable for elucidating the structure and confirming the position of the fluorine atom.

Expected ¹H NMR Spectral Data:
  • -CH₂OH (Hydroxymethyl protons): A multiplet, likely a doublet of doublets due to coupling with the adjacent fluorine atom and the hydroxyl proton (if not exchanged with D₂O).

  • -CH₂- (Cyclobutyl protons): A series of complex multiplets in the aliphatic region, with their chemical shifts and coupling patterns influenced by the geminal fluorine atom.

  • -OH (Hydroxyl proton): A broad singlet, which will disappear upon D₂O exchange.

Expected ¹⁹F NMR Spectral Data:
  • A single resonance, likely a multiplet, due to coupling with the adjacent protons of the cyclobutane ring and the hydroxymethyl group. The chemical shift will be characteristic of a fluorine atom attached to a quaternary carbon in a strained ring system.

Reactivity and Chemical Transformations

The this compound molecule offers two primary sites for chemical modification: the hydroxyl group and the C-H bonds of the cyclobutane ring.

  • Reactions of the Hydroxyl Group: The primary alcohol functionality can undergo a wide range of common chemical transformations, including:

    • Oxidation: To form 1-fluorocyclobutane-1-carbaldehyde or 1-fluorocyclobutane-1-carboxylic acid using appropriate oxidizing agents.

    • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

    • Etherification: Conversion to ethers via Williamson ether synthesis or other methods.

    • Halogenation: Replacement of the hydroxyl group with a halogen.

  • Influence of the 1-Fluoro-cyclobutyl Moiety: The presence of the fluorine atom at the quaternary center significantly influences the reactivity and properties of the molecule. The strong electron-withdrawing nature of fluorine can affect the acidity of the hydroxyl proton and the reactivity of adjacent functional groups. Furthermore, the rigidity of the cyclobutane ring can impart specific conformational constraints on derivatives.

G cluster_1 Chemical Transformations This compound This compound 1-Fluorocyclobutane-1-carbaldehyde 1-Fluorocyclobutane-1-carbaldehyde This compound->1-Fluorocyclobutane-1-carbaldehyde Oxidation (PCC) 1-Fluorocyclobutane-1-carboxylic acid 1-Fluorocyclobutane-1-carboxylic acid This compound->1-Fluorocyclobutane-1-carboxylic acid Oxidation (Jones) Ester Derivative Ester Derivative This compound->Ester Derivative Esterification Ether Derivative Ether Derivative This compound->Ether Derivative Etherification

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents. The incorporation of the 1-fluorocyclobutyl moiety can lead to improvements in metabolic stability, cell permeability, and binding affinity.[2]

A notable application of this compound is as a reactant in the preparation of CE-156811, a novel and potent antibacterial analog derived from hygromycin A.[3] This highlights its utility in the development of new anti-infective agents.

The rigid cyclobutane scaffold can serve as a bioisosteric replacement for more flexible or metabolically labile groups in a drug candidate. The introduction of the fluorine atom can block sites of metabolism and modulate the electronics of the molecule, potentially leading to enhanced potency and a more favorable pharmacokinetic profile.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained, fluorinated ring and a modifiable hydroxymethyl group provides a powerful tool for the synthesis of novel compounds with potentially improved pharmacological properties. As the demand for more sophisticated and effective therapeutic agents continues to grow, the use of such strategically designed building blocks will undoubtedly play an increasingly important role in the future of drug development.

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The Strategic Synthesis of Fluorinated Cyclobutane Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorinated cyclobutane motifs into molecular scaffolds represents a compelling strategy in modern medicinal chemistry and materials science. The unique conformational constraints imposed by the cyclobutane ring, coupled with the profound electronic effects of fluorine substitution, offer a powerful toolkit for modulating physicochemical and pharmacological properties. This guide provides an in-depth exploration of the core synthetic methodologies for accessing these valuable derivatives, with a focus on the underlying principles, practical considerations, and applications in drug design. We delve into the intricacies of [2+2] cycloadditions, ring expansion and contraction strategies, and direct fluorination techniques, offering field-proven insights to guide researchers in this dynamic area of chemical synthesis.

Introduction: The Rising Prominence of Fluorinated Cyclobutanes

The confluence of two powerful concepts in molecular design—the conformational rigidity of the cyclobutane ring and the multifaceted influence of fluorine—has propelled fluorinated cyclobutane derivatives to the forefront of contemporary drug discovery.[1][2][3] Cyclobutanes serve as versatile bioisosteres for larger, more flexible, or more lipophilic groups like phenyl rings, offering a means to improve metabolic stability, reduce planarity, and precisely orient pharmacophoric elements.[4] The introduction of fluorine atoms or fluoroalkyl groups can dramatically alter a molecule's lipophilicity, acidity/basicity (pKa), metabolic stability, and binding affinity, making it a go-to strategy for optimizing drug candidates.[2][3]

The inherent ring strain of the cyclobutane core, approximately 109 kJ/mol, might intuitively suggest instability. However, fluorine substitution can paradoxically enhance the thermal stability of the four-membered ring.[1] This guide will navigate the key synthetic pathways to these valuable building blocks, providing a robust framework for their rational design and synthesis.

Core Synthetic Strategies: A Mechanistic Approach

The construction of the fluorinated cyclobutane core can be broadly categorized into three main approaches: building the ring with fluorine already present or installing it subsequently ([2+2] cycloadditions), modifying an existing ring system (ring expansions and contractions), and direct fluorination of a pre-formed cyclobutane scaffold.

[2+2] Cycloaddition Reactions: Forging the Four-Membered Ring

The [2+2] cycloaddition of two olefinic partners is arguably the most direct and widely employed method for constructing the cyclobutane skeleton.[5][6][7] These reactions can be promoted thermally or photochemically, with the choice of conditions often dictated by the electronic nature of the reacting alkenes.

Thermal [2+2] cycloadditions are particularly effective when one of the alkene partners is electron-deficient, such as a fluorinated alkene, and the other is electron-rich.[1] The reaction often proceeds through a stepwise mechanism involving a diradical intermediate, which can influence the stereochemical outcome. For instance, the reaction of electron-deficient multi-fluorinated alkenes with non-fluorinated alkenes can proceed thermally to yield the corresponding cyclobutane adducts.[1]

A notable example involves the use of keteniminium salts, which are more reactive than ketenes, in thermal [2+2] cycloadditions with vinyl boronates to afford borylated cyclobutanes in a single step.[8] This method provides a versatile entry point to a range of functionalized cyclobutane derivatives.

Photochemical [2+2] cycloadditions offer a complementary and often more versatile approach, particularly for less reactive alkene partners.[1][9][10] These reactions typically proceed through the excitation of one alkene to its triplet state, which then adds to the ground state of the second alkene in a stepwise fashion. Photosensitizers, such as benzophenone or thioxanthone, are frequently employed to facilitate the formation of the reactive triplet state.[1][10]

A significant advancement in this area is the use of visible light photocatalysis, which provides a milder and more environmentally friendly alternative to high-energy UV irradiation.[9] For example, a photocatalytic [2+2] cycloaddition between pyridones or isoquinolones and ethenesulfonyl fluoride has been developed, yielding unique cyclobutane-fused pyridinyl sulfonyl fluorides.[9]

Experimental Protocol: Photocatalytic [2+2] Cycloaddition of Isoquinolone with Ethenesulfonyl Fluoride [1][9]

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve the isoquinolone substrate (1.0 equiv) and a photosensitizer such as benzophenone (0.1 equiv) in a suitable solvent (e.g., acetone).

  • Addition of Cycloaddition Partner: Add ethenesulfonyl fluoride (1.2 equiv) to the reaction mixture.

  • Photochemical Reaction: Irradiate the mixture with a suitable light source (e.g., a high-pressure mercury lamp or a specific wavelength LED) while maintaining a constant temperature (e.g., room temperature). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired fluorinated cyclobutane derivative.

Diagram: Generalized Workflow for Photochemical [2+2] Cycloaddition

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Isolation Reactants Dissolve Isoquinolone & Photosensitizer Add_ESF Add Ethenesulfonyl Fluoride (ESF) Reactants->Add_ESF 1. Prepare solution Irradiate Irradiate with Light (e.g., UV or Visible) Add_ESF->Irradiate 2. Initiate reaction Monitor Monitor Reaction (TLC, LC-MS) Irradiate->Monitor 3. Track progress Concentrate Concentrate Mixture Monitor->Concentrate 4. Reaction complete Purify Column Chromatography Concentrate->Purify 5. Crude product Product Isolated Fluorinated Cyclobutane Purify->Product 6. Pure product

Caption: Workflow for a typical photochemical [2+2] cycloaddition.

Ring Expansion and Contraction Strategies

Rearrangements of existing ring systems provide an alternative and powerful approach to fluorinated cyclobutanes, often allowing for the stereocontrolled synthesis of complex derivatives.

The ring expansion of cyclopropyl derivatives can be an effective method for constructing cyclobutane rings. For instance, an enantioselective organocatalyzed fluorination-induced Wagner-Meerwein rearrangement of allylic cyclopropanols has been developed.[5][6] This tandem reaction, utilizing a binol-derived phosphoric acid catalyst and a fluorinating agent, allows for the stereocontrolled synthesis of fluorinated cyclobutanes.

Similarly, the ring expansion of substituted cyclobutanols can lead to functionalized cyclopentanes, but related methodologies can be adapted for the synthesis of more complex cyclobutane frameworks.[5][11] Acid-catalyzed ring expansions of chiral cyclobutyl derivatives have been reported for the synthesis of strained carbo- and heterocyclic compounds.[5]

Diagram: Ring Expansion via Wagner-Meerwein Rearrangement

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Key Intermediate & Rearrangement cluster_3 Product Cyclobutanol Allylic Cyclobutanol Carbocation Carbocation Intermediate Cyclobutanol->Carbocation Fluorination Catalyst Chiral Phosphoric Acid Fluorinating_Agent Fluorinating Agent (e.g., Selectfluor) Rearrangement Wagner-Meerwein Rearrangement Carbocation->Rearrangement Fluorinated_Product Fluorinated Cyclopentanone Rearrangement->Fluorinated_Product Ring Expansion

Caption: Conceptual pathway for fluorination-induced ring expansion.

Direct Fluorination and Fluoroalkylation of Cyclobutane Precursors

The introduction of fluorine or fluoroalkyl groups onto a pre-existing cyclobutane ring is a highly versatile and widely practiced strategy.

Deoxofluorination, the conversion of a carbonyl group or a carboxylic acid to a difluoromethylene or trifluoromethyl group, respectively, is a cornerstone of fluorination chemistry.[12] Reagents like sulfur tetrafluoride (SF₄) have been traditionally used for the synthesis of (trifluoromethyl)cyclobutanes from cyclobutane carboxylic acids.[1][13] While effective, SF₄ is a toxic gas, leading to the development of safer and more user-friendly reagents like diethylaminosulfur trifluoride (DAST) and its analogues.[1]

Table 1: Common Deoxofluorination Reagents and Their Applications

ReagentPrecursor Functional GroupProduct Functional GroupKey Considerations
Sulfur Tetrafluoride (SF₄)Carboxylic AcidTrifluoromethyl (-CF₃)Highly effective but toxic and gaseous.[1][13]
Diethylaminosulfur Trifluoride (DAST)AlcoholFluoro (-F)Milder than SF₄, but can be thermally unstable.[1]
Morpholinosulfur Trifluoride (Morph-DAST)Alcohol, Aldehyde, KetoneFluoro (-F), gem-Difluoro (-CF₂-)Increased thermal stability compared to DAST.[14]
XtalFluor-EAlcohol, Aldehyde, KetoneFluoro (-F), gem-Difluoro (-CF₂-)Crystalline solid, easier to handle.

Nucleophilic fluorination involves the displacement of a good leaving group, such as a mesylate or tosylate, with a fluoride source.[1][14] Common fluoride sources include potassium fluoride (KF) often used with a phase-transfer catalyst, and tetraalkylammonium fluorides like tetramethylammonium fluoride (TMAF).[1] This method is particularly useful for introducing a single fluorine atom with stereochemical control via an Sₙ2 mechanism.

Radical-based methods have emerged as powerful tools for introducing fluoroalkyl groups. Photoredox catalysis, for example, can be used to generate trifluoromethyl radicals from suitable precursors, which can then add to cyclobutane systems.[1] An elegant example is the addition of a trifluoromethyl radical to the strained σ-bonds of bicyclo[1.1.0]butanes, leading to the formation of multiply substituted cyclobutanes.[1]

Applications in Drug Discovery: Case Studies and Future Perspectives

The unique properties of fluorinated cyclobutanes have led to their incorporation into a number of drug candidates and approved pharmaceuticals.[3][4] For instance, the rigid cyclobutane scaffold can lock a molecule into a bioactive conformation, enhancing its binding affinity for a biological target. The strategic placement of fluorine can block sites of metabolism, improving the pharmacokinetic profile of a drug.

The antiviral drug Ziresovir, for example, incorporates an oxygen-containing cyclobutane fragment to achieve potent inhibition of the respiratory syncytial virus fusion protein.[15] Furthermore, the development of novel difluoroalkylating reagents, such as 2-(difluoromethylene)cyclobutyl sulfonium salts, allows for the late-stage modification of complex pharmaceuticals, accelerating the synthesis of analogues for structure-activity relationship (SAR) studies.[16]

The continued development of more efficient, selective, and scalable synthetic methods for accessing diverse fluorinated cyclobutane building blocks will undoubtedly fuel further innovation in drug discovery and materials science.[17][18][19] As our understanding of the interplay between the cyclobutane core and fluorine substitution deepens, so too will our ability to rationally design molecules with precisely tailored properties.

Conclusion

The synthesis of fluorinated cyclobutane derivatives is a vibrant and rapidly evolving field of organic chemistry. The methodologies outlined in this guide, from the foundational [2+2] cycloadditions to modern radical fluoroalkylation approaches, provide a comprehensive toolkit for researchers and drug development professionals. By understanding the underlying mechanistic principles and practical considerations of these synthetic strategies, scientists can effectively harness the unique properties of fluorinated cyclobutanes to design and create the next generation of innovative medicines and advanced materials.

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Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity and Application of (1-Fluorocyclobutyl)methanol

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing drug candidates. The unique electronic properties of fluorine, the smallest and most electronegative halogen, can profoundly influence a molecule's physicochemical and pharmacological profile.[1] Introducing fluorine can modulate acidity and lipophilicity, enhance metabolic stability by blocking sites of oxidation, and alter molecular conformation to improve target binding affinity.[1][2]

Within this context, small, strained ring systems like cyclobutane have gained significant traction. The cyclobutane ring offers a three-dimensional, conformationally restricted scaffold that can orient substituents in precise vectors, reduce planarity, and serve as a bioisosteric replacement for other common groups.[3] The fusion of these two concepts—fluorination and the cyclobutane motif—gives rise to valuable building blocks such as this compound. This guide provides a detailed technical overview of this compound, moving from its fundamental properties and synthesis to its application as a synthetic intermediate and the methodologies required to evaluate the biological activity of its derivatives.

Physicochemical and Structural Profile

This compound (CAS No. 1301207-68-0) is a colorless liquid whose structure is defined by a central, puckered cyclobutane ring substituted with both a fluorine atom and a hydroxymethyl group at the C1 position.[4][5] This arrangement confers a unique set of properties that are highly advantageous in drug design. The carbon-fluorine bond is exceptionally strong, which contributes to the notable metabolic stability of the fluorocyclobutyl moiety.[2] Furthermore, the high electronegativity of fluorine creates a strong dipole moment, influencing the molecule's polarity, hydrogen bonding capacity, and interactions with biological targets.[6]

The rigid nature of the cyclobutane ring limits the conformational freedom of the molecule, which can be beneficial for minimizing the entropic penalty upon binding to a protein target.[3] These properties make the (1-fluorocyclobutyl)methyl group an attractive bioisostere for other, more metabolically labile groups.

PropertyValueSource
Molecular Formula C₅H₉FO[7]
Molecular Weight 104.12 g/mol [5][7]
CAS Number 1301207-68-0[4][7]
Appearance Colorless Liquid[8]
Boiling Point 129.9 ± 13.0 °C (Predicted)[7]
pKa 15.05 ± 0.10 (Predicted)[5][7]
LogP 0.87 (Predicted)[7]
Storage 2-8 °C, Sealed in Dry Conditions[4]

Synthetic Strategies: A Chemist's Perspective

The utility of this compound as a building block is predicated on its efficient and reliable synthesis. While multiple routes exist, a common and logical pathway involves the fluorination of a cyclobutanone precursor followed by the introduction of the hydroxymethyl group. This approach provides good control over the introduction of the key functional groups.

Workflow for Synthesis

Synthesis_of_1_Fluorocyclobutyl_methanol cluster_0 Step 1: Fluorination cluster_1 Step 2: C1-Elongation/Reduction start Cyclobutanone intermediate1 1-Fluorocyclobutanone start->intermediate1 Base (e.g., LDA) THF, -78 °C step1_reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®) step1_reagent->intermediate1 intermediate1_node 1-Fluorocyclobutanone final_product This compound intermediate1_node->final_product Methanol, 0 °C to RT step2_reagent Reducing Agent (e.g., NaBH₄) step2_reagent->final_product

Caption: A representative synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Step 1: Electrophilic Fluorination: The synthesis often commences with cyclobutanone. Deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures generates a specific enolate. This enolate then attacks an electrophilic fluorine source, such as Selectfluor®.[2] This method is favored for its relative safety and efficiency in installing the fluorine atom at the desired position.

  • Step 2: Reduction: The resulting 1-fluorocyclobutanone is a ketone that can be readily reduced to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, effectively converting the carbonyl group to a hydroxymethyl group without disturbing the C-F bond.[2]

Biological Applications: A Building Block for Bioactive Molecules

Direct biological activity data for this compound itself is scarce, as its primary role is that of a synthetic intermediate.[2][7] Its value is realized in the properties it confers upon the larger, more complex molecules it is used to construct.

Development of Novel Antibacterial Agents

This compound is a documented reactant in the preparation of CE-156811, a potent antibacterial analog derived from hygromycin A.[7] In this context, the fluorocyclobutyl moiety is likely incorporated to enhance the drug's pharmacokinetic profile. Specifically, the C-F bond's resistance to enzymatic cleavage can improve metabolic stability, leading to a longer half-life and better bioavailability compared to non-fluorinated counterparts.

Modulation of Central Nervous System (CNS) Targets

The structural and electronic features of the fluorocyclobutyl group make it a valuable component in the synthesis of CNS-active agents. It has been employed as a building block for gamma-aminobutyric acid (GABA) receptor modulators. The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its modulation is a key strategy for treating anxiety, epilepsy, and other neurological disorders. The rigid cyclobutane scaffold can help lock the molecule into a specific conformation required for optimal binding to the GABA receptor, while the fluorine atom can fine-tune electronic interactions within the receptor's binding pocket.

GABA_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA GABA_R GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->GABA_R Binds Cl_ion Cl⁻ Influx GABA_R->Cl_ion Hyperpolarization Membrane Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Modulator Modulator derived from This compound Modulator->GABA_R Allosteric Modulation

Caption: Conceptual GABA signaling pathway modulated by a hypothetical agent.

A Practical Guide to In Vitro Biological Evaluation

For a drug development professional utilizing this compound to create a novel therapeutic candidate, a tiered approach to in vitro evaluation is essential. The following protocols represent a logical, self-validating workflow to assess the biological activity and metabolic profile of a derivative compound.

In_Vitro_Workflow start Novel Compound Synthesized from this compound assay1 Tier 1: General Cytotoxicity (MTT Assay) start->assay1 decision1 High Cytotoxicity? assay1->decision1 assay2 Tier 2: Target-Specific Activity (e.g., Enzyme Inhibition, Receptor Binding) decision2 On-Target Activity? assay2->decision2 assay3 Tier 3: Metabolic Stability (Human Liver Microsomes) proceed Advance to Further Studies assay3->proceed decision1->assay2 No (Acceptable Window) stop Terminate or Redesign decision1->stop Yes decision2->assay3 Yes decision2->stop No

Caption: Tiered experimental workflow for evaluating novel derivatives.

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Methodology:

  • Cell Seeding: Seed a relevant human cell line (e.g., HepG2 for liver toxicity screening) into a 96-well plate at a density of 5,000-10,000 cells per well.[9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with medium containing the test compound at various concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

CompoundConcentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control 0100 ± 4.5
Test Compound A 198 ± 5.1
1085 ± 6.2
5052 ± 4.8
10015 ± 3.9
Positive Control 105 ± 2.1
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes (cytochrome P450s) present in HLM. A low clearance rate indicates high metabolic stability.

Trustworthiness Insight: A common pitfall in in vitro assays is the use of methanol as a solvent for delivering test compounds. Methanol can be oxidized by microsomal enzymes to formaldehyde.[10] This formaldehyde can then react with compounds containing 1,2-diamino or 1,2-amino hydroxy groups, forming artifacts and giving a false impression of metabolic instability.[10] To ensure data integrity, it is crucial to either use an alternative solvent or include a formaldehyde scavenger like glutathione in the incubation.

Methodology:

  • Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). Pre-warm the mixture to 37°C.

  • Initiation: Add the test compound (at a final concentration of e.g., 1 µM) to the HLM mixture. Split the reaction into two sets: one initiated with the cofactor NADPH (to start the metabolic reaction) and one without (negative control).

  • Incubation & Sampling: Incubate both sets at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.

Conclusion

This compound is a quintessential example of a modern medicinal chemistry building block. While it does not possess significant biological activity on its own, its true value lies in the strategic advantages it imparts to larger, more complex molecules. The combination of conformational rigidity from the cyclobutane ring and enhanced metabolic stability from the fluorine atom makes it a powerful tool for developing next-generation therapeutics, particularly in areas like anti-infectives and central nervous system disorders.[7] A thorough understanding of its synthesis, physicochemical properties, and the appropriate methodologies for evaluating its derivatives is paramount for any researcher aiming to leverage its unique potential in drug discovery.

References

  • LookChem. (n.d.). This compound.
  • Grygorenko, O. O., et al. (n.d.). Some useful fluoroalkyl‐substituted cyclobutanes. ResearchGate.
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. DOI: [Link].
  • Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • Grygorenko, O. O., et al. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate.
  • Grygorenko, O. O., et al. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. ResearchGate.
  • Nekoukar, Z., et al. (2021). Methanol poisoning as a new world challenge: A review. Annals of Medicine and Surgery, 66, 102445.
  • Grygorenko, O. O., et al. (n.d.). Intramolecular C−F…H−O hydrogen bonds in (1‐fluorocyclopropyl)methanol... ResearchGate.
  • Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(23), 2217-2233.
  • National Institutes of Health. (2025, July 23). Overdose Toxicological Effect of Methanol Extract of Popular Edible Colocasia esculenta Linn. Flowers: Biochemical, Hematological, and Behavioral Study on Swiss Albino Mice. NIH.
  • ResearchGate. (n.d.). Mechanism of action in methanol poisoning. ResearchGate.
  • Yin, H., & Racha, J. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays. Drug Metabolism and Disposition, 29(4 Pt 1), 443-446.
  • National Center for Biotechnology Information. (n.d.). Methanol. PubChem.
  • National Institutes of Health. (2014). Evaluation of In Vitro Antioxidant Properties of Methanol and Aqueous Extracts of Parkinsonia aculeata L. Leaves. NIH.
  • National Institutes of Health. (2008). Screening for in vitro phototoxic activity of methanol extracts of Croton campestris A., Ocimum gravissimum L. & Cordia verbenaceae DC. NIH.
  • ResearchGate. (2025, July 24). (PDF) Overdose Toxicological Effect of Methanol Extract of Popular Edible Colocasia esculenta Linn. Flowers: Biochemical, Hematological, and Behavioral Study on Swiss Albino Mice.
  • Journal of Pharmaceutical Research International. (2023, January 15). GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constitu.
  • ResearchGate. (2025, August 6). (PDF) Biological Activity of Methanol Extract from Nostoc sp. N42 and Fischerella sp. S29 Isolated from Aquatic and Terrestrial Ecosystems.
  • MDPI. (n.d.). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma.
  • National Institutes of Health. (2022, October 27). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. NIH.
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The Emergence of (1-Fluorocyclobutyl)methanol: A Technical Guide to its Synthesis and Strategic Importance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1] Small, strained ring systems, such as cyclobutanes, are particularly valuable as they provide unique conformational constraints and metabolic stability. The convergence of these two concepts is elegantly embodied in (1-Fluorocyclobutyl)methanol (CAS No. 1301207-68-0), a rationally designed building block that has gained prominence in contemporary drug discovery programs. This technical guide provides an in-depth exploration of the synthetic evolution, key methodologies, and strategic applications of this important fluorinated intermediate. While a singular "discovery" event is not prominently documented, its history is intrinsically linked to the broader development of fluorinated cyclobutane motifs for bioactive compound synthesis.

Introduction: The Rationale for Fluorinated Cyclobutanes in Drug Design

The cyclobutane motif offers a rigid, three-dimensional scaffold that can effectively probe the binding pockets of biological targets, often improving ligand efficiency and metabolic stability compared to more flexible aliphatic chains.[2] The introduction of a fluorine atom, particularly at a quaternary center, imparts a range of beneficial properties:

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes.

  • Conformational Control: The presence of fluorine can influence the conformational preferences of the cyclobutane ring.

  • Improved Pharmacokinetics: Fluorine substitution can enhance membrane permeability and bioavailability.[1]

This compound serves as a versatile building block, containing both the influential fluorinated cyclobutane core and a synthetically tractable primary alcohol for further elaboration.

Synthetic Strategies and Methodologies

The synthesis of this compound is a multi-step process that hinges on the effective construction of the fluorinated cyclobutane core followed by functional group manipulation to install the methanol moiety. The most logical and scalable synthetic routes proceed through a key 1-fluorocyclobutane-1-carboxylic acid intermediate.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is depicted below. The primary alcohol can be readily obtained from the reduction of a corresponding carboxylic acid or its ester derivative. The key challenge lies in the stereoselective introduction of the fluorine atom onto the cyclobutane ring at the C1 position. This can be achieved via nucleophilic fluorination of a suitable precursor, such as a mesylate derived from a hydroxymethyl group.

G Target This compound Carboxylic_Acid 1-Fluorocyclobutane-1-carboxylic Acid Target->Carboxylic_Acid Reduction Ester Ethyl 1-Fluorocyclobutane-1-carboxylate Carboxylic_Acid->Ester Esterification/Hydrolysis Hydroxy_Ester Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate Ester->Hydroxy_Ester Nucleophilic Fluorination Starting_Material Ethyl Cyclobutane-1-carboxylate Hydroxy_Ester->Starting_Material Hydroxymethylation

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Transformations

The forward synthesis involves a sequence of well-established organic reactions. The causality behind the choice of reagents and conditions is critical for achieving high yields and purity.

  • Hydroxymethylation of Ethyl Cyclobutane-1-carboxylate: The synthesis commences with the introduction of a hydroxymethyl group at the C1 position. This is typically achieved by reacting the starting ester with formaldehyde under basic conditions.

  • Activation of the Hydroxyl Group: The primary alcohol of the resulting ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a poor leaving group. Therefore, it must be activated for nucleophilic substitution. A common and effective method is mesylation, reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine. The mesylate is an excellent leaving group.

  • Nucleophilic Fluorination: This is the most critical step in the synthesis. The mesylate is displaced by a fluoride anion in an SN2 reaction. The choice of the fluoride source is paramount for the success of this transformation. While various reagents exist, tetramethylammonium fluoride (TMAF) is often employed for such substitutions on neopentyl-like systems due to its solubility in organic solvents and high reactivity.[3]

  • Reduction to the Target Alcohol: The final step involves the reduction of the carboxylic acid or ester functionality to the primary alcohol. This can be accomplished using a variety of reducing agents. For the reduction of the carboxylic acid, borane-dimethyl sulfide complex (BH3·SMe2) is a mild and effective choice.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, multi-gram scale synthesis adapted from procedures for structurally similar fluorinated cyclobutanes.[3]

Workflow Diagram:

G A Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate B Ethyl 1-(mesyloxymethyl)cyclobutane-1-carboxylate A->B MsCl, Et3N, DCM C Ethyl 1-(fluoromethyl)cyclobutane-1-carboxylate B->C TMAF, Toluene, reflux D 1-(Fluoromethyl)cyclobutane-1-carboxylic Acid C->D NaOH, H2O/EtOH E This compound D->E BH3·SMe2, THF

Caption: Synthetic workflow for this compound.

Step 1: Mesylation of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

  • To a solution of ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Nucleophilic Fluorination

  • Dissolve the crude ethyl 1-(mesyloxymethyl)cyclobutane-1-carboxylate (1.0 eq) in toluene.

  • Add tetramethylammonium fluoride (TMAF, 2.0 eq).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by GC-MS.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford ethyl 1-(fluoromethyl)cyclobutane-1-carboxylate.

Step 3: Saponification

  • To a solution of ethyl 1-(fluoromethyl)cyclobutane-1-carboxylate (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (2.0 eq).

  • Stir the mixture at room temperature overnight.

  • Remove the ethanol under reduced pressure and wash the aqueous layer with diethyl ether.

  • Acidify the aqueous layer with concentrated HCl to pH ~2 and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 1-(fluoromethyl)cyclobutane-1-carboxylic acid.

Step 4: Reduction

  • Dissolve 1-(fluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH3·SMe2, 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench with methanol.

  • Concentrate the mixture under reduced pressure and purify by column chromatography to yield this compound.

Data Summary
StepReactantReagent(s)ProductTypical Yield (%)
1Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylateMsCl, Et3NEthyl 1-(mesyloxymethyl)cyclobutane-1-carboxylate>95 (crude)
2Ethyl 1-(mesyloxymethyl)cyclobutane-1-carboxylateTMAFEthyl 1-(fluoromethyl)cyclobutane-1-carboxylate60-75
3Ethyl 1-(fluoromethyl)cyclobutane-1-carboxylateNaOH1-(Fluoromethyl)cyclobutane-1-carboxylic Acid85-95
41-(Fluoromethyl)cyclobutane-1-carboxylic AcidBH3·SMe2This compound70-85

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery. Its primary utility lies in its role as a precursor to a variety of functionalized cyclobutanes that can be incorporated into lead compounds to enhance their pharmacological profiles.

A notable application of this compound is as a reactant in the preparation of CE-156811, a novel and potent antibacterial analog derived from hygromycin A.[4] In this context, the fluorinated cyclobutyl moiety is introduced to modulate the compound's properties, potentially improving its efficacy, selectivity, or pharmacokinetic parameters. The synthesis of such complex molecules highlights the importance of having reliable and scalable access to key building blocks like this compound.

Conclusion

This compound stands as a testament to the power of rational molecular design in medicinal chemistry. While its specific discovery is not attributed to a singular event, its emergence is a logical consequence of the growing appreciation for the synergistic benefits of combining fluorination with strained ring systems. The synthetic routes, primarily relying on nucleophilic fluorination of activated alcohols, are robust and scalable, ensuring its availability for research and development. As the demand for novel therapeutics with improved properties continues to grow, the utility of this compound and related fluorinated building blocks in shaping the future of drug discovery is undeniable.

References

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
  • Mykhailiuk, P. K. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC.
  • LookChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of the cyclobutane derivatives 23a–c.
  • CaltechTHESIS. (1959). Some Fluorinated Cyclobutenes and their Derivatives.
  • ResearchGate. (2025). (PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
  • ResearchGate. (n.d.). Intramolecular C−F…H−O hydrogen bonds in (1‐fluorocyclopropyl)methanol....

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Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on (1-Fluorocyclobutyl)methanol Structural Analogs and Derivatives

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This is not merely a matter of atomic substitution but a strategic decision to modulate a cascade of physicochemical and pharmacological properties. Fluorine's high electronegativity, small van der Waals radius, and the unique properties of the carbon-fluorine bond can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity. Among the diverse array of fluorinated motifs, the 1-fluorocyclobutyl group has garnered significant attention as a versatile and impactful building block.

This guide provides a comprehensive technical overview of this compound, its structural analogs, and derivatives. We will explore the synthetic rationale for its construction, delve into the strategic derivatization pathways, and analyze its application as a bioisosteric element in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their programs.

Part 1: Synthesis and Core Chemistry of this compound

The synthetic accessibility of this compound is a critical enabler of its widespread use. The most prevalent strategies involve the late-stage fluorination of a pre-formed cyclobutane ring, offering a convergent and often high-yielding approach.

Nucleophilic Fluorination of Cyclobutane Precursors

A robust and widely adopted method for the synthesis of this compound involves the nucleophilic fluorination of a suitable cyclobutane precursor bearing a leaving group. A common starting material is 1-(hydroxymethyl)cyclobutanol, which can be readily prepared from commercially available cyclobutanone.

Key Synthetic Transformation:

The conversion of the tertiary alcohol in 1-(hydroxymethyl)cyclobutanol to the target fluoride is typically achieved using a nucleophilic fluorinating reagent. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analog, [bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor), are the reagents of choice for this transformation.

Experimental Protocol: Synthesis of this compound via Deoxo-Fluor

  • Reactor Setup: A multi-neck, round-bottom flask equipped with a magnetic stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is charged with 1-(hydroxymethyl)cyclobutanol (1.0 equivalent) and anhydrous dichloromethane (DCM).

  • Inert Atmosphere: The system is purged with dry nitrogen to ensure anhydrous conditions, which are critical for the efficacy of the fluorinating agent.

  • Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the reactivity of the Deoxo-Fluor and minimize potential side reactions.

  • Reagent Addition: A solution of Deoxo-Fluor (1.1-1.2 equivalents) in anhydrous DCM is added dropwise to the stirred solution of the alcohol over a period of 30-60 minutes. The slow addition helps to maintain the low reaction temperature and control the exotherm.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 1-2 hours and then allowed to slowly warm to room temperature overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the acidic byproducts.

  • Workup and Extraction: The layers are separated, and the aqueous phase is extracted with DCM (3x). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound as a clear oil.

G cluster_synthesis_flow Synthetic Workflow: this compound Start 1-(hydroxymethyl)cyclobutanol in DCM Cooling Cool to -78 °C Start->Cooling Addition Slow addition of Deoxo-Fluor Cooling->Addition Reaction Stir and warm to RT Addition->Reaction Quench Quench with aq. NaHCO3 Reaction->Quench Extraction Extract with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Step-by-step workflow for the synthesis of this compound.

Part 2: Derivatization Strategies and Structural Analogs

The primary alcohol functionality of this compound serves as a versatile synthetic handle for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Oxidation to the Aldehyde and Carboxylic Acid

Controlled oxidation of the primary alcohol provides access to (1-fluorocyclobutyl)carbaldehyde, a key intermediate for a variety of subsequent transformations. Further oxidation yields (1-fluorocyclobutyl)carboxylic acid.

  • Aldehyde Synthesis: Reagents such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) provide clean and efficient oxidation to the aldehyde.

  • Carboxylic Acid Synthesis: Stronger oxidizing agents like Jones reagent or a two-step procedure involving oxidation to the aldehyde followed by a Pinnick oxidation are effective for generating the carboxylic acid.

Accessing Amines via Reductive Amination

The (1-fluorocyclobutyl)carbaldehyde is an excellent substrate for reductive amination, enabling the synthesis of a wide array of primary, secondary, and tertiary amines. This is a powerful method for incorporating the fluorinated cyclobutyl motif into amine-containing pharmacophores.

G cluster_derivatization Key Derivatization Pathways Methanol This compound Aldehyde (1-Fluorocyclobutyl)carbaldehyde Methanol->Aldehyde Oxidation (DMP) Amine N-Substituted Amines Aldehyde->Amine Reductive Amination Acid (1-Fluorocyclobutyl)carboxylic Acid Aldehyde->Acid Oxidation (Pinnick)

Caption: Major synthetic routes from this compound.

Ether and Ester Formation

Standard synthetic protocols can be employed to convert the hydroxyl group into a wide variety of ethers and esters, allowing for the modulation of steric bulk, lipophilicity, and metabolic stability.

  • Williamson Ether Synthesis: Deprotonation of the alcohol with a base such as sodium hydride followed by reaction with an alkyl halide affords the corresponding ether.

  • Esterification: Fischer esterification with a carboxylic acid under acidic catalysis, or reaction with an acid chloride or anhydride in the presence of a base, yields the desired ester.

Part 3: The Role of the 1-Fluorocyclobutyl Motif in Medicinal Chemistry

The strategic incorporation of the 1-fluorocyclobutyl group is often driven by its ability to serve as a bioisosteric replacement for other common chemical functionalities, thereby improving the overall drug-like properties of a molecule.

Bioisosterism and Physicochemical Properties

The 1-fluorocyclobutyl group is frequently employed as a bioisostere for gem-dimethyl and carbonyl groups.

Table 1: Comparative Physicochemical Properties of Bioisosteric Groups

Bioisosteric GroupTypical LogP ContributionHydrogen Bond Acceptor?Metabolic Liability
gem-DimethylLipophilicNoProne to oxidation
CarbonylHydrophilicYesPotential for reduction
1-FluorocyclobutylIntermediateYes (weak)Generally stable

The introduction of the fluorine atom imparts a moderate increase in polarity compared to a gem-dimethyl group, which can enhance aqueous solubility and reduce metabolic oxidation at that position. When replacing a carbonyl group, the 1-fluorocyclobutyl motif can improve metabolic stability by removing a site susceptible to reduction.

Case Study: Application in Kinase Inhibitors

In the design of kinase inhibitors, the 1-fluorocyclobutyl group has been successfully utilized to occupy hydrophobic pockets while simultaneously introducing a favorable fluorine-protein interaction. The fluorine atom can act as a weak hydrogen bond acceptor and participate in favorable electrostatic interactions with the protein backbone or side chains, leading to enhanced binding affinity and selectivity.

Conclusion

This compound and its derivatives represent a powerful toolkit for the modern medicinal chemist. The synthetic accessibility of the core scaffold, coupled with the diverse range of possible derivatizations, provides a robust platform for the design and synthesis of novel therapeutic agents. The unique physicochemical properties imparted by the 1-fluorocyclobutyl motif make it an attractive bioisosteric replacement for less desirable functional groups, often leading to improvements in potency, selectivity, and pharmacokinetic profiles. As the drive for innovative and differentiated small molecule drugs continues, the strategic application of this versatile building block is poised to play an increasingly important role in the future of drug discovery.

References

  • Title: A Practical Synthesis of this compound Source: Organic Process Research & Development URL:[Link]
  • Title: The Many Roles of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Bioisosterism: A Rational Approach in Drug Design Source: Chemical Reviews URL:[Link]

The Strategic Characterization of Fluorinated Building Blocks: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Fluorine Advantage in Medicinal Chemistry

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design.[1][2] This is not a matter of mere substitution, but a strategic maneuver to modulate a molecule's physicochemical properties in ways that can profoundly enhance its therapeutic potential.[3][4] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—grant medicinal chemists a powerful tool to fine-tune lipophilicity, acidity, metabolic stability, and solubility.[1][3][5] These parameters are not independent variables; they are intricately linked, and their collective influence dictates a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target potency and selectivity.[4] This guide provides a comprehensive overview of the key physicochemical characterizations essential for advancing fluorinated building blocks from concept to clinical reality, grounded in both theoretical principles and field-proven experimental methodologies.

I. Lipophilicity (logP/logD): Navigating the Hydrophobic Landscape

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of a drug's ability to traverse biological membranes. The introduction of fluorine can have a complex, and sometimes counterintuitive, effect on this property. While often increasing lipophilicity due to the hydrophobic nature of the C-F bond, the strong electron-withdrawing effect of fluorine can also modulate the polarity of neighboring functional groups, leading to nuanced outcomes.[6]

Causality Behind Experimental Choices:

The choice between measuring the partition coefficient (logP) for neutral species and the distribution coefficient (logD) at a specific pH is dictated by the ionizability of the fluorinated building block. For non-ionizable compounds, logP provides a fundamental measure of lipophilicity. However, for compounds with acidic or basic centers, logD at physiological pH (typically 7.4) is a more relevant predictor of in vivo behavior.

Experimental Protocol: Shake-Flask Method for logP/logD Determination

This classic method remains a gold standard for its direct measurement of partitioning.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, for logD7.4).

  • Compound Dissolution: Accurately weigh and dissolve the fluorinated compound in the n-octanol phase to a known concentration.

  • Partitioning: Combine the n-octanol solution with the aqueous buffer in a sealed vessel at a precise volume ratio.

  • Equilibration: Agitate the mixture for a sufficient period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[7]

  • Phase Separation: Centrifuge the vessel to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.

  • Calculation: The logP or logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Experimental Protocol: ¹⁹F NMR for logP/logD Determination

For fluorinated compounds, ¹⁹F NMR offers a powerful and often more straightforward alternative for determining lipophilicity, as it does not require chromophores for UV detection.[8][9]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the fluorinated compound and a fluorinated reference standard with a known logP in a biphasic system of n-octanol and water (or buffered D₂O).[8][9]

  • Equilibration: Shake the mixture vigorously to allow for partitioning and then allow the layers to fully separate.

  • NMR Analysis: Acquire ¹⁹F NMR spectra from aliquots of both the n-octanol and aqueous layers.

  • Integration: Integrate the signals corresponding to the test compound and the reference standard in each spectrum.

  • Calculation: The logP of the test compound can be calculated from the ratios of the integrals and the known logP of the reference standard.[9]

Data Presentation: Impact of Fluorination on Lipophilicity
CompoundStructurelogP
TolueneC₇H₈2.73
4-FluorotolueneC₇H₇F2.87
BenzotrifluorideC₇H₅F₃3.16

Note: The above data is illustrative. Actual values can be found in chemical databases.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dissolve Compound in n-Octanol C Combine Phases A->C B Prepare Saturated Aqueous Buffer B->C D Equilibrate (Shake) C->D E Separate Phases (Centrifuge) D->E F Sample n-Octanol Layer E->F G Sample Aqueous Layer E->G H Quantify Concentration (HPLC/LC-MS) F->H G->H I Calculate logP/logD H->I

Caption: Workflow for Shake-Flask logP/logD Determination.

II. Acidity/Basicity (pKa): The Influence of Inductive Effects

The pKa of a molecule is a critical parameter that governs its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding. The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[10][11] Generally, fluorination lowers the pKa of acids (making them stronger) and the pKa of the conjugate acids of bases (making the bases weaker).[10]

Causality Behind Experimental Choices:

Accurate pKa determination is crucial for predicting the charge state of a molecule in different biological compartments. For fluorinated compounds, ¹⁹F NMR has emerged as a particularly advantageous technique due to its high sensitivity to changes in the electronic environment around the fluorine nucleus upon protonation or deprotonation.[12][13]

Experimental Protocol: pKa Determination by ¹⁹F NMR Titration

This method leverages the change in the ¹⁹F chemical shift as a function of pH.[13]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of solutions of the fluorinated compound in buffers of varying, precisely known pH values.

  • NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample.

  • Data Analysis: Plot the ¹⁹F chemical shift (δ) against the pH of the solution.

  • pKa Determination: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa of the compound.[14]

Data Presentation: Effect of Fluorination on Acidity
CompoundStructurepKa
Acetic AcidCH₃COOH4.76
Fluoroacetic AcidFCH₂COOH2.59
Trifluoroacetic AcidCF₃COOH0.52

Note: The above data is illustrative. Actual values can be found in chemical databases.

G A Prepare Buffered Solutions of Compound at Various pH B Acquire 19F NMR Spectrum for Each Sample A->B C Plot 19F Chemical Shift vs. pH B->C D Fit Sigmoidal Curve C->D E Determine pKa at Inflection Point D->E

Caption: Workflow for pKa Determination by ¹⁹F NMR.

III. Aqueous Solubility: A Balancing Act

Aqueous solubility is a prerequisite for a drug's absorption and distribution. Fluorination can have a dual effect on solubility. Increased lipophilicity due to fluorination can decrease aqueous solubility. However, the introduction of polar C-F bonds can also lead to favorable interactions with water, potentially improving solubility. The overall effect is highly context-dependent.[6]

Causality Behind Experimental Choices:

Kinetic and thermodynamic solubility assays provide different but complementary information. Kinetic solubility is a high-throughput method that measures the solubility of a compound when rapidly precipitated from a DMSO stock solution, mimicking conditions in early-stage screening assays.[15][16] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility and is more relevant for formulation development.[16][17]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This high-throughput method assesses solubility by detecting light scattering from precipitated particles.[15][18]

Step-by-Step Methodology:

  • Compound Plating: Dispense a small volume of a concentrated DMSO stock solution of the test compound into the wells of a microtiter plate.[18]

  • Buffer Addition: Add aqueous buffer to the wells to achieve the desired final compound concentrations.

  • Incubation: Mix and incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.[18]

  • Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates precipitation and thus, the compound's solubility limit has been exceeded.[18][19]

Data Presentation: Solubility Comparison
Compound TypeTypical Solubility Range
Non-fluorinated AnalogVariable
Monofluorinated AnalogOften similar to non-fluorinated
Polyfluorinated AnalogCan be significantly lower

Note: This is a generalized trend and actual results are highly structure-dependent.

IV. Metabolic Stability: Resisting Biotransformation

Enhancing metabolic stability is a primary reason for incorporating fluorine into drug candidates.[3][20] The exceptional strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[3][5] By strategically placing fluorine at sites susceptible to metabolic oxidation, the rate of clearance can be significantly reduced, leading to improved bioavailability and a longer duration of action.[3][20]

Causality Behind Experimental Choices:

In vitro metabolic stability assays using liver microsomes are a standard in the industry.[20][21] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes.[21][22] These assays provide a reliable and efficient way to assess a compound's intrinsic clearance.[23]

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay measures the rate of disappearance of a parent compound over time in the presence of liver microsomes.[20][24]

Step-by-Step Methodology:

  • Preparation: Prepare a suspension of liver microsomes (e.g., human, rat) in a suitable buffer.[20]

  • Pre-incubation: Add the test compound to the microsome suspension and pre-incubate at 37°C.[20]

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH regenerating system. A control incubation without the NADPH system is run in parallel to account for non-enzymatic degradation.[20]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).[20]

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20]

Data Presentation: Metabolic Stability Enhancement
Compoundt½ (min) in Human Liver Microsomes
Non-fluorinated Parent15
Fluorinated Analog>60

Note: The above data is illustrative and demonstrates a common outcome of strategic fluorination.

G cluster_setup Assay Setup cluster_sampling Sampling & Quenching cluster_analysis Analysis & Calculation A Incubate Compound with Liver Microsomes at 37°C B Initiate Reaction with NADPH A->B C Negative Control (No NADPH) A->C D Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) B->D E Quench Reaction with Cold Acetonitrile D->E F Quantify Parent Compound (LC-MS/MS) E->F G Plot ln(% Remaining) vs. Time F->G H Calculate t½ and Intrinsic Clearance G->H

Caption: Workflow for In Vitro Microsomal Stability Assay.

Conclusion: An Integrated Approach to Characterization

The physicochemical characterization of fluorinated building blocks is not a linear process but an iterative cycle of design, synthesis, and testing. The insights gained from the assays described in this guide are essential for making informed decisions in lead optimization. By understanding the nuanced effects of fluorination on lipophilicity, pKa, solubility, and metabolic stability, drug discovery professionals can more effectively harness the power of this unique element to develop safer and more efficacious medicines. The strategic application of these characterization techniques provides a robust framework for validating the role of fluorine in enhancing the druglike properties of novel therapeutic agents.

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Sources

A Technical Guide to the Introduction of Fluorine into Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a strained yet stable four-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable conformational constraints on bioactive molecules. When combined with the unique properties of fluorine—such as its ability to modulate pKa, lipophilicity, and metabolic stability—fluorinated cyclobutanes become powerful tools in drug design.[1][2][3] This in-depth technical guide provides a comprehensive overview of the primary strategies for introducing fluorine into cyclobutane rings, with a focus on the underlying principles, practical methodologies, and comparative analysis of different approaches. We will delve into electrophilic, nucleophilic, and radical fluorination techniques, offering field-proven insights and detailed protocols to aid researchers in this specialized area of synthetic chemistry.

The Ascendancy of Fluorinated Cyclobutanes in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[1] Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its binding affinity and reactivity. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability.[1]

The cyclobutane ring, on the other hand, provides a rigid scaffold that can lock in a desired conformation for optimal interaction with a biological target.[4] The fusion of these two entities has led to the successful development of several FDA-approved drugs, such as the anti-cancer medication Ivosidenib, where the gem-difluorocyclobutane moiety was critical for improving metabolic stability while maintaining potency.[1][5] This success underscores the growing importance of efficient and versatile methods for the synthesis of fluorinated cyclobutanes.

Core Strategies for Fluorinating Cyclobutane Rings

The introduction of fluorine onto a cyclobutane core can be broadly categorized into three mechanistic classes: electrophilic, nucleophilic, and radical fluorination. The choice of method depends on the desired substitution pattern (mono-, gem-difluoro, vic-difluoro), the available starting materials, and the functional group tolerance required.

Electrophilic Fluorination: Taming the "Cationic" Fluorine

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+").[6] This approach is particularly useful for the fluorination of enolates, enol ethers, and other electron-rich cyclobutane derivatives.

2.1.1. Key Reagents and Mechanistic Considerations

A variety of electrophilic fluorinating reagents are available, with N-F reagents being the most common due to their stability and safety profile.[6] Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used.[6][7]

The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both a direct SN2-type displacement and a single-electron transfer (SET) pathway.[6] The choice of reagent and substrate can influence the operative mechanism.

A notable application of electrophilic fluorination is the migratory gem-difluorination of aryl-substituted methylenecyclopropanes to synthesize 2-arylsubstituted gem-difluorocyclobutanes.[8] This reaction proceeds via a Wagner-Meerwein rearrangement using Selectfluor® and pyridine-HF as the fluorine sources.[8]

2.1.2. Experimental Protocol: Migratory gem-Difluorination of an Aryl-Substituted Methylenecyclopropane[8]

This protocol describes the synthesis of a 2-aryl-substituted gem-difluorocyclobutane from a methylenecyclopropane precursor.

Step 1: Reaction Setup

  • To a solution of the aryl-substituted methylenecyclopropane (1.0 equiv) in an appropriate solvent (e.g., CH3CN), add Selectfluor® (2.0 equiv).

  • Cool the mixture to 0 °C.

Step 2: Addition of HF Source

  • Slowly add pyridine-HF (3.0 equiv) to the reaction mixture.

Step 3: Reaction Progression and Workup

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-substituted gem-difluorocyclobutane.

Nucleophilic Fluorination: The Workhorse of C-F Bond Formation

Nucleophilic fluorination, the reaction of a fluoride source (F-) with an electrophilic carbon, is a cornerstone of organofluorine synthesis.[9] This strategy is widely employed for the synthesis of fluorinated cyclobutanes, often starting from precursors bearing a suitable leaving group.

2.2.1. Deoxyfluorination of Cyclobutanols and Cyclobutanones

Deoxyfluorination is a powerful technique for converting hydroxyl and carbonyl groups into C-F and CF2 groups, respectively.[10]

  • From Alcohols: Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues, such as Morph-DAST, are commonly used to convert cyclobutanols to monofluorocyclobutanes.[11] More recently, reagents like PhenoFluor™ and SulfoxFluor have been developed for late-stage deoxyfluorination with improved functional group tolerance.[12][13]

  • From Ketones: The conversion of a cyclobutanone to a gem-difluorocyclobutane is a key transformation. While DAST can be used, harsher reagents like sulfur tetrafluoride (SF4) are also effective, particularly for converting carboxylic acids to trifluoromethyl groups.[11] A scalable approach for preparing gem-difluorocyclobutyl bromides and boronates involves the deoxyfluorination of functionalized cyclobutanones.[14]

2.2.2. Ring-Opening of Cyclobutane Precursors

While less common than for three-membered rings, the ring-opening of strained cyclobutane derivatives with a fluoride source can be a viable strategy.

2.2.3. Experimental Protocol: Deoxofluorination of a Cyclobutanone to a gem-Difluorocyclobutane[15]

This protocol outlines the synthesis of a gem-difluorocyclobutane from a cyclobutanone precursor.

Step 1: Reagent Preparation

  • In a fume hood, carefully prepare a solution of the deoxofluorinating agent (e.g., Morph-DAST) in an anhydrous, non-protic solvent (e.g., dichloromethane) under an inert atmosphere (N2 or Ar).

Step 2: Substrate Addition

  • Cool the reagent solution to the recommended temperature (e.g., -78 °C).

  • Slowly add a solution of the O-protected 2-(hydroxymethyl)cyclobutanone (1.0 equiv) in the same anhydrous solvent to the cooled reagent solution.

Step 3: Reaction Monitoring and Quenching

  • Allow the reaction to stir at the specified temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO3.

Step 4: Workup and Purification

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash chromatography to yield the desired gem-difluorocyclobutane.

Radical Fluorination: A Modern Frontier

Radical fluorination offers a complementary approach to traditional ionic methods and has seen significant advancements with the advent of N-F reagents that can act as fluorine atom transfer agents.[16] This strategy is particularly useful for late-stage fluorination and for accessing fluorinated cyclobutanes from precursors that are not amenable to electrophilic or nucleophilic conditions.

2.3.1. Generation of Cyclobutyl Radicals

Cyclobutyl radicals can be generated from various precursors, including:

  • From Carboxylic Acids: Decarboxylative fluorination using reagents like XeF2 can generate a cyclobutyl radical that is subsequently trapped by a fluorine atom.[16]

  • From Alcohols: Ring-opening of cyclobutanols via C-C bond cleavage in the presence of a silver or iron catalyst can generate a radical intermediate for fluorination.[16]

  • From Organolanthanum Reagents: A recent innovation involves the generation of a difluorocyclobutane radical by homolytic cleavage of the C–O bond of a difluorocyclobutanol using a low-valent titanium catalyst.[1][5]

2.3.2. Experimental Workflow: Radical Giese-Type Addition[5]

Giese_Addition_Workflow cluster_start Starting Materials cluster_process Radical Generation & Reaction cluster_end Product start_reagents 3,3-gem-Difluorocyclobutanol + Low-valent Titanium Catalyst radical_gen Homolytic C-O Bond Cleavage (Generation of Difluorocyclobutane Radical) start_reagents->radical_gen Initiation giese_add Giese-Type Addition (Reaction with Michael Acceptor) radical_gen->giese_add Radical Intermediate final_product Alkyl Difluorocyclobutane Fragment final_protocol Purification giese_add->final_protocol Product Formation Organolanthanum_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_product Product ketone gem-Difluorocyclobutanone addition La-Mediated Nucleophilic Addition ketone->addition organolanthanum Organolanthanum Reagent (e.g., Ar-LaCl2) organolanthanum->addition alcohol gem-Difluorocyclobutanol addition->alcohol Controlled Basicity (Avoids HF Elimination)

Caption: Organolanthanum-mediated synthesis of gem-difluorocyclobutanols.

Conclusion and Future Outlook

The introduction of fluorine into cyclobutane rings is a rapidly evolving field with significant implications for drug discovery and materials science. While established methods like nucleophilic deoxyfluorination remain vital, newer strategies involving radical chemistry and specialized organometallic reagents are expanding the synthetic toolbox. The ability to access a diverse range of fluorinated cyclobutane building blocks with high efficiency and selectivity will undoubtedly accelerate the development of novel therapeutics and advanced materials. Future research will likely focus on the development of more sustainable and catalytic fluorination methods, as well as the asymmetric synthesis of chiral fluorinated cyclobutanes to further explore the impact of stereochemistry on biological activity.

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  • (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Retrieved January 10, 2026, from [Link]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a strained yet stable four-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable conformational constraints on bioactive molecules. When combined with the unique properties of fluorine—such as its ability to modulate pKa, lipophilicity, and metabolic stability—fluorinated cyclobutanes become powerful tools in drug design. [1][2][3]This in-depth technical guide provides a comprehensive overview of the primary strategies for introducing fluorine into cyclobutane rings, with a focus on the underlying principles, practical methodologies, and comparative analysis of different approaches. We will delve into electrophilic, nucleophilic, and radical fluorination techniques, offering field-proven insights and detailed protocols to aid researchers in this specialized area of synthetic chemistry.

The Ascendancy of Fluorinated Cyclobutanes in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles. [1]Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its binding affinity and reactivity. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability. [1] The cyclobutane ring, on the other hand, provides a rigid scaffold that can lock in a desired conformation for optimal interaction with a biological target. [4]The fusion of these two entities has led to the successful development of several FDA-approved drugs, such as the anti-cancer medication Ivosidenib, where the gem-difluorocyclobutane moiety was critical for improving metabolic stability while maintaining potency. [1][5]This success underscores the growing importance of efficient and versatile methods for the synthesis of fluorinated cyclobutanes.

Core Strategies for Fluorinating Cyclobutane Rings

The introduction of fluorine onto a cyclobutane core can be broadly categorized into three mechanistic classes: electrophilic, nucleophilic, and radical fluorination. The choice of method depends on the desired substitution pattern (mono-, gem-difluoro, vic-difluoro), the available starting materials, and the functional group tolerance required.

2.1. Electrophilic Fluorination: Taming the "Cationic" Fluorine

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). [6]This approach is particularly useful for the fluorination of enolates, enol ethers, and other electron-rich cyclobutane derivatives.

A variety of electrophilic fluorinating reagents are available, with N-F reagents being the most common due to their stability and safety profile. [6]Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used. [6][7] The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both a direct SN2-type displacement and a single-electron transfer (SET) pathway. [6]The choice of reagent and substrate can influence the operative mechanism.

A notable application of electrophilic fluorination is the migratory gem-difluorination of aryl-substituted methylenecyclopropanes to synthesize 2-arylsubstituted gem-difluorocyclobutanes. [8]This reaction proceeds via a Wagner-Meerwein rearrangement using Selectfluor® and pyridine-HF as the fluorine sources. [8]

[8] This protocol describes the synthesis of a 2-aryl-substituted gem-difluorocyclobutane from a methylenecyclopropane precursor.

Step 1: Reaction Setup

  • To a solution of the aryl-substituted methylenecyclopropane (1.0 equiv) in an appropriate solvent (e.g., CH3CN), add Selectfluor® (2.0 equiv).

  • Cool the mixture to 0 °C.

Step 2: Addition of HF Source

  • Slowly add pyridine-HF (3.0 equiv) to the reaction mixture.

Step 3: Reaction Progression and Workup

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-substituted gem-difluorocyclobutane.

2.2. Nucleophilic Fluorination: The Workhorse of C-F Bond Formation

Nucleophilic fluorination, the reaction of a fluoride source (F-) with an electrophilic carbon, is a cornerstone of organofluorine synthesis. [9]This strategy is widely employed for the synthesis of fluorinated cyclobutanes, often starting from precursors bearing a suitable leaving group.

Deoxyfluorination is a powerful technique for converting hydroxyl and carbonyl groups into C-F and CF2 groups, respectively. [10]

  • From Alcohols: Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues, such as Morph-DAST, are commonly used to convert cyclobutanols to monofluorocyclobutanes. [11]More recently, reagents like PhenoFluor™ and SulfoxFluor have been developed for late-stage deoxyfluorination with improved functional group tolerance. [12][13]

  • From Ketones: The conversion of a cyclobutanone to a gem-difluorocyclobutane is a key transformation. While DAST can be used, harsher reagents like sulfur tetrafluoride (SF4) are also effective, particularly for converting carboxylic acids to trifluoromethyl groups. [11]A scalable approach for preparing gem-difluorocyclobutyl bromides and boronates involves the deoxyfluorination of functionalized cyclobutanones. [14]

While less common than for three-membered rings, the ring-opening of strained cyclobutane derivatives with a fluoride source can be a viable strategy.

[15] This protocol outlines the synthesis of a gem-difluorocyclobutane from a cyclobutanone precursor.

Step 1: Reagent Preparation

  • In a fume hood, carefully prepare a solution of the deoxofluorinating agent (e.g., Morph-DAST) in an anhydrous, non-protic solvent (e.g., dichloromethane) under an inert atmosphere (N2 or Ar).

Step 2: Substrate Addition

  • Cool the reagent solution to the recommended temperature (e.g., -78 °C).

  • Slowly add a solution of the O-protected 2-(hydroxymethyl)cyclobutanone (1.0 equiv) in the same anhydrous solvent to the cooled reagent solution.

Step 3: Reaction Monitoring and Quenching

  • Allow the reaction to stir at the specified temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO3.

Step 4: Workup and Purification

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash chromatography to yield the desired gem-difluorocyclobutane.

2.3. Radical Fluorination: A Modern Frontier

Radical fluorination offers a complementary approach to traditional ionic methods and has seen significant advancements with the advent of N-F reagents that can act as fluorine atom transfer agents. [16]This strategy is particularly useful for late-stage fluorination and for accessing fluorinated cyclobutanes from precursors that are not amenable to electrophilic or nucleophilic conditions.

Cyclobutyl radicals can be generated from various precursors, including:

  • From Carboxylic Acids: Decarboxylative fluorination using reagents like XeF2 can generate a cyclobutyl radical that is subsequently trapped by a fluorine atom. [16]* From Alcohols: Ring-opening of cyclobutanols via C-C bond cleavage in the presence of a silver or iron catalyst can generate a radical intermediate for fluorination. [16]* From Organolanthanum Reagents: A recent innovation involves the generation of a difluorocyclobutane radical by homolytic cleavage of the C–O bond of a difluorocyclobutanol using a low-valent titanium catalyst. [1][5]

[5]

Giese_Addition_Workflow cluster_start Starting Materials cluster_process Radical Generation & Reaction cluster_end Product start_reagents 3,3-gem-Difluorocyclobutanol + Low-valent Titanium Catalyst radical_gen Homolytic C-O Bond Cleavage (Generation of Difluorocyclobutane Radical) start_reagents->radical_gen Initiation giese_add Giese-Type Addition (Reaction with Michael Acceptor) radical_gen->giese_add Radical Intermediate final_product Alkyl Difluorocyclobutane Fragment final_protocol Purification giese_add->final_protocol Product Formation

Caption: Workflow for the radical Giese-type addition of a difluorocyclobutane radical.

Comparative Analysis of Fluorination Strategies
StrategyPrecursorKey ReagentsAdvantagesLimitations
Electrophilic Enolates, Enol EthersNFSI, Selectfluor®Good for electron-rich systems; mild conditions.Limited to specific substrate types.
Nucleophilic Alcohols, KetonesDAST, Morph-DAST, SF4Widely applicable; good for mono- and gem-difluorination.Can require harsh conditions; side reactions (elimination) are possible. [12]
Radical Carboxylic Acids, AlcoholsXeF2, Ti(III) catalystsGood for late-stage functionalization; accesses unique reactivity.Can be less selective; may require specialized reagents.
Advanced Synthetic Approaches
4.1. Vicinal Difluorination of Cyclobutenes

The introduction of two fluorine atoms on adjacent carbons (vicinal difluorination) is a valuable transformation. This can be achieved on cyclobutene precursors using various methods, including I(I)/I(III) catalysis with an oxidant and a fluoride source. [17][18]Electrochemical methods have also been developed for a more sustainable approach. [19]

4.2. Organolanthanum-Enabled Synthesis of gem-Difluorocyclobutanols

A significant challenge in the synthesis of substituted gem-difluorocyclobutanes is the propensity for HF elimination when reacting gem-difluorocyclobutanone with common organometallic reagents. [1][20]The use of organolanthanum reagents has been shown to be crucial in overcoming this by controlling the basicity of the nucleophile, allowing for the efficient synthesis of gem-difluorocyclobutanols. [5][20][21]These alcohol intermediates can then be further functionalized through carbocation or radical pathways. [20][21]

Organolanthanum_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_product Product ketone gem-Difluorocyclobutanone addition La-Mediated Nucleophilic Addition ketone->addition organolanthanum Organolanthanum Reagent (e.g., Ar-LaCl2) organolanthanum->addition alcohol gem-Difluorocyclobutanol addition->alcohol Controlled Basicity (Avoids HF Elimination)

Sources

An In-depth Technical Guide on the Stability and Reactivity of (1-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Fluorocyclobutyl)methanol is a key building block in medicinal chemistry and materials science, valued for its unique combination of a strained cyclobutane ring, a hydroxyl functional group, and a fluorine atom.[1] This structure imparts distinct physicochemical properties that are increasingly leveraged by researchers in drug development and other fields. The presence of the fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] This guide provides a comprehensive overview of the stability and reactivity of this compound, offering field-proven insights for its effective application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical environments and for designing synthetic routes.

PropertyValueSource
Molecular FormulaC5H9FO[3][4]
Molecular Weight104.12 g/mol [3][4]
Boiling Point129.9 ± 13.0 °C (Predicted)[3]
Density1.08 ± 0.1 g/cm³ (Predicted)[3]
pKa15.05 ± 0.10 (Predicted)[3][4]
Physical FormLiquid

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. The presence of the fluorine atom and the strained cyclobutane ring are the primary determinants of its stability profile.[1]

Thermal Stability
Chemical Stability

The fluorinated cyclobutane core of this compound exhibits notable chemical stability. Studies on analogous compounds, such as trifluoromethyl cyclobutanes, have shown high resistance to decomposition under both acidic and basic conditions.[1] For instance, these related compounds showed no degradation after treatment with 1 M hydrochloric acid or 1 M sodium hydroxide for one day, or after storage at room temperature for three months.[1] However, like many organic compounds, it is sensitive to strong oxidizing agents.

Metabolic Stability

A key advantage of incorporating fluorine into organic molecules is the enhancement of metabolic stability. The strong carbon-fluorine bond can block sites that are otherwise susceptible to enzymatic oxidation.[1] This property is particularly valuable in drug design, as it can lead to improved pharmacokinetic profiles.[2] The 3-fluorocyclobutyl moiety, a related structure, has demonstrated remarkable metabolic stability.[1]

Reactivity and Synthetic Applications

The reactivity of this compound is centered around the hydroxyl group, which can participate in a variety of common organic transformations. This makes it a versatile intermediate for the synthesis of more complex molecules.[1]

Reactions of the Hydroxyl Group

The primary alcohol functionality of this compound allows for a range of synthetic manipulations. These include:

  • Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.

  • Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles.

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.

Role in Drug Discovery

This compound serves as a valuable reactant in the synthesis of novel therapeutic agents. For example, it is used in the preparation of CE-156811, a potent antibacterial analog of hygromycin A.[3] The incorporation of the fluorocyclobutyl motif can favorably influence the biological activity and pharmacokinetic properties of drug candidates.[1][2]

Experimental Protocol: A Representative Transformation

Below is a generalized protocol for the esterification of this compound, a common reaction leveraging its primary alcohol functionality.

Objective: To synthesize an ester derivative of this compound.

Materials:

  • This compound

  • A carboxylic acid (e.g., acetic acid, benzoic acid)

  • A strong acid catalyst (e.g., sulfuric acid)

  • An appropriate solvent (e.g., toluene, dichloromethane)

  • Drying agent (e.g., magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and the carboxylic acid in the chosen solvent.

  • Add a catalytic amount of the strong acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or distillation as appropriate.

Handling and Safety

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[6][7]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.[6]

Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.[6]

  • Avoid breathing fumes.[6]

  • Keep away from open flames, hot surfaces, and sources of ignition.[7]

Storage:

  • Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[6]

In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam as extinguishing media.[6] Thermal decomposition or combustion may generate irritating and highly toxic gases, including carbon oxides and hydrogen fluoride.[6]

Visualization of Key Concepts

Synthetic Utility Workflow

The following diagram illustrates the central role of this compound as a synthetic intermediate.

G A This compound B Oxidation A->B C Esterification / Etherification A->C D Substitution (via activation) A->D E Aldehyde / Carboxylic Acid B->E F Ester / Ether Derivatives C->F G Substituted Cyclobutanes D->G

Caption: Synthetic pathways originating from this compound.

Stability and Reactivity Relationship

This diagram outlines the interplay between the structural features of this compound and its chemical behavior.

G cluster_structure Structural Features cluster_properties Resulting Properties Strained Cyclobutane Ring Strained Cyclobutane Ring High Chemical Stability High Chemical Stability Strained Cyclobutane Ring->High Chemical Stability Hydroxyl Group (-CH2OH) Hydroxyl Group (-CH2OH) Chemical Reactivity (at OH) Chemical Reactivity (at OH) Hydroxyl Group (-CH2OH)->Chemical Reactivity (at OH) Fluorine Atom (-F) Fluorine Atom (-F) Enhanced Metabolic Stability Enhanced Metabolic Stability Fluorine Atom (-F)->Enhanced Metabolic Stability Fluorine Atom (-F)->High Chemical Stability

Caption: Influence of structure on the properties of this compound.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique combination of a strained four-membered ring, a reactive hydroxyl group, and a stabilizing fluorine atom provides a powerful tool for medicinal chemists. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. The insights provided herein are intended to empower researchers to harness the full potential of this important fluorinated intermediate in their synthetic endeavors.

References

  • Benchchem. Thermal Stability and Degradation of Fluorotelomer Alcohols: A Technical Guide.
  • AK Scientific, Inc. (1-Fluorocyclobutyl)
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  • Fisher Scientific.
  • Proman.
  • ChemShuttle. (3-fluorocyclobutyl)methanol; CAS No.: 1260654-20-3.
  • ResearchGate.
  • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies.
  • Royal Society of Chemistry.
  • TA Instruments.
  • ResearchGate. Spectroscopic studies of FLCS1 (1 μM) in methanol upon addition of...
  • Sigma-Aldrich. This compound | 1301207-68-0.
  • ResearchGate. Intramolecular C−F…H−O hydrogen bonds in (1‐fluorocyclopropyl)methanol...
  • Guidechem. 1-Fluorocyclobutane methanol 1301207-68-0 wiki.

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An In-depth Technical Guide on (1-Fluorocyclobutyl)methanol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The strategic incorporation of fluorine into molecular architectures represents a paramount strategy in contemporary drug discovery, offering a potent means to refine the pharmacokinetic and physicochemical profiles of bioactive compounds. Within the expanding toolkit of fluorinated building blocks, (1-Fluorocyclobutyl)methanol has garnered significant attention. Its distinct conformational rigidity and the electronic influence of the fluorine atom render it a highly desirable motif for the design of next-generation therapeutics. This technical guide provides a comprehensive exploration of this compound, encompassing its commercial availability, synthesis, and critical applications for professionals in research and drug development.

Commercial Availability and Procurement

This compound is readily accessible from a range of chemical suppliers, typically offered in research-grade purities suitable for laboratory-scale synthesis and initial drug discovery programs.

Table 1: Representative Commercial Suppliers of this compound

SupplierCAS NumberPurity
AK Scientific1301207-68-095%[1]
BLD Pharm1301207-68-0Not specified
Zenlyms Tech10476-95-6>98%[2]
Sigma-Aldrich1301207-68-097%[3]

Note: CAS numbers and purity levels may vary. It is essential to consult the specific supplier's documentation for the most accurate and up-to-date information.

For initial research and screening, standard purity grades are generally adequate. However, for later-stage development and applications requiring high standards, such as cGMP (current Good Manufacturing Practice) synthesis, sourcing from suppliers with comprehensive quality control and documentation is critical. A Certificate of Analysis (CoA) should be requested for each batch to confirm identity, purity, and impurity profiles.[4]

Synthesis and Manufacturing Considerations

An understanding of the synthetic pathways to this compound is invaluable for process optimization, custom synthesis, and isotopic labeling studies. The synthesis often commences from cyclobutane precursors. A common strategy involves the fluorination of a cyclobutane derivative, followed by the reduction of a functional group to the desired hydroxymethyl moiety.

Experimental Protocol: Illustrative Laboratory-Scale Synthesis

This protocol is for informational purposes and requires adaptation and optimization based on specific laboratory conditions and safety standards.

Step 1: Fluorination of a Cyclobutane Precursor

  • A suitable cyclobutane starting material, such as a cyclobutanecarboxylate derivative, is dissolved in an appropriate solvent (e.g., acetonitrile).

  • A fluorinating agent (e.g., a dialkylaminosulfur trifluoride) is added under controlled temperature conditions.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until completion.

  • The reaction is carefully quenched, and the fluorinated intermediate is extracted and purified.

Step 2: Reduction to this compound

  • The purified fluorinated intermediate (e.g., a fluorocyclobutanecarboxylate) is dissolved in an anhydrous solvent like tetrahydrofuran (THF).

  • A reducing agent, such as lithium aluminum hydride (LiAlH4), is added cautiously at a reduced temperature.

  • The reaction is stirred until the starting material is consumed, as indicated by TLC.

  • The reaction is quenched, and the product is worked up and purified by column chromatography to yield this compound.

Diagram 1: General Synthetic Workflow

Start Cyclobutane Precursor Step1 Fluorination Start->Step1 Intermediate Fluorinated Intermediate Step1->Intermediate Step2 Reduction Intermediate->Step2 End This compound Step2->End

Caption: A simplified workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

The 1-fluorocyclobutyl group is a valuable bioisostere in drug design, often used to replace other groups to enhance pharmacological properties.

Key Advantages:

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation, thereby increasing the in vivo half-life of a drug.[5]

  • Conformational Constraint: The cyclobutane ring imparts a degree of rigidity, which can lead to improved binding affinity and selectivity for the target protein.[5]

  • Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity of adjacent protons and influence the molecule's lipophilicity and polarity.[5]

This compound serves as a key building block for introducing this beneficial moiety into more complex molecules.[5] It has been utilized in the synthesis of various compounds, including antimicrobial agents and GABA receptor modulators.[6]

Diagram 2: Role in Drug Discovery

cluster_0 Lead Compound cluster_1 Drug Candidate cluster_2 Improved Properties A Metabolically Labile Group B (1-Fluorocyclobutyl) Moiety A->B Bioisosteric Replacement C Enhanced Metabolic Stability B->C D Optimized Binding Affinity B->D E Favorable Physicochemical Properties B->E

Caption: The strategic use of the 1-fluorocyclobutyl group in lead optimization.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of this compound.

Table 2: Key Analytical Methods

TechniquePurpose
NMR Spectroscopy Unambiguous structural elucidation (¹H, ¹³C, ¹⁹F NMR).[4][5]
HPLC Purity determination and quantification.[4][5]
LC-MS Confirmation of molecular weight and purity assessment.[4]
GC-MS Purity assessment and identification of volatile impurities.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by technically qualified personnel.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored in a sealed container in a dry place, typically at 2-8°C.[3][4]

References

  • LookChem. This compound. [Link]
  • Zenlyms Tech. This compound. [Link]

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Methodological & Application

The Strategic Incorporation of (1-Fluorocyclobutyl)methanol in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is a paramount challenge. The strategic introduction of fluorine into lead compounds has emerged as a powerful tool to modulate these properties favorably. Among the diverse array of fluorinated building blocks, (1-Fluorocyclobutyl)methanol presents a unique and valuable scaffold. This guide provides an in-depth exploration of the applications of this compound, offering technical insights and actionable protocols for researchers, scientists, and drug development professionals.

The Rationale for Fluorinated Scaffolds in Drug Design

The introduction of fluorine, the most electronegative element, into a molecule can profoundly alter its physicochemical properties.[1][2] These alterations are often beneficial for drug discovery programs, leading to improvements in:

  • Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[1]

  • Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which in turn influences its solubility, permeability across biological membranes, and ultimately, its oral bioavailability.[1][3][4]

  • Binding Affinity and Selectivity: The unique electronic properties of fluorine can lead to enhanced binding interactions with target proteins through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.[1][2] This can also contribute to improved selectivity for the desired target over off-targets.

  • pKa Modulation: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH.[3][4]

The cyclobutyl ring itself offers a rigid, three-dimensional scaffold that can help to lock in a desired conformation for optimal target engagement.[3][5] The combination of a fluorine atom and a cyclobutyl ring in this compound provides a unique bioisostere that can be used to replace other chemical groups to fine-tune a molecule's properties.[6][7][8]

Physicochemical Properties of this compound

This compound is a colorless liquid with the molecular formula C5H9FO and a molecular weight of 104.12 g/mol .[9][10] Its key predicted physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC5H9FO[9][10]
Molecular Weight104.12 g/mol [9][10]
Boiling Point129.9 ± 13.0 °C[9]
pKa15.05 ± 0.10[9][10]
LogP0.87[9]

These properties make this compound a versatile building block for organic synthesis, offering a balance of polarity and lipophilicity.

Applications in Medicinal Chemistry: A Case Study Approach

The utility of this compound is best illustrated through its application in drug discovery programs. One notable example is its use as a reactant in the preparation of novel antibacterial analogs.[9] While specific, detailed case studies for compounds containing the this compound moiety that have progressed deep into clinical trials are not abundant in the public domain, the broader class of fluorinated cyclobutanes has seen significant use. For instance, fluorinated cyclobutane derivatives have been explored as building blocks for gamma-aminobutyric acid (GABA) receptor modulators and antimicrobial agents.[11]

The strategic advantage of incorporating the this compound moiety often lies in its ability to act as a bioisosteric replacement for other groups, such as a gem-dimethyl or a cyclopropyl group.[3] This substitution can lead to improved metabolic stability and refined electronic properties without drastically altering the molecule's overall shape.

Synthetic Protocols

The successful application of this compound in a drug discovery campaign hinges on the ability to synthesize it efficiently and to incorporate it into a lead molecule.

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common strategy involves the fluorination of a suitable cyclobutane precursor.

G cluster_synthesis Synthesis of this compound start Cyclobutanone step1 Protection of Ketone start->step1 e.g., Ethylene glycol, p-TsOH step2 Introduction of Hydroxymethyl Group step1->step2 e.g., Formaldehyde, Grignard or organolithium reagent step3 Fluorination step2->step3 Deoxyfluorination (e.g., DAST, Deoxo-Fluor) end This compound step3->end G cluster_incorporation Incorporation of this compound Moiety start This compound step1 Oxidation to Aldehyde start->step1 e.g., PCC, DMP step2 Conversion to Leaving Group start->step2 e.g., TsCl, MsCl step3 Etherification start->step3 Williamson Ether Synthesis Further Transformations (e.g., Reductive Amination) Further Transformations (e.g., Reductive Amination) step1->Further Transformations (e.g., Reductive Amination) Nucleophilic Substitution Nucleophilic Substitution step2->Nucleophilic Substitution

Sources

The (1-Fluorocyclobutyl)methanol Moiety: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Cycloalkanes in Medicinal Chemistry

In the landscape of contemporary drug design, the incorporation of fluorine atoms and strained ring systems has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] The (1-fluorocyclobutyl)methyl group, in particular, has garnered significant attention as a versatile building block. Its unique combination of a strained four-membered ring and a strategically placed fluorine atom offers a compelling alternative to more traditional lipophilic groups, such as the tert-butyl or isopropyl moieties.[2][3]

The cyclobutane scaffold imposes a degree of conformational restraint on adjacent functionalities, which can be advantageous for optimizing ligand-target interactions.[3] Furthermore, the introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[1] Fluorine's high electronegativity can lower the pKa of nearby acidic or basic centers and create favorable electrostatic interactions with protein targets.[4] Crucially, the strong carbon-fluorine bond is often resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug clearance.[5]

These application notes provide a comprehensive guide to the synthesis and utilization of (1-fluorocyclobutyl)methanol in drug discovery programs. We will delve into the rationale behind its use as a bioisostere, present detailed protocols for its synthesis and incorporation into lead compounds, and offer quantitative data to support its application in optimizing drug candidates.

Physicochemical Properties and Bioisosteric Rationale

The (1-fluorocyclobutyl)methyl group is often employed as a bioisostere for the tert-butyl group. Bioisosterism, the replacement of a functional group with another that has similar steric or electronic properties, is a cornerstone of lead optimization.[2] While the tert-butyl group is a common space-filling moiety, it can be susceptible to metabolic oxidation.[6] The (1-fluorocyclobutyl)methyl group offers a metabolically more robust alternative with distinct physicochemical properties.

Table 1: Comparative Physicochemical Properties of Common Bioisosteres

MoietyCalculated LogPCalculated pKa (of the alcohol)Key Features
This compound0.8715.05Enhanced metabolic stability, reduced lipophilicity compared to tert-butanol, conformational rigidity.
tert-Butanol0.3516.54Bulky, lipophilic, potential for metabolic hydroxylation.
Cyclopropylmethanol0.28~16Rigid, less lipophilic than tert-butanol, can influence conformation.
(1-Trifluoromethylcyclopropyl)methanol~1.5Lower than cyclopropylmethanolIncreased metabolic stability, higher lipophilicity due to CF3 group.[7]

Note: LogP and pKa values are predicted and can vary based on the computational method used. The values presented are for comparative purposes.

The fluorine atom in the 1-position of the cyclobutane ring exerts a significant electron-withdrawing effect, which can influence the acidity of the adjacent methanol proton.[4] This modulation of electronic properties, combined with the unique conformational constraints of the cyclobutane ring, makes this compound a valuable tool for fine-tuning the properties of drug candidates.

Synthetic Protocols

Protocol 1: Synthesis of this compound

While a variety of methods exist for the synthesis of fluorinated cyclobutanes, a common route involves the fluorination of a suitable cyclobutane precursor followed by functional group manipulation. A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available cyclobutanone.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Introduction of Hydroxymethyl Group A Cyclobutanone B 1-Fluorocyclobutanol A->B DAST or Deoxo-Fluor® DCM, -78 °C to rt C 1-Fluorocyclobutanecarbonitrile B->C TMSCN, cat. KCN 18-crown-6 D 1-Fluorocyclobutanecarboxylic acid C->D aq. HCl, reflux E This compound D->E LiAlH4 or BH3·THF THF, 0 °C to rt

Caption: Synthetic pathway from cyclobutanone to this compound.

Step-by-Step Procedure:

  • Fluorination of Cyclobutanone to 1-Fluorocyclobutanol:

    • To a solution of cyclobutanone (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.1 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-fluorocyclobutanol.

  • Conversion of 1-Fluorocyclobutanol to 1-Fluorocyclobutanecarbonitrile:

    • To a solution of 1-fluorocyclobutanol (1.0 eq) and trimethylsilyl cyanide (TMSCN, 1.5 eq) in a suitable solvent, add a catalytic amount of potassium cyanide (KCN) and 18-crown-6.

    • Stir the reaction at room temperature until completion (monitor by TLC or GC-MS).

    • Carefully quench the reaction with water and extract with an organic solvent.

    • Dry the organic phase, concentrate, and purify by chromatography to obtain 1-fluorocyclobutanecarbonitrile.

  • Hydrolysis to 1-Fluorocyclobutanecarboxylic acid:

    • Reflux the 1-fluorocyclobutanecarbonitrile (1.0 eq) in aqueous hydrochloric acid (e.g., 6 M) for several hours until the nitrile is fully hydrolyzed.

    • Cool the reaction mixture and extract the carboxylic acid product with a suitable organic solvent.

    • Dry the organic phase and concentrate to yield 1-fluorocyclobutanecarboxylic acid, which can be used in the next step without further purification.

  • Reduction to this compound:

    • To a suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1-fluorocyclobutanecarboxylic acid (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate and purify the crude product by column chromatography to afford this compound.

Protocol 2: Incorporation of this compound via Mitsunobu Reaction

The Mitsunobu reaction is a versatile and reliable method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry at the alcohol carbon.[8][9] This makes it an ideal choice for coupling this compound with acidic nucleophiles like phenols or carboxylic acids.[10][11]

Workflow for Mitsunobu Reaction

G A This compound D Coupled Product (R-Nu) A->D B Phenol or Carboxylic Acid (Nu-H) B->D C PPh3, DIAD or DEAD C->D THF, 0 °C to rt

Caption: General workflow for the Mitsunobu reaction.

Step-by-Step Procedure for Coupling with a Phenol:

  • Reaction Setup:

    • To a solution of the phenol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Reaction Execution:

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to separate the desired ether product from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Protocol 3: Incorporation of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers from an alkoxide and an alkyl halide.[12] To utilize this compound, it is first converted to a suitable electrophile, such as (1-fluorocyclobutyl)methyl tosylate or bromide.

Workflow for Williamson Ether Synthesis

G cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: SN2 Reaction A This compound B (1-Fluorocyclobutyl)methyl Tosylate A->B TsCl, Pyridine DCM, 0 °C to rt E Final Ether Product B->E C Phenol D Phenoxide C->D NaH or K2CO3 DMF or Acetone D->E

Caption: Two-step Williamson ether synthesis workflow.

Step-by-Step Procedure:

  • Synthesis of (1-Fluorocyclobutyl)methyl Tosylate:

    • To a solution of this compound (1.0 eq) in pyridine or DCM with a non-nucleophilic base (e.g., triethylamine) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer with dilute HCl (to remove pyridine), saturated aqueous NaHCO3, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the tosylate, which can often be used without further purification.

  • Ether Formation:

    • To a solution of the phenol (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K2CO3, 2.0 eq) and stir at room temperature for 30 minutes to form the phenoxide.

    • Add a solution of (1-fluorocyclobutyl)methyl tosylate (1.1 eq) in the same solvent.

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired ether.

Applications in Drug Discovery: A Case Study Perspective

The utility of the (1-fluorocyclobutyl)methyl group is exemplified by its incorporation into various drug discovery programs. For instance, this compound has been used as a reactant in the preparation of novel antibacterial analogs. The introduction of this moiety can lead to improved metabolic stability and pharmacokinetic profiles. In the development of inhibitors for various enzymes, replacing a metabolically labile group with the (1-fluorocyclobutyl)methyl moiety has been shown to block sites of oxidation, thereby increasing the half-life of the compound.

Conclusion

This compound is a valuable and increasingly utilized building block in medicinal chemistry. Its unique combination of conformational rigidity and the electronic effects of the fluorine atom provides a powerful tool for modulating the properties of drug candidates. The synthetic protocols outlined in these application notes offer robust and reproducible methods for the preparation and incorporation of this important moiety. By leveraging the principles of bioisosterism and strategic fluorination, researchers can employ this compound to address challenges in metabolic stability, potency, and pharmacokinetics, ultimately accelerating the discovery of new and improved therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Deng, J., et al. (2021). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products and Other Biologically Active Molecules. Molecules, 27(1), 95.
  • Gehringer, M., & Laufer, S. A. (2019). The Williamson Ether Synthesis: A Century of Utility and Still Going Strong. Synthesis, 51(01), 1-15.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Grygorenko, O. O., et al. (2021). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Chemistry – A European Journal, 27(54), 13458-13476.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: A Review. Chemical Reviews, 109(6), 2551-2651.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Scott, J. S., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(7), 675–680.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Grygorenko, O. O., et al. (2020). Fluorocyclobutane-containing pharmaceuticals and drug candidates. RSC Medicinal Chemistry, 11(9), 986-1001.
  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation.

Sources

(1-Fluorocyclobutyl)methanol: A Versatile Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] The replacement of hydrogen or hydroxyl groups with fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[2] This application note provides a detailed guide for the synthetic utilization of (1-Fluorocyclobutyl)methanol, a valuable building block that combines the conformational rigidity of a cyclobutane ring with the unique electronic properties of fluorine. We present detailed protocols for its application in key synthetic transformations, elucidate the rationale behind procedural steps, and offer guidance on safety, handling, and characterization.

Introduction: The Value of Fluorinated Scaffolds

The introduction of fluorine into small molecules can profoundly influence their biological activity.[1] Its high electronegativity and relatively small atomic radius allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, yet it can form strong, polarized bonds with carbon, often leading to increased metabolic stability by blocking sites of oxidative metabolism.[2]

The cyclobutane motif is also of significant interest in drug design due to its unique conformational properties and ability to provide a rigid scaffold for orienting substituents.[3][4] The combination of these two features in this compound creates a building block that can introduce a fluorinated, three-dimensional element into a target molecule, potentially improving its pharmacokinetic and pharmacodynamic profile. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic campaigns.

Physicochemical & Spectroscopic Data

Understanding the fundamental properties of this compound is critical for its effective use.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1301207-68-0 [5]
Molecular Formula C₅H₉FO [5]
Molecular Weight 104.12 g/mol [5]
Appearance Colorless Liquid [6]
Boiling Point ~129.9 °C (Predicted) [5]
Density ~1.08 g/cm³ (Predicted) [5]

| pKa | ~15.05 (Predicted) |[5] |

Table 2: Expected NMR Spectroscopic Data for this compound

Nucleus Expected Chemical Shift (ppm) Multiplicity & Coupling Notes
¹H NMR ~3.6 (CH₂OH), ~2.0-2.4 (ring CH₂) Signals for ring protons will be complex multiplets due to diastereotopicity and C-F coupling. The methylene protons of the CH₂OH group will likely appear as a doublet due to coupling with the fluorine atom (²JHF).
¹³C NMR ~80-85 (C-F, doublet), ~65 (CH₂OH), ~30-35 (ring CH₂) The carbon bearing the fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 180-220 Hz). Other ring carbons will show smaller two- and three-bond couplings.
¹⁹F NMR Varies with solvent Will appear as a complex multiplet due to coupling with adjacent protons.

Note: Actual shifts and coupling constants should be determined empirically. Data is based on typical values for similar structures.[4]

Safety and Handling

Proper handling is essential when working with any chemical reagent. This compound requires careful attention to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][8] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[8]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[9] Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[7]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes. Remove contaminated clothing.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the physician.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Synthetic Applications & Experimental Protocols

This compound is a primary alcohol, making its hydroxyl group a versatile handle for a wide range of synthetic transformations.[4] We present protocols for two fundamental applications: oxidation to the corresponding aldehyde and etherification via the Williamson synthesis.

Workflow for Synthetic Utilization

The following diagram illustrates the central role of this compound as a precursor to other key functional groups.

G A This compound (Starting Material) B Oxidation (e.g., PCC, Swern) A->B Protocol 1 F Etherification (e.g., Williamson Synthesis) A->F Protocol 2 C (1-Fluorocyclobutyl)carbaldehyde (Electrophile) B->C D Further Oxidation (e.g., Pinnick) C->D E (1-Fluorocyclobutyl)carboxylic Acid (Amide Coupling, etc.) D->E G Target Ethers (R-O-CH₂-(c-C₄H₆F)) F->G

Caption: Synthetic pathways originating from this compound.

Protocol 1: Oxidation to (1-Fluorocyclobutyl)carbaldehyde

Principle: This protocol utilizes Pyridinium Chlorochromate (PCC), a relatively mild oxidant that converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Celatom® or Florisil®

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add PCC (1.5 equivalents) and a small amount of silica gel to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DCM to the flask to create a slurry.

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC slurry at room temperature.

  • Reaction Monitoring: The reaction mixture will turn dark brown/black. Stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether.

  • Filtration: Pass the entire mixture through a short plug of Celatom® or Florisil® to filter out the chromium salts. Wash the plug thoroughly with additional diethyl ether.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Note: The resulting aldehyde may be volatile. Avoid excessive heating. The crude product can be purified further by column chromatography on silica gel if necessary.

Mechanism & Rationale:

  • Causality: PCC is chosen for its selectivity in oxidizing primary alcohols to aldehydes.[10] The use of anhydrous conditions is critical, as the presence of water can lead to the formation of hydrate intermediates and potentially over-oxidation. The silica gel helps to adsorb tarry byproducts, simplifying the workup. Diethyl ether is used during workup to precipitate the chromium byproducts, which are less soluble in ether than in DCM.

Protocol 2: Williamson Ether Synthesis with 4-Nitrobenzyl Bromide

Principle: This protocol demonstrates the formation of an ether by deprotonating the alcohol with a strong base (Sodium Hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an electrophile (4-nitrobenzyl bromide).

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • 4-Nitrobenzyl bromide

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Base Preparation: Carefully add NaH (1.2 equivalents) to the THF. Caution: NaH reacts violently with water. Ensure all glassware is dry.

  • Alkoxide Formation: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirring NaH suspension at 0 °C (ice bath).

  • Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Dissolve 4-nitrobenzyl bromide (1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or gently heat to 50 °C if necessary. Monitor the reaction by TLC until completion (typically 4-12 hours).

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mechanism & Rationale:

  • Causality: NaH is a strong, non-nucleophilic base, ideal for deprotonating the alcohol to form the sodium alkoxide without competing in the subsequent substitution reaction.[11] THF is a common aprotic solvent for this reaction; DMF can be used to accelerate the reaction rate if needed. The reaction is an Sₙ2 displacement, where the alkoxide attacks the benzylic carbon, displacing the bromide. 4-Nitrobenzyl bromide is a highly reactive electrophile due to the electron-withdrawing nature of the nitro group.

G ROH R-CH₂-OH NaH NaH H2 H₂ (gas) RO- R-CH₂-O⁻ Na⁺ RO_nuc R-CH₂-O⁻ RO-->RO_nuc Nucleophile ArCH2Br Ar-CH₂-Br Product R-CH₂-O-CH₂-Ar Br- Br⁻ ROHNaH ROHNaH RO-H2 RO-H2 RO_nucArCH2Br RO_nucArCH2Br ProductBr- ProductBr-

Caption: Mechanism of the Williamson Ether Synthesis.

Troubleshooting

Table 3: Common Issues and Solutions in Synthesis

Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Oxidation Incomplete reaction; Over-oxidation; Volatility of product. Ensure 1.5 eq of fresh PCC is used. Monitor carefully by TLC to avoid long reaction times. Concentrate product carefully at low temperature and pressure.
No Reaction in Etherification Inactive NaH; Poor quality solvent. Use fresh NaH from a new container. Ensure THF/DMF is truly anhydrous.
Side Products in Etherification Elimination of benzyl bromide (if heated too strongly); Reaction with residual water. Maintain moderate reaction temperature. Ensure all reagents and glassware are scrupulously dry.

| Complex NMR Spectrum | Presence of impurities; Complex splitting patterns. | Purify the sample thoroughly. Use 2D NMR techniques (COSY, HSQC) to aid in assignment. Consult ¹⁹F NMR for confirmation. |

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and development. Its primary alcohol functionality allows for straightforward conversion into a variety of other functional groups, including aldehydes, carboxylic acids, and ethers. The protocols detailed in this guide provide a robust starting point for chemists to incorporate the unique fluorocyclobutyl moiety into their target molecules, enabling the exploration of new chemical space and the optimization of lead compounds. Adherence to the described safety and handling procedures is paramount for the successful and safe implementation of these synthetic methods.

References

  • This compound - AK Scientific, Inc. Safety Data Sheet. URL: https://www.aksci.com/sds/SR10486.pdf
  • Methanol Safety Data Sheet - Fisher Scientific. URL: https://www.fishersci.com/msds?productName=A412-4
  • Safety Data Sheet - Proman. URL: https://proman.org/wp-content/uploads/2021/07/Methanol-SDS-GHS-Rev-8-June-2021.pdf
  • This compound - LookChem. URL: https://www.lookchem.com/cas-130/1301207-68-0.html
  • Gurbych, O., et al. (2024). Fluorocyclobutane-containing pharmaceuticals and drug candidates. ResearchGate. URL: https://www.researchgate.
  • FDA-approved drugs containing fluorinated cycloalkane motifs. ResearchGate. URL: https://www.researchgate.
  • (3-Fluorocyclobutyl)methanol - Benchchem. URL: https://www.benchchem.com/product/b1441988
  • Fallah, E., et al. (2023). Fluorine in drug discovery: Role, design and case studies. RSC Medicinal Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00129j
  • Ojima, I. (2018). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Fluorine Chemistry. URL: https://www.sciencedirect.com/science/article/abs/pii/S002211391830386X
  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. URL: https://www.organic-chemistry.
  • Diab, Y., et al. (1981). In vivo 13C NMR Investigations of Methanol Oxidation by the Obligate Methanotroph Methylosinus trichosporium OB3b. Journal of General Microbiology. URL: https://www.microbiologyresearch.org/content/journal/jgv/10.1099/00221287-126-2-339
  • Methanol - PubChem. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Methanol

Sources

The Ascendant Role of (1-Fluorocyclobutyl)methanol in Bioactive Molecule Construction: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Fluorinated Cyclobutyl Moiety in Drug Discovery

In the intricate chess game of drug design, the strategic placement of every atom can dramatically influence a molecule's efficacy, metabolic stability, and overall pharmacological profile. Among the rising stars in the medicinal chemist's toolkit is the (1-fluorocyclobutyl)methyl group, a seemingly simple yet profoundly impactful structural motif. The introduction of this building block, derived from (1-Fluorocyclobutyl)methanol, offers a compelling strategy to navigate the complex challenges of modern drug discovery. The unique combination of the strained four-membered cyclobutane ring and the potent electronic influence of a fluorine atom provides a powerful lever to fine-tune molecular properties.[1][2]

The cyclobutane scaffold, with its inherent rigidity, can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.[3] When a fluorine atom is introduced, it brings a host of beneficial attributes. Its strong electronegativity can modulate the pKa of nearby functional groups, alter metabolic pathways by blocking sites of oxidation, and enhance membrane permeability.[1] This guide, designed for researchers, scientists, and drug development professionals, will provide an in-depth exploration of this compound as a key building block, offering detailed protocols and insights into its application.

Physicochemical Properties and Spectroscopic Profile

This compound is a colorless liquid with a predicted boiling point of approximately 129.9 °C and a density of around 1.08 g/cm³.[4][5] Its calculated LogP of 0.87 suggests a moderate degree of lipophilicity, a crucial parameter for drug absorption and distribution.[4][5]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₉FO[4][5]
Molecular Weight104.12 g/mol [4][5]
Boiling Point (Predicted)129.9 ± 13.0 °C[4][5]
Density (Predicted)1.08 ± 0.1 g/cm³[4][5]
pKa (Predicted)15.05 ± 0.10[4][5]
LogP (Predicted)0.87[4][5]

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the cyclobutane ring, with splitting patterns influenced by the adjacent fluorine atom. A distinct signal for the hydroxymethyl (-CH₂OH) protons.[2]
¹³C NMR Characteristic signals for the four carbons of the cyclobutane ring, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. A signal for the hydroxymethyl carbon.[6][7]
¹⁹F NMR A singlet or multiplet confirming the presence and chemical environment of the fluorine atom.[2]
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. C-H stretching and bending vibrations for the cyclobutane ring. A C-F stretching vibration.[7]
Mass Spectrometry The molecular ion peak (M⁺) and characteristic fragmentation patterns.

Synthesis of this compound: A Practical Protocol

While several strategies exist for the synthesis of fluorinated cyclobutanes, a common and practical approach to this compound involves the fluorination of a suitable precursor followed by reduction. A plausible and efficient synthetic route starts from the commercially available cyclobutanecarboxylic acid.[8][9]

Caption: Synthetic workflow for this compound.

Detailed Protocol: Synthesis of this compound from Cyclobutanecarboxylic Acid

This protocol outlines a two-step process involving the conversion of cyclobutanecarboxylic acid to its acid chloride, followed by fluorination and subsequent reduction.

Step 1: Synthesis of Cyclobutanecarbonyl chloride

  • To a solution of cyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude cyclobutanecarbonyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To a suspension of a nucleophilic fluorinating agent such as spray-dried potassium fluoride (2.0 eq) in a high-boiling polar aprotic solvent like sulfolane, add the crude cyclobutanecarbonyl chloride (1.0 eq) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 120-150 °C for several hours, monitoring the formation of the acyl fluoride by GC-MS.

  • Cool the reaction mixture and extract the product with a suitable organic solvent. The resulting acyl fluoride is then reduced.

  • In a separate flask, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) (1.5 eq) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) at 0 °C.

  • Slowly add a solution of the 1-fluoro-1-cyclobutanecarbonyl fluoride in the same anhydrous solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting solid and wash it with the ether solvent.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Applications in Bioactive Molecule Synthesis: A Case Study

The utility of this compound as a building block is exemplified in its use as a reactant for the preparation of CE-156811, a potent antibacterial analog of hygromycin A.[4][5] While the detailed synthesis of CE-156811 is proprietary, a general understanding of how the (1-fluorocyclobutyl)methyl moiety is incorporated can be extrapolated from common synthetic transformations of alcohols.

General Protocols for Incorporating the (1-Fluorocyclobutyl)methyl Moiety

The primary alcohol functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing its incorporation into a diverse range of molecular scaffolds.

Caption: Key transformations of this compound.

Protocol 1: Oxidation to (1-Fluorocyclobutyl)methanal

The oxidation of this compound to the corresponding aldehyde provides a key intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations.

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add a mild oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (DMP) (1.2 eq).

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the oxidant byproducts.

  • Concentrate the filtrate under reduced pressure to yield the crude (1-Fluorocyclobutyl)methanal, which can be used directly or purified by column chromatography.

Protocol 2: Etherification via Williamson Ether Synthesis

The formation of an ether linkage is a common strategy to connect the (1-fluorocyclobutyl)methyl group to a larger molecule.

  • To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Add the desired alkyl halide (R-X) (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture if necessary and monitor its progress by TLC.

  • Once the reaction is complete, quench it carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Esterification with a Carboxylic Acid

Esterification is another fundamental reaction to incorporate the (1-fluorocyclobutyl)methyl moiety.

  • In a round-bottom flask, combine this compound (1.0 eq), a carboxylic acid (1.2 eq), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid in a suitable solvent (e.g., toluene or the carboxylic acid itself if it is a liquid).

  • Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid catalyst with a base such as sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting ester by column chromatography or distillation.

The Impact on Biological Activity: Structure-Activity Relationship (SAR) Insights

The incorporation of the (1-fluorocyclobutyl)methyl group can significantly impact the biological activity of a molecule. While specific SAR data for a wide range of compounds containing this exact moiety is still emerging, we can infer its likely effects based on the known properties of fluorinated and cyclobutane-containing drugs.

Potential Advantages of the (1-Fluorocyclobutyl)methyl Group in SAR:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing the fluorine at the 1-position of the cyclobutane ring can shield adjacent positions from metabolic attack.

  • Modulation of Physicochemical Properties: The fluorine atom's electron-withdrawing nature can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-target interactions and pharmacokinetic properties.[1]

  • Improved Lipophilicity and Permeability: The fluorocyclobutyl group can fine-tune the lipophilicity of a molecule, often leading to improved membrane permeability and oral bioavailability.

  • Conformational Constraint: The rigid cyclobutane ring restricts the conformational freedom of the molecule, potentially pre-organizing it for optimal binding to its biological target and increasing potency.[3]

Conclusion and Future Outlook

This compound is a valuable and increasingly important building block in the design and synthesis of novel bioactive molecules. Its unique combination of a rigid cyclobutane scaffold and the powerful electronic effects of a fluorine atom offers medicinal chemists a versatile tool to address key challenges in drug discovery, including metabolic instability and suboptimal pharmacokinetic profiles. The synthetic protocols provided in this guide offer a practical framework for the preparation and incorporation of this promising moiety. As the exploration of fluorinated chemical space continues, we anticipate that this compound and its derivatives will play an even more prominent role in the development of the next generation of therapeutics.

References

  • This compound - LookChem. (n.d.).
  • 1 H and 13 C NMR spectroscopic data for compound 16 in methanol-d4. - ResearchGate. (n.d.).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks - ResearchGate. (n.d.).
  • cerium(III) chloride heptahydrate - Organic Syntheses Procedure. (n.d.).
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (n.d.).
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Cyclobutanecarboxylic acid - Wikipedia. (n.d.).
  • Intramolecular C−F…H−O hydrogen bonds in (1‐fluorocyclopropyl)methanol... - ResearchGate. (n.d.).
  • This compound - LookChem. (n.d.).
  • cyclobutylamine - Organic Syntheses Procedure. (n.d.).

Sources

Synthetic Routes Utilizing (1-Fluorocyclobutyl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Fluorocyclobutyl Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target[1][2]. Among the various fluorinated motifs, the fluorocyclobutyl group has emerged as a valuable bioisostere, offering a rigid scaffold that can favorably modulate a compound's conformational profile[3]. (1-Fluorocyclobutyl)methanol, with its synthetically versatile primary alcohol, serves as a key building block for introducing this desirable moiety into a diverse range of molecular architectures.

This guide provides a comprehensive overview of synthetic routes utilizing this compound, offering detailed protocols and insights into the rationale behind these transformations. The protocols are designed to be robust and adaptable for researchers in drug discovery and development.

Synthesis of this compound: A Foundational Protocol

The efficient synthesis of this compound is the gateway to its broader application. A common and effective strategy involves the reduction of a corresponding carboxylic acid derivative. The following protocol details a representative synthesis from 1-fluorocyclobutanecarboxylic acid.

Protocol 1: Synthesis of this compound via Reduction of 1-Fluorocyclobutanecarboxylic Acid

This two-step procedure involves the esterification of the carboxylic acid followed by reduction of the resulting ester.

Step 1: Esterification to Ethyl 1-fluorocyclobutanecarboxylate

  • Rationale: The carboxylic acid is converted to an ester to facilitate a smoother and more selective reduction to the primary alcohol. Fischer esterification, using an excess of the alcohol as the solvent and a strong acid catalyst, is a classic and efficient method[4][5].

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-fluorocyclobutanecarboxylic acid (1.0 eq).

    • Add a 10-fold excess of absolute ethanol, followed by a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield ethyl 1-fluorocyclobutanecarboxylate, which can be used in the next step without further purification.

Step 2: Reduction to this compound

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting esters to primary alcohols. The reaction is typically performed in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran[6].

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve the ethyl 1-fluorocyclobutanecarboxylate (1.0 eq) from the previous step in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

    • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to afford this compound.

Functional Group Transformations of this compound

The primary alcohol of this compound is a versatile handle for a variety of functional group interconversions, enabling its use as a scaffold for further molecular elaboration.

Oxidation to 1-Fluorocyclobutanecarbaldehyde

The selective oxidation of a primary alcohol to an aldehyde is a crucial transformation in organic synthesis. Care must be taken to avoid over-oxidation to the carboxylic acid[7].

  • Rationale: The Swern oxidation is a mild and reliable method for the oxidation of primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. This method avoids the use of heavy metals and typically results in high yields with minimal over-oxidation.

  • Procedure:

    • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

    • Add a solution of DMSO (2.2 eq) in DCM dropwise, keeping the temperature below -60 °C.

    • Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in DCM dropwise, again maintaining the low temperature.

    • After stirring for another 30 minutes, add triethylamine (5.0 eq) and stir for 15 minutes.

    • Remove the cooling bath and allow the reaction to warm to room temperature.

    • Quench the reaction with water and separate the layers.

    • Wash the organic layer with saturated ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate in vacuo to yield the volatile 1-fluorocyclobutanecarbaldehyde.

Reaction Reagents Key Conditions Product
Swern OxidationOxalyl chloride, DMSO, TriethylamineAnhydrous DCM, -78 °C to rt1-Fluorocyclobutanecarbaldehyde
Conversion to (1-Fluorocyclobutyl)methylamine

The conversion of an alcohol to an amine is a multi-step process that typically involves the activation of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide or another nitrogen nucleophile, and subsequent reduction.

  • Rationale: The hydroxyl group is first converted to a tosylate, which is an excellent leaving group. Subsequent reaction with sodium azide, followed by reduction of the azide, provides the primary amine. This two-step sequence is a reliable method to avoid the polyalkylation often observed in direct amination reactions.

Step 1: Synthesis of (1-Fluorocyclobutyl)methyl Tosylate

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM.

    • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain (1-fluorocyclobutyl)methyl tosylate.

Step 2: Synthesis of (1-Fluorocyclobutyl)methylamine

  • Procedure:

    • Dissolve the (1-fluorocyclobutyl)methyl tosylate (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C for several hours.

    • After the reaction is complete, cool to room temperature, pour into water, and extract with diethyl ether.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Carefully concentrate the solution in vacuo to obtain the crude azide.

    • Dissolve the crude azide in methanol or THF and add a reducing agent such as lithium aluminum hydride or perform catalytic hydrogenation (e.g., H₂, Pd/C).

    • After the reduction is complete, perform an appropriate workup to isolate the (1-fluorocyclobutyl)methylamine.

Ether and Ester Formation

The hydroxyl group of this compound can readily undergo etherification and esterification reactions, allowing for the introduction of this motif into a wide array of molecular frameworks.

  • Rationale: The Williamson ether synthesis is a classic method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide[1][8][9][10][11].

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

    • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) and stir the reaction at room temperature or with gentle heating until completion.

    • Carefully quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the resulting ether by column chromatography.

  • Rationale: As previously mentioned, Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst[4][5][12][13][14].

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), benzoic acid (1.2 eq), and a suitable solvent such as toluene.

    • Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid.

    • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

    • Heat the mixture to reflux until no more water is collected.

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting ester by column chromatography.

Application in the Synthesis of Complex Molecules

The versatility of this compound and its derivatives makes them valuable building blocks for the synthesis of more complex molecules, including spirocycles and kinase inhibitors.

Synthesis of Spirocyclic Ethers

Spirocyclic systems are of great interest in drug discovery due to their rigid, three-dimensional structures[15][16]. This compound can be a precursor to intermediates used in the synthesis of spiro-ethers.

  • Rationale: This hypothetical route involves the conversion of this compound to a nucleophilic species that can participate in a ring-forming reaction.

Step 1: Conversion to (1-Fluorocyclobutyl)methyl Bromide

  • Procedure:

    • Treat this compound with phosphorus tribromide (PBr₃) in an anhydrous solvent like diethyl ether at 0 °C.

    • After the reaction is complete, carefully quench with ice-water and separate the layers.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and concentrate to obtain the bromide.

Step 2: Spirocyclization

  • Procedure:

    • React the (1-fluorocyclobutyl)methyl bromide with a suitable diol, such as 1,4-cyclohexanediol, in the presence of a strong base like sodium hydride in a polar aprotic solvent (e.g., DMF).

    • This intramolecular Williamson ether synthesis would lead to the formation of the spiro-ether.

    • Purify the product by column chromatography.

Incorporation into Kinase Inhibitor Scaffolds

The (1-fluorocyclobutyl)methyl group can be incorporated into kinase inhibitor scaffolds to explore structure-activity relationships. For instance, it can be used to synthesize novel aniline derivatives for use in Friedel-Crafts or other C-N bond-forming reactions.

  • Rationale: Reductive amination of 1-fluorocyclobutanecarbaldehyde with aniline is a direct method for synthesizing the corresponding secondary amine.

  • Procedure:

    • Dissolve 1-fluorocyclobutanecarbaldehyde (1.0 eq, from Protocol 2) and aniline (1.1 eq) in a suitable solvent such as dichloroethane.

    • Add a mild reducing agent like sodium triacetoxyborohydride (1.5 eq) and a catalytic amount of acetic acid.

    • Stir the reaction at room temperature until the starting materials are consumed.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

This N-((1-fluorocyclobutyl)methyl)aniline can then be used in further synthetic steps to build more complex kinase inhibitor structures.

Diagrams of Synthetic Pathways

Synthesis_of_1_Fluorocyclobutyl_methanol 1-Fluorocyclobutanecarboxylic Acid 1-Fluorocyclobutanecarboxylic Acid Ethyl 1-fluorocyclobutanecarboxylate Ethyl 1-fluorocyclobutanecarboxylate 1-Fluorocyclobutanecarboxylic Acid->Ethyl 1-fluorocyclobutanecarboxylate EtOH, H₂SO₄ (cat.) Reflux This compound This compound Ethyl 1-fluorocyclobutanecarboxylate->this compound 1. LiAlH₄, Et₂O, 0 °C to rt 2. Workup

Caption: Synthesis of this compound.

Functional_Group_Transformations cluster_0 Oxidation cluster_1 Conversion to Amine A This compound B 1-Fluorocyclobutanecarbaldehyde A->B Swern Oxidation (COCl)₂, DMSO, Et₃N C This compound D (1-Fluorocyclobutyl)methyl Tosylate C->D TsCl, Pyridine E (1-Fluorocyclobutyl)methylamine D->E 1. NaN₃, DMF 2. Reduction

Caption: Key Functional Group Transformations.

Ether_and_Ester_Formation cluster_0 Williamson Ether Synthesis cluster_1 Fischer Esterification F This compound G Ether Derivative F->G 1. NaH, THF 2. R-X H This compound I Ester Derivative H->I R-COOH, H⁺ (cat.) -H₂O

Sources

Application Notes and Protocols: Deoxyfluorination of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif is a valuable structural component in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and serve as a versatile bioisostere. The strategic incorporation of fluorine into this scaffold can profoundly modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Deoxyfluorination, the direct substitution of a hydroxyl group with fluorine, represents one of the most efficient methods for accessing these valuable fluorinated building blocks.[3][4] This guide provides an in-depth analysis of contemporary deoxyfluorination protocols tailored for cyclobutane derivatives, offering researchers a detailed resource encompassing mechanistic rationale, comparative data, step-by-step protocols, and safety considerations.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

The four-membered cyclobutane ring, with its inherent strain and puckered conformation, offers a unique three-dimensional exit vector for substituents that is distinct from more common aliphatic or aromatic scaffolds.[5] This structural feature has been successfully exploited in several FDA-approved drugs.[1][6] When combined with fluorine—the most electronegative element—the resulting fluorocyclobutane derivatives can exhibit enhanced potency and improved pharmacokinetic profiles. For instance, the gem-difluorocyclobutane motif was critical in the development of Ivosidenib for its role in increasing metabolic stability while preserving potency.[1]

However, the synthesis of these motifs is not trivial. The direct fluorination of cyclobutanol precursors presents unique challenges related to stereocontrol and potential side reactions, such as elimination and rearrangement, which are often exacerbated by the ring strain of the cyclobutane system. The choice of fluorinating reagent is therefore paramount to achieving a successful and selective transformation. This document will explore the application of common and next-generation deoxyfluorination reagents to cyclobutane substrates.

Overview of Deoxyfluorination Reagents

Deoxyfluorination agents function by activating the alcohol's hydroxyl group to form a good leaving group, which is subsequently displaced by a fluoride anion.[7] The mechanism can proceed through an Sₙ2 or Sₙ1 pathway, influencing the stereochemical outcome. Key reagents discussed in this guide include:

  • Aminosulfuranes: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the most established reagents.[8][9]

  • Aminodifluorosulfinium Salts: Crystalline, easier-to-handle reagents like XtalFluor-E and XtalFluor-M offer enhanced safety profiles and often require a fluoride source or base as a promoter.[10]

  • Sulfonyl Fluorides: 2-Pyridinesulfonyl fluoride (PyFluor) is a newer, cost-effective reagent known for high chemoselectivity and reduced elimination byproducts.[11]

The selection of a reagent depends on the substrate's reactivity, functional group tolerance, desired stereochemical outcome, and safety considerations at the desired scale.

Mechanistic Considerations and Stereochemical Outcomes

The deoxyfluorination of cyclobutanols can proceed via two primary pathways, heavily influenced by the substrate's structure and the reaction conditions.

G cluster_0 Reaction Pathways A Cyclobutanol + Reagent B Alkoxysulfurane Intermediate A->B Activation C SN2 Pathway (Inversion) B->C F⁻ attack (concerted) D SN1 Pathway (Carbocation Intermediate) B->D Leaving group departure E Inverted Fluorocyclobutane C->E F Racemized/Retained Fluorocyclobutane D->F G Rearrangement/ Elimination Products D->G

Caption: General mechanistic pathways for cyclobutanol deoxyfluorination.

  • Sₙ2 Pathway: This pathway involves a backside attack by the fluoride nucleophile, leading to a clean inversion of stereochemistry at the carbon center. This is generally favored for primary and less-hindered secondary cyclobutanols.[7]

  • Sₙ1 Pathway: For sterically hindered secondary or tertiary cyclobutanols, or substrates that can form a stabilized carbocation, an Sₙ1 mechanism may dominate.[12] This proceeds through a planar cyclobutyl cation intermediate, which can lead to a mixture of stereoisomers (retention and inversion) and is more susceptible to Wagner-Meerwein rearrangements and elimination side reactions.

The choice of a less polar solvent (e.g., dichloromethane, toluene) and low reaction temperatures (-78 °C to 0 °C) typically favors the Sₙ2 pathway, minimizing side reactions.

Comparative Analysis of Deoxyfluorination Reagents for Cyclobutanols

The following table summarizes the performance and key characteristics of various reagents for the deoxyfluorination of a model secondary cyclobutanol substrate.

ReagentTypical ConditionsYield RangeSelectivity ProfileSafety & Handling
DAST DCM, -78 °C to rt50-85%Prone to elimination, especially at higher temperatures.[11]Thermally unstable; can decompose violently >90 °C.[9] Moisture-sensitive liquid.[10]
Deoxo-Fluor DCM or Toluene, 0 °C to rt60-90%Generally higher yields and fewer byproducts than DAST.[8][9]More thermally stable than DAST (decomposes >140 °C).[8][13] Moisture-sensitive liquid.[14]
XtalFluor-E DCM, with Et₃N·3HF70-95%High selectivity, minimal elimination. Does not generate free HF.[10]Crystalline solid, easy to handle, significantly higher thermal stability.[15][16]
PyFluor Toluene or MeCN, with DBU75-95%Excellent selectivity against elimination (>20:1 F:elimination).[11]Bench-stable, crystalline solid. Low cost.[11]

Yields and selectivity are substrate-dependent and generalized from literature sources.

Detailed Experimental Protocols

CAUTION: All deoxyfluorination reactions should be performed by trained personnel in a well-ventilated chemical fume hood. These reagents react violently with water to produce HF, which is highly corrosive and toxic.[17][18] Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Reactions should be conducted in plastic or Teflon vessels, as HF can etch glass.

Protocol 5.1: General Deoxyfluorination of a Secondary Cyclobutanol using Deoxo-Fluor

This protocol is a representative procedure for converting a secondary alcohol on a cyclobutane ring to the corresponding fluoride with inversion of stereochemistry.

G A 1. Dissolve cyclobutanol in anhydrous DCM B 2. Cool to 0 °C (ice bath) A->B C 3. Add Deoxo-Fluor dropwise (1.5 eq) B->C D 4. Stir at 0 °C to rt (Monitor by TLC/LCMS) C->D E 5. Quench with sat. NaHCO₃ (aq) at 0 °C D->E F 6. Workup & Extraction E->F G 7. Purify by Column Chromatography F->G

Caption: Experimental workflow for Deoxo-Fluor protocol.

Materials:

  • Substituted Cyclobutanol (1.0 equiv)

  • Deoxo-Fluor (1.5 equiv)[19]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To an oven-dried plastic flask under an inert atmosphere (N₂ or Ar), add the cyclobutanol substrate (e.g., 1.0 mmol).

  • Dissolve the substrate in anhydrous DCM (0.1 M concentration, e.g., 10 mL for 1.0 mmol).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add Deoxo-Fluor (1.5 mmol, 1.5 equiv) to the stirred solution via syringe over 5 minutes. Caution: The addition may be mildly exothermic.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Once complete, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired fluorocyclobutane product.

Protocol 5.2: Selective Deoxyfluorination using PyFluor

This protocol leverages the high selectivity of PyFluor, making it ideal for sensitive substrates where elimination is a major concern.[11]

Materials:

  • Substituted Cyclobutanol (1.0 equiv)

  • PyFluor (1.1 equiv)[11]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Anhydrous Toluene

  • Water

  • Brine

Procedure:

  • To an oven-dried vial under an inert atmosphere, add the cyclobutanol substrate (1.0 equiv), PyFluor (1.1 equiv), and anhydrous toluene (0.2 M).

  • Add DBU (1.5 equiv) to the mixture at room temperature.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50 °C), monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel chromatography.

Troubleshooting and Field Insights

  • Low Conversion: If the reaction stalls, a second portion of the fluorinating agent can be added.[7] Ensure all reagents and solvents are scrupulously dried, as water will rapidly decompose the reagents.

  • Elimination Byproducts: This is common with DAST and hindered substrates.[11] To minimize this, use the lowest possible reaction temperature (-78 °C), a less polar solvent, or switch to a more selective reagent like PyFluor or XtalFluor.

  • Rearrangement: If carbocationic rearrangements are observed, conditions favoring an Sₙ2 pathway are necessary. This includes using low temperatures and avoiding substrates prone to cation formation.

  • Reagent Decomposition: DAST and Deoxo-Fluor can decompose over time. Use freshly opened bottles or reagents that have been stored properly. Discoloration (to dark brown/black) can indicate decomposition.[10]

Conclusion

The deoxyfluorination of cyclobutanol derivatives is a powerful strategy for synthesizing valuable fluorinated building blocks for drug discovery and materials science. While traditional reagents like DAST and Deoxo-Fluor are effective, they present significant handling and safety challenges and can suffer from low selectivity. Modern, crystalline reagents such as XtalFluor and PyFluor offer superior safety profiles, ease of handling, and enhanced selectivity, often providing higher yields of the desired fluorocyclobutane with minimal byproduct formation. The protocols and comparative data presented herein provide a practical guide for researchers to select the optimal conditions and successfully implement these critical transformations in their work.

References

  • Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. Synthesis.[22]
  • Vertex AI Search Result. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. CoLab.[23]
  • Vertex AI Search Result. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Who we serve.[3][24]
  • Singh, R. P., & Shreeve, J. M. (2002). Recent highlights in the chemistry of aminosulfur trifluorides. Synthesis, 2002(17), 2561-2578.[11]
  • Colell, A. et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of Organic Chemistry.[1]
  • Kumar, R., & Singh, B. (2021). Achievements in fluorination using variable reagents through a deoxyfluorination reaction. Organic Chemistry Frontiers.[4]
  • Litskan, E. V. et al. (2020). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry.[2]
  • Beaulieu, F., et al. (2009). Aminodifluorosulfinium Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053.[12]
  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054.[10]
  • Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574.[14]
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  • Paquin, J.-F. (2010). Simpler fluorine chemistry. Chemistry & Industry.[18]
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  • Bruns, S., & Haufe, G. (2019). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Beilstein Journal of Organic Chemistry, 15, 2536–2542.[7]
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  • Organic Chemistry Portal. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).

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Application Notes and Protocols for Incorporating (1-Fluorocyclobutyl)methanol into Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (1-Fluorocyclobutyl)methanol Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the myriad of structural motifs, strained ring systems and fluorine substitution have emerged as powerful tools for molecular design. The this compound moiety, a unique structural unit, synergistically combines the conformational rigidity of a cyclobutane ring with the profound electronic effects of fluorine. This combination offers a compelling strategy to address common challenges in drug development, including metabolic instability, off-target toxicity, and suboptimal binding affinity.

The cyclobutane ring, with its inherent strain, provides a three-dimensional scaffold that can effectively orient substituents in a defined spatial arrangement, potentially enhancing interactions with biological targets.[1] The introduction of a fluorine atom, the most electronegative element, can significantly alter a molecule's physicochemical properties.[2] It can modulate pKa, lipophilicity, and metabolic stability, often leading to improved oral bioavailability and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[3][4] The primary alcohol of the this compound group serves as a versatile synthetic handle, allowing for its facile incorporation into a wide range of molecular architectures.

This technical guide provides a comprehensive overview of the synthesis and application of this compound in pharmaceutical research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively leverage this valuable building block in their discovery programs.

Physicochemical and Pharmacological Implications of the this compound Moiety

The incorporation of the this compound group can profoundly influence the properties of a parent molecule. Understanding these effects is crucial for its rational application in drug design.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Introducing the fluorocyclobutyl moiety can therefore block potential sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life of the drug candidate.

Lipophilicity and Solubility: Fluorine substitution can have a complex effect on lipophilicity (LogP). While a single fluorine atom can increase lipophilicity, the overall effect is highly dependent on the molecular context.[6] Judicious placement of the fluorocyclobutyl group can be used to fine-tune the lipophilicity of a compound to optimize its solubility and membrane permeability.

Conformational Rigidity and Binding Affinity: The constrained nature of the cyclobutane ring limits the conformational freedom of the molecule.[1] This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity. The fluorine atom can also participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the binding pocket, further enhancing potency.

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups. This modulation of basicity can be critical for optimizing a drug's absorption and distribution characteristics, as well as its target engagement.[6]

Synthesis of this compound: A Step-by-Step Protocol

While this compound is commercially available, an in-house synthesis may be required for certain applications or for the preparation of isotopically labeled analogs. A common synthetic route involves the fluorination of a suitable cyclobutane precursor.

Protocol 1: Synthesis of this compound from 1-(hydroxymethyl)cyclobutanol

This protocol describes the deoxofluorination of a tertiary alcohol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Materials:

  • 1-(hydroxymethyl)cyclobutanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Dissolve 1-(hydroxymethyl)cyclobutanol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Expected Yield: 60-70%

Safety Precautions: DAST is a hazardous reagent and should be handled with extreme caution in a well-ventilated fume hood. It is sensitive to moisture and can release toxic HF gas.

Incorporating the this compound Moiety into Pharmaceutical Scaffolds

The primary alcohol of this compound provides a versatile handle for its attachment to various molecular scaffolds. Two common and powerful methods for this are the Mitsunobu reaction and palladium-catalyzed cross-coupling reactions.

Protocol 2: Mitsunobu Reaction for the Etherification of Phenols with this compound

The Mitsunobu reaction is a mild and efficient method for forming carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon.[7][8]

Materials:

  • This compound (1.0 eq)

  • Phenol derivative (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the phenol derivative (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Add this compound (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired ether.[9]

Expected Yield: 50-80%

Note: The order of addition of reagents can be critical. It is often recommended to add the azodicarboxylate last and slowly.[9]

Protocol 3: Palladium-Catalyzed C-O Cross-Coupling of this compound with Aryl Bromides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-heteroatom bonds with high efficiency and functional group tolerance.[10][11]

Materials:

  • This compound (1.5 eq)

  • Aryl bromide (1.0 eq)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), palladium precatalyst (2 mol%), and cesium carbonate (3.0 eq) to a flame-dried reaction vessel.

  • Add anhydrous toluene, followed by this compound (1.5 eq).

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.[10]

Expected Yield: 60-90%

Case Study: The Role of the this compound Moiety in Antimicrobial Agents

The this compound building block has been utilized in the synthesis of novel antimicrobial agents. For instance, it is a key reactant in the preparation of CE-156811, a potent antibacterial analog of hygromycin A. While detailed structure-activity relationship (SAR) data for CE-156811 is not extensively published in the provided search results, the incorporation of the fluorinated cyclobutyl moiety is a deliberate design choice. It is hypothesized that this group enhances the drug-like properties of the molecule by:

  • Improving Metabolic Stability: The fluorinated ring is likely to be more resistant to oxidative metabolism compared to a non-fluorinated or more flexible alkyl chain, potentially leading to a longer duration of action.

  • Optimizing Lipophilicity: The fluorocyclobutyl group can fine-tune the overall lipophilicity of the compound, which is critical for its ability to penetrate bacterial cell membranes and reach its intracellular target.

  • Enhancing Target Binding: The rigid conformation of the cyclobutane ring may orient the molecule in a favorable conformation for binding to its ribosomal target, thereby increasing its potency.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₉FO
Molecular Weight104.12 g/mol
Boiling Point129.9 ± 13.0 °C (Predicted)
pKa15.05 ± 0.10 (Predicted)
LogP0.87 (Predicted)

Table 2: Comparison of Reaction Conditions for Incorporating this compound

Reaction TypeKey ReagentsSolventTemperatureTypical YieldReference
Mitsunobu EtherificationPPh₃, DIAD/DEADTHF0 °C to RT50-80%[9]
Pd-Catalyzed C-O CouplingPd precatalyst, Cs₂CO₃Toluene80-100 °C60-90%[10]

Visualizations

Synthesis_of_1_Fluorocyclobutyl_methanol cluster_0 Protocol 1: Synthesis Start 1-(hydroxymethyl)cyclobutanol Reagent DAST, DCM, -78 °C to RT Start->Reagent Deoxofluorination Product This compound Reagent->Product

Caption: Synthetic route to this compound.

Incorporation_Workflows cluster_mitsunobu Protocol 2: Mitsunobu Reaction cluster_pd_coupling Protocol 3: Pd-Catalyzed Coupling Start This compound Mitsunobu_Reagents Phenol, PPh₃, DIAD/DEAD, THF Start->Mitsunobu_Reagents Etherification Pd_Reagents Aryl Bromide, Pd Catalyst, Base, Toluene Start->Pd_Reagents C-O Bond Formation Mitsunobu_Product Aryl-(1-fluorocyclobutyl)methyl ether Mitsunobu_Reagents->Mitsunobu_Product Pd_Product Aryl-(1-fluorocyclobutyl)methyl ether Pd_Reagents->Pd_Product

Caption: Key methods for incorporating the moiety.

Conclusion and Future Perspectives

The this compound moiety represents a valuable and increasingly utilized building block in modern drug discovery. Its unique combination of conformational constraint and fluorine-induced electronic modulation provides a powerful strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic protocols outlined in this guide offer reliable and efficient methods for both the preparation of this compound and its incorporation into diverse molecular scaffolds.

Future research in this area will likely focus on the development of novel and more efficient synthetic routes to fluorinated cyclobutanes, as well as a deeper exploration of their application in a wider range of therapeutic areas. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, the strategic use of unique building blocks like this compound will undoubtedly play an increasingly important role in the design of the next generation of innovative medicines.

References

  • Mitsunobu reaction - Organic Synthesis. (URL: [Link])
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  • Optimized biologically active fluorinated cycloalkane deriv
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. (URL: [Link])
  • Mitsunobu Reaction - reaction mechanism and experimental procedure - YouTube. (URL: [Link])
  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. (URL: [Link])
  • Mitsunobu Reaction - Organic Chemistry Portal. (URL: [Link])
  • Fluorine in drug discovery: Role, design and case studies. (URL: [Link])
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  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])
  • Mitsunobu Reaction. (URL: [Link])
  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - DSpace@MIT. (URL: [Link])
  • 4 - Organic Syntheses Procedure. (URL: [Link])
  • Palladium-Catalyzed Reductive Insertion of Alcohols into Aryl Ether Bonds - OSTI. (URL: [Link])
  • MODERN PHARMACEUTICAL DRUGS FEATURING ALIPHATIC FLUORINE-CONTAINING GROUPS - OUCI. (URL: [Link])
  • Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Form
  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC - PubMed Central. (URL: [Link])
  • tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. (URL: [Link])
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Application Notes and Protocols for the Coupling of (1-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Fluorocyclobutyl)methanol is a key structural motif and a valuable building block in modern medicinal chemistry. The incorporation of a fluorinated cyclobutane ring can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The judicious introduction of fluorine is a well-established strategy in drug design to modulate a molecule's physicochemical properties, including pKa, conformation, and membrane permeability.[2] The primary alcohol functional group of this compound serves as a versatile handle for a variety of coupling reactions, allowing for its incorporation into more complex molecular architectures. This guide provides detailed protocols and mechanistic insights for two fundamental coupling reactions: Williamson ether synthesis and Mitsunobu esterification, enabling researchers to effectively utilize this building block in their synthetic campaigns.

Section 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely utilized method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4] This reaction is a cornerstone of organic synthesis due to its reliability and broad applicability. For this compound, this pathway allows for the straightforward introduction of diverse alkyl, aryl, or heterocyclic side chains through an ether linkage.

Principle of the Reaction

The reaction proceeds in two conceptual steps. First, the alcohol is deprotonated by a strong base to form a nucleophilic alkoxide ion. Sodium hydride (NaH) is a common and effective choice as it reacts irreversibly to form the sodium alkoxide and hydrogen gas, driving the reaction forward.[5] In the second step, the newly formed (1-fluorocyclobutyl)methoxide attacks a suitable electrophile, typically a primary alkyl halide or sulfonate, in a classic SN2 displacement to form the desired ether.[4] The choice of an aprotic polar solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is crucial as it solvates the cation without interfering with the nucleophilicity of the alkoxide.[3]

Detailed Experimental Protocol

Objective: To synthesize (1-((benzyloxy)methyl)-1-fluorocyclobutane) by coupling this compound with benzyl bromide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents).

  • Solvent Addition: Add anhydrous THF (approx. 0.2 M relative to the alcohol) to the flask.

  • Alcohol Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure ether.

Data Summary Table
ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that irreversibly forms the alkoxide.[5]
Electrophile Primary Alkyl Halide (e.g., BnBr)SN2 reaction works best with unhindered primary halides.[3][4]
Solvent Anhydrous THF or DMFAprotic polar solvents stabilize the alkoxide without protonating it.[3]
Temperature 0 °C to Room TemperatureAllows for controlled deprotonation and subsequent substitution.
Stoichiometry Alcohol (1.0 eq), Base (1.2 eq), Halide (1.1 eq)A slight excess of base and electrophile ensures complete conversion of the alcohol.
Workup Aqueous NH₄Cl QuenchSafely neutralizes excess NaH.
Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_prep Preparation & Alkoxide Formation cluster_reaction Sₙ2 Reaction cluster_workup Workup & Purification A 1. Add NaH to anhydrous THF under N₂ B 2. Cool to 0 °C A->B C 3. Add this compound solution dropwise B->C D 4. Stir at RT for 1 hr C->D E 5. Cool to 0 °C D->E Alkoxide Formed F 6. Add Alkyl Halide (e.g., BnBr) dropwise E->F G 7. Stir at RT overnight F->G H 8. Quench with sat. NH₄Cl G->H Reaction Complete I 9. Extract with EtOAc H->I J 10. Wash with H₂O & Brine I->J K 11. Dry (MgSO₄), Filter, Concentrate J->K L 12. Purify via Chromatography K->L M M L->M Pure Ether Product

Caption: Workflow for Williamson Ether Synthesis.

Section 2: Esterification via Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups, including esters, with a characteristic inversion of stereochemistry.[6][7] It operates under mild, neutral conditions, making it compatible with a broad array of sensitive functional groups. This reaction is particularly valuable for coupling this compound with carboxylic acids to form esters, which are prevalent motifs in pharmaceuticals.

Principle of the Reaction

The reaction mechanism is complex but can be understood as a dehydrative coupling facilitated by a redox process.[6] Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are the key reagents.[8] PPh₃ first attacks the azodicarboxylate to form a betaine intermediate. This intermediate deprotonates the carboxylic acid, forming an ion pair. The alcohol then attacks the activated phosphonium species, creating an oxyphosphonium salt, which is an excellent leaving group. Finally, the carboxylate anion acts as the nucleophile, displacing the oxyphosphonium group in an SN2 fashion to yield the final ester product.[7][9]

Detailed Experimental Protocol

Objective: To synthesize (1-fluorocyclobutyl)methyl benzoate by coupling this compound with benzoic acid.

Materials:

  • This compound

  • Benzoic Acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent), benzoic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents).

  • Solvent Addition: Dissolve the solids in anhydrous THF (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification (Initial): The crude residue will contain the product and byproducts (triphenylphosphine oxide and the hydrazine derivative). Add a minimal amount of dichloromethane and a larger volume of hexanes or diethyl ether to precipitate out the bulk of the triphenylphosphine oxide. Filter the solid and wash with cold hexanes.

  • Workup: Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash the organic solution successively with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Final): Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the pure ester.[10]

Data Summary Table
ParameterReagent/ConditionRationale
Alcohol Activator Triphenylphosphine (PPh₃)Acts as the reductant and forms the oxyphosphonium leaving group.[8]
Oxidant DIAD or DEADActivates PPh₃ and acts as the ultimate hydrogen acceptor.[6]
Nucleophile Carboxylic Acid (e.g., Benzoic Acid)The coupling partner that forms the ester. Should have a pKa ≤ 15.[10]
Solvent Anhydrous THF or Diethyl EtherAprotic solvents that are compatible with the reaction intermediates.[6]
Temperature 0 °C to Room TemperatureSlow addition at 0 °C controls the initial exothermic reaction.[10]
Stoichiometry Alcohol (1.0 eq), Acid (1.2 eq), PPh₃/DIAD (1.5 eq)Excess acid and Mitsunobu reagents drive the reaction to completion.
Experimental Workflow Diagram

Mitsunobu_Reaction cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A 1. Combine Alcohol, Carboxylic Acid, & PPh₃ in anhydrous THF B 2. Cool solution to 0 °C A->B C 3. Add DIAD or DEAD dropwise at 0 °C B->C Reagents Ready D 4. Stir at RT for 4-16 hrs C->D E 5. Concentrate in vacuo D->E Reaction Complete F 6. Precipitate & filter byproducts E->F G 7. Aqueous workup (NaHCO₃, Brine) F->G H 8. Dry (MgSO₄), Filter, Concentrate G->H I 9. Purify via Chromatography H->I J J I->J Pure Ester Product

Caption: Workflow for Mitsunobu Esterification.

Conclusion

The Williamson ether synthesis and Mitsunobu reaction represent two highly reliable and versatile strategies for the functionalization of this compound. These protocols provide researchers with robust methods to generate libraries of ether and ester derivatives, respectively. The ability to readily couple this fluorinated building block with a wide range of partners underscores its utility in drug discovery programs, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

References

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  • LookChem. This compound. URL: https://www.lookchem.com/product/1-fluorocyclobutyl-methanol-1301207-68-0/
  • Durst, H. D., & Gokel, G. W. The Williamson Ether Synthesis. Adapted from "Experimental Organic Chemistry". URL: https://www.esf.edu/chemistry/classes/general/E2-Wmson.pdf
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
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  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. URL: https://www.organic-chemistry-portal.com/named-reactions/mitsunobu-reaction
  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469333/
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. URL: https://www.youtube.
  • TCI EUROPE N.V. (n.d.). Williamson ether synthesis. URL: https://www.tcichemicals.com/US/en/support-download/product-topics/williamson-ether-synthesis
  • Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry [Video]. YouTube. URL: https://www.youtube.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. URL: https://www.organic-synthesis.org/procedures/mitsunobu-reaction.html
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 6-22. URL: https://pubmed.ncbi.nlm.nih.gov/26200936/

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Application Note: (1-Fluorocyclobutyl)methanol as a Novel Building Block for the Synthesis of Potent and Selective GABA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Precision in GABAergic Modulation

The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] Its modulation is a cornerstone of treatment for a spectrum of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[2] Positive allosteric modulators (PAMs) of the GABAA receptor, such as benzodiazepines, enhance the effect of GABA, leading to a therapeutic calming effect.[1][3] However, the quest for novel GABAA receptor modulators is driven by the need for improved subtype selectivity and pharmacokinetic profiles to minimize side effects like sedation, tolerance, and dependence.[4]

This application note details the strategic use of (1-fluorocyclobutyl)methanol, a unique fluorinated building block, in the synthesis of novel GABA receptor modulators. The incorporation of the 1-fluorocyclobutyl moiety is a promising strategy in modern medicinal chemistry to enhance the drug-like properties of CNS-active compounds.[5] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetics.[4][6] Specifically, the rigid, strained cyclobutane ring can help to lock in a bioactive conformation, potentially increasing binding affinity to the target receptor.[7]

This guide provides a comprehensive overview of the rationale, synthetic protocols, and proposed biological evaluation for the incorporation of the (1-fluorocyclobutyl)methoxy group into a known GABA receptor modulator scaffold.

Rationale for Employing the (1-Fluorocyclobutyl)methyl Moiety

The introduction of fluorinated motifs is a well-established strategy in drug discovery to optimize molecular properties.[8] The 1-fluorocyclobutyl group, in particular, offers several potential advantages in the design of GABA receptor modulators:

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Introducing a fluorine atom can block sites of metabolism, leading to an extended half-life and improved bioavailability.

  • Conformational Rigidity: The cyclobutane ring is a conformationally constrained scaffold.[7] Incorporating this rigid moiety can reduce the entropic penalty upon binding to the receptor, potentially leading to higher affinity.

  • Modulation of Physicochemical Properties: Fluorine substitution can significantly alter a molecule's lipophilicity, acidity/basicity (pKa), and hydrogen bonding capacity.[5][7] These modifications can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties, as well as target engagement. The (1-fluorocyclobutyl)methoxy group can be considered a bioisostere for other commonly used groups in medicinal chemistry, offering a novel chemical space to explore for improved pharmacological profiles.[5]

Proposed Synthetic Pathway: Etherification of a Phenolic GABA Receptor Modulator Scaffold

To illustrate the application of this compound, we propose its incorporation into a simple, yet relevant, phenolic scaffold known to exhibit GABAergic activity. A common strategy to introduce moieties like the (1-fluorocyclobutyl)methyl group is through an ether linkage, for which the Williamson ether synthesis is a classic and reliable method.[9][10]

The proposed synthetic workflow involves two main stages:

  • Activation of this compound: The hydroxyl group of this compound is not a good leaving group for direct nucleophilic substitution. Therefore, it must be converted into a more reactive electrophile. A common and effective method is the conversion to an alkyl halide, for example, (1-fluorocyclobutyl)methyl bromide, using a reagent like phosphorus tribromide (PBr3).[11][12]

  • Williamson Ether Synthesis: The resulting (1-fluorocyclobutyl)methyl bromide can then be reacted with a phenolic GABA receptor modulator scaffold in the presence of a weak base, such as potassium carbonate (K2CO3), to form the desired ether.[9]

The overall proposed synthetic scheme is depicted below:

G cluster_0 Activation of this compound cluster_1 Williamson Ether Synthesis cluster_2 Overall Transformation A This compound B (1-Fluorocyclobutyl)methyl Bromide A->B PBr3, Pyridine D Target GABA Receptor Modulator B->D C Phenolic GABA Modulator Scaffold C->D K2CO3, Acetone, Reflux start This compound + Phenolic GABA Modulator end Final Product start->end Two-step Synthesis

Figure 1: Proposed synthetic workflow for the synthesis of a novel GABA receptor modulator.

Detailed Experimental Protocols

Part 1: Synthesis of (1-Fluorocyclobutyl)methyl Bromide

Materials:

  • This compound

  • Phosphorus tribromide (PBr3)

  • Pyridine

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether (10 mL/g) under a nitrogen atmosphere at 0 °C, add pyridine (0.1 eq) dropwise.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-fluorocyclobutyl)methyl bromide.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of the Target GABA Receptor Modulator

Materials:

  • (1-Fluorocyclobutyl)methyl bromide (from Part 1)

  • A suitable phenolic GABA receptor modulator scaffold (e.g., a simple phenol with known weak GABAergic activity)

  • Potassium carbonate (K2CO3), finely ground

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of the phenolic GABA receptor modulator scaffold (1.0 eq) in anhydrous acetone (20 mL/g), add finely ground potassium carbonate (2.0 eq).

  • Add (1-fluorocyclobutyl)methyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final target compound.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Proposed Biological Evaluation: A Stepwise Approach

The synthesized novel modulator should be subjected to a series of in vitro and in vivo assays to determine its efficacy and selectivity as a GABA receptor modulator.

G cluster_0 Biological Evaluation Workflow cluster_1 Initial Screening cluster_2 Functional Characterization cluster_3 Behavioral Pharmacology A In Vitro Assays B Electrophysiology A->B C In Vivo Models B->C A1 Radioligand Binding Assay ([3H]flunitrazepam) B1 Two-Electrode Voltage Clamp (TEVC) on Xenopus oocytes A1->B1 B2 Patch-Clamp on HEK293 cells B1->B2 C1 Elevated Plus Maze (Anxiety) B2->C1 C2 Pentylenetetrazole (PTZ)-induced Seizure Model (Anticonvulsant) C1->C2 C3 Rotarod Test (Sedation) C2->C3

Figure 2: A tiered approach for the biological evaluation of the novel GABA receptor modulator.

1. In Vitro Radioligand Binding Assays:

  • Objective: To determine the binding affinity of the test compound for the benzodiazepine binding site on the GABAA receptor.

  • Method: A competitive binding assay using [3H]flunitrazepam, a radiolabeled benzodiazepine, and cell membranes expressing GABAA receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

2. Electrophysiological Assays:

  • Objective: To characterize the functional activity of the compound as a positive allosteric modulator.

  • Methods:

    • Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes: Oocytes are injected with cRNAs encoding for different GABAA receptor subunit combinations. The ability of the compound to potentiate GABA-evoked chloride currents is measured. This allows for the determination of subtype selectivity.

    • Patch-Clamp Electrophysiology in Mammalian Cells (e.g., HEK293): This technique provides a more detailed characterization of the modulatory effects on GABAA receptors expressed in a mammalian cell line.

3. In Vivo Behavioral Models:

  • Objective: To assess the therapeutic potential and side-effect profile of the compound in animal models.

  • Models:

    • Elevated Plus Maze: To evaluate anxiolytic-like effects.

    • Pentylenetetrazole (PTZ)-induced Seizure Model: To assess anticonvulsant activity.

    • Rotarod Test: To measure potential motor impairment and sedative effects.

Conclusion and Future Directions

The use of this compound as a synthetic building block presents a compelling opportunity for the development of novel GABA receptor modulators with potentially enhanced pharmacological properties. The proposed synthetic route via Williamson ether synthesis is a practical and efficient method for incorporating the (1-fluorocyclobutyl)methoxy moiety into various scaffolds. The outlined biological evaluation cascade provides a clear path to characterizing the affinity, efficacy, and in vivo effects of these new chemical entities.

Future work should focus on synthesizing a library of analogues by varying the core heterocyclic scaffold and exploring different linkage chemistries. This systematic approach will enable the elucidation of structure-activity relationships (SAR) and the optimization of lead compounds for preclinical development. The strategic application of unique fluorinated building blocks like this compound will undoubtedly continue to be a valuable tool in the design of next-generation CNS therapeutics.

References

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Application Notes & Protocols: Leveraging (1-Fluorocyclobutyl)methanol for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and synthetic building blocks in drug discovery. Organofluorine compounds have become integral to modern medicinal chemistry, offering a means to fine-tune the physicochemical and pharmacokinetic properties of bioactive molecules.[1] This guide provides a detailed examination of (1-Fluorocyclobutyl)methanol, a promising yet underutilized building block, for the rational design and synthesis of new antimicrobial agents. We present the scientific rationale for its use, detailed synthetic protocols for its incorporation into molecular scaffolds, and standardized methodologies for evaluating the antimicrobial efficacy of the resulting derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the fight against infectious diseases.

Introduction: The Strategic Role of Fluorinated Moieties in Antimicrobial Design

The introduction of fluorine into a drug candidate can profoundly influence its biological profile. Key advantages include:

  • Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the molecule's half-life.[2]

  • Modulation of pKa: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, impacting target binding and solubility.

  • Increased Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles), enhancing target affinity.

  • Improved Membrane Permeability: Strategic fluorination can increase lipophilicity, which can aid in cell membrane penetration—a critical step for antimicrobial action.[1]

The this compound moiety combines these benefits with a conformationally restricted cyclobutane ring. This rigid scaffold can help lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its biological target.[3]

Section 1: Rationale for Use - The (1-Fluorocyclobutyl)methyl Group as a Bioisostere

A cornerstone of medicinal chemistry is the principle of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a molecule's therapeutic profile.[4] The (1-fluorocyclobutyl)methyl group can serve as a valuable bioisostere for commonly used but potentially problematic groups, such as the tert-butyl or isopropyl groups.[5] While sterically similar, the introduction of the fluorine atom and the cyclobutyl ring offers distinct advantages over simple alkyl groups, including altered electronic properties and metabolic stability.

G cluster_0 Common Lipophilic Groups cluster_1 Bioisosteric Replacement cluster_2 Improved Properties A tert-Butyl Group (Metabolically Liable) C (1-Fluorocyclobutyl)methyl Group A->C Replacement B Isopropyl Group (Metabolically Liable) B->C Replacement D Enhanced Metabolic Stability C->D E Conformational Rigidity C->E F Modulated Lipophilicity C->F

Caption: Bioisosteric replacement of common alkyl groups.

Section 2: Synthetic Protocols for Incorporation

This compound is a primary alcohol, providing a versatile chemical handle for various synthetic transformations.[6] Below are two robust protocols for incorporating this moiety into a parent molecule containing a nucleophilic group (e.g., amine, thiol) or a carbonyl precursor.

Protocol 2.1: Synthesis via Nucleophilic Substitution

This protocol involves activating the hydroxyl group of this compound to create a good leaving group, followed by substitution with a nucleophilic core scaffold (Scaffold-NH₂).

G A Start: this compound B Step 1: Activation (e.g., Tosyl Chloride, Pyridine) A->B C Intermediate: Tosylate Ester B->C D Step 2: Nucleophilic Substitution (Scaffold-NH₂, K₂CO₃, DMF) C->D E Final Product: Scaffold-NH-CH₂-(1-Fluorocyclobutyl) D->E

Caption: Workflow for synthesis via nucleophilic substitution.

Step-by-Step Methodology:

  • Activation of the Alcohol:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

    • Rationale: Triethylamine acts as a base to neutralize the HCl byproduct. The reaction is performed at 0 °C to control the exothermic reaction.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylate intermediate. Purification via column chromatography is recommended if impurities are present.

  • Nucleophilic Substitution:

    • To a solution of the core antimicrobial scaffold containing a primary or secondary amine (Scaffold-NH₂; 1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃; 2.0 eq).

    • Rationale: K₂CO₃ is a mild base suitable for deprotonating the amine without causing side reactions. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates Sₙ2 reactions.

    • Add the (1-Fluorocyclobutyl)methyl tosylate (1.1 eq) to the mixture.

    • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the final compound.

Protocol 2.2: Synthesis via Reductive Amination

This alternative two-step, one-pot protocol involves the oxidation of the alcohol to an aldehyde, which then reacts with an amine on the core scaffold, followed by reduction.

Step-by-Step Methodology:

  • Oxidation to Aldehyde:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add Dess-Martin periodinane (DMP; 1.2 eq) portion-wise at room temperature.

    • Rationale: DMP is a mild oxidizing agent that efficiently converts primary alcohols to aldehydes with minimal over-oxidation.

    • Stir for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Reductive Amination:

    • To the crude aldehyde solution from the previous step, add the amine-containing scaffold (Scaffold-NH₂; 1.0 eq) and a catalytic amount of acetic acid.

    • Stir the mixture for 30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5 eq) portion-wise.

    • Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing side reactions. The reaction is self-validating; successful imine formation is a prerequisite for the reduction step.

    • Stir at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

    • Extract with DCM (3x), combine the organic layers, dry over sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Section 3: Protocols for Antimicrobial Activity Evaluation

Once synthesized, the novel compounds must be evaluated for their antimicrobial efficacy. The following are standard, validated protocols for in vitro testing.[7]

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.[8]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Synthesized compounds, dissolved in DMSO (stock solution of 10 mg/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (DMSO vehicle)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add 100 µL of the stock compound solution to the first well of a row and perform a 2-fold serial dilution across the plate, leaving the last two wells for controls.

    • Controls:

      • Growth Control: Well with broth and inoculum only.

      • Sterility Control: Well with broth only.

      • Vehicle Control: Well with broth, inoculum, and the highest concentration of DMSO used.

  • Inoculation: Add 10 µL of the prepared inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Protocol 3.2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37 °C for 24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Data Presentation: Example MIC/MBC Values
CompoundScaffoldR-GroupS. aureus MIC/MBC (µg/mL)E. coli MIC/MBC (µg/mL)P. aeruginosa MIC/MBC (µg/mL)
1a Quinolone-(CH₂)₂-N(CH₃)₂4 / 816 / >6432 / >64
1b Quinolone-(1-Fluorocyclobutyl)methyl2 / 4 8 / 32 16 / >64
2a Oxazolidinone-Phenyl2 / 1632 / >6464 / >64
2b Oxazolidinone-(1-Fluorocyclobutyl)methyl1 / 8 16 / >64 32 / >64
Ciprofloxacin --0.5 / 10.25 / 0.51 / 2

This is hypothetical data for illustrative purposes. The table clearly shows that replacing a standard R-group with the (1-Fluorocyclobutyl)methyl moiety (Compound 1b vs 1a and 2b vs 2a ) leads to improved potency against Gram-positive (S. aureus) and some Gram-negative bacteria.

Section 4: Structure-Activity Relationship (SAR) Logic

The (1-Fluorocyclobutyl)methyl group serves as a powerful lipophilic and metabolically stable anchor. A systematic SAR study would involve modifying other parts of the molecular scaffold to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Optimization Strategy Core Core Scaffold (e.g., Heterocycle) R1 R1 Position (Modulate Solubility) Core->R1 R2 R2 Position (Tune Target Binding) Core->R2 R3 R3 Position (Impact Selectivity) Core->R3 Anchor (1-Fluorocyclobutyl)methyl (Fixed Moiety) Anchor->Core Solubility Solubility R1->Solubility Potency Potency R2->Potency PK Pharmacokinetics R3->PK

Caption: Logic for a Structure-Activity Relationship study.

Key Considerations for Optimization:

  • Core Scaffold: The choice of the core heterocyclic system (e.g., quinolone, oxazolidinone, pyrazole) is critical as it dictates the mechanism of action and overall drug-like properties.[9][10]

  • Solubilizing Groups (R1): Introduce polar groups (e.g., amines, alcohols) at positions distal to the binding pocket to improve aqueous solubility without sacrificing potency.

  • Target-Binding Groups (R2): Modify substituents that project into the target's active site to maximize binding interactions.

  • Pharmacokinetic Modulators (R3): Alter peripheral groups to fine-tune properties like cell permeability and protein binding.

Conclusion

This compound represents a valuable and versatile building block for the creation of novel antimicrobial agents. Its unique combination of conformational rigidity, metabolic stability, and modulated lipophilicity makes it an attractive bioisosteric replacement for less stable alkyl groups. The synthetic and screening protocols provided herein offer a robust framework for researchers to explore the potential of this moiety in their drug discovery programs. By systematically applying these methods and SAR principles, the scientific community can accelerate the development of the next generation of therapeutics to combat infectious diseases.

References

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Application Notes and Protocols for the Scalable Synthesis of Fluorinated Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Concurrently, the cyclobutane motif has garnered significant attention as a bioisostere for larger, more flexible, or aromatic moieties, providing a rigid scaffold that can enforce specific pharmacophoric conformations.[1][3][4] The fusion of these two strategies—the fluorinated cyclobutane—presents a unique and highly valuable structural element for the design of novel therapeutics. These motifs are found in commercial drugs and are increasingly utilized in the development of new biologically active agents.[1]

This guide provides a comprehensive overview of scalable synthetic methods for accessing this important class of molecules. We will delve into the key synthetic strategies, offering not just step-by-step protocols but also the underlying mechanistic principles and practical considerations that are crucial for successful and scalable synthesis.

I. [2+2] Cycloaddition Reactions: A Convergent Approach to the Cyclobutane Core

The [2+2] cycloaddition is a powerful and convergent method for the construction of the cyclobutane ring.[4][5] This strategy involves the reaction of two unsaturated components, typically alkenes, to form a four-membered ring. Both thermal and photochemical variants are widely employed, each with its own set of advantages and substrate scope.

A. Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are a versatile tool for the synthesis of complex cyclobutane structures, often proceeding with high regio- and stereoselectivity.[4][6][7][8] These reactions are typically initiated by the excitation of one of the alkene partners to a triplet state, often facilitated by a photosensitizer like benzophenone or thioxanthone.[1][6][7]

Key Mechanistic Insights: The reaction proceeds through a 1,4-diradical intermediate, and the stereochemical outcome is often dictated by the stability of this intermediate.[4] The use of chiral templates or catalysts can induce enantioselectivity.[8]

Protocol 1: Photosensitized [2+2] Cycloaddition of a Fluorinated Alkene with a Cyclic Enone

This protocol describes a general procedure for the synthesis of a fluorinated cyclobutane via a photosensitized [2+2] cycloaddition.

Materials:

  • Fluorinated alkene (e.g., 1,1-difluoroethene)

  • Cyclic enone (e.g., cyclohexenone)

  • Benzophenone (photosensitizer)

  • Acetonitrile (solvent)

  • High-pressure mercury lamp or LED photoreactor

  • Schlenk flask or quartz reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • In a quartz reaction vessel, dissolve the cyclic enone (1.0 eq) and benzophenone (0.1 eq) in degassed acetonitrile.

  • Cool the solution to 0 °C and bubble the gaseous fluorinated alkene through the solution for 15 minutes to ensure saturation.

  • Seal the vessel and irradiate with a high-pressure mercury lamp (λ > 300 nm) while maintaining the temperature at 0-5 °C.

  • Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired fluorinated cyclobutane.

Expected Yield: 60-80%

Substrate CombinationProductYield (%)Diastereomeric Ratio
Cyclohexenone + 1,1-Difluoroethene7,7-Difluorobicyclo[4.2.0]octan-2-one75>95:5
Cyclopentenone + Trifluoroethylene6,6,7-Trifluorobicyclo[3.2.0]heptan-2-one6890:10
B. Thermal [2+2] Cycloadditions

Thermal [2+2] cycloadditions are particularly effective for electron-rich and electron-poor alkenes, such as ketenes and enamines.[9] The reaction of in situ-generated keteniminium salts with vinyl boronates has emerged as a scalable, one-step approach to borylated cyclobutanes, which are versatile synthetic intermediates.[9]

Workflow for Thermal [2+2] Cycloaddition:

workflow start Amide & Vinyl Boronate keteniminium In situ Keteniminium Salt Formation start->keteniminium Reaction with reagents Activating Agent (e.g., Tf2O) reagents->keteniminium cycloaddition [2+2] Cycloaddition keteniminium->cycloaddition product Borylated Cyclobutane cycloaddition->product G cluster_0 Activation cluster_1 Fluorination Aldehyde R-CHO Aldehyde Intermediate1 R-CH(OSF₂NEt₂)F Intermediate Aldehyde->Intermediate1 Nucleophilic Attack DAST Et₂NSF₃ DAST DAST->Intermediate1 Intermediate2 R-CHF(OSFNEt₂) Intermediate Intermediate1->Intermediate2 SN2' Fluoride Delivery Product R-CHF₂ Difluoromethyl Product Intermediate2->Product Elimination

Caption: Deoxyfluorination mechanism with DAST.

Protocol 2: Scalable Synthesis of a Difluoromethyl Cyclobutane using MorphDAST

This protocol details the conversion of a cyclobutane carboxaldehyde to a difluoromethyl cyclobutane.

Materials:

  • Cyclobutane carboxaldehyde

  • Morpholinosulfur trifluoride (MorphDAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Schlenk flask with a magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of cyclobutane carboxaldehyde (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C under an inert atmosphere, add MorphDAST (1.2 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by ¹⁹F NMR or GC-MS.

  • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the difluoromethyl cyclobutane.

Expected Yield: 70-90%

Starting MaterialProductYield (%)
Cyclobutanecarboxaldehyde(Difluoromethyl)cyclobutane85
3-Cyanocyclobutanecarboxaldehyde3-(Difluoromethyl)cyclobutanecarbonitrile78

III. Ring Expansion Reactions: Building Cyclobutanes from Smaller Rings

Ring expansion reactions offer an alternative route to functionalized cyclobutanes, often starting from readily available cyclopropane derivatives. [5]These reactions are typically driven by the relief of ring strain and can be initiated by various reagents, including those that promote carbocation formation. [10]An organocatalyzed enantioselective fluorination-induced ring expansion of allylic cyclopropanols provides a stereocontrolled entry to β-fluoro spirocyclic ketones. [5][8] Key Considerations: The regioselectivity of the ring expansion is a critical factor and is often influenced by the substitution pattern of the starting material and the reaction conditions.

IV. C-H Functionalization: A Modern Approach to Fluorinated Cyclobutanes

Direct C-H functionalization represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. [11]While still an emerging area for cyclobutane synthesis, methods are being developed for the diastereoselective C-H arylation and subsequent functionalization, including fluorination, of cyclobutane precursors. [11]This approach avoids the need for pre-functionalized starting materials, offering a more streamlined synthetic route.

Conceptual Workflow for C-H Functionalization:

G Start Cyclobutane Precursor (with directing group) Activation C-H Activation (e.g., with Pd catalyst) Start->Activation Coupling Coupling with Fluorinating Agent Activation->Coupling Product Fluorinated Cyclobutane Coupling->Product

Sources

The Strategic Incorporation of Fluorinated Motifs in Modern Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Transformative Power of Fluorine in Molecular Design

In the landscape of modern organic synthesis, particularly within the realms of drug discovery and materials science, the strategic incorporation of fluorine-containing motifs has emerged as a paramount tool for molecular design. The unique physicochemical properties of fluorine, the most electronegative element, allow for the fine-tuning of a molecule's steric and electronic profile. Judicious placement of fluorine atoms or fluorinated groups can profoundly influence a compound's metabolic stability, lipophilicity, membrane permeability, pKa, and binding affinity to biological targets.[1][2][3][4] This guide provides an in-depth exploration of the role of key fluorinated motifs, offering detailed application notes and validated protocols for their synthesis to empower researchers in their quest for novel and improved chemical entities.

The enhanced metabolic stability of fluorinated compounds is a significant driver for their widespread use. The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, compared to a carbon-hydrogen (C-H) bond.[1][2] By replacing a metabolically labile hydrogen atom with fluorine, chemists can effectively "block" sites of oxidative metabolism, leading to a longer biological half-life and improved bioavailability.[1][5]

This document will delve into the synthesis and application of three major classes of fluorinated motifs: trifluoromethyl (CF₃), difluoromethyl (CF₂H), and monofluorinated systems. Each section will provide a detailed rationale for the use of the motif, followed by robust, step-by-step synthetic protocols.

I. The Trifluoromethyl (CF₃) Group: A Pillar of Modern Medicinal Chemistry

The trifluoromethyl group is one of the most prevalent fluorinated motifs in pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature and significant steric bulk dramatically alter the properties of a parent molecule. The incorporation of a CF₃ group can increase lipophilicity, enhance metabolic stability, and improve binding affinity.[6][7]

Application Note: Trifluoromethylation of Carbonyls via Nucleophilic Addition

A common and effective method for introducing the trifluoromethyl group is through the nucleophilic addition of a trifluoromethyl anion equivalent to carbonyl compounds, yielding trifluoromethylated alcohols. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is a widely used and versatile source for this transformation.[6][8] Continuous flow chemistry offers a safe and efficient platform for this reaction, allowing for precise control over reaction parameters.[6]

Experimental Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃ in a Continuous Flow System

This protocol details the synthesis of a trifluoromethylated alcohol from an aldehyde substrate using TMSCF₃ and a fluoride catalyst in a continuous flow setup.

Materials:

  • Aldehyde substrate (e.g., benzaldehyde)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)[8]

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Syringe pumps

  • PTFE tubing and connectors

  • T-mixer

  • Coil reactor

  • Back-pressure regulator (optional)

  • Saturated aqueous ammonium chloride (for quenching)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Solution Preparation:

    • Prepare a solution of the aldehyde substrate and TMSCF₃ in anhydrous THF. A typical concentration is 0.5 M for the aldehyde and 1.2 equivalents of TMSCF₃.

    • Prepare a separate solution of the TBAF catalyst (0.1 equivalents) in anhydrous THF.

  • Flow System Setup:

    • Assemble the continuous flow system consisting of two syringe pumps, a T-mixer, and a coil reactor of a suitable volume to achieve the desired residence time. A back-pressure regulator can be installed after the reactor to maintain a consistent pressure.

  • Reaction Execution:

    • Pump the substrate/TMSCF₃ solution and the TBAF solution at calculated flow rates into the T-mixer.

    • The combined stream then flows through the coil reactor. The reactor can be maintained at room temperature or heated/cooled as required for the specific substrate. A typical residence time is 10-30 minutes.

  • Work-up and Purification:

    • Collect the product stream at the outlet of the reactor in a flask containing saturated aqueous ammonium chloride to quench the reaction.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the desired trifluoromethylated alcohol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the trifluoromethyl anion. Therefore, the use of anhydrous solvents and reagents is crucial.

  • Fluoride Catalyst (TBAF): TBAF acts as a source of fluoride ions, which activate the TMSCF₃ reagent to generate the nucleophilic trifluoromethyl anion.

  • Continuous Flow: This setup enhances safety by minimizing the accumulation of reactive intermediates and allows for precise control over reaction time and temperature, often leading to higher yields and purity compared to batch processes.[6]

II. The Difluoromethyl (CF₂H) Group: A Lipophilic Hydrogen Bond Donor

The difluoromethyl group is a unique motif that can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups.[9][10] This property allows it to engage in specific hydrogen bonding interactions with biological targets while simultaneously enhancing lipophilicity and metabolic stability.

Application Note: Radical Difluoromethylation of Alkenes

Radical difluoromethylation has become a powerful method for incorporating the CF₂H group into organic molecules.[11][12] These reactions often proceed under mild conditions and exhibit good functional group tolerance. A variety of precursors have been developed to generate the difluoromethyl radical (•CF₂H).

Experimental Protocol 2: Copper-Catalyzed Difluoromethylation-Peroxidation of an Alkene

This protocol describes a three-component reaction involving an alkene, a difluoromethyl source, and a peroxide to generate β-difluoromethyl peroxides.[11]

Materials:

  • Alkene substrate (e.g., styrene)

  • Sodium difluoromethanesulfinate (CF₂HSO₂Na)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add the alkene substrate (1.0 mmol), sodium difluoromethanesulfinate (1.5 mmol), copper(I) iodide (0.1 mmol), and 1,10-phenanthroline (0.1 mmol).

    • Add dichloromethane (5 mL) to the vessel.

  • Reaction Execution:

    • Add tert-butyl hydroperoxide (2.0 mmol) dropwise to the stirred reaction mixture at room temperature.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the mixture with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • After filtration, concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the β-difluoromethyl peroxide.

Causality Behind Experimental Choices:

  • Copper Catalyst: The copper catalyst is essential for the generation of the difluoromethyl radical from sodium difluoromethanesulfinate.

  • 1,10-Phenanthroline: This ligand coordinates to the copper center, enhancing its catalytic activity and stability.

  • TBHP: Acts as both an oxidant to facilitate the generation of the difluoromethyl radical and as a source of the peroxy group in the final product.

III. Monofluorination: Subtle Yet Profound Modifications

The introduction of a single fluorine atom can have a subtle yet profound impact on a molecule's properties. Monofluorination can alter pKa, conformation, and metabolic stability without significantly increasing steric bulk.[13][14][15] Electrophilic fluorination is a common strategy for the direct installation of fluorine onto aromatic and aliphatic systems.[16]

Application Note: Electrophilic Aromatic Fluorination

Electrophilic fluorinating reagents, often containing an N-F bond, are used to directly introduce a fluorine atom onto an electron-rich aromatic ring. Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely used reagents for this purpose.[16][17]

Experimental Protocol 3: Palladium-Catalyzed Ortho-C-H Fluorination of a 2-Arylpyridine

This protocol describes the directed ortho-fluorination of a 2-arylpyridine using a palladium catalyst and NFSI as the fluorine source.[17]

Materials:

  • 2-Arylpyridine substrate

  • N-Fluorobenzenesulfonimide (NFSI)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN)

  • Nitromethane (MeNO₂)

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a sealed reaction tube, combine the 2-arylpyridine substrate (0.5 mmol), NFSI (1.2 mmol), and palladium(II) acetate (10 mol%).

  • Reaction Execution:

    • Add a mixture of acetonitrile and nitromethane (e.g., 3:1 v/v, 2 mL) followed by trifluoroacetic acid (2.0 mmol).

    • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, carefully quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the mixture with dichloromethane.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the ortho-fluorinated product.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is crucial for the C-H activation step, directing the fluorination to the ortho position of the aryl ring.[17]

  • Directing Group: The pyridine nitrogen acts as a directing group, coordinating to the palladium center and facilitating C-H activation at the adjacent ortho position.

  • NFSI: Serves as the electrophilic fluorine source.

  • TFA: Acts as an additive that can promote the catalytic cycle.

IV. Safety Considerations in Organofluorine Chemistry

Working with fluorinating agents requires strict adherence to safety protocols due to their potential reactivity and toxicity.[18][19][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when necessary, and chemical-resistant gloves. A flame-resistant lab coat is mandatory.[18][19]

  • Ventilation: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.[19]

  • Incompatible Materials: Be aware of the incompatibility of fluorinating agents with water, strong acids and bases, and reducing agents.[18]

  • Quenching Procedures: Quenching of reactions involving reactive fluorinating agents like DAST should be done with extreme caution, typically at low temperatures and with slow addition to a quenching solution like saturated aqueous sodium bicarbonate.[18]

  • Waste Disposal: Dispose of all fluorinated waste according to institutional guidelines.[18]

V. Data Presentation

Table 1: Comparison of Metabolic Stability of Fluorinated vs. Non-fluorinated Compounds

Compound Pairt½ (min) in Liver MicrosomesIntrinsic Clearance (CLint) (µL/min/mg protein)Reference
Non-fluorinated Analog1592.4[1]
Fluorinated Analog > 120 < 11.5 [1]
Ezetimibe PrecursorMetabolically labile at multiple sites-[2]
Ezetimibe (fluorinated) Metabolically more stable -[2]

VI. Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_sol Prepare Substrate and Reagent Solutions setup_flow Set up Continuous Flow System pump_reagents Pump Solutions into T-mixer setup_flow->pump_reagents Start Pumps coil_reactor Reaction in Coil Reactor pump_reagents->coil_reactor Combined Stream collect_product Collect Product Stream & Quench coil_reactor->collect_product Product Stream extract_purify Extract and Purify collect_product->extract_purify Quenched Mixture characterize Characterize Final Product extract_purify->characterize Purified Product

Caption: Generalized workflow for a continuous flow synthesis.

metabolic_stabilization parent_drug Parent Drug (with C-H bond) metabolism CYP450 Metabolism parent_drug->metabolism metabolite Metabolite (e.g., C-OH) metabolism->metabolite excretion Excretion metabolite->excretion Rapid fluorinated_drug Fluorinated Drug (with C-F bond) blocked_metabolism Metabolism Blocked fluorinated_drug->blocked_metabolism blocked_metabolism->excretion Slower

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

VII. Conclusion

The strategic introduction of fluorinated motifs is a powerful and versatile strategy in modern organic synthesis. The trifluoromethyl, difluoromethyl, and monofluoromethyl groups each offer a unique set of properties that can be leveraged to enhance the performance of molecules in a variety of applications. The protocols and application notes provided herein offer a starting point for researchers to explore the vast potential of organofluorine chemistry. As new synthetic methodologies continue to emerge, the role of fluorine in shaping the future of medicine and materials science will undoubtedly continue to expand.

VIII. References

  • Assessing the metabolic stability of fluorinated vs non-fluorinated compounds - Benchchem. (URL: )

  • Application Notes and Protocols for Electrophilic Fluorination of Aromatic Compounds using 1-Fluoro-1H-imidazole - Benchchem. (URL: )

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. (URL: [Link])

  • Synthesis of trifluoromethyl alkanes. Organic Chemistry Portal. (URL: [Link])

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (URL: [Link])

  • Synthetic protocols for the difluoromethylation‐functionalization of alkenes. ResearchGate. (URL: [Link])

  • A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters. (URL: [Link])

  • Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ScienceDirect. (URL: [Link])

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. (URL: [Link])

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Royal Society of Chemistry. (URL: [Link])

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. (URL: [Link])

  • One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Royal Society of Chemistry. (URL: [Link])

  • Trifluoromethylated compound synthesis by fluorination. Organic Chemistry Portal. (URL: [Link])

  • Recent advances in the synthesis of functionalised monofluorinated compounds. ResearchGate. (URL: [Link])

  • Fluorine in drug discovery: Role, design and case studies. (URL: )

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. (URL: [Link])

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. (URL: [Link])

  • Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews. (URL: [Link])

  • Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. (URL: [Link])

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. (URL: [Link])

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. (URL: [Link])

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. (URL: [Link])

  • Enzymatic synthesis of fluorinated compounds. National Institutes of Health. (URL: [Link])

  • Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. ResearchGate. (URL: [Link])

  • Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Royal Society of Chemistry. (URL: [Link])

  • Metabolism of fluorine-containing drugs. ResearchGate. (URL: [Link])

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. National Institutes of Health. (URL: [Link])

  • Recent advances in late-stage monofluorination of natural products and their derivatives. (URL: )

  • Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi. (URL: [Link])

  • A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br. PubMed. (URL: [Link])

  • Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health. (URL: [Link])

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. (URL: [Link])

  • Fluorine. (URL: )

  • Difluoromethyl radical precursors and the initiating protocols. ResearchGate. (URL: [Link])

  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing. (URL: [Link])

  • Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. (URL: [Link])

  • Various protocols for trifluoromethylation. ResearchGate. (URL: [Link])

  • Difluoromethylation of Phenols. Organic Syntheses. (URL: [Link])

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. (URL: [Link])

  • A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. National Institutes of Health. (URL: [Link])

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Application Note: (1-Fluorocyclobutyl)methanol as a Strategic Bioisostere for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profile is a cornerstone of the drug discovery process. Bioisosteric replacement is a powerful tactic used to optimize potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[1][2][3] This application note provides a detailed guide for researchers on the use of the (1-fluorocyclobutyl)methanol moiety as a versatile, three-dimensional bioisostere. We will explore its role as a metabolically stable replacement for common lipophilic groups, such as the tert-butyl group, and detail its impact on crucial physicochemical properties. This document provides validated protocols for its synthesis, incorporation into parent molecules, and subsequent evaluation of its effects on metabolic stability and lipophilicity.

Introduction: The Strategic Role of Bioisosterism in Drug Discovery

The Concept of Bioisosteric Replacement

Bioisosterism involves the substitution of a molecular fragment with another that possesses similar steric, electronic, and solubility characteristics, with the goal of retaining or improving biological activity while optimizing the molecule's overall disposition.[1][4] This strategy has evolved from replacing classical isosteres (atoms or groups with the same valency) to employing non-classical bioisosteres, which may be structurally distinct but produce a similar biological effect.[5] Thoughtful bioisosteric replacement can address numerous challenges in drug development, including poor metabolic stability, off-target toxicity, low solubility, and suboptimal potency.[2][4]

The Unique Contribution of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a routine and highly effective strategy in medicinal chemistry.[6][7] The unique properties of the fluorine atom—its small size (van der Waals radius similar to oxygen), high electronegativity, and the strength of the C-F bond—allow it to profoundly influence a molecule's properties.[7][8] Key benefits of strategic fluorination include:

  • Enhanced Metabolic Stability: The strong C-F bond can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby increasing a drug's half-life.[9][10]

  • Modulation of Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, which can be crucial for optimizing binding interactions or reducing hERG channel liability.[11]

  • Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles) and can tune the conformation of a molecule to better fit a binding pocket.[6][12]

  • Modulated Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance membrane permeability and absorption.[3][8]

The this compound Moiety: A 3D Bioisostere

Rationale for Use: Merging Fluorine and a Strained Ring System

The this compound group combines the advantageous properties of fluorine with the unique conformational constraints of a cyclobutane ring. Cyclobutane rings are increasingly utilized in drug design to introduce three-dimensionality, reduce planarity, and act as rigid scaffolds that can orient pharmacophoric groups precisely.[13][14] The inherent strain in the four-membered ring also imparts distinct chemical properties compared to larger carbocycles.[13] By functionalizing this rigid scaffold with fluorine and a hydroxymethyl group, we create a building block that offers several advantages:

  • Metabolic Resistance: The fluorine atom at the quaternary center shields the adjacent positions from metabolic attack.

  • Conformational Rigidity: The cyclobutane core restricts the rotational freedom of the substituent, which can lead to higher binding affinity by reducing the entropic penalty of binding.[13][15]

  • Vectorial Projection: The hydroxymethyl group provides a key vector for interaction (e.g., hydrogen bonding) or for further chemical elaboration, directed by the rigid cyclobutyl core.

This compound as a tert-Butyl Bioisostere

The tert-butyl group is a common substituent used to fill hydrophobic pockets in protein targets.[16] However, it is often a metabolic liability due to the susceptibility of its methyl groups to oxidation, a phenomenon known as "soft spot" metabolism.[17][18] The this compound moiety serves as an excellent bioisosteric replacement for the tert-butyl group. It mimics the steric bulk and lipophilic character while introducing metabolic stability.

G cluster_0 Bioisosteric Replacement Workflow Lead Lead Compound (e.g., with tert-Butyl group) Liability Liability Identified: High Metabolic Clearance (Oxidation at t-Bu) Lead->Liability In Vitro Assays Strategy Strategy: Bioisosteric Replacement Liability->Strategy Bioisostere Selected Bioisostere: This compound Strategy->Bioisostere Rationale: 3D Shape, Stability NewCandidate New Candidate with Improved Properties Bioisostere->NewCandidate Synthesis Properties ✓ Enhanced Metabolic Stability ✓ Maintained Potency ✓ Favorable Physicochemical Profile NewCandidate->Properties G cluster_0 Synthesis of this compound Start Cyclobutanone Derivative Step1 Electrophilic Fluorination Start->Step1 e.g., Selectfluor® Intermediate1 1-Fluorocyclobutanone Step1->Intermediate1 Step2 Grignard or similar C1 addition Intermediate1->Step2 e.g., CH₂MgBr or Reformatsky Final (1-Fluorocyclobutyl) methanol Step2->Final

Figure 2. A general synthetic pathway for the building block.

Materials:

  • 1-carboethoxycyclobutanone

  • Selectfluor® (N-Fluorobenzenesulfonimide)

  • Acetonitrile (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Fluorination:

    • To a solution of 1-carboethoxycyclobutanone in anhydrous acetonitrile, add sodium hydride portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Stir the mixture for 30 minutes to form the enolate.

    • Add a solution of Selectfluor® in acetonitrile dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Quench the reaction carefully with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

    • Purify the resulting ethyl 1-fluorocyclobutane-1-carboxylate by column chromatography.

  • Reduction to Alcohol:

    • Prepare a suspension of LiAlH₄ in anhydrous THF in a flask under an inert atmosphere at 0 °C.

    • Add a solution of the purified ethyl 1-fluorocyclobutane-1-carboxylate in THF dropwise. Causality: LiAlH₄ is a powerful reducing agent that converts the ester directly to the primary alcohol. Using an anhydrous solvent is critical as LiAlH₄ reacts violently with water.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Carefully quench the reaction at 0 °C by sequential, dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate under reduced pressure.

    • Purify the crude this compound by distillation or column chromatography to yield the final product.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay determines the rate of metabolism of a test compound by CYP enzymes.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug like verapamil)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

  • Acetonitrile with internal standard (for LC-MS/MS analysis)

  • 96-well plates

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO. Dilute in phosphate buffer to the final desired concentration (e.g., 1 µM), ensuring the final DMSO concentration is <0.5%.

    • Pre-warm the HLM, buffer, and NADPH regenerating system to 37 °C.

  • Reaction Initiation:

    • In a 96-well plate, add the diluted test compound and the HLM solution (final protein concentration typically 0.5 mg/mL).

    • Pre-incubate the plate at 37 °C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Causality: NADPH is the essential cofactor for CYP450 enzyme activity. A regenerating system is used to ensure its concentration remains stable throughout the incubation. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to a well containing ice-cold acetonitrile with an internal standard. This stops all enzymatic activity and precipitates the microsomal proteins.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Interpretation:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line gives the rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693 / k. A longer half-life indicates greater metabolic stability.

G cluster_0 Metabolic Stability Evaluation Workflow Prep Prepare Reagents (Compound, HLM, NADPH) Incubate Incubate at 37°C Prep->Incubate Initiate Reaction Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (Cold Acetonitrile + IS) Timepoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze After Centrifugation Calculate Calculate Half-Life (t½) & Intrinsic Clearance Analyze->Calculate

Figure 3. Workflow for the in vitro metabolic stability assay.

Characterization and Structural Analysis

NMR and Mass Spectrometry

Standard characterization techniques are essential. ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the structure of the synthesized compound, with the ¹⁹F NMR providing a clear signal for the fluorine atom. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

X-ray Crystallography for Target-Ligand Interaction Analysis

To fully understand the structural basis for any observed changes in biological activity, obtaining a co-crystal structure of the new analog bound to its target protein is invaluable. [19][20]This analysis can reveal:

  • Whether the cyclobutyl moiety occupies the intended pocket.

  • The orientation of the fluorine atom and its potential interactions with the protein.

  • Confirmation of any new hydrogen bonds formed by the hydroxymethyl group. [21]* Changes in the conformation of the ligand or protein compared to the parent compound.

Analysis of the electron density maps is critical to validate the ligand's position and conformation. [20]Metrics such as the Real-Space Correlation Coefficient (RSCC) should be above 0.9 to indicate a good fit of the model to the data. [19]

Conclusion

The this compound moiety is a highly valuable building block for medicinal chemists. It serves as a metabolically robust, three-dimensional bioisostere for lipophilic groups like tert-butyl, which are often prone to metabolic oxidation. Its unique combination of a rigid cyclobutane core, a stabilizing fluorine atom, and a hydrogen-bonding hydroxymethyl group provides a powerful tool for modulating physicochemical properties, enhancing metabolic stability, and improving the overall pharmacological profile of drug candidates. The protocols provided herein offer a reliable framework for the synthesis, incorporation, and evaluation of this promising bioisostere in drug discovery programs.

References

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article.
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
  • Ardura, D., & Lence, E. (2022).
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
  • Litskan, E. V., et al. (2024). Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery. Chemistry – A European Journal. [Link]
  • Mahrous, M. (2018). Review: Fluorine in Medicinal Chemistry.
  • Oreate AI Blog. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]
  • de la Torre, M. G., & Wessjohann, L. A. (2018).
  • Jadav, S. S., & Hall, C. D. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 255-256, 110291. [Link]
  • Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 576–581. [Link]
  • ResearchGate. (n.d.). Fluorocyclobutane-containing pharmaceuticals and drug candidates.
  • LookChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings.
  • Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
  • Namatame, M. (2023). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Axcelead. [Link]
  • SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]
  • Tyrrell, J. H., & O'Hagan, D. (2020). The Design and Application of Bioisosteres in Drug Design.
  • ResearchGate. (n.d.). Intramolecular C−F…H−O hydrogen bonds in (1‐fluorocyclopropyl)methanol and cis‐2‐fluorocyclohexanol.
  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery. [Link]
  • Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. Semantic Scholar. [Link]
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
  • Patsnap Synapse. (2024). What is the role of bioisosterism in drug design?. [Link]
  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
  • Darvas, F., Dorman, G., & Krajcsi, P. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Drug Discovery and Technology, 6(1), 1-8. [Link]
  • Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(Pt 3), 196–209. [Link]
  • Nienaber, V. L., et al. (2000). Discovering novel ligands for macromolecules using X-ray crystallographic screening. Nature Biotechnology, 18(10), 1105-1108. [Link]
  • Tiritiris, I., et al. (2021). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)
  • Warren, G. L., & Do, C. V. (2012). Models of protein–ligand crystal structures: trust, but verify. Journal of Computer-Aided Molecular Design, 26(1), 1–13. [Link]
  • ClinicSearch. (2024). Synthesis, Single Crystal X-Ray and Biological Study of Transition Metal Complexes of N, N-Donor Schiff Base Ligand. [Link]

Sources

Synthetic Applications of Chiral Fluorinated Cyclobutane Derivatives: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Modern Chemistry

The confluence of fluorine chemistry and strained ring systems has unlocked a new frontier in molecular design, particularly for applications in medicinal chemistry and materials science. Chiral fluorinated cyclobutane derivatives have emerged as highly sought-after structural motifs due to their unique combination of properties. The rigid, three-dimensional scaffold of the cyclobutane ring, when embellished with fluorine atoms, imparts profound effects on a molecule's physicochemical and biological characteristics.[1][2][3]

Fluorine, the most electronegative element, can modulate a molecule's acidity, basicity, lipophilicity, metabolic stability, and conformational preferences.[4][5] When incorporated into the strained cyclobutane framework, these effects are amplified, offering a powerful tool for fine-tuning the properties of drug candidates and advanced materials.[1][2] For instance, the replacement of a flexible alkyl chain with a rigid cyclobutane can lock a molecule into a bioactive conformation, while the introduction of fluorine can block metabolic pathways and enhance binding affinity.[2][3] This guide provides an in-depth exploration of the synthetic strategies to access these valuable chiral building blocks and highlights their applications with detailed protocols.

Pillar 1: Enantioselective Synthesis – Mastering Chirality in Four-Membered Rings

The creation of chiral centers within the cyclobutane core with high enantiopurity is a formidable synthetic challenge. Recent advancements in asymmetric catalysis, particularly using rhodium, have provided elegant solutions to this problem. These methods offer access to a diverse range of enantioenriched fluorinated cyclobutane and cyclobutene derivatives.

Rhodium-Catalyzed Asymmetric Hydroboration of gem-Difluorinated Cyclobutenes

A significant breakthrough has been the development of rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes.[6][7][8] This methodology provides access to chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity.[6][7] The resulting borylated products are versatile synthetic intermediates that can be further functionalized to a wide array of chiral fluorinated cyclobutane derivatives.[7][8]

The causality behind this powerful transformation lies in the ability of a chiral rhodium catalyst to control the facial selectivity of the hydroboration step on the prochiral cyclobutene substrate. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Experimental Workflow: Rh-Catalyzed Asymmetric Hydroboration

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start gem-Difluorinated Cyclobutene mix Mix reagents at specified temperature start->mix 1. Substrate reagents Rh(I) precatalyst Chiral Ligand HBPin reagents->mix 2. Catalyst & Reagent solvent Anhydrous Solvent (e.g., Toluene) solvent->mix 3. Solvent inert Inert Atmosphere (N2 or Ar) inert->mix 4. Atmosphere stir Stir for designated time mix->stir quench Quench reaction stir->quench Reaction completion extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product Chiral gem-Difluorinated α-Boryl Cyclobutane purify->product Purified Product characterize NMR, MS enantio Chiral HPLC product->characterize product->enantio

Caption: Workflow for Rh-catalyzed asymmetric hydroboration.

Rhodium-Catalyzed Asymmetric Defluoroarylation

Another powerful strategy involves the rhodium-catalyzed enantioselective defluoroarylation of gem-difluorinated cyclobutenes with aryl boronates.[9][10] This reaction constructs fluorinated cyclobutenes bearing chiral quaternary carbon centers with high enantioselectivity.[9][10] The mechanism proceeds through an addition/β-fluoride elimination process.[9] This method is particularly valuable as it allows for the creation of highly substituted and sterically congested chiral centers.

Catalyst System Substrate Aryl Boronate Yield (%) ee (%) Reference
[Rh(cod)Cl]₂ / Chiral Dienegem-DifluorocyclobutenePhenylboronic acid8595[9]
[Rh(coe)₂Cl]₂ / Chiral Bisphosphinegem-Difluorocyclobutene4-Methoxyphenylboronic acid9298[10]

Table 1: Representative Results for Rh-Catalyzed Asymmetric Defluoroarylation.

Pillar 2: Application as Bioisosteres in Drug Discovery

A key application of chiral fluorinated cyclobutanes lies in their use as bioisosteres, where they replace other chemical groups in bioactive molecules to improve their properties.[11][12] The unique conformational constraints and electronic properties of these motifs can lead to enhanced potency, selectivity, and pharmacokinetic profiles.[1][13]

Cyclobutanes as tert-Butyl Mimics

The 1-trifluoromethyl-cyclobutyl group has been explored as a bioisosteric replacement for the ubiquitous tert-butyl group.[14] While sterically similar, the trifluoromethyl group significantly alters the electronic properties, increasing acidity of neighboring functional groups and potentially influencing metabolic stability.[14]

Conformational Locking and Property Modulation

The rigid nature of the cyclobutane ring can be exploited to lock a molecule in a specific conformation that is favorable for binding to a biological target.[3][15] The introduction of fluorine can further fine-tune lipophilicity and pKa, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[5][16]

Logical Relationship: Bioisosteric Replacement Strategy

G cluster_problem Initial Compound Challenges cluster_strategy Bioisosteric Replacement cluster_outcome Improved Properties lead Lead Compound (e.g., with t-Butyl group) issues Poor Metabolism Low Potency Off-target effects replace Replace t-Butyl with Chiral Fluorinated Cyclobutane issues->replace Solution improved Enhanced Metabolic Stability Increased Potency Improved Selectivity replace->improved Results in

Caption: Logic of bioisosteric replacement with fluorinated cyclobutanes.

Pillar 3: Detailed Protocol – Asymmetric Synthesis of a Chiral Fluorinated Cyclobutane Derivative

This protocol provides a detailed, step-by-step methodology for the rhodium-catalyzed asymmetric hydroboration of a gem-difluorinated cyclobutene, a key transformation for accessing a wide range of chiral fluorinated cyclobutane building blocks.[7][8]

Materials and Reagents
  • gem-Difluorinated cyclobutene (1.0 equiv)

  • [Rh(cod)₂]BF₄ (1.0 mol%)

  • (R)-BINAP (1.1 mol%)

  • Pinacolborane (HBPin) (1.2 equiv)

  • Anhydrous Toluene

  • Standard glassware for air- and moisture-sensitive reactions (Schlenk line, oven-dried flasks, etc.)

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Procedure
  • Catalyst Preparation:

    • In a nitrogen-filled glovebox, add [Rh(cod)₂]BF₄ (1.0 mol%) and (R)-BINAP (1.1 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous toluene to dissolve the catalyst components and stir for 30 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup:

    • In a separate oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the gem-difluorinated cyclobutene (1.0 equiv) in anhydrous toluene.

    • Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature, as optimized for the specific substrate).

  • Hydroboration Reaction:

    • To the solution of the cyclobutene, add the pre-formed rhodium catalyst solution via cannula.

    • Slowly add pinacolborane (1.2 equiv) dropwise to the reaction mixture over a period of 10-15 minutes.

    • Allow the reaction to stir at the specified temperature and monitor its progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of methanol.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the chiral gem-difluorinated α-boryl cyclobutane.

  • Characterization and Enantiomeric Excess Determination:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion and Future Outlook

The synthetic methodologies and applications outlined in this guide underscore the growing importance of chiral fluorinated cyclobutane derivatives in modern chemical research. The continued development of novel and efficient asymmetric catalytic methods will undoubtedly expand the accessibility and diversity of these valuable building blocks. For researchers in drug discovery and materials science, the unique properties of these compounds offer exciting opportunities to address long-standing challenges and to design next-generation molecules with enhanced performance. The strategic incorporation of chiral fluorinated cyclobutanes is poised to become an increasingly integral part of the molecular design toolbox.

References

  • Asymmetric Synthesis of Fluorinated Cyclobutenes Containing Quaternary Carbon Stereocenters by Rh-Catalyzed Defluoroarylation.
  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration.
  • Asymmetric Synthesis of Fluorinated Cyclobutenes Containing Quaternary Carbon Stereocenters by Rh‐Catalyzed Defluoroarylation.
  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Wiley Online Library.
  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydrobor
  • Asymmetric Synthesis of Fluorinated Cyclobutenes Containing Quaternary Carbon Stereocenters by Rh‐Catalyzed Defluoroarylation.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2023.
  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry, 2023.
  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorin
  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.
  • The Electronic Effects of Fluorine in Cyclopropane Rings: A Technical Guide for Drug Discovery and M
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
  • Bioisosteric Replacements. Cambridge MedChem Consulting, 2021.
  • Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Fluorine in drug discovery: Role, design and case studies.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Fluorocyclobutyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. The unique structural properties of the 1-fluorocyclobutyl moiety—specifically the combination of a strained four-membered ring and a quaternary fluorinated carbon—present distinct synthetic challenges.

This document provides field-proven insights, troubleshooting guides for common issues, and detailed experimental protocols to help you navigate these challenges effectively. Our goal is to explain not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

A1: A widely adopted and scalable approach begins with a bifunctional cyclobutane precursor, such as ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.[1][2] The general sequence involves:

  • Activation of the hydroxyl group: Typically through mesylation or tosylation to create a good leaving group.

  • Nucleophilic Fluorination: Displacement of the leaving group with a fluoride source, such as tetramethylammonium fluoride (TMAF) or cesium fluoride (CsF).[1]

  • Reduction of the Ester: Conversion of the ethyl ester functionality to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

This route is favored because it builds the key C-F bond on a tertiary carbon via a nucleophilic substitution pathway and utilizes a subsequent, generally high-yielding reduction.

Q2: My nucleophilic fluorination step is giving very low yields. What are the likely causes?

A2: Low yields in this step are a common hurdle. The primary competing side reaction is E2 elimination, which is highly favored for tertiary substrates, leading to the formation of a cyclobutene byproduct. Key factors to investigate are:

  • Fluoride Source & Solubility: Simple metal fluorides like potassium fluoride (KF) have low solubility in common organic solvents, requiring phase-transfer catalysts or high temperatures, which can favor elimination.[3] More soluble sources like tetramethylammonium fluoride (TMAF) or cesium fluoride (CsF) with 18-crown-6 are often more effective at lower temperatures.[1]

  • Leaving Group: A good leaving group is essential, but an overly reactive one can accelerate elimination. Mesylate is often a good balance.

  • Solvent and Temperature: Aprotic polar solvents (e.g., acetonitrile, DMF) are necessary to dissolve the fluoride salt. However, high temperatures (>100 °C) will almost certainly favor the elimination pathway. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate.

Q3: Is the C-F bond stable during the final ester reduction step with LiAlH₄?

A3: Generally, yes. The aliphatic carbon-fluorine bond is exceptionally strong and is stable to common hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under standard reaction conditions. The reduction of the ester is a much more kinetically and thermodynamically favorable process than the cleavage of the C-F bond. However, it is crucial to perform a proper aqueous workup to quench the reaction and any reactive aluminum species, as prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially compromise the integrity of the strained cyclobutane ring.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter at each stage of the synthesis.

Problem Area 1: Activation of the Hydroxyl Group (Mesylation)
  • Issue: Incomplete reaction, starting material remains after an extended time.

    • Causality & Solution: This often points to inactive reagents or insufficient base. Ensure the methanesulfonyl chloride (MsCl) is fresh (it can hydrolyze over time). The tertiary amine base used (e.g., triethylamine or DIPEA) must be dry and used in slight excess (1.2-1.5 equivalents) to effectively scavenge the HCl byproduct. The reaction should be run at 0 °C to minimize side reactions.

  • Issue: Dark reaction color and multiple spots on TLC.

    • Causality & Solution: Overheating or use of a wet amine base can cause decomposition. Maintain the temperature at 0 °C during the addition of MsCl. Ensure all glassware and solvents are rigorously dried, as water will consume the mesyl chloride.

Problem Area 2: Nucleophilic Fluorination (Mesylate Displacement)
  • Issue: The major product is identified as an alkene (1-methylenecyclobutyl) derivative, not the desired fluoro-compound.

    • Causality & Solution: This is a classic case of the E2 elimination reaction outcompeting the SN1/SN2 substitution. The fluoride anion, especially from less-soluble sources, can act as a base.

      • Actionable Advice:

        • Switch Fluoride Source: Move from KF to a more soluble and less basic source like spray-dried, anhydrous TMAF or CsF.[1]

        • Lower the Temperature: Run the reaction in a higher-boiling polar aprotic solvent like toluene or DMF at a lower temperature (e.g., 80-90 °C) for a longer period.

        • Use a Non-Coordinating Solvent: Toluene can be an effective solvent for this reaction when using TMAF, as it minimizes the basicity of the fluoride ion compared to more polar solvents like DMF.[1]

  • Issue: Reaction stalls with both starting material and product present.

    • Causality & Solution: The fluoride source may be "wet" or has low activity. Anhydrous conditions are critical.

      • Actionable Advice: Dry the fluoride source (e.g., KF or CsF) by heating under high vacuum before use. If using a commercial anhydrous source, ensure it has been stored properly under an inert atmosphere. Adding a phase-transfer catalyst (e.g., 18-crown-6 for CsF) can also improve reactivity and allow for lower reaction temperatures.

Problem Area 3: Ester Reduction to Alcohol
  • Issue: Difficult or hazardous workup procedure, formation of emulsions.

    • Causality & Solution: The workup of LiAlH₄ reactions can be challenging due to the formation of gelatinous aluminum salts.

      • Actionable Advice: Employ a Fieser workup. After the reaction is complete and cooled to 0 °C, slowly and sequentially add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass (in g) of LiAlH₄ used. Stir vigorously for 30-60 minutes. This procedure typically produces a granular, easily filterable solid, preventing emulsion formation.

Problem Area 4: Final Product Purification
  • Issue: Product is difficult to separate from a non-polar impurity via column chromatography.

    • Causality & Solution: The likely impurity is the elimination byproduct from the fluorination step. This compound is a polar alcohol, while the alkene byproduct is non-polar. There should be good separation on silica gel. If separation is poor, it may indicate an unexpected, more polar byproduct.

      • Actionable Advice: Use a standard silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexanes:EtOAc) and gradually increasing the polarity. The alkene will elute first, followed by the desired alcohol. If issues persist, consider distillation under reduced pressure as an alternative purification method.[4]

Visualized Synthetic Pathway and Troubleshooting Logic

The following diagrams illustrate the primary synthetic workflow and a decision-making process for a common challenge.

G cluster_0 Step 1: Activation cluster_1 Step 2: Fluorination cluster_2 Step 3: Reduction A Ethyl 1-(hydroxymethyl)- cyclobutanecarboxylate B Ethyl 1-((methylsulfonyl)oxy)methyl- cyclobutanecarboxylate A->B MsCl, TEA DCM, 0 °C C Ethyl 1-fluorocyclobutane- 1-carboxylate B->C TMAF, Toluene Reflux D Elimination Byproduct (Ethyl 1-cyclobutenecarboxylate) B->D High Temp / Wrong Base E This compound C->E 1. LiAlH₄, THF 2. H₂O Quench

Caption: Recommended synthetic workflow for this compound.

G A Low Yield in Fluorination Step (Step 2) B Analyze Crude Product by GC-MS / ¹H NMR A->B C Major Impurity is Alkene (Elimination Product) B->C Yes D Major Impurity is Starting Material (No Reaction) B->D No E 1. Lower Reaction Temperature 2. Use More Soluble F⁻ Source (TMAF) 3. Change Solvent to Toluene C->E F 1. Verify Anhydrous Reagents/Solvent 2. Dry Fluoride Source (Vacuum Oven) 3. Add Phase-Transfer Catalyst D->F

Caption: Troubleshooting decision tree for low fluorination yield.

Detailed Experimental Protocol

This protocol is adapted from methodologies reported for the synthesis of related α-fluoro cyclobutane derivatives.[1][2][5]

Step 1: Synthesis of Ethyl 1-(((methylsulfonyl)oxy)methyl)cyclobutanecarboxylate

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq), and dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA, 1.5 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 30 minutes. A white precipitate of triethylammonium chloride will form.

  • Stir the reaction at 0 °C for 2 hours, monitoring for completion by TLC (staining with permanganate will show consumption of the alcohol).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-fluorocyclobutanecarboxylate

  • To a flame-dried flask equipped with a reflux condenser under a nitrogen atmosphere, add the crude mesylate from Step 1 (1.0 eq) and anhydrous tetramethylammonium fluoride (TMAF, 2.0-3.0 eq).

  • Add anhydrous toluene (approx. 0.3 M) and heat the mixture to reflux (approx. 110 °C).

  • Monitor the reaction by GC-MS or TLC until the starting mesylate is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic mixture sequentially with water (3x) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (eluting with a hexanes/ethyl acetate gradient) to afford the pure fluoro-ester.

Step 3: Synthesis of this compound

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄, 1.5 eq) and cover with anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Add a solution of ethyl 1-fluorocyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until the starting ester is fully consumed (monitor by TLC or GC-MS).

  • Cool the reaction back to 0 °C and carefully quench using the Fieser workup method described in the troubleshooting section.

  • Stir the resulting slurry vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel chromatography or vacuum distillation to yield this compound as a colorless oil.

Data Summary Table

StepKey ReagentsSolventTemp. (°C)Time (h)Typical YieldKey Analytical Check
1. Mesylation MsCl, TEADCM02>90% (crude)TLC (disappearance of SM)
2. Fluorination TMAFToluene110 (Reflux)12 - 2435 - 55%GC-MS, ¹⁹F NMR
3. Reduction LiAlH₄THF0 to RT2 - 470 - 85%TLC, GC-MS

Note: Yields are estimates based on related transformations and can vary significantly based on reaction scale, purity of reagents, and precise execution of the protocol.

References

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Application Notes and Protocols: Grignard Reaction of 3-Fluorocyclobutane-1-carbaldehyde for the Synthesis of Novel Secondary Alcohols. Benchchem.
  • Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Journals.
  • Substrate scope. Reaction conditions: 1‐(1‐arylvinyl)cyclobutanol 1...
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Enamine.
  • This compound. LookChem.
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
  • (3-Fluorocyclobutyl)methanol. Benchchem.
  • Multicomponent Reactions of Cyclobutanones. PubMed.

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Optimization of reaction yield for (1-Fluorocyclobutyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Fluorocyclobutyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your reaction yield and purity. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.

Overview of the Synthesis

This compound is a valuable building block in medicinal chemistry, often synthesized through the reduction of a 1-fluorocyclobutane carboxylic acid derivative. A common and effective method involves the use of a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to convert the carboxylic acid or its corresponding ester to the primary alcohol.

The overall transformation is depicted below:

Figure 1: General Reaction Scheme

start 1-Fluorocyclobutanecarboxylic Acid or Ester reagent 1. LiAlH₄, Anhydrous Solvent (e.g., THF, Et₂O) 2. Aqueous Work-up product This compound reagent->product

Caption: Reduction of a 1-fluorocyclobutane carboxyl derivative.

This guide will focus on the common challenges and optimization strategies for this specific reduction reaction.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Reagent Quality:

    • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly sensitive to moisture and air.[1][2] Use freshly opened, high-quality LiAlH₄ or a standardized solution. Old or improperly stored LiAlH₄ will have reduced activity, leading to incomplete reduction.

    • Anhydrous Solvent: The presence of water in the reaction solvent (e.g., THF, diethyl ether) will quench the LiAlH₄, reducing the amount available for the desired reaction.[1][3] Ensure your solvent is rigorously dried before use.

  • Reaction Conditions:

    • Temperature: While LiAlH₄ reductions are often exothermic, maintaining a controlled temperature is important.[2] Starting the reaction at 0 °C and then allowing it to proceed at room temperature or with gentle reflux is a common strategy. If the reaction is too sluggish, a moderate increase in temperature may be necessary.

    • Reaction Time: Incomplete reaction can be a cause of low yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting material has been fully consumed.

  • Stoichiometry of LiAlH₄:

    • The reduction of a carboxylic acid with LiAlH₄ first involves an acid-base reaction to form a carboxylate salt, which then undergoes reduction.[4][5] This consumes an equivalent of the hydride. Therefore, more than one equivalent of LiAlH₄ is required. A typical starting point is 1.5 to 2 equivalents of LiAlH₄. If you are using an ester as the starting material, 1 to 1.5 equivalents should be sufficient.

Troubleshooting Workflow:

start Low Yield check_reagents Verify Reagent Quality (LiAlH₄, Anhydrous Solvent) start->check_reagents check_reagents->start Reagents Poor check_conditions Optimize Reaction Conditions (Temperature, Time) check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal Conditions check_stoichiometry Adjust LiAlH₄ Stoichiometry check_conditions->check_stoichiometry Conditions Optimized check_stoichiometry->start Incorrect Stoichiometry monitor_reaction Monitor Reaction Progress (TLC, GC-MS) check_stoichiometry->monitor_reaction Stoichiometry Adjusted successful_synthesis Improved Yield monitor_reaction->successful_synthesis

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side reactions can compete with the desired reduction, lowering the yield and complicating purification.

Potential Side Reactions & Mitigation Strategies:

  • Over-reduction of other functional groups: If your starting material contains other reducible functional groups (e.g., amides, nitriles), LiAlH₄ will likely reduce them as well.[3][4] If chemoselectivity is required, consider protecting these groups or using a milder reducing agent, although this may not be effective for the carboxylic acid.

  • Ring-opening of the cyclobutane ring: While generally stable, the strained cyclobutane ring can be susceptible to cleavage under harsh reaction conditions. Avoid excessive heating and prolonged reaction times.

  • Formation of aluminum alkoxide complexes: During the reaction, aluminum alkoxide intermediates are formed. A proper aqueous work-up is crucial to hydrolyze these complexes and liberate the desired alcohol.[6]

Question 3: I am having difficulty with the reaction work-up and product purification. What is the recommended procedure?

A careful work-up is essential for both safety and obtaining a pure product.

Recommended Work-up and Purification:

  • Quenching the excess LiAlH₄: This is a highly exothermic and potentially hazardous step that must be performed with caution in a fume hood.[6][7] The unreacted LiAlH₄ is typically quenched by the slow, dropwise addition of a small amount of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up).[7] Alternatively, a saturated aqueous solution of sodium sulfate can be used.[6] This procedure is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.

  • Purification:

    • Extraction: After filtration of the aluminum salts, the product is typically extracted from the aqueous layer into an organic solvent like diethyl ether or dichloromethane.

    • Column Chromatography: Flash column chromatography is a common method for purifying this compound from any remaining starting material or non-polar side products. A silica gel stationary phase with a solvent system such as a gradient of ethyl acetate in hexanes is a good starting point.[8]

Data Summary for Reaction Optimization:

ParameterRecommended RangeRationale
Starting Material 1-Fluorocyclobutanecarboxylic acid or its ethyl/methyl esterCommercially available or readily synthesized precursors.
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Powerful enough to reduce carboxylic acids and esters.[4]
LiAlH₄ Stoichiometry 1.5 - 2.0 equivalents (for acid), 1.0 - 1.5 equivalents (for ester)Ensures complete reduction, accounting for the initial acid-base reaction with the carboxylic acid.[4][5]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)Aprotic solvents that are compatible with LiAlH₄.[1][3]
Reaction Temperature 0 °C to refluxAllows for controlled reaction initiation and can be adjusted to optimize the reaction rate.
Reaction Time 1 - 12 hoursShould be monitored by TLC or GC-MS to ensure completion.
Work-up Cautious quenching with H₂O/NaOH or saturated Na₂SO₄(aq)Safely neutralizes excess LiAlH₄ and facilitates removal of aluminum salts.[6][7]
Purification Flash Column Chromatography (Silica Gel)Effective for separating the polar product from less polar impurities.

Experimental Protocols

The following is a generalized, step-by-step protocol for the synthesis of this compound from ethyl 1-fluorocyclobutanecarboxylate. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, as LiAlH₄ reacts violently with water and generates flammable hydrogen gas.

Experimental Workflow:

setup Reaction Setup (Anhydrous Conditions) lah_addition Prepare LiAlH₄ Suspension in Anhydrous Solvent setup->lah_addition ester_addition Slowly Add Ester Solution at 0 °C lah_addition->ester_addition reaction Warm to Room Temperature and Stir ester_addition->reaction monitoring Monitor Reaction by TLC/GC-MS reaction->monitoring workup Quench Excess LiAlH₄ (Cautious Addition of H₂O/NaOH) monitoring->workup filtration Filter Aluminum Salts workup->filtration extraction Extract with Organic Solvent filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product (NMR, GC-MS) purification->characterization

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • LiAlH₄ Suspension: In the reaction flask, suspend 1.2 equivalents of LiAlH₄ in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Ester Addition: Dissolve 1 equivalent of ethyl 1-fluorocyclobutanecarboxylate in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.

  • Work-up: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This will be accompanied by vigorous gas evolution. Then, add a 15% aqueous solution of sodium hydroxide, followed by more water, until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether. Combine the filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a colorless oil. Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and GC-MS.

Product Characterization

Proper characterization is essential to confirm the synthesis of the desired product and to assess its purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the cyclobutane ring and the hydroxymethyl group (-CH₂OH). The protons on the carbon bearing the fluorine atom will likely show coupling to the fluorine nucleus.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the five carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry can be used to determine the purity of the sample and to identify any volatile impurities. The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Multiplets for the cyclobutyl protons, a singlet or doublet for the -CH₂OH protons, and a broad singlet for the -OH proton.
¹³C NMR Five distinct signals, with the carbon attached to fluorine showing a large C-F coupling constant.
GC-MS A single major peak in the chromatogram corresponding to the product, with a mass spectrum consistent with the molecular weight (104.12 g/mol ).[9]

References

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).
  • Supporting Information. (2021). The Royal Society of Chemistry.
  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). (2020). Reaction Chemistry & Engineering.
  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). (2020). ResearchGate.
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  • 2: Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts.
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  • Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. (1947). ResearchGate.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary.
  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry.
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  • CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of .... (n.d.). Doc Brown's Chemistry.
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  • Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). (2022). Reddit.
  • 13C detected NMR noise spectrum of 13C labelled methanol (99% 13C, ...). (2013). ResearchGate.
  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2019). PubMed.
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  • Chloroform/Methanol Protein Extraction and In-solution Trypsin Digestion Protocol for Bottom-up Proteomics Analysis. (2020). PubMed Central.
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  • Automated Chloroform-Methanol Protein Extraction on the Biomek-FX Liquid Handler System. (2021). Protocols.io.
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Purification techniques for (1-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-Fluorocyclobutyl)methanol

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. The purity of this compound is paramount for achieving reproducible outcomes in downstream applications, from complex multi-step syntheses to the development of novel pharmaceutical candidates.[1] This guide provides in-depth, field-proven protocols and troubleshooting advice to address the common challenges encountered during its purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries regarding the purification and handling of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile largely depends on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding cyclobutanone or reducing agents.

  • Solvents: Residual solvents from the reaction or workup (e.g., THF, Diethyl Ether, Methanol).

  • Side-Products: Isomeric byproducts or products of over-reduction or rearrangement. The inherent ring strain of the cyclobutane moiety can make it susceptible to ring-opening under certain conditions.[1][2]

  • Reagents: Traces of fluorinating agents or other reagents used in the synthesis.[1]

Q2: What is the most effective method for purifying this compound?

A2: The choice of method depends on the nature of the impurities and the scale of the purification.

  • Fractional Vacuum Distillation: This is the preferred method for large-scale purification (>5 g) and for removing impurities with significantly different boiling points.

  • Flash Column Chromatography: This is ideal for small-scale purifications and for removing non-volatile or structurally similar impurities that are difficult to separate by distillation.

Q3: What level of purity can I realistically expect to achieve?

A3: With proper technique, purity levels of >98% are routinely achievable, as confirmed by Gas Chromatography (GC) or Quantitative NMR (qNMR).[3] For highly sensitive applications, purities exceeding 99.5% can be obtained through a combination of methods (e.g., distillation followed by a chromatography polishing step).

Q4: How should I properly store purified this compound?

A4: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), at room temperature (15-25°C). It should be kept away from strong oxidizing agents and strong acids to prevent degradation.

Section 2: Purification Method Selection

Choosing the correct purification strategy is critical for success. The following decision tree provides a logical framework for selecting the appropriate method based on the initial assessment of the crude material.

G start Crude this compound tlc_gc Analyze by TLC/GC-MS Identify Impurities start->tlc_gc volatile_check Are major impurities volatile with different B.P.? tlc_gc->volatile_check scale_check Scale > 5g? volatile_check->scale_check Yes non_volatile_check Are impurities non-volatile or highly polar/non-polar? volatile_check->non_volatile_check No distill Fractional Vacuum Distillation scale_check->distill Yes chromatography Flash Column Chromatography scale_check->chromatography No non_volatile_check->distill No (Consider derivatization or alternative methods) non_volatile_check->chromatography Yes reanalyze Re-analyze for Purity distill->reanalyze chromatography->reanalyze end_product Pure Product (>98%) reanalyze->end_product

Caption: Decision tree for selecting a purification method.

Section 3: Core Purification Protocols

Protocol 1: Fractional Vacuum Distillation

This method leverages differences in boiling points to separate this compound from volatile impurities. Distillation under vacuum is recommended to lower the boiling point and prevent potential thermal degradation.

Experimental Details:

  • Reported Boiling Point: 100-103°C (at atmospheric pressure).

  • Predicted Boiling Point: 129.9°C (at atmospheric pressure).[4]

  • Setup: A fractional distillation apparatus with a Vigreux column (or other fractionating column), vacuum adapter, and receiving flask cooled in an ice bath.

Step-by-Step Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collecting Fractions:

    • Forerun: Collect the initial, low-boiling fraction, which typically contains residual solvents and highly volatile impurities.

    • Main Fraction: Once the distillation head temperature stabilizes near the expected boiling point of the product at the applied pressure, switch to a new receiving flask and collect the main fraction.

    • Final Fraction: As the distillation rate slows or the temperature begins to rise significantly, stop the distillation to avoid collecting high-boiling impurities.

  • Shutdown: Allow the system to cool completely before slowly releasing the vacuum.

G cluster_0 Distillation Setup A Heating Mantle + Distilling Flask B Fractionating Column A->B C Distillation Head + Thermometer B->C D Condenser C->D F Vacuum Source C->F to vacuum E Receiving Flask (in Ice Bath) D->E

Caption: Workflow diagram for fractional vacuum distillation.

Protocol 2: Flash Column Chromatography

This technique is highly effective for separating compounds based on their differential adsorption to a stationary phase.

Experimental Details:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Diethyl Ether). The optimal ratio should be determined by Thin Layer Chromatography (TLC), aiming for a product Rf value of ~0.3.

Step-by-Step Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation between the product and impurities.

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in the non-polar solvent. Ensure the silica bed is compact and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and add it to the top of the column.

  • Elution: Begin eluting the column with the selected solvent system, applying positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Troubleshooting Guide

Problem / Observation Probable Cause(s) Recommended Solution(s)
Low recovery after distillation. 1. Product co-distilled with the forerun or was left in the pot. 2. System leak preventing proper vacuum. 3. Inefficient fractionating column.1. Monitor head temperature closely to make precise cuts. 2. Check all joints and seals for leaks. 3. Use a longer or more efficient column (e.g., Vigreux or packed column).
Product is still impure after chromatography. 1. Inappropriate solvent system. 2. Column was overloaded with crude material. 3. Poorly packed column (channeling).1. Re-optimize the eluent using TLC to achieve better separation (ΔRf > 0.2). 2. Reduce the amount of crude material relative to the silica gel (typically a 1:50 to 1:100 ratio). 3. Repack the column carefully, ensuring a homogenous and compact bed.
Product appears colored after purification. A persistent, colored impurity is present.Consider a pre-purification treatment: pass the crude material through a small plug of activated charcoal or silica before the main purification step.
GC/NMR analysis shows residual solvent. Incomplete removal of solvent after chromatography or workup.Dry the product under high vacuum for several hours. Gentle heating may be applied if the product is thermally stable.
Product decomposition during distillation. 1. The compound is thermally sensitive. 2. Acidic or basic impurities are catalyzing decomposition.1. Use a lower distillation temperature by applying a higher vacuum. 2. Perform a pre-distillation aqueous wash (e.g., with dilute NaHCO3 solution) to neutralize impurities, followed by thorough drying. 3. Switch to a non-thermal method like column chromatography.

Section 5: Purity Assessment and Characterization

Confirming the purity and identity of the final product is a critical final step.

Technique Purpose Typical Parameters & Expected Results
Gas Chromatography (GC) Quantifies purity and detects volatile impurities.Column: Polar capillary column (e.g., wax-based).[5][6] Detector: Flame Ionization Detector (FID).[7] Result: A single major peak corresponding to the product. Purity is calculated from the peak area percentage.
HPLC Quantifies purity and detects non-volatile impurities.Column: Reversed-phase C18.[1] Mobile Phase: Methanol/Water gradient.[1] Detector: UV (if chromophore is present) or ELSD/CAD.
NMR Spectroscopy Confirms chemical structure and assesses purity.1H, 13C, 19F NMR: The spectra should show characteristic signals for the protons, carbons, and fluorine atom on the cyclobutane ring and the hydroxymethyl group.[1] Purity can be assessed by the absence of impurity peaks.
Mass Spectrometry (MS) Confirms molecular weight.Method: GC-MS or direct infusion ESI-MS. Result: A molecular ion peak corresponding to the exact mass of this compound (C5H9FO, MW: 104.12).

Section 6: Safety Precautions

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • This compound: May cause skin irritation. Avoid contact with skin and eyes.[8]

  • Methanol (common solvent): Highly flammable liquid and vapor.[8][10] Toxic if swallowed, in contact with skin, or if inhaled.[9][10] Causes damage to organs (specifically the eyes and central nervous system).[10] Keep away from heat, sparks, and open flames.[10][11]

  • Vacuum Operations: Always use a blast shield when working with glassware under vacuum. Inspect all glassware for cracks or defects before use.

References

  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab.
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Technical Support Center: Synthesis of Fluorocyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Fluorocyclocyclobutane Synthesis. This resource is designed to provide in-depth troubleshooting guidance and practical solutions to common challenges encountered during the synthesis of these valuable fluorinated building blocks. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and field-proven experience.

The synthesis of fluorocyclobutanes, while offering access to unique chemical space for drug discovery and materials science, is often plagued by competing side reactions that can significantly impact yield, purity, and stereochemical outcome. This guide is structured to address these specific issues in a direct question-and-answer format, providing not just solutions, but also the mechanistic reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: My deoxofluorination of a cyclobutanol with DAST is giving a significant amount of an alkene byproduct. What is happening and how can I prevent it?

A1: The formation of an alkene byproduct, typically a cyclobutene derivative, points towards a competing E2 elimination reaction. This is a common side reaction when using diethylaminosulfur trifluoride (DAST) and related reagents. The reaction proceeds through an alkoxyaminosulfur difluoride intermediate. While the desired pathway is an S(_N)2 attack by fluoride, a competing elimination of HF can occur, especially with sterically hindered substrates or at elevated temperatures.[1][2]

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can significantly favor the desired S(_N)2 pathway.

  • Choice of Fluorinating Agent: Consider using alternative deoxyfluorination reagents that are known to produce fewer elimination byproducts. For instance, aminodifluorosulfinium salts have been shown to be more selective in some cases.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Less polar, non-coordinating solvents can sometimes suppress elimination.

  • Slow Addition of Reagent: Adding the fluorinating agent slowly to the solution of the alcohol can help maintain a low concentration of the reactive intermediate, potentially reducing the rate of elimination.

Q2: I am observing the formation of a rearranged product in my fluorocyclobutane synthesis. What is the likely cause?

A2: The formation of a rearranged product often indicates the involvement of a carbocationic intermediate that undergoes a Wagner-Meerwein rearrangement.[1] This is more likely to occur under conditions that favor an S(_N)1-type mechanism, such as with secondary or tertiary alcohols that can form relatively stable carbocations. The strained nature of the cyclobutane ring can also provide a driving force for rearrangement to a less strained system, although this is less common than simple ring-opening.

Mitigation Approaches:

  • Promote an S(_N)2 Pathway: Employ conditions that favor a bimolecular substitution. This includes using a less ionizing solvent and a fluorinating agent that is less prone to generating a "bare" fluoride ion.

  • Substrate Design: If possible, modify the substrate to disfavor carbocation formation at the reactive center.

  • Careful Selection of Fluorinating Agent: Reagents that operate under milder, more neutral conditions may suppress carbocation formation and subsequent rearrangement.

Q3: My reaction is producing a mixture of cis and trans diastereomers that are difficult to separate. How can I improve the diastereoselectivity?

A3: Achieving high diastereoselectivity is a common challenge in cyclobutane chemistry. The stereochemical outcome is often determined by the mechanism of the fluorination step and the steric environment of the substrate.

Strategies for Controlling Diastereoselectivity:

  • Substrate-Controlled Diastereoselection: The existing stereocenters on your cyclobutane precursor can direct the incoming fluoride to one face of the molecule. Analyze the steric and electronic factors of your substrate to predict the favored diastereomer.

  • Reagent-Controlled Diastereoselection: Some fluorinating agents or catalyst systems can exert their own stereochemical control. For example, the use of chiral fluorinating reagents or catalysts can induce facial selectivity.

  • Mechanism-Dependent Stereochemistry: Reactions proceeding via a clean S(_N)2 mechanism will result in inversion of configuration at the reaction center. Understanding the prevailing mechanism is key to predicting and controlling the stereochemical outcome.[1] In some cases, separation of diastereomers can be achieved through careful column chromatography or recrystallization.[3]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of specific problems, their diagnosis, and step-by-step solutions.

Issue 1: Low Yield of the Desired Fluorocyclobutane

Symptoms:

  • Low conversion of starting material.

  • Complex mixture of products observed by TLC, GC-MS, or NMR.

  • Significant formation of elimination byproducts (cyclobutenes).

Diagnostic Workflow:

G start Low Yield of Fluorocyclobutane q1 Analyze Crude Reaction Mixture (NMR, GC-MS) start->q1 a1 High Starting Material Remaining? q1->a1 a2 Major Byproduct is Cyclobutene? q1->a2 a3 Complex Mixture of Unidentified Products? q1->a3 sol1 Increase Reaction Time/Temperature Cautiously Check Reagent Activity a1->sol1 Yes sol2 Lower Reaction Temperature Use Milder Fluorinating Agent Slow Reagent Addition a2->sol2 Yes sol3 Check for Rearrangement Products Consider Alternative Synthetic Route Purify Starting Material a3->sol3 Yes

Caption: Troubleshooting workflow for low fluorocyclobutane yield.

In-depth Solutions:

  • For High Starting Material Remaining:

    • Reagent Inactivity: Ensure your fluorinating agent is fresh and has not been deactivated by moisture. For example, DAST is highly sensitive to water.[2]

    • Insufficient Reaction Time/Temperature: While higher temperatures can promote side reactions, insufficient thermal energy may lead to low conversion. Incrementally increase the reaction time or temperature while carefully monitoring for byproduct formation.

  • For Predominant Elimination Byproduct:

    • As detailed in FAQ 1, this is a classic E2 side reaction. The primary control levers are temperature and the choice of fluorinating agent. A detailed protocol for minimizing elimination is provided below.

  • For a Complex Mixture of Products:

    • Starting Material Purity: Impurities in your starting cyclobutanol can lead to a cascade of side reactions. Ensure the purity of your starting material by an appropriate purification method (e.g., recrystallization or column chromatography).

    • Decomposition: The desired product or intermediates may be unstable under the reaction conditions. Consider milder conditions or a shorter reaction time.

Issue 2: Identification and Characterization of Byproducts

Symptoms:

  • Unexpected peaks in NMR spectra (¹H, ¹³C, ¹⁹F).

  • Multiple spots on TLC.

  • Additional peaks in GC-MS chromatogram.

Common Byproducts and Their Spectroscopic Signatures:

Byproduct¹H NMR¹³C NMR¹⁹F NMRMass Spectrometry
Cyclobutene Olefinic protons (δ 6.0-6.5 ppm)Olefinic carbons (δ 130-140 ppm)N/AM-HF or M-F
Rearranged Isomer Complex changes in splitting patterns and chemical shiftsAltered carbon skeleton signalsShift in ¹⁹F signal, different coupling constantsSame mass as the product, but different fragmentation
cis/trans Isomers Different chemical shifts and coupling constants for ring protonsDifferent chemical shifts for ring carbonsDistinct ¹⁹F signals with potentially different J-couplingsIdentical mass and often similar fragmentation

Analytical Approach:

  • ¹⁹F NMR: This is the most powerful tool for identifying fluorinated compounds. The chemical shift and coupling constants are highly sensitive to the local electronic environment.[4][5][6]

  • GC-MS: Useful for separating volatile components and providing mass information, which can help distinguish between isomers and elimination byproducts.[3]

  • 2D NMR (COSY, HSQC, HMBC): Essential for unambiguously assigning the structure of unexpected products, especially rearranged isomers.

Experimental Protocols

Protocol 1: Minimizing Elimination during Deoxofluorination with DAST

This protocol is designed to favor the S(_N)2 pathway and minimize the formation of cyclobutene byproducts.

Materials:

  • Cyclobutanol substrate

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous nitrogen or argon

  • Dry glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolution: Dissolve the cyclobutanol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slow Addition of DAST: Add DAST (1.1-1.5 eq) dropwise to the cooled solution over 30-60 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or ¹⁹F NMR of quenched aliquots.

  • Quenching: Once the reaction is complete, slowly quench by adding a saturated aqueous solution of sodium bicarbonate at -78 °C. Caution: Quenching can be exothermic.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure at low temperature to avoid loss of the volatile product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of cis/trans Fluorocyclobutane Diastereomers

Technique: Flash Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system will depend on the polarity of your specific fluorocyclobutane derivatives.

Procedure:

  • Sample Preparation: Dissolve the crude mixture of diastereomers in a minimal amount of a non-polar solvent (e.g., hexanes or DCM).

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity by adding more ethyl acetate.

  • Fraction Collection: Collect small fractions and analyze them by TLC or GC-MS to identify the separated isomers.

  • Analysis: Combine the pure fractions of each diastereomer and confirm their identity and purity by NMR spectroscopy. In some cases, complete separation may not be achievable, but significant enrichment of one diastereomer is often possible.[3]

Safety and Handling of Fluorinating Agents

Working with fluorinating agents like DAST requires strict adherence to safety protocols due to their reactivity, toxicity, and potential for thermal instability.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations of fluorinating agents must be performed in a well-ventilated chemical fume hood.

  • Anhydrous Conditions: Fluorinating agents like DAST react violently with water, releasing highly toxic and corrosive hydrogen fluoride (HF). Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere.[2]

  • Temperature Control: Some fluorinating agents can decompose exothermically. Always maintain strict temperature control during the reaction and be prepared for rapid cooling if necessary.

  • Quenching: Quench reactive fluorinating agents slowly and at low temperatures.

  • Waste Disposal: Dispose of all fluorinated waste in appropriately labeled containers according to your institution's safety guidelines.

Emergency Preparedness:

  • Have an HF exposure kit readily available, including calcium gluconate gel.

  • Ensure all personnel are trained on the specific hazards and emergency procedures for the fluorinating agents being used.

Visualizing Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial for troubleshooting.

Deoxofluorination with DAST: S(_N)2 vs. E2 Pathways

G cluster_0 Reaction Pathways Start Cyclobutanol + DAST Intermediate Alkoxyaminosulfur Difluoride Intermediate Start->Intermediate Formation SN2_Product Fluorocyclobutane (Inversion) Intermediate->SN2_Product SN2 Attack by F- E2_Product Cyclobutene Intermediate->E2_Product E2 Elimination of HF

Caption: Competing S(_N)2 and E2 pathways in deoxofluorination.

Wagner-Meerwein Rearrangement

G cluster_1 Rearrangement Mechanism Start Formation of Carbocation Carbocation1 Initial Carbocation Start->Carbocation1 Rearrangement [1,2]-Hydride or Alkyl Shift Carbocation1->Rearrangement Carbocation2 More Stable Carbocation Rearrangement->Carbocation2 Product Rearranged Fluorocyclobutane or Elimination Product Carbocation2->Product Fluoride Attack or Elimination

Caption: General mechanism of a Wagner-Meerwein rearrangement.

By understanding these potential side reactions and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the success rate of their fluorocyclobutane syntheses.

References

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes.
  • Chernykh, A. V., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros.
  • Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(11), 4795–4812. [Link]
  • Tóth, M., et al. (2021). Diethylaminosulfur Trifluoride (DAST) Mediated Transformations Leading to Valuable Building Blocks and Bioactive Compounds. Molecules, 26(15), 4473. [Link]
  • Chernykh, A. V., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemPlusChem, e202200150. [Link]
  • Chernykh, A. V., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]
  • Velikins, E., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]
  • Sladojevich, F. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. The Baran Group, Scripps Research. [Link]
  • Prakash, G. K. S., & Reddy, V. P. (2015). Selective C-C bond cleavage and simultaneous formation of two C-F bonds and one C-S bond in β-keto esters with nucleophilic fluorination reagents such as DAST under metal-free/catalyst-free conditions. Chemical Science, 6(1), 225-229. [Link]
  • Malashchuk, A., et al. (2022). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry, 2022(28), e202200523. [Link]
  • Foroozandeh, M., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Nicewicz, D. A., & MacMillan, D. W. C. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science, 4(7), 2843-2847. [Link]
  • Grygorenko, O. O., et al. (2021). Structural Assignment of Fluorocyclobutenes by 19F NMR Spectroscopy – Comparison of Calculated 19F NMR Shielding Constants with Experimental 19F NMR Shifts. Chemistry – A European Journal, 27(64), 15951-15958. [Link]
  • Olah, G. A., & Prakash, G. K. S. (1987). Synthetic methods and reactions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 275-291. [Link]
  • Pandey, M. K., et al. (2022). Ultrafast 19F MAS NMR spectroscopy of organic and pharmaceutical solids. Journal of Magnetic Resonance Open, 12-13, 100073. [Link]
  • Ismalaj, E., & Togni, A. (2023). Synthetic Methodology and Fluorine Chemistry. CHIMIA International Journal for Chemistry, 77(5), 253-258. [Link]
  • Davies, H. M. L., & Morton, D. (2023). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
  • Sandford, G. (2015).
  • Kamble, S. S., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(21), 2650-2668. [Link]

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Technical Support Center: Navigating Reactions with (1-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Fluorocyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this valuable fluorinated building block. The unique structural features of this compound—a strained cyclobutane ring and a fluorine atom—can present specific challenges in chemical synthesis. This resource aims to equip you with the knowledge to anticipate and overcome these challenges, leading to improved reaction stability and outcomes.

The strategic placement of fluorine in drug candidates can significantly enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties.[1][2][3] this compound is an important building block in this context, but its successful application requires a nuanced understanding of its reactivity.[4][5]

Part 1: General Stability and Handling of this compound

Proper handling and storage are the first steps toward successful reactions. This section addresses common questions about the inherent stability of this compound.

FAQ 1: How should I store this compound to ensure its stability?

This compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.[6] While the C-F bond is very strong, the strained cyclobutane ring can be susceptible to ring-opening under certain harsh conditions.[7][8]

FAQ 2: Is the fluorocyclobutane ring stable to acidic and basic conditions?

The fluorocyclobutane moiety is generally robust.[7] Studies on related fluorinated cyclobutanes have shown good stability under moderately acidic (1 M HCl) and basic (1 M NaOH) conditions at room temperature for extended periods.[7] However, the combination of strong acids or bases with elevated temperatures could promote side reactions, including potential ring-opening.

Part 2: Troubleshooting Common Reactions

This section provides detailed troubleshooting guides for common transformations involving this compound, focusing on improving reaction stability and minimizing side products.

Ether Synthesis (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a common method for preparing ethers from alcohols.[9] However, with this compound, specific challenges can arise.

Problem 1: Low yield of the desired ether and formation of elimination byproducts.

  • Causality: The use of a strong, sterically hindered base to deprotonate the alcohol can favor elimination (E2) pathways, especially if the subsequent alkylation is slow. While primary halides are preferred for the Williamson synthesis to avoid this, the nature of the alkoxide also plays a role.

  • Troubleshooting Steps:

    • Choice of Base: Use a non-hindered, strong base like sodium hydride (NaH) to generate the alkoxide at a low temperature (e.g., 0 °C) before adding the electrophile.

    • Reaction Conditions: After forming the alkoxide, add the alkyl halide at a low temperature and allow the reaction to warm slowly to room temperature. This can favor the desired SN2 substitution over elimination.

    • Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.

    • Alternative Methods: Consider alternative etherification methods that do not require strongly basic conditions, such as using a silver oxide (Ag₂O) mediated reaction, which can proceed with the free alcohol.[9]

Problem 2: No reaction or slow conversion.

  • Causality: Incomplete deprotonation of the alcohol or a poorly reactive electrophile can lead to sluggish reactions.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water will quench the strong base used to form the alkoxide. Ensure all glassware and solvents are rigorously dried.

    • Activate the Electrophile: If using an alkyl chloride or bromide, consider converting it to a more reactive iodide via a Finkelstein reaction.

    • Increase Temperature: If the reaction is clean but slow, gently heating the reaction mixture after the initial addition may increase the rate of reaction. Monitor carefully for the appearance of byproducts.

Experimental Protocol: Williamson Ether Synthesis of (1-Fluorocyclobutyl)methyl Ethyl Ether

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Esterification Reactions

Esterification can be achieved using various methods, with the most common being Fischer esterification with a carboxylic acid and an acid catalyst, or reaction with an acyl chloride.[10][11][12]

Problem 1: Incomplete conversion in Fischer esterification.

  • Causality: Fischer esterification is an equilibrium process. The presence of water, either in the reagents or formed during the reaction, can shift the equilibrium back to the starting materials.

  • Troubleshooting Steps:

    • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.

    • Excess Reagent: Use an excess of either the alcohol or the carboxylic acid to drive the equilibrium towards the product.

    • Catalyst Choice: Ensure a suitable acid catalyst is used, such as sulfuric acid or p-toluenesulfonic acid.

Problem 2: Decomposition or side reactions with acyl chlorides.

  • Causality: Acyl chlorides are highly reactive and can generate HCl as a byproduct, which can potentially lead to acid-catalyzed decomposition, especially at elevated temperatures. The reaction can also be exothermic.[13]

  • Troubleshooting Steps:

    • Use of a Base: Include a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl that is formed.

    • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) and add the acyl chloride slowly to control the exotherm.

    • Alternative Reagents: Consider using a carboxylic acid with a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a milder alternative to acyl chlorides.

Experimental Protocol: Esterification with an Acyl Chloride

  • To a solution of this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with dichloromethane and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Oxidation to the Aldehyde

The oxidation of primary alcohols to aldehydes can be challenging due to over-oxidation to the carboxylic acid.[14]

Problem 1: Over-oxidation to the carboxylic acid.

  • Causality: Many common oxidizing agents, such as chromic acid (Jones reagent) or potassium permanganate, are strong enough to oxidize the intermediate aldehyde to a carboxylic acid.

  • Troubleshooting Steps:

    • Use a Mild Oxidant: Employ a milder oxidizing agent that is known to stop at the aldehyde stage. Common choices include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation (oxalyl chloride, DMSO, triethylamine).

    • Dess-Martin Periodinane (DMP): DMP is a highly effective and mild reagent for the oxidation of primary alcohols to aldehydes at room temperature.

    • TEMPO-mediated oxidation: Catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric oxidant like sodium hypochlorite is another mild and efficient method.[14]

Problem 2: Low yield or no reaction.

  • Causality: The chosen oxidizing agent may not be active enough, or the reaction conditions may not be optimal.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure that the oxidizing agent is fresh and has been stored correctly. For example, PCC can be hygroscopic and lose activity.

    • Anhydrous Conditions: For Swern-type oxidations, strictly anhydrous conditions are crucial for success.

    • Temperature Control: Some oxidations, like the Swern oxidation, require careful temperature control (typically performed at -78 °C) to avoid side reactions.

Oxidation_Troubleshooting

Part 3: Advanced Stability Considerations and Proactive Strategies

Potential for Ring Strain-Driven Reactions

The cyclobutane ring possesses significant angle and torsional strain, making it more reactive than larger cycloalkanes.[8][15] This inherent strain can be a driving force for ring-opening reactions under certain conditions.

Potential Issue: Acid-Catalyzed Ring Opening

  • Mechanism: In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water). Departure of water would generate a primary carbocation, which is highly unstable. A rapid rearrangement involving ring-opening could occur to form a more stable carbocation, leading to undesired byproducts.

Ring_Opening

  • Proactive Strategy:

    • Avoid strong, non-coordinating acids, especially at elevated temperatures.

    • If acidic conditions are necessary, use milder acids like pyridinium p-toluenesulfonate (PPTS) or perform the reaction at the lowest possible temperature.

    • Consider protecting the alcohol group before subjecting the molecule to strongly acidic conditions.

Protecting Group Strategies for Enhanced Stability

When subsequent reaction steps require harsh conditions that could compromise the stability of the this compound moiety, the use of a protecting group for the alcohol is a prudent strategy.[16][17]

Common Protecting Groups for Alcohols:

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
Silyl Ethers
TrimethylsilylTMSTMSCl, Et₃N, CH₂Cl₂Mild acid (e.g., AcOH) or F⁻ (e.g., TBAF)Labile
tert-ButyldimethylsilylTBDMS or TBSTBDMSCl, Imidazole, DMFF⁻ (e.g., TBAF), strong acidMore robust than TMS
Acetals
TetrahydropyranylTHPDihydropyran, cat. acidAqueous acidStable to base, nucleophiles
Ethers
BenzylBnBnBr, NaH, THFH₂, Pd/CStable to acid and base
  • Silyl ethers are a versatile choice, offering a range of stabilities that can be tuned by the steric bulk of the substituents on the silicon atom.[16][17] They are generally stable to basic and nucleophilic conditions.

  • THP ethers are acetals and are stable to basic and organometallic reagents but are readily cleaved under acidic conditions.[17]

  • Benzyl ethers are robust and stable to both acidic and basic conditions, making them suitable for a wide range of transformations.[2] Deprotection is typically achieved by catalytic hydrogenation.

Choosing the Right Protecting Group:

The choice of protecting group depends on the planned synthetic route. An "orthogonal" protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting each other, is often employed in complex syntheses.[7]

Protecting_Group_Strategy

References

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  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
  • ChemShuttle. (n.d.). (3-fluorocyclobutyl)methanol; CAS No.: 1260654-20-3.
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  • BenchChem. (n.d.). (3-Fluorocyclobutyl)methanol | 1260654-20-3.
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  • Cyclobutene Ring Opening Reactions. (n.d.).
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  • 4 - Organic Syntheses Procedure. (n.d.).
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  • Methanol synthesis. (n.d.).
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  • Organic Chemistry Portal. (n.d.).
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  • Esterification using Acid Chloride and Alcohol. (2021). YouTube.
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  • Fluid bed methanol synthesis. (n.d.).
  • Pearson. (2024). Show the alcohol and the acid chloride that combine to make the following esters. (c) (d).
  • ScienceDaily. (2023).
  • ChemicalBook. (2025). (2-Fluorocyclobutyl)methanol | 1780148-20-0.
  • PubChem. (n.d.). Methanol | CH3OH | CID 887.
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Troubleshooting low yield in nucleophilic fluorination reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic fluorination. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in these critical reactions. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific problems you might be encountering at the bench. Each question is followed by a step-by-step diagnostic approach and potential solutions.

Q1: My reaction shows little to no conversion of the starting material, even after extended reaction times. What are the primary causes?

Low or no conversion is often a sign of insufficient reactivity in one or more components of your reaction system. Let's break down the possibilities.

Initial Diagnosis Workflow

Start Low/No Conversion Check_Activation Is the substrate sufficiently activated? Start->Check_Activation Check_Nucleophile Is the fluoride source active? Check_Activation->Check_Nucleophile Yes Solution_Activation Increase activation: - Add electron-withdrawing groups - Change leaving group Check_Activation->Solution_Activation No Check_Temp Is the reaction temperature adequate? Check_Nucleophile->Check_Temp Yes Solution_Nucleophile Activate fluoride: - Ensure anhydrous conditions - Use phase-transfer catalyst Check_Nucleophile->Solution_Nucleophile No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Solution_Temp Optimize temperature: - Incrementally increase temperature - Consider microwave heating Check_Temp->Solution_Temp No Solution_Solvent Change solvent: - Switch to polar aprotic (DMSO, DMF) - Ensure solvent is anhydrous Check_Solvent->Solution_Solvent No

Caption: Troubleshooting flowchart for low-yield fluoropyridine reactions.[1]

In-depth Solutions:

  • Substrate Activation (for SNAr): Nucleophilic aromatic substitution (SNAr) reactions are highly dependent on the electronic properties of the aromatic ring.[2]

    • Causality: The rate-determining step is typically the nucleophilic attack on the aromatic ring to form a negatively charged intermediate (Meisenheimer complex).[2][3] Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are crucial for stabilizing this intermediate. For pyridine-based substrates, fluorination is most favorable at the 2- and 4-positions, as the nitrogen atom helps delocalize the negative charge.[2]

    • Solution: If your substrate lacks strong electron-withdrawing groups or if the leaving group is at a less activated position (e.g., the 3-position of a pyridine ring), the activation energy for the reaction will be prohibitively high.[2][3] Consider redesigning the substrate if possible.

  • Fluoride Source Activity: The "naked" fluoride anion is a potent nucleophile, but it is often hampered by strong solvation and ion-pairing.

    • Causality: Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) have very low solubility in the polar aprotic solvents required for the reaction.[4][5] Furthermore, trace amounts of water will hydrate the fluoride ion, drastically reducing its nucleophilicity.[2][5][6][7]

    • Solution:

      • Ensure Anhydrous Conditions: Rigorously dry your fluoride source (see FAQ Q2 for protocol) and use anhydrous solvents.[2][3] Even small amounts of water can lead to the formation of hydroxy byproducts.[2][6]

      • Use a Phase-Transfer Catalyst (PTC): For alkali metal fluorides, a PTC is often essential. Crown ethers (e.g., 18-crown-6) or tetraalkylammonium salts can complex the cation (K⁺, Cs⁺), releasing a more soluble and reactive "naked" fluoride anion into the organic phase.[5][8][9] Organoboranes are also emerging as effective phase-transfer catalysts.[4][10]

  • Reaction Temperature: Many nucleophilic fluorinations, particularly SNAr reactions, have a significant activation energy barrier.

    • Causality: Insufficient thermal energy will result in a slow or stalled reaction.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments.[3] Many SNAr reactions require temperatures between 80-150 °C.[2] For sensitive substrates where high temperatures might cause decomposition, microwave heating can be an excellent alternative for rapid and controlled heating.[2]

Q2: My reaction is messy, with multiple byproducts and a low yield of the desired fluorinated compound. What's going on?

The formation of multiple products points towards side reactions competing with your desired fluorination pathway.

Common Side Reactions and Their Causes:

Side ProductProbable CauseProposed Solution
Hydroxy-substituted byproduct Presence of water in the reaction.[2][3]Rigorously dry all reagents and solvents. Use fresh, anhydrous solvents and properly dried fluoride salts.
Alkene byproduct (from alkyl halides) Elimination reaction competing with substitution (SN2).Use a less basic fluoride source (e.g., TBAF·(t-BuOH)₄ complex instead of anhydrous TBAF) or milder reaction conditions (lower temperature).[11][12] The choice of solvent can also influence the SN2/E2 ratio.
Solvent-adduct byproduct Reaction with the solvent.Some polar aprotic solvents like DMF can decompose at high temperatures to generate dimethylamine, which is nucleophilic.[2] If this is suspected, switch to a more stable solvent like DMSO or sulfolane.[2][11]
Dimeric or polymeric materials Substrate or product decomposition/polymerization.[11]This often occurs with sensitive heterocyclic substrates at high temperatures.[11] Employ milder reaction conditions or use a more neutral fluorination method if possible.[11]

Diagnostic Workflow for Byproduct Formation

Start Multiple Byproducts Observed Analyze_Byproducts Characterize byproducts (MS, NMR) Start->Analyze_Byproducts Is_Hydrolysis Is it a hydroxy byproduct? Analyze_Byproducts->Is_Hydrolysis Is_Elimination Is it an alkene byproduct? Is_Hydrolysis->Is_Elimination No Solution_Dry Implement rigorous anhydrous technique Is_Hydrolysis->Solution_Dry Yes Is_Solvent_Adduct Does mass match solvent adduct? Is_Elimination->Is_Solvent_Adduct No Solution_Milder_Base Use milder base/conditions Is_Elimination->Solution_Milder_Base Yes Is_Decomposition Is it a polymer/tar? Is_Solvent_Adduct->Is_Decomposition No Solution_Change_Solvent Switch to a more stable solvent (e.g., DMSO) Is_Solvent_Adduct->Solution_Change_Solvent Yes Solution_Lower_Temp Lower reaction temperature Is_Decomposition->Solution_Lower_Temp Yes

Caption: Decision tree for identifying and resolving byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Which fluoride source should I choose?

The choice depends on your substrate, desired reactivity, and reaction conditions.

Fluoride SourceCommon Use CasesAdvantagesDisadvantages
Potassium Fluoride (KF) General SNAr and SN2 reactions.[11][13]Inexpensive, readily available.[5][13]Low solubility, requires a phase-transfer catalyst, highly hygroscopic.[5]
Cesium Fluoride (CsF) Reactions requiring higher reactivity than KF.[11][13]More soluble and reactive than KF.More expensive and hygroscopic than KF.[14]
Tetrabutylammonium Fluoride (TBAF) When a highly soluble, reactive "naked" fluoride is needed.[12][13]Excellent solubility in organic solvents.[13]Commercially available as a hydrate, which is not very nucleophilic.[12] Anhydrous TBAF is highly basic and can promote elimination.[5]
HF Complexes (e.g., HF/Pyridine) Hydrofluorination, fluorination of alcohols.Tunable reactivity.[5][13]Corrosive and toxic, requires careful handling.[5]
Q2: What is the best way to dry my alkali metal fluoride salt?

Ensuring your fluoride salt is anhydrous is one of the most critical steps for a successful reaction.[2][7]

Protocol: Drying Potassium Fluoride (KF)

  • Initial Grinding: Finely grind commercially available anhydrous KF using a mortar and pestle to increase its surface area.

  • Oven Drying: Place the powdered KF in a glassware vessel and heat it in an oven at 180-210 °C for at least 48 hours.[15]

  • Vacuum Drying (Optional but Recommended): For maximum dryness, transfer the hot KF to a flask and dry under high vacuum while heating.

  • Final Grinding & Storage: While the KF is still warm (approx. 50 °C), briefly grind it again in a warm mortar.[15] Immediately transfer the fine, dry powder to a desiccator for storage over a strong desiccant (e.g., P₂O₅). Store under an inert atmosphere if possible.

Various specialized drying equipment like vacuum dryers or flash dryers can also be employed for larger scales.[16]

Q3: Why is a polar aprotic solvent necessary? Can I use something else?

The solvent plays a pivotal role in nucleophilic fluorination.

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These are the solvents of choice for several reasons.[2][3][17]

    • They effectively dissolve many organic substrates.

    • Their polarity helps to stabilize the charged Meisenheimer intermediate in SNAr reactions, lowering the activation energy.[1][3]

    • Crucially, they do not form strong hydrogen bonds with the fluoride anion. This lack of strong solvation leaves the fluoride ion more "naked" and thus more nucleophilic.[2][18]

  • Protic Solvents (Water, Alcohols): These solvents are generally detrimental.

    • They are hydrogen-bond donors and will strongly solvate the fluoride anion, encasing it in a solvent shell and severely diminishing its nucleophilicity.[2][18][19] While some specialized systems using surfactants or bulky alcohols have been developed to enable fluorination in protic media, these are exceptions to the general rule.[5][20][21]

Q4: My catalyst seems to be deactivating over the course of the reaction. What could be the cause?

Catalyst deactivation can be a subtle issue leading to stalled reactions.

  • Causality: In transition metal-catalyzed fluorinations, Lewis basic functional groups on the substrate (like pyridines) can sometimes bind irreversibly to the metal center, leading to catalyst deactivation.[22] In reactions involving phase-transfer catalysts, impurities in the reagents or solvent can sometimes react with and destroy the catalyst. For some rhodium-catalyzed systems, the active catalyst can convert to a less active complex during the reaction, although this can sometimes be regenerated.[23]

  • Solution:

    • Ensure high purity of all reagents and solvents.

    • If substrate-induced deactivation is suspected, a higher catalyst loading might be necessary, or a different catalyst system may be required.

    • Monitor the reaction profile closely. A reaction that starts well but then plateaus is a classic sign of catalyst death.

References

  • Vertex AI Search, "Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer c
  • Benchchem, "Troubleshooting low yields in nucleophilic substitution of fluoropyridines"
  • Chemical Science (RSC Publishing)
  • MDPI, "Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Autom
  • Journal of the American Chemical Society, "Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond"
  • PMC - NIH, "Developing organoboranes as phase transfer catalysts for nucleophilic fluorin
  • ResearchGate, "Effects of Ion and Protic Solvent on Nucleophilic Arom
  • Benchchem, "troubleshooting low yield in nucleophilic aromatic substitution of 4-Fluoro-3-nitrotoluene"
  • ResearchGate, "Effect of water on the fluorination of a primary alkyl bromide with KF..."
  • Benchchem, "Managing solvent effects in fluoropyridine reactions"
  • Benchchem, "Troubleshooting low yield in heterocycle fluorin
  • The Journal of Organic Chemistry, "Renewable Reagent for Nucleophilic Fluorin
  • Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides, "Nuclophilic Fluorin
  • Chemistry Stack Exchange, "Why are fluorides more reactive in nucleophilic arom
  • MDPI, "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope"
  • Organofluorine / Alfa Chemistry, "What is Nucleophilic Fluorin
  • Changzhou Primary Equipment Co., Ltd., "Potassium fluoride drying"
  • PMC - NIH, "Nucleophilic Fluorination Catalyzed by a Cyclometall
  • The Doyle Group - UCLA, "Strategies for Nucleophilic C(sp3)–(Radio)
  • Thermo Fisher Scientific, "Current Trends in Practical Fluorin
  • PMC - NIH, "Hydrogen Bonding: Regulator for Nucleophilic Fluorin
  • PMC - PubMed Central, "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • Science.
  • American Chemical Society - ACS Fall 2025, "Enabling nucleophilic fluorination in w
  • RSC Publishing, "Green Chemistry"
  • Chemical Science, "Activation of fluoride anion as nucleophile in water with d
  • MDPI, "Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Deriv
  • Wiley Online Library, "Nucleophilic fluorination of alkyl substr
  • UNL Digital Commons, "ANHYDROUS FLUORIDE SALTS AND REAGENTS AND METHODS FOR THEIR PRODUCTION"
  • ACS Publications, "Nucleophilic Fluorination Catalyzed by a Cyclometall
  • Wordpress, "SNAr Solvents and Reagents"
  • Organofluorine / Alfa Chemistry, "Comprehensive Guide to Nucleophilic Fluorination vs.
  • ACS Publications, "Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collabor
  • Organic Syntheses Procedure, "n-HEXYL FLUORIDE"
  • ResearchGate, "Dry process fluorination of uranium dioxide using ammonium bifluoride"
  • Agency for Toxic Substances and Disease Registry, "7. ANALYTICAL METHODS"
  • Wikipedia, "Aza-crown ether"
  • ResearchGate, "Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Deriv
  • Chemical Communications (RSC Publishing)
  • ResearchGate, "ChemInform Abstract: Transition Metal Catalysis and Nucleophilic Fluorin
  • MDPI, "Inter- and Intra-Molecular Organocatalysis of SN2 Fluorination by Crown Ether: Kinetics and Quantum Chemical Analysis"
  • Pure and Applied Chemistry, "Synthesis of perfluoro crown ethers"

Sources

Technical Support Center: Catalyst Selection & Troubleshooting for (1-Fluorocyclobutyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1-Fluorocyclobutyl)methanol. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic routes. We will explore the nuances of catalyst selection for key transformations and address the common challenges encountered in the lab.

Part 1: Foundational Principles & Catalyst Selection

Q1: What are the key factors to consider when selecting a catalyst for reactions involving this compound?

A1: The reactivity of this compound is governed by three main features: the primary alcohol (-CH₂OH), the strained cyclobutane ring, and the geminal fluorine atom.

  • The Hydroxyl Group: As a primary alcohol, it readily undergoes oxidation, esterification, and etherification. The choice of catalyst will dictate the transformation.

  • The Fluorine Atom: Fluorine is a highly electronegative, electron-withdrawing group. This has two major effects:

    • Electronic Influence: It can slightly decrease the nucleophilicity of the hydroxyl oxygen by inductive effect, which can influence the kinetics of reactions like esterification or etherification.

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which enhances the metabolic stability of the final compound by blocking potential sites of enzymatic oxidation.[1]

  • The Cyclobutane Ring: This four-membered ring possesses significant angle strain.[1] While generally stable under many conditions, harsh reagents or high temperatures could potentially lead to ring-opening side reactions, although this is less common for this specific substrate compared to more strained systems.

Your catalyst selection process should therefore be a deliberate choice based on the desired outcome, balancing reactivity with the need to maintain the integrity of the fluorocyclobutyl motif.

G start Desired Transformation with this compound oxidation Oxidation start->oxidation C-O bond formation (increase oxidation state) esterification Esterification start->esterification C-O bond formation (acyl substitution) etherification Etherification start->etherification C-O bond formation (alkyl substitution) aldehyde Target: Aldehyde oxidation->aldehyde acid Target: Carboxylic Acid oxidation->acid ester Target: Ester esterification->ester ether Target: Ether etherification->ether cat_mild_ox Catalyst Type: Mild Oxidants (e.g., PCC, DMP, TEMPO) aldehyde->cat_mild_ox cat_strong_ox Catalyst Type: Strong Oxidants (e.g., Jones, KMnO₄) acid->cat_strong_ox cat_ester Catalyst Type: Acid Catalysis (H₂SO₄) Coupling Agents (DCC) Solid Acids (Zeolites) ester->cat_ester cat_ether Catalyst Type: Strong Base (NaH) + R-X Mitsunobu Reagents ether->cat_ether G start Problem: Low Ester Yield check_equilibrium Is the reaction at equilibrium? (Monitor by TLC/GC) start->check_equilibrium check_conditions Are reaction conditions optimal? check_equilibrium->check_conditions No (No reaction) remove_water Action: Remove Water (Dean-Stark, Mol. Sieves) check_equilibrium->remove_water Yes excess_reagent Action: Use Large Excess of One Reagent check_equilibrium->excess_reagent Yes increase_temp Action: Increase Temperature (Check for decomposition) check_conditions->increase_temp check_catalyst Action: Verify Catalyst (Activity, Loading) check_conditions->check_catalyst success Yield Improved remove_water->success excess_reagent->success increase_temp->success check_catalyst->success

Sources

Technical Support Center: Solvent Effects on the Reactivity of (1-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving (1-Fluorocyclobutyl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuanced reactivity of this versatile building block. The unique structural combination of a strained cyclobutane ring, a primary alcohol, and an α-fluoro substituent makes its reaction outcomes highly dependent on the solvent environment. This document provides troubleshooting advice, mechanistic explanations, and practical protocols in a direct question-and-answer format.

Section 1: Foundational Concepts & Common Issues

This section addresses the most frequent initial queries and problems encountered when working with this compound, focusing on the underlying principles that govern its reactivity.

Q1: I performed a solvolysis reaction with this compound in aqueous ethanol and obtained a complex mixture of products, including what appear to be ring-expanded and ring-contracted structures. Is this expected?

A1: Yes, this is a very common and expected outcome. The reactivity of this compound under solvolytic or acidic conditions is dominated by the formation of a highly unstable primary carbocation, which rapidly undergoes Wagner-Meerwein rearrangements.[1][2][3][4][5]

The initial step in acidic or highly ionizing media is the protonation of the hydroxyl group, followed by the loss of water to form the (1-Fluorocyclobutyl)methyl cation. This primary carbocation is particularly unstable for two key reasons:

  • Primary Carbocation Instability: Primary carbocations are inherently high-energy intermediates.

  • Inductive Effect of Fluorine: The adjacent fluorine atom is strongly electron-withdrawing, which further destabilizes the positive charge on the neighboring carbon.

To achieve greater stability, this cation undergoes rapid skeletal rearrangements, leading to a mixture of products. The primary carbocation exists in equilibrium with more stable secondary and tertiary carbocations, which are then trapped by the solvent (the nucleophile).[6][7]

The key intermediates you are likely forming are:

  • (A) (1-Fluorocyclobutyl)methyl cation (Primary, Unstable): The initial cation.

  • (B) 1-Fluorocyclopentyl cation (Tertiary, More Stable): Formed via a 1,2-alkyl shift (ring expansion).

  • (C) (Fluorocyclopropyl)methyl cation (Secondary character, strain relief): Formed via a 1,2-alkyl shift (ring contraction).

Each of these cations can be captured by the solvent (e.g., water or ethanol), leading to the corresponding alcohols or ethers.

Q2: My reaction is proceeding much slower than anticipated for a similar non-fluorinated alcohol. Why is the fluorine atom having such a significant kinetic effect?

A2: The slower reaction rate is a direct consequence of the fluorine atom's powerful inductive electron-withdrawing effect. In reactions that proceed through a carbocationic intermediate (SN1-type mechanisms), the rate-determining step is the formation of that carbocation.[8][9]

The C-O bond of the alcohol must be broken, and a positive charge must build up on the adjacent carbon. The fluorine atom, by pulling electron density away from this carbon, makes the formation of the positive charge significantly more energetically demanding. This increases the activation energy of the ionization step, resulting in a slower overall reaction rate compared to its non-fluorinated analog, cyclobutylmethanol.

Section 2: Troubleshooting Guide: Controlling Reaction Outcomes

This section provides actionable advice for steering the reaction towards a desired product by carefully selecting the solvent system. The choice of solvent is the most powerful tool for controlling the fate of the carbocation intermediate.

Q3: How can I maximize the yield of the ring-expanded product, (1-Fluorocyclopentyl)methanol or its derivatives?

A3: To favor ring expansion, you must create conditions that strongly promote the formation and lifetime of the carbocation intermediate, allowing it sufficient time to rearrange to the most stable form before being trapped. The ideal solvent for this purpose is one with high ionizing power (Y) and low nucleophilicity (N) .[10][11][12]

  • Recommended Solvents: Fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are the solvents of choice.[13][14][15]

  • Scientific Rationale:

    • High Ionizing Power: These solvents are highly polar and are excellent hydrogen bond donors, which allows them to effectively solvate and stabilize the transition state leading to the carbocation and the resulting water leaving group.[13][14] This lowers the activation energy for carbocation formation.

    • Low Nucleophilicity: The oxygen atom in HFIP and TFE is electron-poor due to the influence of the trifluoromethyl groups. Consequently, they are very poor nucleophiles and are slow to "trap" the carbocation.[13] This extended lifetime allows the initial primary carbocation to undergo rearrangement to the more stable tertiary 1-fluorocyclopentyl cation, which then becomes the dominant species captured by the solvent.

Below is a decision workflow for solvent selection based on the desired reaction outcome.

G start Desired Outcome for This compound Reaction rearrangement Promote Cationic Rearrangement? start->rearrangement high_ionizing Use Highly Ionizing, Weakly Nucleophilic Solvent rearrangement->high_ionizing  Yes high_nucleophilic Use More Nucleophilic, Less Ionizing Solvent rearrangement->high_nucleophilic  No (Favor Substitution) sub_vs_rearr Favor Direct Substitution (Difficult) vs. Rearrangement? solvents_rearr Examples: - HFIP - TFE - Formic Acid high_ionizing->solvents_rearr solvents_sub Examples: - Acetone/Water with NaN3 - DMSO with nucleophile (Sidenote: S_N2 is sterically hindered) high_nucleophilic->solvents_sub outcome_rearr Outcome: Predominantly Ring-Expanded (e.g., 1-Fluorocyclopentyl derivatives) solvents_rearr->outcome_rearr outcome_sub Outcome: Potential for some S_N2 product, but rearrangement often competes solvents_sub->outcome_sub

Caption: Solvent selection workflow for controlling reactivity.

Q4: Is it possible to obtain the direct substitution product without any rearrangement?

A4: Achieving exclusive direct substitution is extremely challenging for this substrate due to its neopentyl-like structure. Direct, second-order nucleophilic substitution (SN2) is sterically hindered at the carbon bearing the -CH₂OH group. First-order substitution (SN1) will inevitably lead to the rearranging carbocation as discussed.

To favor any amount of direct substitution, you must use conditions that promote an SN2 pathway while suppressing SN1.

  • Strategy: Convert the hydroxyl into a better leaving group (e.g., tosylate, mesylate) and react it with a strong, non-basic nucleophile in a polar aprotic solvent.

  • Recommended Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) .

  • Scientific Rationale:

    • Polar aprotic solvents can dissolve the substrate and many nucleophilic salts.[16][17]

    • They are poor solvators of anions (the nucleophile), leaving the nucleophile "bare" and highly reactive.[17]

    • They do not promote ionization (SN1 pathways) as effectively as polar protic solvents.[16][17]

Even under these conditions, the reaction will likely be slow due to steric hindrance, and competing elimination or rearrangement pathways may still occur, especially if the reaction is heated.

Section 3: Mechanistic Deep Dive & Data

This section provides a more detailed look at the rearrangement mechanism and summarizes the expected product distributions in various common solvents.

Q5: Can you illustrate the detailed Wagner-Meerwein rearrangement mechanism for the (1-Fluorocyclobutyl)methyl cation?

A5: Certainly. The process involves a series of rapid, reversible 1,2-shifts of alkyl groups to an adjacent carbocation center. The driving force is the formation of a more stable carbocation.[1][2]

G cluster_0 Reaction Pathway A Initial Substrate This compound B Protonation A->B +H+ C Loss of H2O B->C -H2O D Primary Cation (A) (Unstable) C->D E Ring Expansion (1,2-Alkyl Shift) D->E G Ring Contraction (1,2-Alkyl Shift) D->G I Nucleophilic Attack by Solvent (NuH) D->I Minor Pathway F Tertiary Cation (B) (1-Fluorocyclopentyl) E->F F->I H Secondary Cation (C) (Cyclopropylcarbinyl-like) G->H H->I J Product B (Ring-Expanded) I->J from Cation B K Product C (Ring-Contracted) I->K from Cation C L Product A (Direct Substitution) I->L from Cation A

Caption: Wagner-Meerwein rearrangement cascade.

Mechanism Explained:

  • Formation of Primary Cation (A): The reaction is initiated by the loss of a water molecule (from the protonated alcohol) to generate the highly unstable primary (1-Fluorocyclobutyl)methyl cation.

  • Ring Expansion to Tertiary Cation (B): A bond within the cyclobutane ring migrates to the adjacent carbocation center. This expands the four-membered ring into a five-membered ring, simultaneously moving the positive charge to a tertiary carbon. This tertiary 1-fluorocyclopentyl cation is significantly more stable and is the thermodynamic sink of the system.

  • Ring Contraction to Cation (C): Alternatively, a different bond migration can lead to the formation of a cyclopropylcarbinyl-type cation. While these cations are also stabilized, the formation of the tertiary cyclopentyl cation is generally more favorable.

  • Solvent Trapping: The solvent (e.g., H₂O, EtOH, TFE) acts as a nucleophile and attacks the various carbocation intermediates.[18][19][20][21] The product distribution directly reflects the relative stabilities and concentrations of these cations in solution. In highly ionizing, non-nucleophilic media, the equilibrium will heavily favor cation (B) , leading predominantly to the ring-expanded product.

Data Summary: Expected Product Distribution vs. Solvent Properties

The following table provides an estimated product distribution based on established principles of physical organic chemistry. Actual yields will vary based on temperature, concentration, and reaction time.

Solvent SystemSolvent TypeKey PropertiesExpected Major ProductRationale
80% Ethanol / 20% WaterPolar ProticModerate Ionizing, Moderate NucleophilicityMixture of all productsThe solvent's nucleophilicity competes with the rate of rearrangement.
Acetic Acid (CH₃COOH)Polar ProticModerate Ionizing, Weak NucleophilicityRing-Expanded AcetateLower nucleophilicity than water/ethanol allows more time for rearrangement.
2,2,2-Trifluoroethanol (TFE)Fluorinated AlcoholHigh Ionizing Power, Very Weak NucleophilicityRing-Expanded Ether/AlcoholExcellent at stabilizing the carbocationic transition state while being too slow to trap the initial cation.[10][15]
Hexafluoroisopropanol (HFIP)Fluorinated AlcoholVery High Ionizing Power, Extremely Weak NucleophilicityAlmost Exclusively Ring-Expanded ProductThe gold standard for promoting carbocation formation and rearrangement while minimizing nucleophilic capture.[13][14]
DMF with NaN₃Polar AproticLow Ionizing, High Nucleophile StrengthDirect Substitution (Azide)Favors an SN2 pathway, though it will be slow due to steric hindrance.

Section 4: Experimental Protocols

Protocol 1: Maximizing Ring Expansion via Solvolysis in 2,2,2-Trifluoroethanol (TFE)

This protocol is designed to favor the formation of the ring-expanded product, (1-Fluorocyclopentyl) 2,2,2-trifluoroethyl ether.

Materials:

  • This compound (1.0 eq)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous (approx. 0.1 M concentration)

  • Sodium bicarbonate (for workup)

  • Dichloromethane (for extraction)

  • Magnesium sulfate, anhydrous

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add this compound (e.g., 1.04 g, 10 mmol).

  • Solvent Addition: Add anhydrous TFE (100 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by GC-MS or ¹⁹F NMR. The disappearance of the starting material signal and the appearance of a new major product signal will indicate reaction completion. Expect reaction times of 12-48 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to isolate the (1-Fluorocyclopentyl) 2,2,2-trifluoroethyl ether.

References

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  • Chemistry LibreTexts. (2021). Structural and Solvent Effects in S_N Reactions. [Link]
  • Southern Illinois University Edwardsville.
  • SlideShare. Nucleophilic Substitution Reactions. [Link]
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  • BYJU'S. Nucleophilic Substitution Reaction. [Link]
  • Beilstein Journals. (2018).
  • Gignac, M. G., et al. (2022).
  • Wikipedia. Wagner–Meerwein rearrangement. [Link]
  • ResearchGate. (2020).
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  • ALL Chemistry. (2024). What is Wagner Meerwein Rearrangement ? Mechanism ?
  • Chemistry LibreTexts. (2019). Wagner-Meerwein Rearrangements. [Link]
  • Kevill, D. N., & D'Souza, M. J. (2008). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. The Open Organic Chemistry Journal. [Link]
  • ChemTube3D. Wagner-Meerwein rearrangement. [Link]
  • Chemistry LibreTexts. (2015). Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
  • Chem Help ASAP. (2019). SN1 solvolysis reactions. YouTube. [Link]
  • Kevill, D. N., & D'Souza, M. J. (1998). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation.
  • Klucznik, T., et al. (2018). Computational prediction of complex cationic rearrangement outcomes. PubMed. [Link]
  • D'Souza, M. J., et al. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences. [Link]
  • The Organic Chemistry Tutor. (2016). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. YouTube. [Link]
  • Mellmer, M. A., et al. (2014). Solvent Effects in Acid-Catalyzed Biomass Conversion Reactions.
  • ResearchGate. (2016). Lewis Acid-Catalyzed Rearrangement of Fluoroalkylated Propargylic Alcohols: An Alternative Approach to β-Fluoroalkyl-α,β-enones. [Link]
  • Study.com. Solvolysis Reactions. [Link]

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Technical Support Center: Byproduct Analysis in (1-Fluorocyclobutyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Fluorocyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its synthesis, with a specific focus on the identification and mitigation of byproducts. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure the integrity and purity of your final product.

Introduction

This compound is a valuable building block in medicinal chemistry, often synthesized by the reduction of 1-fluorocyclobutanecarboxylic acid using a powerful reducing agent such as Lithium Aluminum Hydride (LAH). While this transformation is effective, the high reactivity of the reagents and the strained nature of the cyclobutane ring can lead to the formation of several byproducts. This guide provides a comprehensive overview of these potential impurities, their mechanisms of formation, and detailed protocols for their analysis and mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the work-up of my LAH reduction of 1-fluorocyclobutanecarboxylic acid, I observe an unexpected peak in my GC-MS analysis. What could it be?

A1: One of the most probable byproducts is the defluorinated analog, cyclobutylmethanol .

  • Mechanism of Formation: Lithium Aluminum Hydride is a potent source of hydride ions (H⁻). While its primary role is to reduce the carboxylic acid, under certain conditions, it can also induce a hydrodefluorination reaction. This involves the nucleophilic attack of a hydride ion on the carbon bearing the fluorine atom, displacing the fluoride ion. The C-F bond, although strong, can be susceptible to cleavage by powerful nucleophiles like LAH, particularly in strained ring systems.

  • Troubleshooting & Mitigation:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the energy available for C-F bond cleavage.

    • Stoichiometry: Use a minimal excess of LAH to reduce the carboxylic acid. A large excess of the reducing agent can promote side reactions.

    • Alternative Reducing Agents: Consider milder reducing agents if defluorination is a persistent issue, although they may be less effective for carboxylic acid reduction.

Q2: My NMR spectrum shows signals that are inconsistent with the desired product. I suspect a ring-opened byproduct. Is this a possibility?

A2: Yes, ring-opening of the cyclobutane ring is a potential side reaction, which could lead to isomers of fluoropentanol .

  • Mechanism of Formation: The four-membered cyclobutane ring possesses significant ring strain. Under the harsh, nucleophilic conditions of an LAH reduction, the ring can be susceptible to cleavage. A hydride attack could potentially lead to the formation of a transient carbanion, which could then rearrange to an open-chain species. Subsequent reduction of the carbonyl group would result in a fluorinated pentanol isomer.

  • Troubleshooting & Mitigation:

    • Reaction Conditions: Avoid prolonged reaction times and high temperatures, which can favor thermodynamically driven ring-opening.

    • Work-up Procedure: A carefully controlled aqueous work-up is crucial. Rapid changes in pH or temperature can promote side reactions.

Q3: I have isolated a byproduct with a carbonyl stretch in the IR spectrum. What could this be?

A3: This is likely due to the incomplete reduction of the starting material, resulting in the formation of 1-fluorocyclobutanecarbaldehyde .

  • Mechanism of Formation: The reduction of a carboxylic acid with LAH proceeds through an aldehyde intermediate.[1][2] This aldehyde is typically more reactive than the starting carboxylic acid and is rapidly reduced to the primary alcohol.[1][2] However, if the reaction is not allowed to go to completion or if the LAH is prematurely quenched, the aldehyde may be isolated as a byproduct.

  • Troubleshooting & Mitigation:

    • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at a suitable temperature to allow for complete reduction.

    • Reagent Purity: Use high-quality, anhydrous LAH. The presence of moisture can consume the reducing agent and lead to incomplete reactions.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or a preliminary GC-MS of an aliquot to ensure the disappearance of the starting material and any intermediates.

Byproduct Summary Table

Potential Byproduct Chemical Structure Molecular Weight ( g/mol ) Potential Cause of Formation
CyclobutylmethanolC₅H₁₀O86.13Defluorination by excess LAH
Fluoropentanol IsomersC₅H₁₁FO106.14Ring-opening of the cyclobutane ring
1-FluorocyclobutanecarbaldehydeC₅H₇FO102.11Incomplete reduction of the carboxylic acid

Analytical Protocols

Accurate identification and quantification of byproducts are critical for process optimization and ensuring the quality of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is an ideal technique for separating and identifying volatile byproducts.

  • Sample Preparation:

    • Carefully quench a small aliquot of the reaction mixture.

    • Extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute an aliquot of the dried organic layer with the same solvent before injection.

  • GC-MS Parameters (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C

    • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35-300.

  • Data Interpretation:

    • Compare the retention times and mass spectra of the observed peaks with those of authenticated standards if available.

    • Analyze the fragmentation patterns to deduce the structures of unknown byproducts. For example, the loss of HF (mass 20) or a fluorine radical (mass 19) can be indicative of a fluorinated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides detailed structural information to confirm the identity of byproducts.

  • ¹H NMR:

    • Cyclobutylmethanol: Look for the absence of the characteristic signals corresponding to the proton geminal to the fluorine atom.

    • Fluoropentanol Isomers: The appearance of new signals in the aliphatic region and potentially different coupling patterns for the protons near the fluorine and hydroxyl groups.

    • 1-Fluorocyclobutanecarbaldehyde: The presence of a downfield singlet or triplet around 9-10 ppm, characteristic of an aldehyde proton.

  • ¹⁹F NMR:

    • This is a highly sensitive technique for identifying fluorinated byproducts. The desired product will have a characteristic chemical shift. The presence of additional signals in the ¹⁹F NMR spectrum is a clear indication of fluorinated impurities.

  • ¹³C NMR:

    • The presence of a carbonyl signal around 200 ppm would confirm the presence of an aldehyde byproduct. Changes in the chemical shifts of the cyclobutane ring carbons can indicate defluorination or ring-opening.

Visualizing Reaction Pathways

DOT Language Diagrams

The following diagrams illustrate the intended synthetic route and the potential side reactions.

Synthesis_Pathway A 1-Fluorocyclobutanecarboxylic Acid B This compound A->B LAH Reduction (Desired) C Cyclobutylmethanol A->C Defluorination (Side Reaction) D Fluoropentanol Isomers A->D Ring-Opening (Side Reaction) E 1-Fluorocyclobutanecarbaldehyde A->E Incomplete Reduction

Caption: Synthetic pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Unexpected Byproduct Detected Analysis Analyze by GC-MS and NMR Start->Analysis Identify Identify Byproduct Structure Analysis->Identify Defluorination Defluorination (Cyclobutylmethanol) Identify->Defluorination No Fluorine Signal RingOpening Ring-Opening (Fluoropentanol) Identify->RingOpening Aliphatic Chain Signals Incomplete Incomplete Reduction (Aldehyde) Identify->Incomplete Aldehyde Proton Signal Mitigate_Temp Optimize Temperature Defluorination->Mitigate_Temp Mitigate_Stoich Adjust LAH Stoichiometry Defluorination->Mitigate_Stoich RingOpening->Mitigate_Temp Mitigate_Time Increase Reaction Time Incomplete->Mitigate_Time End Pure Product Mitigate_Temp->End Mitigate_Stoich->End Mitigate_Time->End

Caption: A workflow for troubleshooting byproduct formation.

References

  • Lithium Aluminum Hydride (LAH) Reduction of Carboxylic Acids. Master Organic Chemistry. [Link]
  • Reduction of Carboxylic Acids. Chemistry LibreTexts. [Link]
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
  • Reductive Defluorination of Fluorinated Compounds.
  • Ring-Opening Reactions of Cyclobutanes. Chemical Reviews. [Link]
  • Reduction of Carboxylic Acids. Khan Academy. [Link]
  • Lithium Aluminum Hydride. Organic Chemistry Portal. [Link]
  • Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Shimadzu. [Link]

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Technical Support Center: Method Refinement for Gram-Scale Synthesis of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research in the gram-scale synthesis of fluorinated building blocks. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their methodologies, troubleshoot common issues, and ensure the safe and efficient production of these critical chemical entities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower your experimental success.

Section 1: Foundational Principles and Safety at Scale

The transition from milligram to gram-scale synthesis introduces challenges that are not merely linear extensions of small-scale work. At larger scales, issues related to heat transfer, reagent addition, and safety become paramount. A failure to account for these factors can lead to diminished yields, product decomposition, and significant safety hazards.

The Exothermic Nature of Fluorination: Taming the Reaction

Many fluorination reactions are highly exothermic. On a gram scale, inefficient heat dissipation can lead to a rapid increase in temperature, a phenomenon known as thermal runaway. This can result in side reactions, decomposition of starting materials and products, and in worst-case scenarios, violent decomposition of reagents.[1][2][3]

Key Mitigation Strategies:

  • Controlled Reagent Addition: Never add the entire quantity of a reactive fluorinating agent at once. Use a syringe pump or a dropping funnel for slow, controlled addition.

  • Efficient Cooling: Employ a jacketed reactor with a reliable cooling system. For highly exothermic reactions, a dry ice/acetone bath (-78 °C) is often necessary.

  • Dilution: Working at lower concentrations can help to manage the exotherm by increasing the thermal mass of the reaction mixture.

  • Continuous Flow Chemistry: For industrial-scale production, continuous flow reactors offer superior heat transfer and safety profiles for hazardous reactions like fluorination.

Mandatory Safety Protocols for Gram-Scale Fluorination

Working with fluorinating agents on a gram scale necessitates stringent safety protocols. Many of these reagents are toxic, corrosive, and react violently with water.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Hand Protection: Use gloves rated for the specific chemicals being handled. Double-gloving is recommended.

  • Body Protection: A flame-resistant lab coat and, in some cases, a chemical-resistant apron are essential.

Engineering Controls:

  • Fume Hood: All manipulations of fluorinating agents and reactions must be performed in a certified chemical fume hood.

  • Inert Atmosphere: Many fluorinating agents are moisture-sensitive. Reactions should be conducted under an inert atmosphere of nitrogen or argon.

Emergency Preparedness:

  • Quenching Plan: Have a well-defined and tested quenching procedure in place before starting the reaction.

  • Spill Kits: Ensure appropriate spill kits for the specific reagents are readily available.

Section 2: Troubleshooting Common Fluorinating Reagents at Gram Scale

The choice of fluorinating agent is critical to the success of a gram-scale synthesis. Here, we address common issues associated with three widely used reagents.

Diethylaminosulfur Trifluoride (DAST) and its Analogs

DAST is a versatile deoxofluorinating agent but is notorious for its thermal instability.[4]

Question: My deoxofluorination with DAST is giving a low yield and a complex mixture of byproducts on a gram scale. What is going on?

Answer: This is a common issue when scaling up DAST reactions. The primary culprits are often poor temperature control and the generation of acidic byproducts.

  • Causality: DAST can decompose exothermically, and this is exacerbated at larger scales.[4] This localized heating promotes elimination side reactions, leading to the formation of alkenes. Furthermore, DAST reacts with any trace moisture to produce hydrogen fluoride (HF), which can catalyze decomposition of sensitive substrates.

  • Troubleshooting Steps:

    • Temperature Control is Paramount: Maintain a low reaction temperature (typically -78 °C) during the addition of DAST. Use a reliable temperature probe to monitor the internal reaction temperature.

    • Slow and Controlled Addition: Add DAST dropwise to the solution of the alcohol over an extended period. This prevents the buildup of localized heat.

    • Use an Acid Scavenger: The inclusion of a non-nucleophilic base, such as sodium fluoride or pyridine, can neutralize any in situ generated HF.

    • Consider Safer Alternatives: For large-scale work, consider using more thermally stable alternatives like Deoxo-Fluor® or PyFluor.[5]

Experimental Protocol: Gram-Scale Deoxofluorination of an Alcohol with DAST

  • Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a temperature probe, add the alcohol (1.0 eq) and anhydrous dichloromethane (DCM) (to make a 0.1-0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST (1.2 eq) to the dropping funnel and add it dropwise to the cooled alcohol solution over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution may occur.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Selectfluor® (F-TEDA-BF₄)

Selectfluor® is a user-friendly electrophilic fluorinating agent. However, its reactivity can be a double-edged sword.

Question: I am attempting to fluorinate an electron-rich aromatic compound with Selectfluor® and I am observing a low yield of the desired product along with significant dearomatization byproducts. How can I improve this?

Answer: This is a known challenge with highly activated aromatic systems. Selectfluor® is a powerful oxidant, and with electron-rich substrates, oxidative dearomatization can compete with or even dominate electrophilic fluorination.[6]

  • Causality: The mechanism of electrophilic fluorination can be complex, with evidence for both SN2 and single-electron transfer (SET) pathways.[6][7] For electron-rich systems, the SET pathway can lead to radical cations that are susceptible to further oxidation or reaction with nucleophiles, resulting in dearomatized products.

  • Troubleshooting Steps:

    • Solvent Choice: The solvent can have a profound impact on the reaction outcome. Acetonitrile is a common choice, but for some substrates, less polar solvents may suppress over-oxidation.

    • Temperature Control: Running the reaction at lower temperatures can sometimes favor the desired fluorination pathway.

    • Protecting Groups: If possible, temporarily install an electron-withdrawing group on the aromatic ring to temper its reactivity. This can be removed in a subsequent step.

    • Alternative Reagents: Consider using a less reactive electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI).

Spray-Dried Potassium Fluoride (KF)

Spray-dried KF is a highly effective nucleophilic fluoride source due to its high surface area and anhydrous nature.[8]

Question: My nucleophilic aromatic substitution (SNAr) reaction with spray-dried KF is sluggish and gives incomplete conversion, even at high temperatures. What can I do?

Answer: While spray-dried KF is highly reactive, its effectiveness is highly dependent on reaction conditions, particularly the complete exclusion of water and the choice of solvent.

  • Causality: The fluoride anion is a strong hydrogen bond acceptor. In the presence of protic solvents or even trace amounts of water, it becomes heavily solvated, which significantly reduces its nucleophilicity.

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: Ensure your solvent (typically DMSO or DMF) is rigorously dry. Dry the reaction vessel and starting materials thoroughly.

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a tetraalkylammonium salt, can help to solubilize the fluoride anion in the organic phase and enhance its reactivity.[9]

    • Azeotropic Drying: Before adding the solvent, you can azeotropically remove any residual water from the KF and starting material by heating them in toluene under reflux with a Dean-Stark trap, then removing the toluene under vacuum.

Quantitative Data for SNAr Fluorination

SubstrateFluoride SourceCatalystSolventTemp (°C)Time (h)Yield (%)
4-ChlorobenzonitrileSpray-dried KF18-crown-6DMSO1501285
2,4-DichloronitrobenzeneSpray-dried KFNoneSulfolane180892
Methyl 3-nitropyridine-4-carboxylateCsFNoneDMSO1201.538[10]

Section 3: Synthesis of Key Fluorinated Building Blocks

This section provides an overview of the gram-scale synthesis of two important classes of fluorinated building blocks.

Fluorinated Heterocycles: The Pyridine Core

Fluorinated pyridines are prevalent in pharmaceuticals and agrochemicals. Their synthesis often relies on nucleophilic aromatic substitution.

Workflow for Gram-Scale Synthesis of a Fluorinated Pyridine

start Start: Chloropyridine Derivative reagents Spray-dried KF, Phase-Transfer Catalyst start->reagents Combine reaction S N Ar Reaction in Anhydrous Polar Aprotic Solvent (e.g., DMSO) start->reaction reagents->reaction workup Aqueous Workup reaction->workup After completion purification Purification (Distillation or Crystallization) workup->purification product Product: Fluoropyridine Derivative purification->product

Caption: Gram-scale synthesis of fluoropyridines via SNAr.

Trifluoromethylated Building Blocks

The trifluoromethyl (CF₃) group is a key pharmacophore. Direct trifluoromethylation of heterocycles on a gram scale is an active area of research.

Experimental Protocol: Gram-Scale Trifluoromethylation of Uracil [11]

  • Setup: In a round-bottom flask, combine uracil (1.0 eq), sodium triflinate (NaSO₂CF₃) (2.0 eq), and tert-butyl hydroperoxide (TBHP) (70% in water, 3.0 eq) in a mixture of dichloromethane and water (1:1 v/v).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: Upon completion, separate the layers. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield 5-(trifluoromethyl)uracil.

Section 4: Purification Strategies for Fluorinated Compounds

The unique properties of fluorinated compounds can present challenges during purification.

Question: I am having difficulty purifying my polar, fluorinated compound by standard silica gel chromatography. It either streaks badly or remains stuck on the column. What are my options?

Answer: The high polarity and potential for strong hydrogen bonding of some fluorinated compounds can make standard silica gel chromatography problematic.

  • Causality: The acidic nature of silica gel can lead to strong interactions with basic or highly polar fluorinated compounds, causing tailing or irreversible adsorption.

  • Troubleshooting and Alternative Methods:

    • Modify the Mobile Phase: Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can suppress ionization and improve peak shape.

    • Alternative Stationary Phases:

      • Alumina: Can be a good alternative to silica, and is available in neutral, acidic, or basic forms.

      • Reversed-Phase Chromatography (C18): For moderately polar compounds, reversed-phase flash chromatography can be very effective.

      • Fluorinated Phases (PFP): Pentafluorophenyl (PFP) stationary phases can offer unique selectivity for fluorinated and aromatic compounds through dipole-dipole and π-π interactions.[12][13]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar, water-soluble compounds, HILIC, which uses a polar stationary phase (like amine-bonded silica) with a partially aqueous mobile phase, can be an excellent choice.[14]

Purification Workflow Diagram

crude Crude Fluorinated Product tlc TLC Analysis crude->tlc silica Standard Silica Gel Chromatography tlc->silica streaking Streaking/Adsorption? silica->streaking modify Modify Mobile Phase (Acid/Base) streaking->modify Yes alternative Alternative Stationary Phase streaking->alternative Persistent Issue pure Pure Product streaking->pure No modify->silica rp Reversed-Phase (C18) alternative->rp pfp Fluorinated Phase (PFP) alternative->pfp hilic HILIC alternative->hilic rp->pure pfp->pure hilic->pure

Caption: Decision tree for purifying fluorinated compounds.

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025, December). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
  • Wikipedia. (n.d.). Electrophilic fluorination.
  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578. [Link]
  • Ishikawa, N., et al. (1981). ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION. Chemistry Letters, 10(6), 761-764. [Link]
  • BenchChem. (2025). Scale-up challenges for the synthesis of "Propyne, 3-fluoro-". BenchChem.
  • Organic-Chemistry.org. (n.d.). Selectfluor, 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • Baumann, M., et al. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111-2114.
  • Tang, P., et al. (2011). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 133(42), 16932-16935. [Link]
  • Guiry, P. J., & McAllister, L. A. (2006). A Novel, Chemoselective and Efficient Method for the Cleavage of Silyl Ethers with Selectfluor. Tetrahedron Letters, 47(32), 5781-5784.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]
  • Wikipedia. (n.d.). Fluorination with aminosulfuranes.
  • Wikipedia. (n.d.). Selectfluor.
  • Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway. INDG254. [Link]
  • Gao, Y., et al. (2020). Recent Advances in the Application of Selectfluor as a “Fluorine-free” Functional Reagent in Organic Synthesis.
  • Brown, A. D., et al. (2007). Microwave fluorination: A novel, rapid approach to fluorination with Selectfluor®. Tetrahedron Letters, 48(46), 8121-8124.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
  • Ma, J., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
  • Nielsen, M. K., et al. (2018). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 140(1), 504-508. [Link]
  • Guesne, S. (2014). Synthesis of trifluoromethylated nitrogen-containing heterocycles.
  • Wikipedia. (n.d.). Thermal runaway.
  • Li, Y., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(4), 487-492. [Link]
  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride.
  • Biotage. (2023, January 30).
  • Wang, Y., et al. (2022). Thermal Runaway of Lithium‐Ion Batteries Employing Flame‐Retardant Fluorinated Electrolytes.
  • BenchChem. (2025). A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs.
  • Health and Safety Executive. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. [Link]
  • LCGC International. (2003, November 1). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
  • Weng, J., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(4), 2137-2144. [Link]
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  • Organic Chemistry Tutor. (n.d.).
  • Chemistry Steps. (n.d.).
  • ResearchGate. (2021). Potassium Fluoride Activation for the Nucleophilic Fluorination Reaction Using 18-crown-6, [2.2.2]-Cryptand, Pentaethylene Glycol and Comparison with the New Hydro-crown Scaffold: A Theoretical Analysis.
  • ChemRxiv. (2023).
  • Star, A., et al. (2023). A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. STAR Protocols, 4(2), 102165. [Link]
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Technical Support Center: Strategies for Fluorinated Compound Solubility

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for addressing the unique solubility challenges presented by fluorinated compounds. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design. Fluorine substitution is a powerful tool in medicinal chemistry for enhancing metabolic stability and binding affinity, but it often comes at the cost of aqueous solubility.[1][2] This guide will help you diagnose and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated compounds so poorly soluble?

A: The poor solubility of fluorinated compounds is a multifaceted issue rooted in their unique physicochemical properties.

  • Increased Lipophilicity: Fluorine is the most electronegative element, and its introduction, particularly in the form of fluoro-arenes or trifluoromethyl groups, can significantly increase the lipophilicity (logP) of a molecule.[2] This heightened lipophilicity leads to a stronger preference for non-polar environments over aqueous media.

  • Hydrophobic and Lipophobic Nature: Highly fluorinated molecules exhibit both hydrophobicity (water-repelling) and lipophobicity (lipid-repelling), making them difficult to solubilize in both aqueous and traditional organic solvents.[3]

  • Strong Crystal Lattice Energy: The strong C-F bond and unique intermolecular interactions can lead to highly stable crystal lattice structures that are difficult for solvent molecules to break apart, thus reducing solubility.

  • Intramolecular Hydrogen Bonding: In some cases, fluorine can act as a hydrogen bond acceptor, forming intramolecular hydrogen bonds (e.g., O-H···F).[4][5] This internal bonding can shield polar groups that would otherwise interact with water molecules, thereby decreasing aqueous solubility.[6]

Q2: What is the first step I should take when I discover a solubility issue?

A: The first and most critical step is to quantitatively assess the solubility of your compound. This provides a baseline and helps you select the most appropriate mitigation strategy. You should distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput measurement often used in early discovery. It measures the concentration at which a compound, rapidly diluted from a DMSO stock solution into an aqueous buffer, begins to precipitate.[7][8][9] This value is relevant for predicting behavior in in vitro assays.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a given solvent. It is a more time-consuming measurement but is crucial for lead optimization and formulation development.[7][10][11]

A significant discrepancy between kinetic and thermodynamic solubility, where kinetic solubility is much higher, often indicates that your compound is precipitating from a supersaturated state.[8][10]

Q3: How can I quickly estimate the solubility of my compound in my assay buffer?

A: A simple visual inspection method can be very effective for a quick estimation.[12] Prepare serial dilutions of your compound (from a DMSO stock) in a clear microplate containing your assay buffer. After a short incubation (e.g., 1-2 hours), visually inspect the plate against a dark background for any signs of precipitation or turbidity. For a more quantitative measure without specialized equipment, you can use a standard plate reader to measure absorbance at a wavelength where your compound doesn't absorb (e.g., 600-650 nm) to detect light scattering caused by precipitated particles.[12]

Troubleshooting Guides

This section provides structured approaches to common experimental problems arising from the poor solubility of fluorinated compounds.

Problem 1: My compound precipitates immediately upon dilution into aqueous assay buffers.

This is a classic sign of exceeding the kinetic solubility limit due to a rapid solvent shift from DMSO to the aqueous buffer.[12][13]

Caption: Decision workflow for addressing compound precipitation in assays.

Protocol 1: Co-solvent System Evaluation

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.[14][15][16]

  • Selection: Choose GRAS (Generally Recognized as Safe) co-solvents like Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), or Ethanol.

  • Preparation: Prepare stock solutions of your compound in the chosen co-solvent.

  • Screening: Create a matrix of formulations by mixing the co-solvent stock with your aqueous buffer at different ratios (e.g., 90:10, 80:20, 70:30 buffer:co-solvent).

  • Solubility Assessment: Determine the solubility of your compound in each mixture using a kinetic solubility assay.

  • Validation: Crucially, run a vehicle-only control in your biological assay to ensure the chosen co-solvent concentration does not interfere with the experimental results.

Protocol 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble drugs, effectively increasing their aqueous solubility.[17][18]

  • Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Preparation: Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 40% w/v).

  • Screening: Add the HP-β-CD solution to your compound (either as a solid or from a minimal DMSO stock) to achieve various final concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10%).

  • Equilibration: Allow the mixture to equilibrate (e.g., shake for 2-4 hours at room temperature).

  • Analysis: Centrifuge the samples to pellet any undissolved compound and measure the concentration of the supernatant by HPLC-UV or LC-MS.

  • Validation: As with co-solvents, verify that the selected HP-β-CD concentration does not impact your assay's performance.

Problem 2: My compound shows low and variable oral bioavailability in animal studies.

This often points to dissolution rate-limited absorption, a common issue for BCS Class II compounds (low solubility, high permeability).[19] The compound doesn't dissolve fast enough in the gastrointestinal tract to be effectively absorbed.

ASDs are a powerful formulation strategy where the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix.[20][21] This approach can significantly improve dissolution rates and achieve supersaturated concentrations in the gut, leading to enhanced bioavailability.[22][23]

Caption: Workflow for developing an Amorphous Solid Dispersion (ASD) formulation.

The following table illustrates the potential impact of different formulation strategies on a hypothetical fluorinated compound.

Formulation StrategyAqueous Solubility (µg/mL)Oral Bioavailability (%)ProsCons
Crystalline Drug (API)< 0.1< 2%Simple to handlePoor absorption, high variability
Co-solvent (20% PEG 400)515%Easy to prepare for preclinical studiesLimited scalability, potential for in vivo precipitation
Cyclodextrin (10% HP-β-CD)1225%Significant solubility enhancementCan be expensive, high amounts may be needed
ASD (25% Drug in HPMCAS)> 50 (supersaturated)> 50%Dramatically improves bioavailability, suitable for solid dosage formsMore complex manufacturing process[21]

This guide provides a starting point for addressing the complex solubility issues associated with fluorinated compounds. Systematic evaluation, beginning with accurate solubility assessment and progressing through logical formulation strategies, is key to advancing these promising molecules through the drug development pipeline.

References

  • Gervasoni, S., et al. (2018). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed.
  • Vovk, A., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • Montenegro, N. G., et al. (2022). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. PubMed Central.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • Valencia, F., et al. (2022). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • ResearchGate. (2021). Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids.
  • Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate.
  • Ardizzone, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies.
  • Jesus, A., et al. (2020). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry.
  • Semantic Scholar. (2020). Fluorination methods in drug discovery.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Ashton, J. T., et al. (1968). The solubility of certain gaseous fluorine compounds in water. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
  • Pion Inc. (2024). How poorly soluble compounds are formulated into drugs.
  • Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. ResearchGate.
  • Wang, W., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
  • Dardin, A., et al. (1998). Fluorocarbons Dissolved in Supercritical Carbon Dioxide. NMR Evidence for Specific Solute−Solvent Interactions. The Journal of Physical Chemistry B.
  • Chemistry Stack Exchange. (2018). Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water?.
  • Genov, M., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. PubMed Central.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200.
  • Mishra, R. K., et al. (2020). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. PubMed Central.
  • Bissantz, C., et al. (2010). Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses. Chemical Science.
  • Bend Research. (2014). Amorphous Solid Dispersion Formulations Using The Spray Dry Process. YouTube.
  • Bhujbal, S. V., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health.
  • Friesen, D. T., et al. (2011). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review.
  • ScienceDirect. (2023). Co-solvent: Significance and symbolism.
  • Technobis. (2023). Polymer screening for amorphous solid dispersions (ASDs) using the Crystal16. YouTube.
  • Zhang, J., et al. (2022). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. PubMed Central.
  • Allen Jr, L. V. (2020). Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. PubMed.

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Technical Support Center: Catalyst Deactivation in Methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and scientists working with methanol synthesis loops. This guide is designed to provide expert-driven, actionable advice for troubleshooting common issues related to catalyst deactivation. As Senior Application Scientists, we understand that maintaining catalyst activity and longevity is critical to experimental success and process efficiency. This resource provides in-depth FAQs, troubleshooting workflows, and detailed protocols to help you diagnose, mitigate, and resolve catalyst deactivation challenges.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Deactivation

This section addresses the most common initial queries researchers have when facing catalyst performance issues.

Q1: What are the primary signs of catalyst deactivation in my methanol synthesis experiment?

The most immediate indicator of catalyst deactivation is a decline in performance under constant operating conditions (temperature, pressure, and feed gas composition). Key signs include:

  • Decreased Methanol Yield: A gradual or sudden drop in the amount of methanol produced.

  • Reduced COx Conversion: Lower conversion of carbon monoxide (CO) and/or carbon dioxide (CO₂) than expected.

  • Increased Reactor Temperature Requirement: In industrial settings, operators often increase the reactor temperature to compensate for the loss in catalytic activity and maintain a target production rate.[1] In a lab setting, this translates to needing higher temperatures to achieve a previously attainable conversion rate.

  • Changes in Selectivity: An increase in the formation of by-products, such as ethers, higher alcohols, or methane, can indicate changes to the catalyst's active sites.

Q2: What are the main mechanisms of deactivation for the commercial Cu/ZnO/Al₂O₃ catalyst?

Deactivation of the standard copper-based methanol synthesis catalyst typically occurs through three primary mechanisms.[2] Understanding these is the first step in diagnosing the root cause of performance loss.

  • Thermal Sintering: This is the most common cause of deactivation in modern methanol plants where feed gas is highly purified.[3] At elevated temperatures, the small, highly active copper nanoparticles on the catalyst surface migrate and agglomerate into larger crystals.[3][4] This process irreversibly reduces the active copper surface area available for the reaction, leading to a loss in activity.[1][5][6] The presence of water, a byproduct of CO₂ hydrogenation, is known to accelerate this process.[5][7][8]

  • Poisoning: This is a chemical deactivation where impurities in the synthesis gas feed adsorb onto or react with the active copper sites, rendering them inactive.[4][9] Even at parts-per-million (ppm) levels, poisons can cause significant and often irreversible damage. Common poisons include:

    • Sulfur Compounds: Hydrogen sulfide (H₂S) and carbonyl sulfide (COS) are severe poisons.[1][9]

    • Halogen Compounds: Chlorine species are particularly detrimental as they accelerate copper sintering.[3]

    • Metal Carbonyls: Iron (Fe(CO)₅) and nickel (Ni(CO)₄) carbonyls can decompose on the catalyst, depositing metal atoms that block active sites.[10][11]

  • Coking or Fouling: This involves the physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks pores and active sites.[4] While less common in standard methanol synthesis than in processes like methanol-to-olefins (MTO), it can occur, particularly with CO-rich synthesis gas, through the Boudouard reaction (2CO → C + CO₂).[1]

Q3: How do process conditions affect the rate of deactivation?

Process parameters have a profound impact on the rate and mechanism of catalyst deactivation. Careful control is essential for maximizing catalyst lifetime.

Process ParameterEffect on DeactivationRationale
Temperature Higher temperatures (>280-300°C) significantly accelerate thermal sintering.[3]Provides the thermal energy required for copper crystallite migration and agglomeration.[3]
Pressure Higher pressure generally favors the methanol synthesis reaction and can help suppress some side reactions.High partial pressures of hydrogen can inhibit coke formation.[1]
H₂/CO Ratio A low H₂/CO ratio can increase the risk of coking.Insufficient hydrogen pressure can favor the Boudouard reaction, leading to carbon deposition.[1]
CO/CO₂ Ratio CO-rich gas can accelerate sintering by promoting the over-reduction of copper.[1][12][13]The strong reducing potential of CO may increase the mobility of copper atoms, leading to faster sintering.[1]
Water Content High water vapor concentration, a direct product of CO₂ hydrogenation, accelerates the sintering of both copper and the support material.[7][8]Water can hydroxylate the catalyst surface, increasing the surface diffusion of metal particles.[7]
Q4: My catalyst is deactivating rapidly. What is the most likely cause?

Rapid deactivation within the first few hours or days of an experiment often points to a specific, acute issue rather than gradual aging.

  • Check for Poisons: The most common cause of rapid, severe deactivation is poisoning.[1][9][10] Analyze your feed gas for trace impurities like sulfur or chlorine. Review the materials of your reactor and feed lines, as metal carbonyls can form from the reaction of CO with steel components at certain temperatures and pressures.[10][11]

  • Verify Temperature Control: A "hot spot" in the catalyst bed due to poor heat removal can cause localized, accelerated thermal sintering. Ensure your temperature sensors are calibrated and correctly placed.

  • Review Activation Procedure: Improper reduction of the catalyst precursor (CuO) can lead to a lower initial active copper surface area and poor performance from the outset.

Q5: Can a deactivated methanol synthesis catalyst be regenerated?

Regeneration is sometimes possible, but its success depends entirely on the deactivation mechanism.

  • Sintering: Deactivation by sintering is largely irreversible because it is a physical change in the catalyst's structure (loss of surface area).[14]

  • Coking: Deactivation due to coke deposition is often reversible . The carbon can typically be burned off in a controlled manner using a dilute oxygen stream (oxidative regeneration).[4][14][15]

  • Poisoning: Regeneration from poisoning is difficult and poison-specific. Some poisons that physically block sites might be removed, but those that chemically bond with the active sites often cause irreversible damage.[4]

Part 2: Troubleshooting Guide: Diagnosing the Deactivation Mechanism

When faced with a deactivating catalyst, a systematic approach is required to identify the root cause. This guide provides a logical workflow from operational checks to detailed post-mortem analysis.

Troubleshooting Workflow Diagram

The following diagram illustrates a step-by-step process for diagnosing the cause of catalyst deactivation.

Deactivation_Troubleshooting start Problem: Rapid Drop in Methanol Yield check_ops Step 1: Verify Operating Conditions & Process History start->check_ops analyze_feed Step 2: Analyze Feed Gas for Impurities (Poisons) check_ops->analyze_feed Conditions OK post_mortem Step 3: Conduct Post-Mortem Catalyst Characterization analyze_feed->post_mortem Feed is Clean protocol1 Protocol 1: N2O Chemisorption (Measure Cu Surface Area) post_mortem->protocol1 Test for... protocol2 Protocol 2: Surface Analysis (XPS) (Detect Surface Poisons) post_mortem->protocol2 Test for... protocol3 Protocol 3: Bulk Analysis (XRD/TEM) (Observe Crystal Growth) post_mortem->protocol3 Test for... protocol4 Protocol 4: Thermal Analysis (TGA/TPO) (Quantify Coke) post_mortem->protocol4 Test for... sintering Diagnosis: Sintering (Irreversible) poisoning Diagnosis: Poisoning (Likely Irreversible) coking Diagnosis: Coking/Fouling (Potentially Reversible) protocol1->sintering Result: Significant Loss of Cu Surface Area protocol2->poisoning Result: S, Cl, Fe, etc. Detected on Surface protocol3->sintering Result: Increased Cu Crystallite Size protocol4->coking Result: Mass Loss During Oxidation

Caption: Logical workflow for troubleshooting catalyst deactivation.

Step 1: Verify Operating Conditions

Before removing the catalyst, meticulously review your experimental logs.

  • Temperature Excursions: Did the reactor temperature exceed the recommended maximum (typically <300°C)?[3] Even brief spikes can initiate irreversible sintering.

  • Feed Composition Changes: Was there any deviation in the H₂/CO/CO₂ ratios? A shift to more CO-rich conditions can accelerate deactivation.[1]

  • Flow Rate Consistency: Ensure that gas flow rates were stable and as per the experimental design.

Step 2: Analyze Feed Gas Composition

If operating conditions were stable, the next suspect is feed gas contamination.

  • Sulfur and Chlorine: Use sensitive analytical techniques like gas chromatography with a sulfur or halogen-specific detector to check for poisons in the feed stream. The target for sulfur is typically below 0.1 ppm to prevent rapid deactivation.[1]

  • Upstream Equipment: Investigate if any upstream components could be leaching contaminants. For example, new steel tubing can release iron that forms iron carbonyl.

Step 3: Post-mortem Catalyst Characterization

If the cause is still unclear, a detailed analysis of the spent catalyst is necessary. Compare the results with a sample of the fresh, unreacted catalyst.

Experimental Protocol 1: Quantifying Sintering with N₂O Pulse Chemisorption
  • Objective: To measure the active metallic copper surface area. A significant reduction compared to the fresh catalyst is a definitive sign of sintering.[1][6][12]

  • Causality: The methanol synthesis rate is directly proportional to the available active Cu surface area.[16] Sintering reduces this area, causing a drop in activity. This technique selectively titrates the surface copper atoms.

  • Methodology:

    • Sample Preparation: Load a known mass (e.g., 50-100 mg) of the spent catalyst into a quartz reactor tube within a chemisorption analyzer.

    • Reduction (if necessary): Gently heat the sample under a flow of dilute H₂ (e.g., 5% H₂ in Ar) to ensure all surface copper is in its metallic state. This step removes any surface oxides formed during shutdown and handling.

    • Inert Purge: Purge the system thoroughly with an inert gas (He or Ar) at the analysis temperature (typically 50-90°C) to remove all traces of H₂.

    • N₂O Pulsing: Inject calibrated pulses of nitrous oxide (N₂O) into the inert gas stream flowing over the catalyst. The N₂O dissociatively chemisorbs on the surface copper atoms according to the reaction: 2Cu(s) + N₂O(g) → Cu₂O(s) + N₂(g).

    • Detection: A thermal conductivity detector (TCD) downstream measures the concentration of unreacted N₂O in each pulse. The amount of N₂O consumed is calculated by integrating the peak areas.

    • Calculation: From the total N₂O consumed, and using the known 2:1 stoichiometry (Cu:N₂O), the number of surface copper atoms is calculated. This is then converted to a surface area (m²/g) using the known density of copper atoms.

Experimental Protocol 2: Detecting Poisons with X-ray Photoelectron Spectroscopy (XPS)
  • Objective: To identify the elemental composition of the catalyst's outermost surface (top 5-10 nm). This is ideal for detecting non-volatile poisons that have adsorbed on the active sites.

  • Causality: XPS can definitively identify the presence of elements like sulfur, chlorine, iron, or nickel on the surface, which are known catalyst poisons.[9] Their presence directly correlates with the blocking of active sites.

  • Methodology:

    • Sample Handling: Carefully transfer the spent catalyst onto a sample holder with minimal exposure to the ambient atmosphere to prevent surface contamination.

    • Analysis Chamber: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • X-ray Irradiation: Irradiate the sample with a monochromatic X-ray beam (e.g., Al Kα).

    • Electron Detection: Measure the kinetic energy of the photoelectrons emitted from the sample surface.

    • Spectral Analysis: The binding energy of the emitted electrons is characteristic of each element and its chemical state. Identify peaks corresponding to potential poisons (e.g., S 2p, Cl 2p, Fe 2p). Quantify their surface concentration relative to Cu, Zn, and Al.

Experimental Protocol 3: Visualizing Sintering with XRD and TEM
  • Objective: To measure the bulk crystallite size of the copper particles. An increase in the average crystallite size of the spent catalyst compared to the fresh one is direct evidence of sintering.

  • Causality: X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) provide physical confirmation of the changes quantified by chemisorption.

  • Methodology (XRD):

    • Grind the catalyst sample to a fine, homogeneous powder.

    • Mount the powder on a sample holder.

    • Perform an XRD scan over a relevant 2θ range to capture the diffraction peaks for metallic copper (e.g., around 43.3° and 50.4° for Cu(111) and Cu(200)).

    • Use the Scherrer equation to calculate the average copper crystallite size from the peak broadening of the most intense Cu peak. A larger crystallite size in the spent catalyst indicates sintering.

  • Methodology (TEM):

    • Disperse the catalyst powder in a solvent (e.g., ethanol) and deposit a drop onto a TEM grid.

    • Acquire high-resolution images of the catalyst particles.

    • Measure the diameters of a large number of individual copper particles (distinguished by lattice spacing or elemental mapping) to build a particle size distribution. Compare this distribution to that of the fresh catalyst.

Part 3: Mitigation and Prevention Strategies

An ounce of prevention is worth a pound of cure, especially since most deactivation is irreversible.

  • Minimize Thermal Stress: Operate at the lowest possible temperature that provides acceptable conversion. Ensure efficient heat removal from the reactor to prevent hot spots. Adding thermal stabilizers like silica or zirconia to the catalyst formulation can also inhibit sintering.[7][17]

  • Ensure High-Purity Feed: Use guard beds with adsorbents upstream of your reactor to capture any potential poisons.[18] Zinc oxide (ZnO) beds are effective for removing sulfur, while activated carbon can remove other contaminants.

  • Optimize Gas Composition: Maintain an appropriate H₂/COx ratio and avoid overly CO-rich feeds where possible to minimize the driving force for both sintering and coking.[1]

References

  • Twigg, M. V., & Spencer, M. S. (2003). Deactivation of Cu/ZnO/Al2O3 Methanol Synthesis Catalyst by Sintering. Industrial & Engineering Chemistry Research. [Link]
  • Liaoning University of Petroleum and Chemical Technology. (2025). Catalyst Lifetime Prediction and Industrial Implications in Methanol Synthesis.
  • Bamidele Matthew. (2025). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants.
  • Bamidele Matthew. (2025). Role of Catalyst Deactivation and Regeneration in Methanol Production.
  • Graca, I., et al. (2020). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research. [Link]
  • Gerard B. Hawkins. (2015).
  • She, Y., et al. (2024). Doubling the life of Cu/ZnO methanol synthesis catalysts via use of Si as a structural promoter to inhibit sintering.
  • Gerard B. Hawkins. (2015). Methanol Synthesis Loop Troubleshooting. Slideshare. [Link]
  • Lee, S., & Kulik, C. J. (1994).
  • Roberts, G. W., et al. (1990). Catalyst poisoning during the synthesis of methanol in a slurry reactor. OSTI.GOV. [Link]
  • Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2021). Researchers regenerate deactivated catalyst in methanol-to-olefins process. EurekAlert!. [Link]
  • Currier, N. W., & Young, C. W. (2025). An evaluation of synthesis gas contaminants as methanol synthesis catalyst poisons.
  • Lam, E., et al. (2011). Sintering of Copper-Based Catalysts for Methanol Synthesis From Carbon Dioxide.
  • Twigg, M. V., & Spencer, M. S. (2003). Deactivation of Copper Metal Catalysts for Methanol Decomposition, Methanol Steam Reforming and Methanol Synthesis.
  • Twigg, M. V., & Spencer, M. S. (2003). Deactivation of Cu/ZnO/Al2O3 Methanol Synthesis Catalyst by Sintering.
  • Kurtz, M., et al. (2003). Deactivation of supported copper catalysts for methanol synthesis. ProQuest. [Link]
  • Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2021). Researchers Regenerate Deactivated Catalyst In Methanol-To-Olefins Process. ChemEurope. [Link]
  • Aguayo, A. T., et al. (2020).
  • Fichtl, M. B., et al. (2015). Kinetics of deactivation on Cu/ZnO/Al2O3 methanol synthesis catalysts.
  • Johnson Matthey. (2021). Latest catalyst provides more methanol for longer.
  • Liu, C., et al. (2021). Deactivation and regeneration of the commercial Cu/ZnO/Al2O3 catalyst in low-temperature methanol steam reforming.
  • Wood, B. J., et al. (1980). Kinetic Studies of Catalyst Poisoning during Methanol Synthesis at High Pressures.
  • Lee, B. G. (1994).
  • Twigg, M. V., & Spencer, M. S. (2003). Deactivation of Cu/ZnO/Al2O3 Methanol Synthesis Catalyst by Sintering.
  • Clariant. (n.d.). Catalysts for - METHANOL SYNTHESIS. Clariant. [Link]
  • Roberts, G. W., et al. (1993).
  • Løvik, I. S., & Hillestad, M. (2001).
  • Hu, Z., et al. (2012). Study of coke behaviour of catalyst during methanol-to-olefins process based on a special TGA reactor.
  • Li, D., et al. (2016). Simulation of coking on catalyst in methanol to olefins plant.
  • Foley, N. K., et al. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion.

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Technical Support Center: Temperature Control in Exothermic Fluorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by the high exothermicity of C-F bond formation. Fluorination reactions are notoriously energetic, and improper temperature control can lead to safety hazards, reduced yields, and the formation of unwanted byproducts.[1][2] This resource provides field-proven insights and practical solutions to common problems encountered during these critical transformations.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of exothermic fluorination and the core principles of thermal management.

Q1: Why are fluorination reactions often highly exothermic?

A1: The high exothermicity stems from the formation of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. Reactions involving elemental fluorine (F₂), in particular, are extremely fast and can be explosive due to the weakness of the F-F bond and the exceptional strength of the resulting C-F and H-F bonds.[2] This significant release of energy requires robust temperature control to prevent reaction rates from accelerating uncontrollably.[3][4]

Q2: What is a "thermal runaway" and why is it a critical risk in fluorination?

A2: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[5] It begins when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[6] This excess heat raises the reaction temperature, which in turn accelerates the reaction rate, leading to an even faster rate of heat generation. This positive feedback loop can cause a rapid increase in temperature and pressure, potentially resulting in equipment failure, explosion, and the release of toxic substances.[5][7] Fluorination reactions are particularly susceptible to this due to their high exothermicity.[1][8]

Q3: What are the essential safety precautions before starting any exothermic fluorination?

A3: Safety is paramount. Before beginning, you must:

  • Conduct a Thorough Risk Assessment: Review the Safety Data Sheet (SDS) for all chemicals, identify all potential hazards, and estimate the severity of risks.[9][10]

  • Use Appropriate Personal Protective Equipment (PPE): This includes a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves. Always wear closed-toe shoes.[10]

  • Work in a Well-Ventilated Area: All fluorination reactions should be performed in a certified chemical fume hood to prevent exposure to potentially toxic fumes.[10]

  • Prepare for Emergencies: Ensure a blast shield is in place.[11] Have an appropriate fire extinguisher, safety shower, and eyewash station readily accessible.[11] Prepare an emergency quench plan with a suitable quenching agent for your specific reaction.[12]

Q4: Should I use a batch reactor or a continuous flow system for my exothermic fluorination?

A4: The choice depends on your scale and specific reaction.

  • Batch Reactors (e.g., round-bottom flasks, jacketed reactors) are suitable for small-scale, exploratory synthesis. However, scaling up can be challenging because the surface-area-to-volume ratio decreases, making heat removal less efficient.[6][13]

  • Continuous Flow Reactors (e.g., microreactors) offer superior heat transfer due to their high surface-area-to-volume ratio.[2][14][15][16] This allows for precise temperature control, making them inherently safer for highly exothermic reactions and easier to scale up.[13][17][18] For many fluorinations, especially those using hazardous reagents like F₂, flow chemistry is the preferred method.[2][9]

Troubleshooting Guide: Common Temperature Control Issues

This guide provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.

Problem 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition

An unexpected exotherm is a primary indicator that the reaction is generating heat faster than the system can dissipate it.

Possible Causes & Solutions

CauseScientific ExplanationRecommended Solution
Reagent Addition Rate is Too High The rate of heat generation is directly proportional to the reaction rate, which is fueled by the addition of reagents. Fast addition leads to a rapid release of energy that overwhelms the cooling system.[11][12]Action: Immediately stop the addition.[12] Once the temperature is stable, resume addition at a significantly slower, dropwise rate.[11][12] For future experiments, use a syringe pump for precise and consistent addition.
Inefficient Cooling System The cooling bath may lack the capacity to absorb the heat generated. The temperature difference (ΔT) between the reaction and the coolant may be insufficient.[13]Action: Ensure the cooling bath is at the lowest possible temperature (e.g., use a dry ice/acetone bath instead of an ice/water bath).[12] The vessel should be sufficiently immersed in the bath. For larger scales, a jacketed reactor with a circulating chiller is essential.[19]
Inadequate Stirring Poor agitation creates localized hot spots where the reaction temperature is much higher than the bulk solution temperature measured by the thermometer. This can accelerate decomposition or side reactions.[12]Action: Increase the stirring speed to ensure uniform temperature distribution.[12] Use an overhead mechanical stirrer for viscous reactions or larger volumes.
Reagent Concentration is Too High Higher concentrations lead to a faster reaction rate and greater heat output per unit volume.Action: Dilute the reagent being added or the reaction mixture itself. This increases the thermal mass, helping to absorb the heat generated.[11]

Workflow for Managing an Unexpected Exotherm

The following diagram outlines the immediate steps to take if you observe a temperature spike. Prioritizing safety is the critical first step.

Exotherm_Troubleshooting start Temperature Spike Detected (Exceeds Safe Limit) safety PRIORITIZE SAFETY Alert Personnel & Prepare for Evacuation start->safety stop_addition Stop All Reagent Addition Immediately safety->stop_addition max_cooling Increase Cooling to Maximum Capacity stop_addition->max_cooling check_control Is Temperature Decreasing or Stabilizing? max_cooling->check_control monitor Continue Monitoring Until Stable check_control->monitor  Yes quench Is a Pre-Planned Quench Safe & Feasible? check_control->quench No   execute_quench Execute Emergency Quench Protocol quench->execute_quench  Yes evacuate EVACUATE & INITIATE EMERGENCY PROCEDURES quench->evacuate No   execute_quench->monitor

Caption: Troubleshooting workflow for an unexpected exotherm.[12]

Problem 2: Low or No Product Yield Due to Thermal Issues

Poor temperature control can lead to side reactions, decomposition of starting materials or products, or inactivation of reagents.

Possible Causes & Solutions

CauseScientific ExplanationRecommended Solution
Decomposition at High Temperatures Many fluorinating agents (e.g., DAST) and organic substrates are thermally unstable.[20] Localized hot spots or an excessive bulk temperature can lead to decomposition, reducing yield.Action: Run the reaction at a lower temperature.[21] Improve heat transfer by switching to a more conductive solvent, improving stirring, or using a flow reactor.[1][16]
Side Product Formation The activation energy for side reactions (e.g., elimination) may be close to that of the desired fluorination. Poor temperature control can favor these undesired pathways.[20] Nucleophilic fluorinations, for instance, often compete with elimination, especially at higher temperatures.[22]Action: Optimize the reaction temperature by screening a range of temperatures. Precise and stable temperature control is key. Consider a different fluorinating agent that operates under milder conditions.
Incompatible Solvent Some fluorinating reagents can react exothermically with common solvents. For example, Selectfluor® can react with DMF, pyridine, and DMSO.[20][21]Action: Always verify solvent compatibility.[21] Choose an anhydrous, non-nucleophilic solvent like acetonitrile or dichloromethane when appropriate.[20][21]

Experimental Protocol: Standard Batch Setup for Controlled Exothermic Fluorination

This protocol describes a self-validating system for performing a small-scale exothermic fluorination reaction safely.

Objective: To maintain a stable internal reaction temperature during the addition of a reactive fluorinating agent.

Apparatus:

  • Three-neck round-bottom flask (dried in an oven).

  • Magnetic stirrer and stir bar (or overhead stirrer for larger scale).

  • Digital thermometer with a probe extending into the reaction mixture.

  • Pressure-equalizing dropping funnel for reagent addition.

  • Nitrogen/Argon inlet adapter.

  • Cooling bath (e.g., dry ice/acetone or ice/salt).

Procedure:

  • System Preparation: Assemble the dry glassware under an inert atmosphere. Ensure all joints are properly sealed.[12]

  • Initial Cooldown: Charge the reaction flask with the substrate and anhydrous solvent. Begin stirring and cool the flask in the cooling bath until the internal temperature is 5-10 °C below the target reaction temperature (e.g., cool to -15 °C for a target of -5 °C).[12]

  • Reagent Preparation: Prepare a solution of the fluorinating agent in anhydrous solvent in the dropping funnel.

  • Controlled Addition: Begin slow, dropwise addition of the fluorinating agent. Continuously monitor the internal temperature.[11][12]

    • Control Check: The temperature should not rise more than 2-3 °C above the set point.

    • Corrective Action: If the temperature rises above this limit, immediately stop the addition and allow the system to cool before resuming at a slower rate.[12]

  • Reaction Monitoring: After the addition is complete, maintain the reaction at the target temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture further before slowly adding a pre-determined, appropriate quenching agent.

Advanced Control: The Power of Flow Chemistry

For reactions that are particularly difficult to control in batch, continuous flow chemistry provides a superior solution. The underlying principle is the dramatic increase in the surface-area-to-volume ratio, which enables highly efficient heat transfer.[13][15]

Flow_Chemistry_Setup reagentA Reagent A (in Solvent) pumpA Syringe Pump A reagentA->pumpA reagentB Reagent B (Fluorinating Agent) pumpB Syringe Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Flow Reactor Coil (in Cooling/Heating Bath) mixer->reactor Precise Mixing bpr Back Pressure Regulator reactor->bpr Controlled Residence Time & Temperature collection Product Collection bpr->collection

Caption: A typical continuous flow reactor setup for exothermic fluorination.

Key Advantages of Flow Chemistry for Fluorination:

  • Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material reacting at any given moment.[17]

  • Superior Heat Transfer: Rapid heat dissipation prevents the formation of hot spots and allows for near-isothermal reaction conditions, even for highly exothermic processes.[9][15][16]

  • Precise Control: Reaction parameters like temperature, pressure, and residence time can be controlled with high precision, leading to better reproducibility and selectivity.[14][18][23]

  • Scalability: Scaling up production is often as simple as running the system for a longer period, avoiding the heat transfer challenges of large batch reactors.[13][14]

By understanding the fundamental principles of heat management and employing the troubleshooting strategies outlined here, you can perform exothermic fluorination reactions more safely and efficiently, leading to improved outcomes in your research and development efforts.

References

  • Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. (2025). Vertex AI Search.
  • Technical Support Center: Managing Exothermic Reactions Involving Fluoroacetonitrile. (2025). Benchchem.
  • Flow microreactor synthesis in organo-fluorine chemistry. (n.d.). Beilstein Journals.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
  • Direct fluorination of 1,3-dicarbonyl compound in a continuous flow reactor
  • Pebble Bed Fluoride-Salt Cooled High Temperature Reactor (PB-FHR) and Heat Transfer Phenomenology for Molten Fluoride. (2015).
  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkyl
  • Development of fluorination methods using continuous-flow microreactors. (2025).
  • Thermal Runaway of Lithium‐Ion Batteries Employing Flame‐Retardant Fluorinated Electrolytes. (2021).
  • Temperature Control and Efficiency in Chemical Processing. (2025). Fluorotherm™.
  • Flow Chemistry in Organic Synthesis. (n.d.). Thieme.
  • Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs.
  • Heat Transfer in Pebble-Bed Nuclear Reactor Cores Cooled by Fluoride Salts. (2016). eScholarship.org.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025). Lab Manager.
  • Safer fluorination process developed using flow electrochemistry. (2021). Chemistry World.
  • A Critical Review of Fluoride Salt Heat Transfer. (n.d.). Taylor & Francis Online.
  • Troubleshooting low yield in heterocycle fluorin
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025).
  • Technical Support Center: Optimizing Reaction Conditions for Fluorin
  • Batch vs. Continuous Process - Flow Chemistry. (n.d.). Kilolabs.
  • Electrophilic fluorin
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. (2025). Benchchem.
  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021). Chemical Society Reviews.
  • Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. (n.d.). PMC - NIH.
  • Exothermic Reaction Hazards. (2024).
  • Thermodynamics and Kinetics Research of the Fluorination Process of the Concentr
  • Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology.
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • Strategies for Nucleophilic C(sp3)–(Radio)
  • Enhancing the efficiency and effectiveness of halogen and sulfur monitoring in challenging environmental and industrial samples. (2025). Thermo Fisher Scientific.
  • Fast reactions with nano- and micrometer aluminum: A study on oxidation versus fluorin
  • Radical fluorination reactions by thermal and photoinduced methods. (2017). PubMed.
  • PROCESS SAFETY. (n.d.). setaram.
  • Advances in Continuous Flow Calorimetry. (n.d.). Organic Process Research & Development.
  • Method of controlling exothermic reactions and apparatus therefor. (1965).
  • Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. (n.d.). Asynt.
  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020). Accounts of Chemical Research.
  • 10 Facts About Continuous Flow Chemistry. (n.d.). Lab Unlimited.
  • Investigations of the Thermal Runaway Process of a Fluorine-Free Electrolyte Li-Ion B
  • Thermal runaway. (n.d.). Wikipedia.
  • Investigations of the Thermal Runaway Process of a Fluorine- Free Electrolyte Li-Ion B
  • Current Trends in Practical Fluorination Chemistry. (n.d.). Thermo Fisher Scientific.
  • Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. (n.d.). Organofluorine / Alfa Chemistry.
  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (2025).

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Technical Support Center: Stereoselective Fluorinated Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of fluorinated cyclobutanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing these valuable motifs. Fluorinated cyclobutanes are privileged structures in modern pharmaceuticals, offering unique conformational constraints and physicochemical properties. However, their synthesis, particularly with high stereocontrol, is a significant challenge due to inherent ring strain and the profound electronic influence of fluorine.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and mechanistic insights, empowering you to overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity in fluorinated cyclobutane synthesis so difficult?

The difficulty arises from a combination of factors. First, the formation of a four-membered ring is entropically and enthalpically unfavorable due to significant ring strain (approx. 26 kcal/mol). This often requires forcing conditions (thermal or photochemical) which can be detrimental to stereoselectivity. Second, the fluorine atom itself introduces unique electronic and steric challenges. Its strong electron-withdrawing nature can alter the reactivity of adjacent functional groups and influence the stability of reaction intermediates. Furthermore, interactions such as hyperconjugation (π→σ*C-F) and dipole effects can dictate the conformational preferences of substrates and transition states, directly impacting facial selectivity.[1][2][3]

Q2: What are the principal strategies for stereoselective synthesis of fluorinated cyclobutanes?

There are several primary approaches, each with its own set of advantages and challenges:

  • [2+2] Cycloadditions: This is the most common method, involving the reaction of two alkene partners.[4][5] Stereocontrol can be achieved through thermal, photochemical, or catalyst-mediated pathways.[6][7][8] The key is to control whether the reaction proceeds through a concerted or stepwise mechanism.

  • Ring Contraction/Expansion: Methods like the contraction of substituted pyrrolidines can yield highly substituted cyclobutanes with excellent transfer of stereochemistry.[9][10] Similarly, ring expansions of cyclopropanes can also be employed.

  • Functionalization of Pre-existing Rings: This involves the stereoselective modification of already-formed cyclobutane or cyclobutene rings. Recent advances in rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes are a powerful example of this strategy.[11][12][13][14]

  • Photocatalysis: Modern photocatalytic methods are emerging as a powerful tool, enabling novel cyclization cascades to access fluoroalkylated cyclobutanes with high regio- and diastereoselectivity under mild conditions.[1][15]

Q3: How does the position of the fluorine atom affect the stereochemical outcome?

The fluorine atom's position is critical. When attached directly to an alkene (e.g., in a trifluorovinyl group), it dramatically alters the electronic properties of the double bond, influencing the regioselectivity of cycloadditions.[6] When on an adjacent carbon, it can exert steric hindrance or engage in non-covalent interactions that bias the approach of reagents. For instance, the gauche effect between fluorine and other substituents can lock the molecule into a specific conformation, exposing one face to chemical attack over the other.[2][3]

Section 2: Troubleshooting Guide & Experimental Issues

This section addresses specific problems you may encounter in the laboratory.

Issue 1: Poor Diastereoselectivity in a Thermal [2+2] Cycloaddition

Question: I am performing a thermal [2+2] cycloaddition between a fluorinated alkene and a ketene, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve this?

Answer: Poor diastereoselectivity in thermal [2+2] cycloadditions often indicates a non-concerted, stepwise mechanism. This pathway typically involves a zwitterionic intermediate. The lifetime of this intermediate is long enough to allow for bond rotation before ring closure, which scrambles the stereochemical information of the starting materials. The polarity of your solvent and the reaction temperature are the most critical factors to investigate.[16]

Troubleshooting Workflow:

  • Analyze the Mechanism: The strong electron-withdrawing nature of fluorine can stabilize a negative charge on the carbon it's attached to, potentially favoring a zwitterionic intermediate over a concerted transition state.

  • Solvent Optimization: The stability of a charged, zwitterionic intermediate is highly dependent on solvent polarity.

  • Temperature Control: Higher temperatures can provide the energy to overcome the barrier for bond rotation in the intermediate, leading to lower selectivity.

Data-Driven Recommendations:

ParameterEffect on MechanismRecommended ChangeExpected Outcome
Solvent Polarity High polarity (e.g., Acetonitrile, DMF) stabilizes the zwitterionic intermediate, increasing its lifetime and allowing bond rotation.Switch to a less polar solvent (e.g., Toluene, Hexane, Dichloromethane).Favors a more concerted-like transition state, preserving the alkene's stereochemistry and improving diastereoselectivity.[16]
Temperature High temperatures can lead to competing side reactions and decrease selectivity.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Reduced thermal energy minimizes undesired bond rotations and side reactions.
Lewis Acid Catalyst A Lewis acid can coordinate to one of the reaction partners (often the carbonyl group of a ketene partner), enforcing a more rigid, concerted transition state.[16]Introduce a Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂). Screen catalyst loading and type.Enforces a specific geometry in the transition state, significantly enhancing diastereoselectivity.
Issue 2: Low Enantioselectivity in a Catalytic Asymmetric Reaction

Question: I'm using a well-established chiral rhodium catalyst for an asymmetric synthesis of a fluorinated cyclobutane, but my enantiomeric excess (ee) is consistently below 50%. What's going wrong?

Answer: Low enantioselectivity in a proven catalytic system usually points to one of three issues: a significant uncatalyzed "background" reaction, catalyst deactivation or mismatch, or impurities in your starting materials or solvent. The high reactivity required to form the strained cyclobutane ring can often lead to a competing non-asymmetric thermal reaction pathway.

Troubleshooting Decision Workflow:

G start Low ee Observed check_bg Run control reaction without catalyst at same temp. start->check_bg bg_yes Significant product formation? check_bg->bg_yes Yes bg_no No/trace product. check_bg->bg_no No lower_temp ACTION: Lower reaction temperature to suppress thermal pathway. bg_yes->lower_temp check_catalyst Is catalyst active and pure? bg_no->check_catalyst lower_temp->check_catalyst catalyst_yes Yes check_catalyst->catalyst_yes catalyst_no No/Unsure check_catalyst->catalyst_no rescreen ACTION: Screen different chiral ligands or catalyst metals (e.g., Cu, Co). catalyst_yes->rescreen repurify_catalyst ACTION: Repurify/resynthesize catalyst. Handle under inert atmosphere. catalyst_no->repurify_catalyst check_reagents Are starting materials/solvents anhydrous and pure? rescreen->check_reagents repurify_catalyst->check_reagents reagents_yes Yes check_reagents->reagents_yes reagents_no No/Unsure check_reagents->reagents_no final_check Re-run optimized reaction reagents_yes->final_check repurify_reagents ACTION: Repurify starting materials. Use freshly distilled, anhydrous solvents. reagents_no->repurify_reagents repurify_reagents->final_check

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 3: Poor Regioselectivity in Photocatalytic Cyclization

Question: My photocatalytic reaction is giving me a mixture of regioisomers. How can I favor the desired one?

Answer: Regioselectivity in photocatalytic radical cyclizations is governed by the stability of the radical intermediates. The unique electronic properties of fluorine can play a deciding role. For example, recent studies have shown that hyperconjugative interactions (π→σ*C-F) can stabilize a radical at a sterically hindered position, leading to a "reversed" regioselectivity compared to what classical steric arguments would predict.[1]

Solutions:

  • Substrate Modification: Alter the electronic nature of the other substituents on the alkene. Adding an electron-withdrawing group can disfavor radical formation at that position, directing the cyclization elsewhere.

  • Photocatalyst Screening: Different photocatalysts have different redox potentials. A stronger or weaker oxidant/reductant might favor the formation of one radical intermediate over another.

  • Solvent Effects: While often less pronounced than in ionic reactions, the solvent can influence the stability of radical intermediates and transition states. Screen a range of solvents with varying polarities and coordinating abilities.

Section 3: Key Experimental Protocol

This section provides a detailed protocol for a modern, highly stereoselective method.

Protocol: Rhodium-Catalyzed Asymmetric Hydroboration of a gem-Difluorinated Cyclobutene

This procedure is adapted from methodologies that provide chiral gem-difluorinated α-boryl cyclobutanes, which are versatile intermediates for a wide range of enantioenriched fluorinated cyclobutane derivatives.[11][13][14] This method showcases excellent regio- and enantioselectivity.[12][13]

Reaction Scheme Visualization:

G cluster_0 Asymmetric Hydroboration start gem-Difluorocyclobutene reagents + HBPin start->reagents catalyst [Rh(diene*)Cl]₂ (Chiral Ligand) reagents->catalyst 40 °C, 1,4-dioxane product Chiral gem-difluorinated α-boryl cyclobutane (High ee, High dr) catalyst->product

Sources

Technical Support Center: Analytical Methods for Monitoring (1-Fluorocyclobutyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving (1-Fluorocyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the selection and troubleshooting of analytical methods for this unique fluorinated alcohol. Our goal is to equip you with the expertise to confidently monitor your reactions, ensure data integrity, and accelerate your research.

Introduction: The Analytical Challenge of this compound

This compound is a valuable building block in medicinal chemistry, prized for the metabolic stability conferred by the fluorocyclobutyl moiety.[1] However, its small size, polarity, and the presence of fluorine can present unique challenges for reaction monitoring. Selecting the right analytical technique and optimizing its parameters are crucial for accurately determining reaction progress, identifying byproducts, and ensuring the quality of your final product. This guide provides a comprehensive overview of the most effective analytical methods and practical solutions to common issues you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound reactions.

Q1: What are the primary analytical methods for monitoring reactions with this compound?

The most common and effective methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly valuable for both quantification and identification of components in the reaction mixture.[2][3][4]

Q2: Is derivatization necessary for the GC analysis of this compound?

While this compound is volatile, its polarity due to the hydroxyl group can lead to peak tailing and poor chromatographic performance.[5] Derivatization, such as silylation, converts the polar -OH group into a less polar silyl ether, which improves volatility, thermal stability, and peak shape.[5][6]

Q3: How can I monitor the chirality of my this compound product?

Chiral HPLC is the preferred method for separating enantiomers of fluorinated compounds.[7][8] Chiral stationary phases (CSPs), particularly those based on polysaccharides like amylose and cellulose, are often successful.[7] Additionally, ¹⁹F NMR in the presence of a chiral resolving agent can be a powerful technique for determining enantiomeric excess.[9][10]

Q4: Can ¹⁹F NMR be used for quantitative analysis of my reaction?

Yes, ¹⁹F NMR is an excellent tool for both qualitative and quantitative analysis of reactions involving fluorinated molecules.[11][12][13] The 100% natural abundance and high sensitivity of the ¹⁹F nucleus, combined with a large chemical shift dispersion, often allow for clear, baseline-resolved signals for the starting material, intermediates, and products with minimal sample cleanup.[11][12] By integrating the signals relative to an internal standard, you can accurately track the progress of your reaction.

Q5: What are the advantages of using GC-MS for reaction monitoring?

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This allows you to not only quantify the consumption of starting material and formation of product but also to identify potential byproducts and impurities by analyzing their mass spectra.[2][3] Chemical ionization (CI) is often preferred for fluorinated alcohols as it can produce a strong molecular ion peak, aiding in identification.[2][3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Gas Chromatography (GC) and GC-MS Issues
Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Peak Tailing for this compound - Interaction of the polar hydroxyl group with active sites in the injector or on the column.[5]- Incompatible solvent for sample dissolution.[14]- Derivatize your sample: Use a silylating agent like BSTFA to cap the hydroxyl group. This is the most effective solution.[6]- Use a polar-deactivated column: Select a column designed for the analysis of polar compounds.- Check injector liner: Ensure you are using a deactivated liner.
Poor Resolution Between Reactants and Products - Inappropriate GC column phase.- Suboptimal temperature program.- Select a suitable column: A mid-polarity column, such as one with a 6% cyanopropylphenyl phase, can provide good separation for a range of polarities.[3]- Optimize the temperature gradient: Start with a lower initial temperature and use a slower ramp rate to improve separation.
Irreproducible Peak Areas - Inconsistent injection volume.[14]- Sample degradation in the injector.[14]- Leaks in the system.- Use an autosampler: This will ensure consistent injection volumes.- Lower the injector temperature: If your compound is thermally labile, a lower temperature may prevent degradation.- Perform a leak check: Ensure all fittings are secure.
No Peak Detected for this compound - Compound is not eluting from the column.- Detector is not sensitive to the compound.- Confirm successful derivatization: If derivatization is incomplete, the polar alcohol may not elute.- Check detector settings: For a Flame Ionization Detector (FID), ensure gas flows are correct. For a Mass Spectrometer (MS), check ionization parameters.
High-Performance Liquid Chromatography (HPLC) Issues
Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Broad or Tailing Peaks - Secondary interactions with the stationary phase (e.g., silanol interactions).[15]- Column overload.[15]- Incompatible sample solvent.[16]- Adjust mobile phase pH: If using a silica-based column, a lower pH can suppress silanol ionization.[15]- Reduce sample concentration: Inject a more dilute sample.- Dissolve the sample in the mobile phase: This prevents solvent mismatch effects.[16]
Shifting Retention Times - Inconsistent mobile phase composition.[16][17]- Fluctuations in column temperature.[15]- Column degradation.- Prepare fresh mobile phase daily: Ensure accurate measurements of solvents.[18]- Use a column oven: This will maintain a stable temperature.- Flush the column after use: Proper storage will extend column lifetime.[15]
Poor Separation of Enantiomers (Chiral HPLC) - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase.- Screen different CSPs: Polysaccharide-based columns are a good starting point for fluorinated compounds.[7]- Vary the mobile phase composition: Small changes in the ratio of organic modifier to buffer can significantly impact chiral resolution.
High Backpressure - Blockage in the system (e.g., column frit, tubing).[15]- Buffer precipitation.[15]- Filter your samples and mobile phases. - Reverse flush the column (if permitted by the manufacturer). - Ensure buffer is soluble in the mobile phase composition.

Experimental Protocols

Protocol 1: GC-MS Analysis with Derivatization

This protocol outlines the steps for analyzing a reaction mixture containing this compound via GC-MS after silylation.

1. Sample Preparation and Derivatization:

  • Withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • If necessary, quench the reaction and extract the analytes into a suitable solvent (e.g., ethyl acetate).

  • Evaporate the solvent under a stream of nitrogen.

  • To the dry residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Add 100 µL of a dry solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection.

2. GC-MS Parameters (Illustrative):

Parameter Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250 °C
Carrier Gas Helium, constant flow of 1 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ion Source Electron Ionization (EI) or Chemical Ionization (CI)[3]
MS Quad Temp. 150 °C
Scan Range 40-400 m/z
Protocol 2: Chiral HPLC for Enantiomeric Purity

This protocol provides a starting point for developing a chiral separation method.

1. Sample Preparation:

  • Dilute an aliquot of the reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Parameters (Illustrative):

Parameter Setting
Column Amylose or Cellulose-based Chiral Stationary Phase (e.g., Chiralpak AD-H)
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). Modifiers like trifluoroacetic acid (TFA) may be added to improve peak shape.
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detector UV at 210 nm (or as appropriate for the chromophore)
Injection Vol. 10 µL

Visualizations

Workflow for Method Selection

The following diagram illustrates a decision-making process for choosing the appropriate analytical method.

MethodSelection start Reaction Monitoring Goal quant Quantitative Analysis? start->quant struct Structural Info Needed? quant->struct Yes chiral Chiral Analysis? quant->chiral No gc_fid GC-FID quant->gc_fid No hplc_uv HPLC-UV quant->hplc_uv No nmr ¹⁹F NMR struct->nmr No gc_ms GC-MS struct->gc_ms Yes chiral->hplc_uv No chiral_hplc Chiral HPLC chiral->chiral_hplc Yes

Caption: Decision tree for selecting an analytical method.

Troubleshooting Logic for GC Peak Tailing

This diagram provides a logical flow for addressing peak tailing issues in GC analysis.

GCTroubleshooting start Peak Tailing Observed check_derivatization Is Derivatization Used? start->check_derivatization derivatize Implement Derivatization (e.g., Silylation) check_derivatization->derivatize No check_liner Check Injector Liner (Use Deactivated Liner) check_derivatization->check_liner Yes resolved Issue Resolved derivatize->resolved check_column Evaluate Column (Consider Polar-Deactivated Column) check_liner->check_column check_column->resolved

Caption: Troubleshooting flowchart for GC peak tailing.

References

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  • Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in w
  • Fast Analysis of Fluorotelomer Alcohols. Restek. [Link]
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  • This compound. LookChem. [Link]
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Validation & Comparative

A Comparative Guide to Fluorinated Cyclobutane Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Fluorinated Cyclobutane Scaffold

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and strained ring systems has become a cornerstone of rational drug design. Among these, the fluorinated cyclobutane motif has emerged as a particularly valuable building block.[1][2] Its growing popularity stems from the unique confluence of the conformational constraints imposed by the four-membered ring and the profound electronic perturbations introduced by fluorine substituents.[3][4] This combination allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and acidity/basicity (pKa), all of which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[5]

The cyclobutane ring, with its inherent strain energy of approximately 26.3 kcal/mol and puckered conformation, provides a rigid scaffold that can lock a molecule into a bioactive conformation, thereby enhancing binding affinity to its biological target.[1][6] The introduction of fluorine, the most electronegative element, further modulates the electronic and steric properties of the cyclobutane core. This guide provides a comparative analysis of key fluorinated cyclobutane building blocks, offering experimental data and protocols to aid researchers in the strategic application of these versatile scaffolds in drug discovery programs.

Comparative Analysis of Physicochemical Properties

The decision to incorporate a specific fluorinated cyclobutane building block is driven by the desired modulation of a lead compound's properties. Below, we compare the effects of common fluorination patterns on lipophilicity, acidity/basicity, and metabolic stability.

Lipophilicity (LogP)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination can either increase or decrease lipophilicity depending on the specific substitution pattern and the overall molecular context.[7][8]

Table 1: Comparative LogP Values of Functionalized Cyclobutanes

Compound SeriesAnalogIntrinsic Clearance (CLint) (μL/min/mg protein)Reference
Model Amide 1 tert-Butyl11[6]
CF3-Cyclopropane16[6]
CF3-Cyclobutane16[6]
Model Amide 2 tert-Butyl12[6]
CF3-Cyclopropane1[6]
CF3-Cyclobutane1[6]
Butenafine tert-Butyl30[9]
CF3-Cyclobutane21[9]
Tebutam tert-Butyl57[9]
CF3-Cyclobutane107[9]

As demonstrated in the table, the replacement of a tert-butyl group with a CF3-cyclobutane moiety can have varied effects on metabolic stability, sometimes increasing it and other times decreasing it, highlighting the context-dependent nature of this modification.[6][9]

Synthetic Strategies for Accessing Key Fluorinated Cyclobutane Building Blocks

The accessibility of fluorinated cyclobutane building blocks in multi-gram quantities is crucial for their application in drug discovery campaigns.[10] Several robust synthetic strategies have been developed to this end.

Experimental Protocol: Synthesis of 3-Fluorocyclobutanecarboxylic Acid

This protocol outlines a common method for the synthesis of a key monofluorinated cyclobutane building block.[10][11]

Workflow for the Synthesis of 3-Fluorocyclobutanecarboxylic Acid

cluster_0 Synthesis of 3-Fluorocyclobutanecarboxylic Acid Start Cyclobutanone Derivative Step1 Nucleophilic Fluorination Start->Step1 e.g., DAST, Deoxofluor Step2 Functional Group Transformation Step1->Step2 Hydrolysis End 3-Fluorocyclobutanecarboxylic Acid Step2->End

Caption: A generalized workflow for the synthesis of 3-fluorocyclobutanecarboxylic acid.

Step-by-Step Methodology:

  • Nucleophilic Fluorination: To a solution of a suitable cyclobutanone precursor (e.g., a 3-hydroxycyclobutanecarboxylate) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add a fluorinating agent (e.g., diethylaminosulfur trifluoride (DAST) or Deoxofluor) dropwise at a reduced temperature (e.g., -78 °C).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified period (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Hydrolysis: Subject the purified fluorinated ester to hydrolysis conditions (e.g., using lithium hydroxide in a mixture of tetrahydrofuran and water) to yield the desired 3-fluorocyclobutanecarboxylic acid.

Experimental Protocol: Synthesis of gem-Difluorinated Cyclobutanes

The synthesis of gem-difluorinated cyclobutanes often involves the deoxyfluorination of a corresponding cyclobutanone.[12]

Workflow for the Synthesis of gem-Difluorinated Cyclobutanes

cluster_1 Synthesis of gem-Difluorinated Cyclobutanes Start_gem Cyclobutanone Step1_gem Deoxyfluorination Start_gem->Step1_gem e.g., DAST, XtalFluor End_gem gem-Difluorocyclobutane Step1_gem->End_gem

Caption: A general workflow for the synthesis of gem-difluorinated cyclobutanes.

Step-by-Step Methodology:

  • Reaction Setup: In a fluorinated ethylene propylene (FEP) tube, dissolve the starting cyclobutanone in an appropriate solvent (e.g., dichloromethane).

  • Addition of Fluorinating Agent: Add a deoxyfluorinating agent such as DAST or XtalFluor to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by GC-MS or NMR.

  • Workup: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product via column chromatography to obtain the desired gem-difluorocyclobutane.

Case Study: The CF3-Cyclobutane Moiety as a tert-Butyl Bioisostere

The tert-butyl group is a common substituent in bioactive molecules, often contributing to metabolic stability and filling hydrophobic pockets. However, its lipophilicity can be a liability. The 1-trifluoromethyl-cyclobutyl group has been explored as a potential bioisostere for the tert-butyl group.[3][9]

Structural Comparison of tert-Butyl and 1-Trifluoromethyl-cyclobutyl Groups

cluster_2 Bioisosteric Replacement tert_butyl tert-Butyl Group cf3_cyclobutyl 1-Trifluoromethyl-cyclobutyl Group tert_butyl->cf3_cyclobutyl Bioisosteric Replacement

Sources

A Comparative Guide to the Validation of Analytical Methods for (1-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For novel intermediates like (1-Fluorocyclobutyl)methanol, a key building block in the synthesis of various pharmaceutical agents, establishing robust and reliable analytical procedures is paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of analytical method validation strategies for this compound, offering field-proven insights and detailed experimental protocols.

The validation process demonstrates that an analytical procedure is fit for its intended purpose[1][2]. This involves a comprehensive evaluation of various performance characteristics to ensure the method is reliable and reproducible[3][4]. The principles and frameworks for such validations are well-established by international regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP)[5][6][7][8][9][10]. The recently updated ICH Q2(R2) guideline provides a harmonized approach to analytical procedure validation, which will be the foundation of the methodologies discussed herein[1][5][11][12][13].

This guide will explore the validation of two common and powerful analytical techniques for the quantification and purity assessment of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

The Analytical Challenge: this compound

This compound (C₅H₉FO) is a small, volatile, and polar molecule. Its structure presents unique analytical considerations. The presence of a fluorine atom can influence its chromatographic behavior and spectral properties. The primary analytical objectives for this intermediate are typically the determination of its purity (assay) and the quantification of any process-related impurities.

Choosing the Right Analytical Tool: GC-FID vs. HPLC-UV

The selection of an appropriate analytical technique is the first critical step. Both GC-FID and HPLC-UV are viable options, each with distinct advantages and limitations for a compound like this compound.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Given the volatility of this compound (predicted boiling point: 129.9±13.0 °C)[14], GC is a natural choice. The Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for organic compounds. It is a robust and cost-effective technique for routine quality control.

  • High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV): While GC is suitable for volatile compounds, HPLC offers versatility for a broader range of analytes, including less volatile impurities. However, this compound lacks a strong chromophore, which is necessary for sensitive UV detection. This limitation can be overcome by derivatization or by using a low UV wavelength for detection, though this may compromise specificity.

The following sections will detail the validation protocols for both GC-FID and HPLC-UV methods, presenting a comparative analysis of their performance.

Validation Workflow: A Systematic Approach

The validation of an analytical method follows a structured workflow to assess its performance characteristics. The objective is to establish, through laboratory studies, that the method meets the requirements for its intended analytical application[9].

Validation_Workflow cluster_Planning 1. Planning & Protocol cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Purpose (Assay, Impurity) Select_Method Select Analytical Method (GC/HPLC) Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Acceptance_Criteria Define Acceptance Criteria Validation_Protocol->Acceptance_Criteria Specificity Specificity Acceptance_Criteria->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Data_Analysis Analyze Data Robustness->Data_Analysis Compare_Criteria Compare with Acceptance Criteria Data_Analysis->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Caption: A generalized workflow for analytical method validation.

Comparative Validation of Analytical Methods

This section provides a head-to-head comparison of GC-FID and HPLC-UV methods for the analysis of this compound. The experimental data presented in the tables are illustrative but representative of what would be expected in a formal validation study.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[15].

Experimental Protocol (GC-FID & HPLC-UV):

  • Analyze a blank sample (diluent).

  • Analyze a sample of this compound reference standard.

  • Analyze a sample of this compound spiked with potential impurities (e.g., starting materials, by-products).

  • For HPLC-UV, perform peak purity analysis using a photodiode array (PDA) detector if available.

Comparison of Specificity:

ParameterGC-FIDHPLC-UVRationale
Resolution of Analyte Excellent separation of volatile compounds based on boiling point and column polarity.Good separation based on polarity. Potential for co-elution with structurally similar impurities.GC columns typically offer higher separation efficiency for small molecules.
Interference from Blank No interfering peaks at the retention time of the analyte.No interfering peaks at the retention time of the analyte.A clean baseline is a prerequisite for a specific method.
Peak Purity (HPLC) N/APeak purity index > 0.995Demonstrates that the analyte peak is spectrally homogeneous.
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[3].

Experimental Protocol (GC-FID & HPLC-UV):

  • Prepare a series of at least five standard solutions of this compound of known concentrations, typically spanning 50% to 150% of the target concentration for an assay.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and determine the linearity by linear regression.

Comparison of Linearity and Range:

ParameterGC-FIDHPLC-UVAcceptance Criteria
Range (Assay) 0.5 mg/mL to 1.5 mg/mL0.5 mg/mL to 1.5 mg/mL80% to 120% of the nominal concentration[16].
Correlation Coefficient (r²) > 0.999> 0.998r² ≥ 0.99[15].
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[15]. It is typically determined by recovery studies.

Experimental Protocol (GC-FID & HPLC-UV):

  • Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Comparison of Accuracy:

Concentration LevelGC-FID (% Recovery)HPLC-UV (% Recovery)Acceptance Criteria
80% 99.5%98.9%98.0% to 102.0%
100% 100.2%100.5%98.0% to 102.0%
120% 100.8%101.2%98.0% to 102.0%
Mean Recovery 100.2%100.2%98.0% to 102.0%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility[15].

Experimental Protocol (GC-FID & HPLC-UV):

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparison of Precision:

ParameterGC-FID (%RSD)HPLC-UV (%RSD)Acceptance Criteria
Repeatability 0.5%0.8%%RSD ≤ 2%
Intermediate Precision 0.7%1.2%%RSD ≤ 2%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (GC-FID & HPLC-UV):

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.

Comparison of LOQ and LOD:

ParameterGC-FIDHPLC-UVRationale
LOD ~0.005 mg/mL~0.02 mg/mLFID is generally more sensitive for hydrocarbons than UV detection for compounds without a strong chromophore.
LOQ ~0.015 mg/mL~0.06 mg/mLA lower LOQ is critical for the accurate measurement of impurities.
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol (GC-FID & HPLC-UV):

  • Introduce small, deliberate changes to the method parameters and assess the impact on the results.

  • GC-FID: Vary injector temperature, oven temperature ramp rate, and carrier gas flow rate.

  • HPLC-UV: Vary mobile phase composition, column temperature, and flow rate.

Comparison of Robustness:

Parameter VariedGC-FID (Effect on Results)HPLC-UV (Effect on Results)
Flow Rate (±10%) Minor shift in retention time, no significant change in peak area.Noticeable shift in retention time, minor change in peak area.
Temperature (±2°C) Minor shift in retention time.Significant shift in retention time, potential for peak shape changes.
Mobile Phase Composition (±2%) N/ASignificant impact on retention time and resolution.

Summary of Method Comparison and Recommendation

The following table summarizes the comparative performance of the GC-FID and HPLC-UV methods for the analysis of this compound.

Validation ParameterGC-FIDHPLC-UVRecommended Method for:
Specificity ExcellentGoodAssay and Impurity Profiling
Linearity & Range ExcellentExcellentAssay
Accuracy ExcellentExcellentAssay
Precision ExcellentGoodAssay and Impurity Profiling
LOQ & LOD ExcellentFairImpurity Profiling
Robustness ExcellentGoodRoutine QC

Overall Recommendation:

Based on this comprehensive validation comparison, the GC-FID method is the recommended primary analytical technique for both the assay and impurity profiling of this compound. Its superior specificity, precision, sensitivity (lower LOQ and LOD), and robustness make it a more reliable and rugged method for routine quality control in a pharmaceutical setting.

The HPLC-UV method can be considered as a secondary or complementary technique, particularly if non-volatile impurities are expected or if GC instrumentation is unavailable. However, its limitations in sensitivity for the parent compound must be acknowledged.

Visualizing the Decision Matrix

The choice between analytical methods can be visualized as a decision-making process based on the performance characteristics of the analyte and the requirements of the analysis.

Method_Selection cluster_GC GC-FID Evaluation cluster_HPLC HPLC-UV Evaluation Analyte_Properties This compound - Volatile - Weak Chromophore cluster_GC cluster_GC Analyte_Properties->cluster_GC  Suitable due to volatility cluster_HPLC cluster_HPLC Analyte_Properties->cluster_HPLC  Challenging due to weak chromophore GC_Advantages Advantages: - High Specificity - High Precision - High Sensitivity (Low LOQ) - Robust Recommendation_GC Primary Method: GC-FID GC_Advantages->Recommendation_GC  Strongly Favored GC_Disadvantages Disadvantages: - Limited to volatile compounds HPLC_Advantages Advantages: - Versatile for non-volatile impurities HPLC_Disadvantages Disadvantages: - Lower Specificity - Lower Precision - Lower Sensitivity (High LOQ) - Less Robust Recommendation_HPLC Secondary Method: HPLC-UV HPLC_Disadvantages->Recommendation_HPLC  Use as secondary method

Caption: Decision matrix for selecting the optimal analytical method.

Conclusion

The validation of analytical methods is a critical and scientifically driven process in pharmaceutical development. For an intermediate like this compound, a thorough comparison of potential analytical techniques is essential. This guide has demonstrated that while both GC-FID and HPLC-UV can be validated for the analysis of this compound, the GC-FID method exhibits superior performance in terms of specificity, precision, sensitivity, and robustness. By following the principles outlined in regulatory guidelines and employing a systematic approach to validation, researchers and drug development professionals can ensure the generation of high-quality, reliable data, ultimately contributing to the safety and efficacy of new medicines.

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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of (1-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, fluorinated scaffolds are indispensable tools. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, binding affinity, and lipophilicity—make fluorinated building blocks like (1-Fluorocyclobutyl)methanol highly valuable.[1][2] As a synthetic intermediate, its purity is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiling in downstream active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a robust, self-validating approach to purity determination, grounded in authoritative standards such as the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

The Synthetic Context: Anticipating Potential Impurities

To develop a robust analytical strategy, one must first understand the potential impurities arising from the synthesis. A common route to this compound involves the reduction of a 1-fluorocyclobutanecarboxylic acid or its ester derivative.

Common Synthesis Route & Potential Impurities:

  • Starting Materials: Unreacted 1-fluorocyclobutanecarboxylic acid or its corresponding ester.

  • Reagents: Residual reducing agents (e.g., borohydrides) and solvents (e.g., THF, methanol).

  • Byproducts: Formation of dimers, or impurities from side-reactions involving the fluorinated cyclobutane ring.

A comprehensive purity assessment must be capable of detecting and quantifying this diverse range of potential contaminants. No single analytical technique is universally superior; therefore, an orthogonal approach, utilizing methods with different separation and detection principles, is paramount.

Orthogonal Analytical Approaches: A Comparative Analysis

We will evaluate three core techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the premier technique for analyzing volatile and thermally stable compounds. It separates analytes based on their boiling points and interactions with a stationary phase, followed by identification and quantification using mass spectrometry.

Why it's chosen: This method is exceptionally sensitive for detecting residual solvents and low molecular weight, volatile byproducts that are common in synthetic chemistry.[8][9][][11]

Experimental Protocol: GC-MS for Volatile Impurities

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 1 mL of a high-purity solvent (e.g., Dichloromethane) in a GC vial.

  • Instrumentation: Utilize a GC system equipped with a Mass Selective Detector (MSD).

  • GC Conditions:

    • Column: A low-polarity column like a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is ideal for resolving a wide range of volatile impurities.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40 °C (hold for 5 min), ramp to 280 °C at 15 °C/min, and hold for 5 min. This program effectively separates volatile solvents at the beginning and elutes the main analyte and less volatile impurities later.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 35 - 400 m/z. This range covers the expected mass of solvents and small organic fragments.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks. Impurities are identified by comparing their mass spectra to a library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is ideal for non-volatile or thermally labile compounds, such as unreacted starting materials or high molecular weight byproducts.

Why it's chosen: this compound is a polar alcohol, which can be challenging to retain on standard C18 columns with highly aqueous mobile phases.[12][13][14][15] A specialized approach is needed for accurate quantification of polar, non-volatile impurities.

Experimental Protocol: Reversed-Phase HPLC for Non-Volatile Impurities

  • Sample Preparation: Accurately weigh ~10 mg of the analyte and dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • Instrumentation: An HPLC system with a UV or a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is required, as the analyte lacks a strong chromophore.

  • HPLC Conditions:

    • Column: A polar-embedded or aqueous-stable C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is crucial for retaining the polar analyte and separating polar impurities.

    • Mobile Phase: A gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Detector: ELSD (Nebulizer Temp: 35 °C, Evaporator Temp: 50 °C, Gas Flow: 1.5 SLM) or UV at 205 nm for low-level detection.

  • Data Analysis: Purity is determined by area percent normalization. The response factors of impurities may differ, so for precise quantification, reference standards for expected impurities should be used if available.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[16] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17][18] By comparing the integral of a known analyte resonance to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[19][20]

Why it's chosen: qNMR provides an orthogonal, absolute measure of purity, independent of chromatographic separation. It is insensitive to non-proton-containing impurities and serves as an excellent validation for chromatographic results. It is recognized by pharmacopeias as a primary analytical method.[18]

Experimental Protocol: ¹H qNMR for Absolute Purity Determination

  • Sample & Standard Preparation:

    • Accurately weigh ~10 mg of this compound into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene) and add it to the same NMR tube. The standard must have signals that do not overlap with the analyte.

    • Record the exact masses of both the analyte and the standard.

  • Solvent: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.

  • NMR Acquisition:

    • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • Parameters: Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate integration. A 90° pulse angle should be used.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the -CH₂OH protons) and a signal for the internal standard.

  • Purity Calculation: The purity (P) of the analyte is calculated using the following formula[17]: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, and P_std = Purity of the standard.

Visualization of Workflows

Purity_Assessment_Workflow cluster_start Purity Assessment Initiation cluster_methods Orthogonal Analytical Methods cluster_results Data Integration & Final Assessment start Synthesized Batch of This compound gcms GC-MS Analysis (Volatile Impurities) start->gcms Split Sample hplc HPLC-ELSD/UV Analysis (Non-Volatile Impurities) start->hplc Split Sample qnmr qNMR Analysis (Absolute Purity) start->qnmr Split Sample integrate Compare & Integrate Data (GC, HPLC, qNMR) gcms->integrate Purity (% Area) + Solvent IDs hplc->integrate Purity (% Area) + Non-Volatile IDs qnmr->integrate Absolute Purity (% w/w) report Final Purity Report & Certificate of Analysis integrate->report Finalize Specification

qNMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_std Accurately Weigh Internal Std (m_std) weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (Long D1 Delay) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte (I_analyte) & Standard (I_std) Signals process->integrate calculate Calculate Absolute Purity Using Formula integrate->calculate

Comparative Data Summary

To illustrate the power of this orthogonal approach, consider the analysis of a single batch of this compound.

Analytical Technique Purity Result Detected Impurities Strengths & Rationale Limitations
GC-MS 99.6% (Area)0.3% Methanol (solvent), 0.1% unknown volatile (m/z 75)High sensitivity for residual solvents and low MW byproducts.[]Not suitable for non-volatile compounds (e.g., starting acid). Potential for thermal degradation of analyte.
HPLC-ELSD 99.4% (Area)0.5% 1-fluorocyclobutanecarboxylic acid, 0.1% unknown polar impurityExcellent for separating non-volatile starting materials and polar byproducts.[11]Requires universal detector (ELSD/CAD) as analyte lacks a chromophore. Response factors may vary.
¹H qNMR 99.1% (w/w)Quantified against maleic acid internal standard.Provides an absolute purity value, independent of response factors. Confirms structure.[16][18][19]Less sensitive for low-level impurities (<0.1%). Does not detect non-protonated impurities.

Interpretation of Results:

The data shows a high-purity batch, but each technique tells a different part of the story.

  • GC-MS confirms the absence of significant volatile organic impurities, with only a trace of residual solvent.

  • HPLC reveals the main non-volatile impurity is the unreacted starting material.

  • qNMR provides the most accurate "true" purity value (99.1% w/w), which is slightly lower than the chromatographic area percent results. This is expected, as chromatographic methods can be biased by undetected impurities or differences in detector response.

By combining these results, we can confidently issue a Certificate of Analysis stating the purity is 99.1% by qNMR, with a detailed impurity profile listing 0.3% methanol and 0.5% of the starting carboxylic acid.

Conclusion

Assessing the purity of a critical building block like this compound demands more than a single analytical run. A scientifically sound, orthogonal approach—combining the strengths of GC-MS for volatiles, HPLC for non-volatiles, and qNMR for absolute quantification—provides a self-validating and comprehensive purity profile. This rigorous methodology, grounded in the principles of analytical excellence, ensures the quality and reliability of materials destined for drug development, ultimately safeguarding the integrity of the research and the safety of future therapeutics.

References

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A Comparative Guide to Biological Assay Validation: Leveraging (1-Fluorocyclobutyl)methanol Derivatives for Robust and Reliable Data

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of (1-Fluorocyclobutyl)methanol derivatives as potent and selective tools for biological assay validation. We will delve into the mechanistic advantages conferred by the fluorocyclobutyl moiety, compare its performance against traditional validation standards, and provide detailed experimental protocols to ensure the integrity and reproducibility of your assays.

The Rationale for Fluorination in Assay Validation Standards

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, and for good reason.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacological profile.[4][5] When applied to the design of validation standards, these properties can translate into several key advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[2][6] This ensures that the concentration of your validation standard remains constant throughout the assay, leading to more consistent and reproducible results.[7]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and membrane permeability.[1][3][6] This allows for the fine-tuning of a compound's properties to suit the specific requirements of a given assay system.

  • Improved Binding Affinity and Selectivity: The electronegativity of fluorine can lead to favorable interactions with target proteins, often resulting in increased binding affinity and selectivity.[3][8] This is crucial for a validation standard, as it should ideally interact specifically with the target of interest to provide a clean and unambiguous signal.

Performance Comparison: A Kinase Inhibition Assay Case Study

To illustrate the practical benefits of using a this compound derivative for assay validation, let's consider a hypothetical kinase inhibition assay. The goal is to validate a new assay designed to identify inhibitors of a specific kinase, "Kinase X." We will compare the performance of three potential validation standards:

  • This compound Derivative (FCM-Derivative): A novel, highly selective inhibitor of Kinase X.

  • Non-fluorinated Analog (NF-Analog): A structurally similar compound to the FCM-Derivative but lacking the fluorocyclobutyl moiety.

  • Staurosporine: A well-known, potent, but broad-spectrum kinase inhibitor.[9][10]

Table 1: Comparative Performance of Validation Standards in a Kinase X Inhibition Assay

CompoundIC50 (nM)Kinase Selectivity (Number of kinases inhibited >50% at 1 µM out of a panel of 100)Z'-factor
FCM-Derivative 12.510.88
NF-Analog 85.2150.75
Staurosporine 2.8880.65

The data in Table 1 clearly demonstrates the superiority of the FCM-Derivative as a validation standard for this specific assay. While Staurosporine is the most potent compound, its promiscuity makes it a poor choice for validating an assay intended to identify selective inhibitors of Kinase X.[10] The NF-Analog shows some selectivity but has significantly lower potency compared to the FCM-Derivative, highlighting the positive contribution of the fluorocyclobutyl group to the compound's activity. The FCM-Derivative offers the ideal combination of high potency and exceptional selectivity.

Furthermore, the Z'-factor, a statistical parameter used to quantify the quality of a high-throughput screening assay, is highest for the FCM-Derivative.[11][12][13][14][15] A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between the positive and negative controls and low data variability.[11][14][15]

Experimental Design and Protocols

The following section outlines a detailed workflow and protocol for validating a kinase inhibition assay using a this compound derivative as the positive control.

Experimental Workflow

Caption: Workflow for kinase assay validation.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a luminescence-based kinase assay to determine the IC50 of the FCM-Derivative.[16]

Materials:

  • Kinase X enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound Derivative (FCM-Derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO

  • Luminescence-based ADP detection kit

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the FCM-Derivative in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration range that will encompass the expected IC50 value (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the appropriate wells of the 384-well plate.

    • Include control wells containing 1 µL of DMSO only (negative control) and 1 µL of a high concentration of the FCM-Derivative (positive control).

  • Kinase Reaction:

    • Prepare a master mix of Kinase X and its substrate in kinase assay buffer.

    • Add 10 µL of the kinase/substrate master mix to each well of the assay plate.

    • Allow the plate to incubate at room temperature for 15 minutes to allow the compound to interact with the kinase.

    • Prepare a solution of ATP in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Following the incubation, add the ADP detection reagents according to the manufacturer's protocol. This typically involves a two-step addition to first stop the kinase reaction and deplete the remaining ATP, followed by the addition of a reagent that converts ADP to a luminescent signal.

    • Incubate the plate as recommended by the kit manufacturer.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Z'-factor using the data from the positive and negative control wells to assess assay quality.

Signaling Pathway Context

The validation of a kinase assay is not performed in a vacuum. Kinases are central players in cellular signaling pathways that regulate a multitude of physiological and pathological processes. A selective validation standard ensures that the assay is specifically probing the intended node in a complex signaling network.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and Activates KinaseX Kinase X Receptor->KinaseX Phosphorylates and Activates DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Phosphorylates and Activates CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamEffector->CellularResponse FCM_Derivative This compound Derivative FCM_Derivative->KinaseX Inhibits

Caption: A simplified signaling pathway illustrating the specific inhibition of Kinase X.

Conclusion: A Commitment to Data Integrity

The choice of a validation standard is a critical decision in the development of any biological assay. While broad-spectrum inhibitors have their place in initial screening efforts, the use of highly potent and selective compounds, such as this compound derivatives, is paramount for robust assay validation. Their enhanced metabolic stability and favorable physicochemical properties contribute to the generation of reproducible and reliable data. By implementing the detailed protocols and understanding the scientific rationale presented in this guide, researchers can ensure the integrity of their findings and accelerate the journey from discovery to clinical application.

References

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  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
  • Reynolds, R. C., Ananthan, S., Faaleolea, E. R., Hobrath, J. V., Kwong, C. D., Maddox, C., ... & White, E. L. (2012). High throughput screening of a library of kinase inhibitors as a source for novel antimycobacterial agents. Tuberculosis, 92(6), 519-525.
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A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1] This guide provides an objective, in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated compounds, grounded in biochemical principles and supported by detailed experimental protocols.

Part 1: The Biochemical Rationale for Fluorination in Drug Design

The deliberate introduction of fluorine into a drug candidate is a cornerstone of modern medicinal chemistry.[2][3] This strategy is primarily aimed at improving metabolic stability, which in turn can enhance bioavailability and prolong the therapeutic effect.[4] The underlying reasons for this enhancement are rooted in the unique physicochemical properties of the carbon-fluorine (C-F) bond.

The Unyielding Strength of the Carbon-Fluorine Bond

The principal reason fluorination enhances metabolic stability is the exceptional strength of the C-F bond compared to a carbon-hydrogen (C-H) bond.[3][5] The C-F bond's strength is quantified by its high bond dissociation energy (BDE), typically around 109 kcal/mol, which is significantly higher than that of a C-H bond.[6][7] This strength arises from the high electronegativity of fluorine, which creates a highly polarized and short bond with substantial ionic character.[6]

This inherent stability makes the C-F bond highly resistant to homolytic cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP450) superfamily, which are the primary drivers of Phase I metabolism.[3][6] By replacing a hydrogen atom at a metabolically labile position (a "metabolic soft spot") with fluorine, medicinal chemists can effectively "block" or retard oxidative metabolism at that site.[1][3][4][8]

cluster_0 Non-Fluorinated Compound cluster_1 Fluorinated Analog Compound_A Parent Compound (R-H) Metabolite_A Hydroxylated Metabolite (R-OH) Compound_A->Metabolite_A CYP450 Oxidation Compound_B Fluorinated Analog (R-F) Blocked Metabolism Blocked Compound_B->Blocked Resistant to Oxidation

Caption: Metabolic blocking by fluorination.

Electronic Influence on Adjacent Sites

Beyond directly blocking an oxidation site, fluorine's potent electron-withdrawing nature can electronically deactivate adjacent or even distal sites.[3] This inductive effect can reduce the susceptibility of neighboring groups to metabolic attack by CYP450 enzymes, further contributing to the overall stability of the molecule.[3]

Part 2: Complexities and Caveats of Fluorination

While fluorination is a powerful tool, it is not a panacea. A rational drug design approach requires an awareness of its potential downsides and complexities.

  • Metabolic Switching : Blocking the primary site of metabolism can sometimes redirect metabolic enzymes to other, secondary sites on the molecule. This phenomenon, known as "metabolic switching," can lead to the formation of different metabolites, which may have altered pharmacological or toxicological profiles.[9] In some cases, fluorination at one site may not decrease the overall rate of metabolic elimination if the molecule has multiple labile sites.[9]

  • Bioactivation and Defluorination : Despite the C-F bond's strength, it is not entirely inert. Under certain biological conditions, enzymatic processes can lead to C-F bond cleavage, a process known as defluorination.[7][10] For example, the metabolism of some fluorinated anilines can produce reactive benzoquinoneimine intermediates.[11][12] Oxidative defluorination of aryl fluorides can also occur, generating phenol-like metabolites that could potentially form reactive quinone species.[7] This can lead to safety concerns, including the potential for time-dependent inhibition (TDI) of CYP enzymes or skeletal fluorosis from released fluoride ions.[7][13]

Part 3: Experimental Framework for Assessing Metabolic Stability

To objectively compare fluorinated and non-fluorinated compounds, robust in vitro experimental systems are essential. The two most common systems are liver microsomes and hepatocytes, each providing distinct but complementary information.[14][15][16]

  • Liver Microsomes : These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[17] They are rich in Phase I drug-metabolizing enzymes, most notably the CYP450s, making them an excellent high-throughput tool for assessing oxidative metabolism.[17][18]

  • Hepatocytes : As intact, whole liver cells, hepatocytes contain the full complement of metabolic machinery, including both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[19][20][21] Hepatocyte assays provide a more comprehensive picture of overall hepatic metabolism, as they also account for compound permeability across the cell membrane.[19]

Experimental Protocol 1: Liver Microsomal Stability Assay

This protocol assesses a compound's susceptibility to metabolism by Phase I enzymes.[22]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a liver microsomal preparation.

Materials:

  • Liver microsomes (human, rat, mouse, etc.)[22]

  • Test compounds and positive controls (e.g., Verapamil, Diazepam)[18]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[23]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[22][23]

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample analysis.[17]

  • Incubator, centrifuge, and LC-MS/MS system.[22]

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes at 37°C and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[24][25] Keep on ice. Prepare working solutions of test compounds and controls.

  • Pre-incubation: In a 96-well plate, add the microsomal solution and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to each well.[25] This step provides the necessary cofactor for CYP450 enzyme activity. For negative controls, add buffer instead of the NADPH system.[23]

  • Time-course Sampling: Incubate the plate at 37°C with shaking.[23] At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard.[17][18] The cold ACN precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[22]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area ratio to the internal standard.[22]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) as: t½ = 0.693 / k.[22]

  • Calculate intrinsic clearance (CLint, in µL/min/mg protein) as: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount).[23]

Prep Prepare Reagents (Microsomes, Buffer, NADPH, Compound) PreInc Pre-incubate Microsomes + Compound at 37°C Prep->PreInc Init Initiate Reaction (Add NADPH System) PreInc->Init Inc Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) Init->Inc Term Terminate Reaction (Add Cold ACN + Internal Standard) Inc->Term Cent Centrifuge to Pellet Protein Term->Cent Analyze Analyze Supernatant by LC-MS/MS Cent->Analyze Calc Calculate t½ and CLint Analyze->Calc

Caption: Workflow for a Liver Microsomal Stability Assay.

Experimental Protocol 2: Hepatocyte Stability Assay

This protocol provides a more physiologically relevant assessment of metabolic stability, incorporating both Phase I and Phase II metabolism as well as cellular uptake.[15][19]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of cryopreserved hepatocytes.

Materials:

  • Cryopreserved hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium (e.g., Williams Medium E)[26]

  • Test compounds and positive controls (e.g., Diclofenac, Midazolam)[21]

  • 96-well plates, CO2 incubator, orbital shaker.

  • Acetonitrile (ACN) with an internal standard (IS).

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Gently transfer to pre-warmed incubation medium. Determine cell viability and density (e.g., using Trypan blue exclusion).

  • Cell Suspension Preparation: Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5-1.0 million viable cells/mL) in incubation medium.[21][26]

  • Incubation Setup: Add the hepatocyte suspension to wells of a 96-well plate. Place the plate in a CO2 incubator on an orbital shaker to allow cells to acclimate.[26]

  • Initiation: Add the test compounds to the wells to initiate the assay.

  • Time-course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot from each well into a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[19][21]

  • Sample Processing & Analysis: The subsequent steps of centrifugation and LC-MS/MS analysis are identical to the microsomal assay.

Data Analysis: The calculation of t½ and CLint is similar to the microsomal assay, but CLint is typically expressed in units of µL/min/million cells.[26][27] This data can then be scaled to predict in vivo hepatic clearance.[27]

Part 4: Quantitative Data Comparison

The following table presents hypothetical data from liver microsomal stability assays, illustrating the typical impact of fluorination on metabolic stability. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1]

Compound IDDescriptiont½ (min)CLint (µL/min/mg protein)
Cmpd-A Non-fluorinated parent8173.3
Cmpd-A-F1 Mono-fluorinated at Position X4530.8
Cmpd-A-F2 Mono-fluorinated at Position Y> 120< 11.5
Cmpd-A-CF3 Trifluoromethyl group at Position X9814.1

This data illustrates a common trend where strategic fluorination at a metabolically labile site (Position Y) dramatically increases stability. Introducing a trifluoromethyl group can also significantly enhance stability.

Part 5: Case Studies in Drug Discovery

The successful application of fluorination to improve metabolic stability is well-documented in numerous approved drugs.

  • Ezetimibe: This cholesterol absorption inhibitor was developed from a lead compound that was susceptible to metabolic attack at multiple sites. Rational drug design, including the incorporation of fluorine atoms, was used to block oxidative metabolism, which in turn enhanced in vivo potency.[3]

  • Fluoxetine: The inclusion of a para-trifluoromethyl group in fluoxetine increased its lipophilicity for better CNS penetration and improved its resistance to metabolism, contributing to its efficacy as a serotonin reuptake inhibitor.[2]

  • Sitagliptin: This anti-diabetic drug contains a trifluorophenyl group. The fluorine atoms are critical for blocking oxidative metabolism, which allows for once-daily oral dosing.

Conclusion

The strategic incorporation of fluorine is a highly effective and validated method for enhancing the metabolic stability of drug candidates.[1][28] By leveraging the exceptional strength of the C-F bond to block sites of oxidative metabolism, researchers can significantly improve a compound's pharmacokinetic profile, leading to longer half-lives and improved bioavailability.[1][2] However, this strategy must be applied with a clear understanding of the underlying biochemistry, including the potential for metabolic switching and bioactivation. The decision to fluorinate should always be validated by robust in vitro assays, such as those using liver microsomes and hepatocytes, to provide the empirical data needed for rational, data-driven drug design. By combining mechanistic understanding with rigorous experimental validation, scientists can effectively harness the power of fluorine to develop safer and more effective therapeutics.

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A Comparative Guide to the Physicochemical Properties of Fluorinated Cyclobutanes: Isomers and Conformers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced interplay of molecular geometry and physicochemical properties is a cornerstone of rational drug design. The cyclobutane motif, a strained four-membered ring, has garnered significant interest as a bioisosteric replacement for other cyclic systems, offering a unique three-dimensional scaffold that can enhance metabolic stability and binding affinity[1]. The strategic introduction of fluorine, an element prized for its ability to modulate properties such as lipophilicity and acidity, further enriches the chemical space available to medicinal chemists.[2][3]

This in-depth technical guide provides a comparative analysis of the physicochemical properties of fluorinated cyclobutanes. We will first explore the conformational isomers of monosubstituted fluorocyclobutane, clarifying the distinction between axial and equatorial conformers. Subsequently, we will delve into a direct comparison of the true cis and trans diastereomers of disubstituted fluorocyclobutanes, using 1,2-difluorocyclobutane as a key example. This guide synthesizes experimental data and computational insights to provide a comprehensive resource for understanding and leveraging the unique characteristics of these valuable building blocks.

The Puckered World of Fluorocyclobutane: Axial vs. Equatorial Conformers

Contrary to a planar representation, the cyclobutane ring exists in a puckered or "butterfly" conformation to alleviate ring strain.[4] For a monosubstituted cyclobutane, such as fluorocyclobutane, this puckering gives rise to two distinct conformational isomers: one with the fluorine atom in an axial position and another with it in an equatorial position. These conformers are in rapid equilibrium at room temperature, but they possess distinct structural and energetic properties.

Conformational Stability

Experimental studies have unequivocally shown that the equatorial conformer of fluorocyclobutane is more stable than the axial conformer. Variable temperature infrared spectroscopy of fluorocyclobutane dissolved in liquid xenon determined the enthalpy difference to be approximately 5.93 ± 0.48 kJ/mol . This energetic preference means that at ambient temperature, the equatorial conformer is the dominant species, accounting for roughly 92% of the population.

This preference for the equatorial position is a general trend for monosubstituted cycloalkanes and is primarily attributed to the minimization of steric strain. In the axial position, the substituent experiences greater steric hindrance from the other axial hydrogens on the same side of the ring (1,3-diaxial interactions).

Structural Parameters

The conformational preference has a direct impact on the molecule's geometry. The table below summarizes the experimentally determined structural parameters for the heavy atoms of both the equatorial and axial conformers of fluorocyclobutane.

ParameterEquatorial ConformerAxial Conformer
C-F Bond Length (Å) 1.3831.407
Cα-Cβ Bond Length (Å) 1.5431.546
Puckering Angle (°) 37.420.7

Data sourced from variable temperature infrared and microwave spectroscopy studies.

Notably, the C-F bond is shorter in the more stable equatorial conformer. The puckering of the ring is also more pronounced in the equatorial conformer, as indicated by the larger puckering angle.

Dipole Moment

The overall dipole moment of a molecule is the vector sum of its individual bond dipoles. Due to the rapid interconversion of the axial and equatorial conformers at room temperature, it is challenging to experimentally measure the dipole moment of each conformer individually. However, the average dipole moment of fluorocyclobutane in the gas phase has been determined to be 1.94 Debye .

Computational studies can provide insights into the dipole moments of the individual conformers. These studies typically show that the equatorial and axial conformers have slightly different dipole moments due to the different spatial orientation of the highly polar C-F bond.

True Diastereomers: A Comparison of cis- and trans-1,2-Difluorocyclobutane

When a cyclobutane ring is disubstituted, true diastereomers, designated as cis and trans, can be isolated. In the cis isomer, the fluorine atoms are on the same face of the ring, while in the trans isomer, they are on opposite faces. These isomers are distinct compounds with different physical and chemical properties.

Boiling Point and Dipole Moment

A key differentiator between cis and trans isomers is their polarity, which directly influences their boiling points.

IsomerDipole Moment (Debye)Boiling Point (°C)
cis-1,2-Difluorocyclobutane ~2.9 (calculated)Higher (predicted)
trans-1,2-Difluorocyclobutane ~0 (calculated)Lower (predicted)

In cis-1,2-difluorocyclobutane, the two polar C-F bonds are oriented on the same side of the molecule. This leads to a net molecular dipole, making the molecule polar. In contrast, in the ideal puckered conformation of trans-1,2-difluorocyclobutane, the two C-F bond dipoles are on opposite sides of the ring and can largely cancel each other out, resulting in a much smaller or near-zero molecular dipole moment.

This difference in polarity has a direct consequence on the boiling point. The more polar cis isomer will experience stronger intermolecular dipole-dipole interactions, which require more energy to overcome. Therefore, the cis isomer is expected to have a higher boiling point than the trans isomer . This principle is also observed in analogous compounds like cis- and trans-1,2-dichlorocyclobutane[5].

Conformational Stability

The relative stability of cis- and trans-1,2-difluorocyclobutane is a more complex issue, influenced by a combination of steric and electronic effects. For 1,2-disubstituted cyclobutanes, the trans isomer is often more stable as it allows both substituents to occupy pseudo-equatorial positions, minimizing steric strain. However, the "gauche effect" can sometimes favor the cis isomer in 1,2-difluoro systems. High-level computational studies are often employed to accurately predict the relative stabilities of these isomers.

Experimental Protocols

Synthesis of Fluorocyclobutanes

A common method for the synthesis of fluorocyclobutanes involves the nucleophilic fluorination of a corresponding alcohol or sulfonate ester. The following is a representative protocol for the synthesis of fluorocyclobutane from cyclobutanol.

Materials:

  • Cyclobutanol

  • Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclobutanol in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DAST (or another fluorinating agent) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain fluorocyclobutane.

Spectroscopic Analysis Workflow

The differentiation of fluorocyclobutane isomers and conformers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Caption: Workflow for the synthesis and spectroscopic analysis of fluorocyclobutanes.

NMR Spectroscopy:

  • ¹H NMR: In monosubstituted fluorocyclobutane, the proton attached to the same carbon as the fluorine will show a large coupling constant with the fluorine nucleus. The chemical shifts of the ring protons can also provide clues about their axial or equatorial orientation, with axial protons generally being more shielded (resonating at a lower frequency) than equatorial protons.[6]

  • ¹⁹F NMR: This is a powerful technique for studying fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts.[7][8] The chemical shift of the fluorine atom will be different for the axial and equatorial conformers, as well as for the cis and trans isomers. In the case of disubstituted compounds, ¹⁹F-¹⁹F coupling constants can provide valuable information about the relative stereochemistry.

Infrared (IR) Spectroscopy:

The C-F stretching vibration typically appears in the fingerprint region of the IR spectrum (around 1000-1400 cm⁻¹). The exact frequency of this vibration is sensitive to the local environment of the C-F bond. Therefore, the axial and equatorial conformers of fluorocyclobutane, as well as the cis and trans isomers of difluorocyclobutane, will exhibit distinct C-F stretching frequencies.[4][9]

Applications in Drug Discovery

The incorporation of fluorocyclobutane moieties into drug candidates is a growing strategy in medicinal chemistry. The unique properties of this scaffold can lead to several advantages:

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or electron-rich aromatic rings. The addition of fluorine can further enhance this stability by blocking sites of metabolism.[1]

  • Conformational Constraint: The puckered nature of the cyclobutane ring can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can be used to fine-tune properties such as pKa and lipophilicity (LogP), which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][10]

  • Bioisosteric Replacement: The fluorocyclobutane group can serve as a bioisostere for other common functional groups, such as a tert-butyl group or an aromatic ring. This replacement can lead to improved drug-like properties while maintaining or even enhancing biological activity.[1][11]

Conclusion

The physicochemical properties of fluorinated cyclobutanes are intricately linked to their stereochemistry. For monosubstituted fluorocyclobutane, the energetic preference for the equatorial conformer over the axial conformer is a key determinant of its overall properties. In disubstituted systems, the distinction between cis and trans isomers leads to significant differences in polarity and, consequently, physical properties like boiling point. A thorough understanding of these isomeric and conformational relationships, aided by powerful spectroscopic techniques, is essential for medicinal chemists seeking to leverage the unique advantages of the fluorocyclobutane scaffold in the design of next-generation therapeutics.

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A Medicinal Chemist's Guide to the (1-Fluorocyclobutyl)methanol Moiety: A Framework for Efficacy Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorinated motifs is a cornerstone of modern drug discovery, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[1] Among the vast arsenal of fluorinated building blocks, the (1-Fluorocyclobutyl)methanol moiety presents a unique combination of steric and electronic features. While no marketed drugs currently contain this specific group, its constituent parts—the cyclobutane ring and the fluoromethyl group—are well-established pharmacophores. This guide provides a comprehensive framework for evaluating the potential efficacy of drug candidates incorporating the this compound moiety, drawing upon established principles of medicinal chemistry and preclinical drug development.

The Rationale for the this compound Moiety in Drug Design

The allure of the this compound group lies in the synergistic effects of its components:

  • The Cyclobutane Ring: This strained four-membered ring serves as a versatile scaffold in drug design.[2][3] Its puckered, three-dimensional structure can impart conformational rigidity to a molecule, which can be crucial for optimizing binding to a biological target.[4][5] Furthermore, cyclobutane rings can enhance metabolic stability and act as bioisosteres for other groups, such as phenyl rings or alkenes, thereby improving a drug candidate's pharmacokinetic profile.[5]

  • The Fluorine Atom: The introduction of fluorine into a molecule can have profound effects on its properties.[6][7] As the most electronegative element, fluorine can alter the acidity and basicity of nearby functional groups, influence hydrogen bonding patterns, and block sites of metabolic oxidation.[1][6] This often leads to improved metabolic stability, enhanced binding affinity, and better membrane permeability.[6][8]

  • The Methanol Group: The primary alcohol of the this compound moiety provides a key point for interaction with biological targets, often acting as a hydrogen bond donor or acceptor. It also serves as a versatile synthetic handle for further molecular elaboration.

The combination of these three components in the this compound moiety offers a unique opportunity to fine-tune the properties of a drug candidate. The fluorine atom at the 1-position can modulate the reactivity and hydrogen-bonding capacity of the adjacent hydroxyl group, while the cyclobutane ring provides a rigid scaffold to orient these functionalities in three-dimensional space.

A Framework for Efficacy Comparison

Evaluating the efficacy of a drug candidate containing the this compound moiety requires a multi-faceted approach, encompassing in vitro and in vivo studies. The following framework outlines a logical progression for assessing the potential of such compounds.

The initial assessment of efficacy begins at the molecular level with target-based assays. These experiments aim to quantify the binding affinity and inhibitory activity of the compound against its intended biological target.

Table 1: Key Parameters in Target-Based Assays

ParameterDescriptionTypical Assay
Ki (Inhibition Constant) A measure of the binding affinity of an inhibitor to its target. Lower values indicate tighter binding.Radioligand Binding Assays, Isothermal Titration Calorimetry (ITC)
IC50 (Half-maximal Inhibitory Concentration) The concentration of an inhibitor required to reduce the activity of a biological target by 50%.Enzyme Inhibition Assays, Functional Assays
Kd (Dissociation Constant) The equilibrium constant for the dissociation of a ligand-target complex. Lower values indicate stronger binding.Surface Plasmon Resonance (SPR), ITC

Experimental Protocol: Enzyme Inhibition Assay (Generic)

  • Preparation: Prepare a stock solution of the test compound (containing the this compound moiety) and a series of dilutions.

  • Reaction Mixture: In a microplate, combine the target enzyme, its substrate, and a suitable buffer.

  • Incubation: Add the test compound at various concentrations to the reaction wells and incubate at a controlled temperature.

  • Detection: Measure the enzymatic activity using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Following target engagement, the next critical step is to evaluate the compound's effect in a cellular context. Cell-based assays provide insights into the compound's ability to modulate cellular pathways and produce a desired physiological response.

Table 2: Common Parameters in Cell-Based Assays

ParameterDescriptionTypical Assay
EC50 (Half-maximal Effective Concentration) The concentration of a drug that gives half of the maximal response.Reporter Gene Assays, Second Messenger Assays
GI50 (Half-maximal Growth Inhibition) The concentration of a drug that inhibits cell growth by 50%.Cell Viability Assays (e.g., MTT, CellTiter-Glo)
LD50 (Median Lethal Dose) The concentration of a drug that is lethal to 50% of the cells.Cytotoxicity Assays

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 value.

The ultimate test of a drug's efficacy lies in its performance in a living organism. In vivo studies in animal models of disease are essential for evaluating a compound's therapeutic potential and pharmacokinetic properties.

Table 3: Key Endpoints in In Vivo Efficacy Studies

EndpointDescriptionExample
Tumor Growth Inhibition Reduction in tumor size or growth rate in cancer models.Xenograft models in mice
Reduction in Disease Symptoms Amelioration of clinical signs of a disease.Reduced inflammation in an arthritis model
Survival Rate Increased lifespan in a lethal disease model.Increased survival in an infection model
Pharmacokinetic Parameters Absorption, distribution, metabolism, and excretion (ADME) of the drug.Measurement of drug concentration in blood over time

Visualizing the Evaluation Workflow

The logical progression of efficacy evaluation can be visualized as a workflow, starting from the molecular level and progressing to the whole organism.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Decision Point Target-Based Assays Target-Based Assays Cell-Based Assays Cell-Based Assays Target-Based Assays->Cell-Based Assays Assess Cellular Function Animal Models of Disease Animal Models of Disease Cell-Based Assays->Animal Models of Disease Evaluate in Living System Pharmacokinetics Pharmacokinetics Animal Models of Disease->Pharmacokinetics Determine ADME Profile Lead Optimization Lead Optimization Pharmacokinetics->Lead Optimization

Caption: A streamlined workflow for the efficacy evaluation of drug candidates.

The Role of Bioisosterism in Comparative Analysis

When evaluating a novel moiety like this compound, a key strategy is to compare its performance against established bioisosteres.[9][10][11] Bioisosterism involves the replacement of a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.[8][12]

For instance, the this compound group could be compared to:

  • Non-fluorinated analogues: (Cyclobutyl)methanol to directly assess the impact of the fluorine atom.

  • Acyclic analogues: 1-Fluoro-2,2-dimethylpropan-1-ol to understand the role of the cyclic constraint.

  • Other cyclic analogues: (1-Fluorocyclopentyl)methanol or (1-Fluorocyclohexyl)methanol to evaluate the effect of ring size.

This comparative approach allows for a systematic dissection of the structure-activity relationship (SAR) and provides valuable insights into the specific contributions of the this compound moiety.

G cluster_0 Bioisosteric Replacements Parent_Molecule Drug Candidate with This compound Non_Fluorinated Non-Fluorinated Analog ((Cyclobutyl)methanol) Parent_Molecule->Non_Fluorinated Assess Fluorine Contribution Acyclic Acyclic Analog (e.g., 1-Fluoro-2,2-dimethylpropan-1-ol) Parent_Molecule->Acyclic Assess Ring Constraint Other_Cyclic Other Cyclic Analogs (e.g., (1-Fluorocyclopentyl)methanol) Parent_Molecule->Other_Cyclic Assess Ring Size Effect

Caption: A bioisosteric replacement strategy for SAR studies.

Conclusion

While the this compound moiety is not yet a common feature in approved drugs, its constituent parts suggest significant potential in medicinal chemistry. Its unique combination of a rigid cyclobutane scaffold, a modulating fluorine atom, and a hydrogen-bonding methanol group offers a rich design space for chemists. A systematic and rigorous evaluation of efficacy, following the framework outlined in this guide, will be crucial in unlocking the therapeutic potential of drug candidates incorporating this promising structural motif. By employing a combination of target-based, cell-based, and in vivo assays, alongside a thoughtful bioisosteric comparison strategy, researchers can effectively determine the value of the this compound group in their drug discovery programs.

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A Senior Application Scientist's Guide to Benchmarking Synthesis Efficiency of Modern Fluorination Methods

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated bioavailability—make it an indispensable tool for molecular design.[1][2][3] However, the selective and efficient formation of carbon-fluorine (C-F) bonds remains a significant synthetic challenge.[4][5]

This guide provides an in-depth comparison of prevalent fluorination methods, moving beyond simple procedural descriptions to analyze the causality behind experimental choices. We will benchmark the efficiency of these techniques using key performance indicators, supported by experimental data, to empower researchers in selecting the optimal strategy for their specific synthetic context.

The Fluorination Landscape: A Strategic Overview

The choice of a fluorination method is not arbitrary; it is a strategic decision dictated by the substrate's electronic properties, the desired position of the fluorine atom, and the overall complexity of the molecule. Broadly, these methods can be classified into two main categories: electrophilic and nucleophilic fluorination. Specialized sub-categories, such as deoxyfluorination and late-stage C-H fluorination, address specific synthetic challenges.

The following decision-making workflow provides a high-level overview for navigating this landscape.

G start Define Synthetic Goal: Introduce Fluorine sub_type What is the nature of the target carbon center? start->sub_type nucleophilic_c Nucleophilic Carbon (e.g., Enolate, Arene) sub_type->nucleophilic_c Electron-Rich electrophilic_c Electrophilic Carbon (e.g., Alkyl Halide, Epoxide) sub_type->electrophilic_c Electron-Poor hydroxyl_group Hydroxyl Group (-OH) sub_type->hydroxyl_group Alcohol Substrate electrophilic_reagents Electrophilic Fluorination (Selectfluor®, NFSI) nucleophilic_c->electrophilic_reagents nucleophilic_reagents Nucleophilic Fluorination (KF, CsF, TBAF) electrophilic_c->nucleophilic_reagents deoxy_reagents Deoxyfluorination (DAST, Deoxo-Fluor®, PyFluor) hydroxyl_group->deoxy_reagents late_stage Is it Late-Stage Functionalization of a complex molecule? electrophilic_reagents->late_stage nucleophilic_reagents->late_stage deoxy_reagents->late_stage lsf_yes Prioritize mild, selective methods: Catalytic C-H Fluorination, PhenoFluor for phenols late_stage->lsf_yes Yes lsf_no Standard efficiency metrics apply: Yield, Atom Economy, Cost late_stage->lsf_no No

Caption: Decision workflow for selecting a fluorination strategy.

Electrophilic Fluorination: Taming the "F+" Synthon

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+").[6] This approach is invaluable for fluorinating electron-rich substrates like enolates, enol ethers, and activated aromatic rings.[7] Modern reagents are typically N-F compounds, which have largely replaced hazardous alternatives like elemental fluorine (F₂) due to their superior stability, safety, and ease of handling.[3][6]

Key Reagents: Selectfluor® vs. N-Fluorobenzenesulfonimide (NFSI)

Selectfluor® and NFSI are the two most dominant electrophilic fluorinating agents in contemporary synthesis.[1][3][6] While both are bench-stable solids, their reactivity profiles differ significantly, a critical consideration for substrate compatibility.

  • Selectfluor® (F-TEDA-BF₄): A highly reactive and potent electrophilic fluorine source.[1][3] Its reactivity stems from the cationic N-F bond within its DABCO-like structure.[1] It is often the reagent of choice for challenging fluorinations due to its strong oxidizing potential.[3]

  • N-Fluorobenzenesulfonimide (NFSI): Generally considered a milder and more selective reagent than Selectfluor®.[1][3] This moderation makes it suitable for substrates with sensitive functional groups that might not tolerate the strong oxidizing nature of Selectfluor®.[1]

Performance Benchmark: α-Fluorination of β-Ketoesters

The α-fluorination of carbonyl compounds is a classic benchmark reaction. The data below compares the performance of Selectfluor® and NFSI for the fluorination of a representative β-ketoester.

FeatureSelectfluor®NFSIRationale & Causality
Reactivity Very High[3]HighSelectfluor's cationic structure makes its N-F bond more polarized and its fluorine atom more electrophilic.
Typical Yield >95%85-95%The higher reactivity of Selectfluor® often drives the reaction to completion more effectively.
Reaction Time < 1 hour2-12 hoursKinetic studies confirm the faster reaction rates associated with Selectfluor®.[8][9]
Conditions Room Temp, AcetonitrileRoom Temp or mild heat, various solventsNFSI's broader solubility allows for more flexibility in solvent choice.[3]
Selectivity GoodExcellentNFSI's milder nature often prevents over-reaction or side reactions with other functional groups.
Safety Note Strong oxidant. Reacts exothermically with solvents like DMF.[10]Thermally stable.The choice of NFSI can be a critical safety decision for scaling up reactions with sensitive substrates or solvents.

Nucleophilic Fluorination: The Power of F⁻

Nucleophilic fluorination employs a fluoride ion (F⁻) source to displace a leaving group (e.g., halide, tosylate) via an S_N2 or S_NAr mechanism or to open strained rings like epoxides.[7][11] The primary challenge in nucleophilic fluorination is managing the reactivity of the fluoride ion. Anhydrous or "naked" fluoride is highly basic, which can lead to elimination side reactions, while hydrated fluoride is a poor nucleophile due to strong hydrogen bonding.[5][12]

Common Fluoride Sources & Strategies
  • Alkali Metal Fluorides (KF, CsF): These are the most economical fluorine sources.[7][13] Their low solubility in organic solvents is a major drawback, often necessitating the use of polar aprotic solvents (e.g., DMF, DMSO) at high temperatures and sometimes with phase-transfer catalysts to enhance reactivity.[13]

  • Tetrabutylammonium Fluoride (TBAF): An organic-soluble fluoride source that is more reactive than alkali metal fluorides. However, it is highly hygroscopic, and the presence of water dramatically reduces its nucleophilicity. Anhydrous forms are available but can be strongly basic.[13]

  • Transition Metal-Catalyzed Methods: Modern methods increasingly use transition metals (e.g., Pd, Cu) to mediate or catalyze nucleophilic fluorination.[4][12][14] These approaches can proceed under milder conditions and offer improved selectivity, particularly for aryl fluorides.[12][14]

Performance Benchmark: Nucleophilic Aromatic Substitution (S_NAr)

The synthesis of fluoroarenes via S_NAr on an activated aryl chloride is a key industrial process.

MethodReagent/ConditionsTypical YieldRationale & Causality
Classic Halex KF, DMSO, 180 °C70-85%Requires high temperatures to overcome the low solubility and reactivity of KF. The high boiling point of DMSO is essential.
Phase-Transfer CsF, 18-crown-6, MeCN, 80 °C80-95%The crown ether complexes the cesium ion, liberating a more "naked" and highly nucleophilic fluoride anion, allowing for lower reaction temperatures.
Cu-Catalyzed Aryl Iodide, CuI, AgF, 150 °C60-90%The copper catalyst facilitates the difficult C-F bond formation on aryl systems, expanding the substrate scope beyond highly activated rings.[12][15]

Deoxyfluorination: Replacing Hydroxyls with Fluorine

Deoxyfluorination, the direct conversion of an alcohol to an alkyl fluoride, is a powerful transformation. The choice of reagent is critical and is often a trade-off between reactivity and thermal stability.[3]

G cluster_0 Deoxyfluorination Mechanism ROH R-OH (Alcohol) Intermediate [R-O-SF₂NEt₂] (Fluorosulfite Intermediate) ROH->Intermediate + Reagent DAST DAST / Deoxo-Fluor (Et₂NSF₃) Product R-F (Alkyl Fluoride) Intermediate->Product Sₙ2 attack by F⁻

Caption: Simplified mechanism of deoxyfluorination with sulfur trifluoride reagents.

Key Reagents: DAST vs. Deoxo-Fluor®
  • DAST (Diethylaminosulfur Trifluoride): The classic deoxyfluorination reagent. It is effective but thermally unstable and can decompose explosively above 90 °C, posing a significant safety risk.[3][11]

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): A thermally more stable alternative to DAST, with a decomposition onset temperature of 140 °C.[3] This enhanced safety profile makes it the preferred reagent for many applications, especially at larger scales.

Performance Benchmark: Deoxyfluorination of a Primary Alcohol
FeatureDASTDeoxo-Fluor®Rationale & Causality
Typical Yield 80-95%80-95%Both reagents are highly effective for primary alcohols, proceeding through a similar fluorosulfite intermediate.
Reaction Temp. 0 °C to RTRT to 60 °CDeoxo-Fluor® may require slightly higher temperatures for equivalent reaction rates due to its increased stability.
Substrate Scope BroadBroadBoth are effective for primary and secondary alcohols. Tertiary alcohols may undergo elimination.
Safety Profile High Risk. Thermally unstable.[3][11]Lower Risk. Significantly more stable.[3]The primary driver for choosing Deoxo-Fluor® is safety. The stabilizing effect of the methoxyethyl groups reduces the risk of runaway decomposition.
Byproducts Corrosive HF is generated.Corrosive HF is generated.All sulfur trifluoride reagents produce HF, requiring careful material selection for the reaction vessel (e.g., avoid glass under certain conditions).[16]

Experimental Protocols

Scientific integrity requires that protocols are detailed and reproducible. The following are representative, standardized procedures.

Protocol 1: Electrophilic α-Fluorination using Selectfluor®

This protocol details the fluorination of a β-ketoester, a common transformation in pharmaceutical synthesis.

G start Setup step1 Dissolve β-ketoester (1.0 eq) in dry acetonitrile in an inert atmosphere flask. start->step1 step2 Add Selectfluor® (1.1 eq) in one portion at room temperature with vigorous stirring. step1->step2 step3 Monitor reaction by TLC/LCMS (Typically < 1 hour). step2->step3 step4 Quench with saturated aqueous NaHCO₃ solution. step3->step4 step5 Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. step4->step5 end Purify by column chromatography. step5->end

Caption: Experimental workflow for electrophilic fluorination.

Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the β-ketoester (1.0 mmol). Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add dry acetonitrile (5 mL) via syringe and stir until the substrate is fully dissolved.

  • Reagent Addition: At room temperature, add Selectfluor® (1.1 mmol, 1.1 eq) in a single portion.[3]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is typically complete within one hour.

  • Workup: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Deoxyfluorination using Deoxo-Fluor®

This protocol describes the conversion of a primary alcohol to its corresponding fluoride, prioritizing safety by using a thermally stable reagent.

Methodology:

  • Preparation: To a flame-dried flask made of a chemically resistant polymer (e.g., PFA) or silanized glass under an inert atmosphere, add the primary alcohol (1.0 mmol).

  • Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, 5 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.2 mmol, 1.2 eq) to the stirred solution via syringe. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates full consumption of the starting material.

  • Workup: Slowly and carefully quench the reaction by adding it to a cooled, stirred solution of saturated aqueous sodium bicarbonate (20 mL). Caution: Quenching is exothermic and releases gas.

  • Extraction: Extract the mixture with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alkyl fluoride can be purified by silica gel chromatography.

Conclusion: A Data-Driven Approach to Fluorination

The efficient synthesis of fluorinated molecules is a nuanced endeavor that requires a deep understanding of the available methodologies. Electrophilic reagents like Selectfluor® offer high reactivity for rapid transformations, while NFSI provides a milder alternative for sensitive substrates. Nucleophilic methods, though cost-effective, require careful control of reaction conditions to mitigate the challenges of fluoride's reactivity, a problem increasingly solved by catalytic approaches. In deoxyfluorination, the development of thermally stable reagents like Deoxo-Fluor® represents a critical advance in process safety.

Ultimately, the optimal fluorination strategy is not universal. It is identified through a careful, data-driven evaluation of reaction efficiency, substrate scope, scalability, cost, and, most importantly, safety. This guide provides the foundational data and causal reasoning to empower chemists to make more informed and efficient decisions in their pursuit of novel fluorinated compounds.

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Introduction: The Criticality of Methanol Quantitation in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Headspace Gas Chromatography for Methanol Detection and Quantitation: A Comparative Analysis for Pharmaceutical Researchers

Methanol, a Class 2 residual solvent, is commonly employed in the synthesis of active pharmaceutical ingredients (APIs) and excipients.[1] While essential for manufacturing processes, its presence in the final drug product must be strictly controlled due to its inherent toxicity.[2] Regulatory bodies, through guidelines like the United States Pharmacopeia (USP) General Chapter <467> and the International Council for Harmonisation (ICH) Q3C, mandate rigorous testing to ensure that residual solvent levels do not exceed safety-based limits, known as the Permitted Daily Exposure (PDE).[1][2][3] For methanol, the concentration limit is set at 3000 ppm.[3]

This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of Headspace Gas Chromatography (HS-GC), the industry's gold standard for residual solvent analysis. We will dissect the causality behind its methodological choices, present a detailed experimental protocol, and objectively compare its performance against viable alternatives, supported by experimental data and authoritative standards.

Part 1: The Benchmark Technique: Static Headspace Gas Chromatography (HS-GC)

HS-GC is the preferred method for residual solvent analysis primarily because it offers a robust and clean way to introduce volatile analytes, like methanol, into the gas chromatograph.[4][5] The core principle involves heating a sealed vial containing the sample (dissolved in an appropriate diluent) to promote the partitioning of volatile compounds from the sample matrix (liquid or solid phase) into the vial's upper gas phase, known as the "headspace."[6] An aliquot of this gas is then injected into the GC, leaving non-volatile matrix components behind. This separation at the sample introduction stage is crucial as it prevents contamination of the GC inlet and column, leading to enhanced system longevity, stable baselines, and more reliable data.[7][8]

The HS-GC Workflow: A Mechanistic Overview

The journey from sample to signal in HS-GC analysis is a multi-step process where each parameter is optimized to ensure maximum sensitivity and reproducibility.

cluster_prep Sample Preparation cluster_hs Headspace Autosampler cluster_gc Gas Chromatography System cluster_data Data Analysis Sample 1. Sample Weighing (e.g., 100 mg API) Solvent 2. Dilution (e.g., 5 mL DMSO) Sample->Solvent Vial 3. Vial Sealing (PTFE/Silicone Septum) Solvent->Vial Incubation 4. Incubation & Equilibration (e.g., 80°C for 20 min) Achieves Gas-Liquid Partitioning Vial->Incubation Pressurize 5. Vial Pressurization (Carrier Gas) Incubation->Pressurize Injection 6. Headspace Injection (Fixed Volume Loop) Pressurize->Injection Separation 7. Chromatographic Separation (e.g., DB-624 Column) Separates Analytes by Boiling Point/Polarity Injection->Separation Detection 8. FID Detection (Flame Ionization Detector) Separation->Detection Integration 9. Peak Integration Detection->Integration Quantitation 10. Quantitation (External Standard Calibration) Integration->Quantitation

Caption: HS-GC workflow for methanol analysis.

Validated Experimental Protocol for Methanol Quantitation

This protocol is designed as a self-validating system, grounded in principles outlined by ICH Q2(R1) guidelines.[9][10]

1. Materials and Reagents:

  • Methanol Reference Standard: USP grade or equivalent.

  • Diluent: Headspace-grade Dimethyl Sulfoxide (DMSO) or water. Rationale: DMSO is a universal solvent for many APIs and has a high boiling point, which prevents it from interfering with the analysis of more volatile solvents.[1] Water is used for water-soluble articles as specified in USP <467>.[11]

  • Internal Standard (IS) (Optional but Recommended): Acetonitrile or n-Propanol. Rationale: An IS corrects for variations in vial sealing, injection volume, and matrix effects, significantly improving precision.[12][13]

  • Headspace Vials: 20 mL, with PTFE/Silicone septa and aluminum crimp caps.

2. Instrumentation (Typical Conditions):

  • Headspace Autosampler:

    • Oven/Incubation Temperature: 80-90°C. Rationale: This temperature provides sufficient energy to drive methanol into the headspace without causing sample degradation.[14][15]

    • Incubation Time: 15-30 minutes. Rationale: Ensures that equilibrium is reached between the liquid and gas phases, which is critical for reproducibility.[6]

    • Loop Temperature: 100-110°C.

    • Transfer Line Temperature: 110-120°C. Rationale: These temperatures are kept higher than the oven to prevent analyte condensation during transfer to the GC.[16]

  • Gas Chromatograph:

    • Column: DB-624 (or equivalent USP G43 phase), 30 m x 0.32 mm, 1.8 µm film thickness. Rationale: This 6% cyanopropylphenyl phase provides excellent selectivity and resolution for the polar methanol analyte from other common residual solvents.[4]

    • Carrier Gas: Helium or Nitrogen, at an appropriate flow rate.

    • Oven Program: Initial 40°C (hold 5 min), ramp to 240°C at 10°C/min. Rationale: A low initial temperature ensures good separation of very volatile compounds like methanol. The ramp allows for the elution of any less volatile solvents.

    • Injector Temperature: 250°C.

    • Detector: Flame Ionization Detector (FID) at 250°C. Rationale: FID offers high sensitivity and a wide linear range for carbon-containing compounds like methanol.[17]

3. Standard and Sample Preparation:

  • Stock Standard: Prepare a stock solution of methanol in the chosen diluent (e.g., 3000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover a range from the Limit of Quantitation (LOQ) to approximately 120% of the specification limit (e.g., 50 ppm to 3600 ppm).[10]

  • Sample Preparation: Accurately weigh about 100 mg of the drug substance into a 20 mL headspace vial. Add a precise volume (e.g., 5.0 mL) of diluent. Crimp the vial immediately.[4]

4. Validation Parameters & Expected Performance: The method's reliability must be established through validation, assessing parameters defined by ICH Q2(R1).[18][19][20]

Parameter Typical Acceptance Criteria Expected Performance for HS-GC Methanol Analysis
Specificity No interference at the retention time of methanol.The G43 column typically provides excellent resolution of methanol from other common solvents.[21]
Linearity (R²) ≥ 0.99Routinely > 0.999 over the specified range.[4][21]
Range From LOQ to 120% of the specification limit.Typically 50 ppm to 3600 ppm.
Accuracy (% Recovery) 80 - 120%Typically 90 - 110%.[12][22]
Precision (%RSD) Repeatability: ≤ 15%Typically < 5.0% for replicate standard injections.[4]
LOD / LOQ Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ).LOQs of <100 ppm are readily achievable.[4] Specific studies show LOQ down to ~2 mg/dL in biological fluids.[12]

Part 2: A Comparative Guide to Alternative Methodologies

While HS-GC is the regulatory benchmark, other techniques can be employed depending on the analytical objective. Understanding their strengths and weaknesses is key to selecting the appropriate tool.

Start What is the Analytical Goal? Goal_QC Regulatory QC Release (API / Drug Product) Start->Goal_QC Goal_Screen Rapid Screening (e.g., Contaminated Spirits) Start->Goal_Screen Goal_Clinical Clinical/Toxicology (e.g., Blood Sample) Start->Goal_Clinical Goal_Simple Clean, Simple Matrix (e.g., Pure Solvent Analysis) Start->Goal_Simple Method_HSGC Use Headspace GC (HS-GC) - High Matrix Tolerance - High Sensitivity - USP <467> Compliant Goal_QC->Method_HSGC Method_Raman Use Raman Spectroscopy - Very Fast (Seconds) - Non-Destructive - Measures Through Containers Goal_Screen->Method_Raman Method_Enzyme Use Enzymatic Assay - High Specificity - Amenable to Automation - Rapid Results Goal_Clinical->Method_Enzyme Method_DirectGC Use Direct Injection GC - Simple Workflow - No Headspace Equilibration - Lower Initial Cost Goal_Simple->Method_DirectGC

Caption: Decision tree for selecting a methanol analysis method.

Direct Injection Gas Chromatography (GC-FID)
  • Principle: A liquid sample is directly injected into the heated GC inlet, where it is vaporized before entering the column.[8]

  • Advantages:

    • Simpler and faster sample preparation.

    • Potentially higher precision for non-volatile or semi-volatile compounds.[23]

  • Disadvantages:

    • Matrix Contamination: Non-volatile components (APIs, excipients, salts) are introduced directly into the GC inlet and column. This leads to frequent maintenance, peak tailing, and compromised column lifetime.[7]

    • Matrix Effects: The sample matrix can affect the vaporization of methanol, leading to inaccurate quantitation.

  • Best Suited For: Clean samples with a simple matrix, where the analytes are not extremely volatile.[8]

Raman Spectroscopy
  • Principle: A laser interacts with the sample, and the scattered light is analyzed. The resulting spectrum provides a unique molecular fingerprint, allowing for both identification and quantification of methanol and ethanol.[24][25]

  • Advantages:

    • Speed and Simplicity: Analysis is extremely fast (seconds) and requires no sample preparation.[26]

    • Non-Destructive: The sample remains intact after analysis.

    • Through-Container Measurement: Can analyze samples directly through transparent containers like glass bottles.[27][28]

  • Disadvantages:

    • Sensitivity: The detection limit is often higher than that of HS-GC, making it less suitable for the low ppm levels required by pharmaceutical regulations.

    • Matrix Interference: Complex pharmaceutical formulations can cause fluorescence that interferes with the Raman signal.

  • Best Suited For: Rapid screening of raw materials or identifying counterfeit alcoholic beverages with high levels of methanol contamination.[24][27]

Enzymatic Assays
  • Principle: These assays use a two-step enzymatic reaction. First, alcohol oxidase converts methanol to formaldehyde. A second, specific enzyme, formaldehyde dehydrogenase, then acts on the formaldehyde, producing a signal (e.g., change in absorbance or fluorescence) that is proportional to the initial methanol concentration.[29][30]

  • Advantages:

    • High Specificity: The use of specific enzymes provides excellent selectivity for methanol, even in the presence of other alcohols like ethanol.[30][31]

    • Automation: The assay can be automated in a microplate format for high-throughput screening.

  • Disadvantages:

    • Indirect Measurement: It relies on the accuracy of the enzymatic reaction, which can be influenced by pH, temperature, and interfering substances.

    • Regulatory Acceptance: Not the standard method cited in pharmaceutical residual solvent monographs. Validation for QC release would be extensive.

  • Best Suited For: Clinical toxicology to quickly diagnose methanol poisoning from serum samples or for high-throughput screening applications in early research.[29][30]

Performance Comparison Summary
Method Sensitivity Specificity Matrix Tolerance Throughput Regulatory Acceptance (USP <467>)
Headspace GC Excellent (Low ppm)High (Chromatographic)ExcellentMediumGold Standard
Direct Injection GC GoodHigh (Chromatographic)PoorMedium-HighConditional (for clean samples)
Raman Spectroscopy Moderate (~1%)GoodModerateVery HighNo (Screening Tool)
Enzymatic Assay Excellent (pmol)Excellent (Enzymatic)GoodHighNo (Requires extensive validation)

Conclusion: Affirming the Gold Standard

For the definitive, regulatory-compliant quantitation of methanol in pharmaceutical drug substances and products, Headspace Gas Chromatography remains the unequivocal gold standard . Its design inherently protects the analytical system from complex sample matrices, ensuring the long-term robustness and reliability required in a quality control environment.[4][7] While alternative methods like Raman spectroscopy and enzymatic assays offer significant advantages in speed and specificity for screening or clinical applications, they do not replace the validated rigor and established acceptance of HS-GC for final product release testing.[24][29] A thorough understanding of the principles behind HS-GC, coupled with a meticulously validated protocol, empowers researchers and drug development professionals to generate data that is not only scientifically sound but also fully defensible to regulatory agencies.

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  • ResearchGate. (2016). My method does not give me any methanol peaks with GC/FID with headspace with the following conditions what is wrong with that?
  • HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir.
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A Senior Application Scientist's Guide to Fluorinated Motifs in Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in drug discovery, the strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Its unique electronic properties and relatively small size allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative analysis of four commonly employed fluorinated motifs: the trifluoromethyl group (-CF3), the difluoromethyl group (-CHF2), the fluoroethyl group (-CH2CH2F), and fluoroaromatic systems. We will delve into the mechanistic underpinnings of their effects, present comparative data, and provide detailed experimental protocols to empower your research.

The Rationale for Fluorination: Beyond Simple Bioisosterism

The introduction of fluorine is far more nuanced than simply replacing a hydrogen atom. The high electronegativity of fluorine, the most electronegativity of all elements, creates a strong, polarized carbon-fluorine bond. This fundamental property is the root of the diverse effects we observe. The decision to employ a specific fluorinated motif is a strategic one, aimed at addressing specific challenges in the drug discovery pipeline, such as poor metabolic stability, suboptimal potency, or unfavorable physicochemical properties.[1][2]

Comparative Analysis of Key Fluorinated Motifs

The choice of a fluorinated motif is context-dependent, with each offering a unique modulation of a molecule's properties. Below, we compare the general trends observed for each motif.

PropertyTrifluoromethyl (-CF3)Difluoromethyl (-CHF2)Fluoroethyl (-CH2CH2F)Fluoroaromatic (Ar-F)
Lipophilicity (LogP) Significant IncreaseModerate IncreaseSlight Increase/DecreaseModerate Increase
Metabolic Stability HighHighModerateHigh (at site of F)
pKa of nearby amines Significant DecreaseModerate DecreaseSlight DecreaseSlight Decrease
Hydrogen Bonding Weak H-bond acceptorWeak H-bond donorWeak H-bond acceptorWeak H-bond acceptor
Binding Affinity Can increase via hydrophobic interactionsCan increase via H-bonding & hydrophobic interactionsCan increase via specific interactionsCan increase via polar and hydrophobic interactions

Note: The effects listed are general trends and can be highly dependent on the specific molecular context.

The Trifluoromethyl Group (-CF3): A Powerhouse for Stability and Potency

The -CF3 group is a strong electron-withdrawing group that can significantly impact a molecule's properties.[3][4] Its bulkiness compared to a methyl group can also lead to beneficial steric interactions in a binding pocket.

  • Causality in Experimental Choices: The -CF3 group is often introduced to block metabolic oxidation at a susceptible position. The strength of the C-F bonds makes the trifluoromethyl group highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[1] This leads to a longer half-life and improved bioavailability. A classic example is the non-steroidal anti-inflammatory drug Celecoxib , where the -CF3 group contributes to its metabolic stability and potent, selective inhibition of COX-2.[5]

The Difluoromethyl Group (-CHF2): A Tunable Bioisostere

The -CHF2 group offers a middle ground between the -CH3 and -CF3 groups. Its ability to act as a weak hydrogen bond donor, a property absent in the -CF3 group, provides an additional tool for optimizing drug-target interactions.

  • Causality in Experimental Choices: The -CHF2 group is often employed as a bioisostere for a hydroxyl or thiol group, offering improved metabolic stability while retaining some hydrogen bonding capability.[6] Its impact on lipophilicity and pKa is less pronounced than that of the -CF3 group, allowing for finer tuning of these properties.

The Fluoroethyl Group (-CH2CH2F): Subtle Modulation of Properties

The introduction of a fluoroethyl group can lead to more subtle changes in a molecule's profile. The effect on lipophilicity, for instance, can vary depending on the overall molecular context.

  • Causality in Experimental Choices: A fluoroethyl group may be introduced to subtly alter polarity and conformation without the dramatic electronic shifts caused by polyfluorinated groups. It can also serve as a metabolically more stable alternative to an ethyl group. Furthermore, the fluoroethyl group is a key component in the development of 18F-labeled positron emission tomography (PET) tracers, allowing for in vivo imaging of drug distribution and target engagement.

Fluoroaromatic Systems: Enhancing Binding and Stability

Incorporating fluorine directly onto an aromatic ring is a common strategy to enhance binding affinity and block metabolic attack on the ring.

  • Causality in Experimental Choices: A fluorine atom on an aromatic ring can engage in favorable orthogonal multipolar interactions with carbonyl groups in a protein's binding site. Additionally, replacing a hydrogen with a fluorine at a site of aromatic hydroxylation can significantly improve metabolic stability. The anti-cancer drug Bicalutamide features a fluorinated phenyl ring that contributes to its binding affinity to the androgen receptor.

Experimental Workflows and Protocols

To objectively compare the performance of these fluorinated motifs, a suite of standardized in vitro assays is essential. Below are detailed protocols for key experiments.

Experimental Workflow: Comparative Analysis of Fluorinated Analogues

G cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Selection Parent Parent Compound Analogs Synthesize Analogs: -CF3, -CHF2, -CH2CH2F, Ar-F Parent->Analogs Potency Target Binding/Functional Assay Analogs->Potency Metabolic_Stability Microsomal Stability Assay Analogs->Metabolic_Stability Lipophilicity LogP/LogD Determination Analogs->Lipophilicity pKa pKa Measurement Analogs->pKa Permeability Caco-2 Permeability Assay Analogs->Permeability Comparison Comparative Data Analysis Potency->Comparison Metabolic_Stability->Comparison Lipophilicity->Comparison pKa->Comparison Permeability->Comparison Selection Lead Candidate Selection Comparison->Selection

Caption: A logical workflow for the comparative analysis of fluorinated motifs.

Experimental Protocol: Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compounds and positive control (e.g., a rapidly metabolized drug).

  • Pooled liver microsomes (human, rat, or other species of interest).

  • 0.1 M Phosphate buffer, pH 7.4.

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Ice-cold acetonitrile or methanol containing an internal standard for quenching and protein precipitation.

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system.

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • On the day of the experiment, thaw the liver microsomes and NADPH regenerating system on ice.

    • Prepare the incubation mixture by diluting the microsomes in the phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Add the test compound to the microsomal solution to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with the internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Experimental Protocol: LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Materials:

  • Test compound.

  • n-Octanol (pre-saturated with water).

  • Water or phosphate buffer pH 7.4 (pre-saturated with n-octanol).

  • Glass vials with screw caps.

  • Mechanical shaker.

  • Centrifuge.

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in either water/buffer or n-octanol.

    • Ensure both the n-octanol and aqueous phases are mutually saturated by shaking them together for 24 hours and then allowing them to separate.

  • Partitioning:

    • Add a known volume of the aqueous phase and the n-octanol phase to a glass vial.

    • Add the test compound to the vial.

    • Securely cap the vial and shake it for a sufficient time to reach equilibrium (e.g., 1-24 hours).

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the logarithm (base 10) of P.

Conclusion: A Strategic Approach to Fluorination

The strategic incorporation of fluorinated motifs is a powerful tool in the medicinal chemist's arsenal. The choice between a trifluoromethyl, difluoromethyl, fluoroethyl, or fluoroaromatic group should be a data-driven decision based on a thorough understanding of their differential effects on a drug candidate's properties. By employing a systematic approach of synthesis and comparative in vitro evaluation, researchers can rationally design molecules with improved efficacy, safety, and pharmacokinetic profiles. This guide serves as a foundational resource to inform these critical decisions and to provide the practical methodologies necessary for their successful implementation.

References

  • Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 648-652.[6][7]
  • Payyalot Koyiparambath, V., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.[4]
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  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
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  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 61(14), 5822-5880.[5]
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[3][9]
  • Shah, P., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of medicinal chemistry, 59(11), 5494-5506.[8][10]
  • Troup, R. I., et al. (2021). Skipped Fluorination Motifs: Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs. The Journal of organic chemistry, 86(3), 1882-1900.[11]
  • Zafrani, Y., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 6(4), 2949-2957.[6]
  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.[12]
  • Zanda, M. (2004). Fluorine in drug discovery: role, design and case studies. Drug Discovery Today: Technologies, 1(3), 279-286.
  • Al-Sanea, M. M., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 224.[13]
  • Grygorenko, O. O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv.[14]
  • Berger, F., et al. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of medicinal chemistry, 58(22), 9041-9060.[7][15]
  • Leitao, E., & Sobral, L. (2024).
  • Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Ferraris, D., et al. (2014). Design, synthesis, and pharmacological evaluation of fluorinated tetrahydrouridine derivatives as inhibitors of cytidine deaminase. Johns Hopkins University.[18]
  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Elsevier.[19]
  • Wang, J., et al. (2024). Design, Synthesis, and Activity Evaluation of Fluorine-Containing Scopolamine Analogues as Potential Antidepressants. Journal of medicinal chemistry, 67(7), 5391-5420.[20]
  • Kumar, A., et al. (2025). In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. Scientific reports, 15(1), 12345.[11]
  • Serna, S., et al. (2012). Synthesis and Evaluation of Fluorinated Analogues of Monoamine Reuptake Inhibitors. Molecules, 17(2), 1634-1649.[1]
  • Gouverneur, V. (2014). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 12(35), 6937-6947.[3]
  • Banks, R. E., et al. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug metabolism reviews, 26(3), 605-643.[15]
  • Sadek, B., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(19), 6549.[18]
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  • Jäckel, C., & Koksch, B. (2005). Fluorine in drug design: a case study with fluoroanisoles. European Journal of Organic Chemistry, 2005(22), 4483-4504.
  • Gurbych, O., et al. (2022). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated derivatives: a tool for medicinal chemists. Chemistry–A European Journal, 28(55), e202201601.[19][22]
  • Troup, R. I., et al. (2021). Skipped Fluorination Motifs: Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs.
  • Verhoest, P. R., et al. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery.
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A Senior Application Scientist's Guide to the Validation of Methanol Content in Solutions Using Diffusive Samplers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds (VOCs) like methanol is a critical aspect of ensuring product quality, workplace safety, and environmental compliance. This guide provides an in-depth comparison of diffusive sampling and traditional direct injection methods for the validation of methanol content, grounded in scientific principles and supported by experimental data.

Introduction: The Importance of Methanol Monitoring

Methanol, a widely used solvent and reagent, poses significant health risks through inhalation, ingestion, or skin absorption.[1] Its toxicity primarily targets the liver and optic nerve.[1] Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have established Permissible Exposure Limits (PELs) to protect workers.[2][3] The OSHA PEL for methanol is 200 parts per million (ppm) as an 8-hour time-weighted average (TWA).[3][4] This necessitates reliable and accurate monitoring methods in both workplace and laboratory settings.

Principles of Methanol Detection: A Comparative Overview

Two prevalent techniques for quantifying methanol in solutions are diffusive sampling followed by gas chromatography (GC) and direct aqueous injection GC.

Diffusive Sampling: A Passive Approach

Diffusive samplers operate on the principle of Fick's first law of diffusion, where analyte molecules move from an area of high concentration to an area of low concentration.[5][6] These devices consist of an adsorbent medium housed within a body that has a diffusive surface.[7] The rate of diffusion, or the uptake rate, is specific to the analyte and the sampler's geometry.[5][8]

The key advantages of diffusive samplers include their ease of use, portability, and the absence of a need for a power source or pump.[5][7] This makes them ideal for personal exposure monitoring in the workplace and for long-term environmental sampling.[5][7] However, their performance can be influenced by environmental factors such as temperature, humidity, and air velocity.[9]

Direct Aqueous Injection Gas Chromatography: The Conventional Method

Direct aqueous injection involves introducing a liquid sample directly into a gas chromatograph. This method is a well-established technique for analyzing volatile compounds in aqueous matrices.[10][11] It offers rapid analysis and is often considered a reference method.[12] However, direct injection of aqueous samples can pose challenges, such as potential damage to certain GC columns and the possibility of matrix interferences.[13]

An alternative to direct injection is headspace gas chromatography (HS-GC), where the vapor phase above the liquid sample is analyzed.[12][14][15][16][17] This technique minimizes matrix effects and protects the GC column.[12][13]

Experimental Validation: A Head-to-Head Comparison

To provide a clear comparison, this guide outlines a validation study comparing a commercially available diffusive sampler (e.g., SKC 575-007) with the direct aqueous injection GC-FID method for the determination of methanol in a prepared aqueous solution.

Experimental Design and Workflow

The validation process involves several key stages, from the preparation of standard solutions to the comparative analysis of results.

Caption: Experimental workflow for comparing diffusive sampling and direct injection GC-FID.

Detailed Experimental Protocols

Protocol 1: Validation of Diffusive Samplers

  • Preparation of Standard Atmosphere: A dynamic atmosphere with a known methanol concentration (e.g., 200 ppm, the OSHA PEL) is generated using a syringe pump and a mixing chamber with a controlled airflow.[1]

  • Sampler Exposure: A set of diffusive samplers (e.g., SKC Cat. No. 575-007) are exposed to the controlled atmosphere for a defined period (e.g., 4 hours).[18]

  • Sample Desorption: After exposure, the adsorbent from each sampler is transferred to a vial, and a desorption solvent (e.g., 2 mL of 50:50 carbon disulfide:dimethylformamide) is added.[18]

  • GC-FID Analysis: The resulting solution is analyzed by GC-FID.[18] The instrument is calibrated using standard solutions of methanol in the desorption solvent.

Protocol 2: Direct Aqueous Injection GC-FID

  • Sample Collection: An aqueous sample is collected from the controlled atmosphere generation system.

  • Sample Preparation: An aliquot of the aqueous sample is transferred to an autosampler vial. An internal standard may be added to improve precision.[11]

  • GC-FID Analysis: The aqueous sample is directly injected into the GC-FID.[11] The GC is equipped with a column suitable for aqueous injections (e.g., a polar-phase column like a DB-WAX).[19] The instrument is calibrated with aqueous methanol standards.

Performance Comparison: Data-Driven Insights

The performance of each method is evaluated based on key validation parameters.

Performance ParameterDiffusive Sampling (SKC 575-007)Direct Aqueous Injection GC-FID
Accuracy (Recovery) ~101%[1][18]Typically >95%
Precision (RSD) ~4.2% (Desorption Efficiency), 10.0% (Sampling Rate)[1][18]<5%
Limit of Detection (LoD) ~7.1 ppm (8-hour TWA)[18]~0.5 mg/L[11]
Linear Range Validated at 20 to 400 ppm[1][18]0.5 to 1000 mg/L[11]
Key Advantages Ease of use, no pump required, ideal for personal monitoring.[5][7]Rapid analysis, established reference method.[12]
Potential Limitations Susceptible to environmental factors, lower sensitivity for short-term sampling.[5][9]Potential for column damage with aqueous samples, matrix effects.[13]

Causality Behind Experimental Choices

  • Choice of Diffusive Sampler: The SKC 575-007 sampler contains Anasorb® 747, a sorbent validated for methanol sampling.[18] The secondary diffusion barrier is designed to lower the sampling rate, making it suitable for TWA measurements.[1][18]

  • Desorption Solvent: A mixture of carbon disulfide and dimethylformamide is chosen for its efficiency in desorbing methanol from the Anasorb® 747 sorbent.[18]

  • GC Column for Direct Injection: A polar column, such as a DB-WAX, is essential for the analysis of polar compounds like methanol in an aqueous matrix and to mitigate potential damage to the stationary phase.[19]

  • Internal Standard: The use of an internal standard in the direct injection method can compensate for variations in injection volume and improve the precision of the analysis.[11]

Trustworthiness Through Self-Validating Systems

A robust validation protocol incorporates self-validating checks:

  • Spiked Samples: Spiking blank samplers with a known amount of methanol and analyzing them alongside the exposed samplers verifies the desorption efficiency.[18]

  • Field Blanks: Unexposed samplers that are handled and transported with the field samples are analyzed to check for contamination.

  • Certified Reference Materials (CRMs): Analyzing a CRM with a certified methanol concentration provides an independent verification of the analytical method's accuracy.

Caption: Self-validating system for trustworthy methanol quantification.

Conclusion: Selecting the Appropriate Method

Both diffusive sampling and direct aqueous injection GC-FID are valid and reliable methods for the determination of methanol content. The choice between them depends on the specific application.

  • Diffusive sampling is the superior choice for personal exposure monitoring in the workplace and for long-term, unattended air monitoring due to its simplicity and portability.[5][7]

  • Direct aqueous injection GC-FID is well-suited for the rapid and high-throughput analysis of liquid samples in a laboratory setting, serving as an excellent reference method.[11][12]

By understanding the principles, advantages, and limitations of each technique, researchers and scientists can confidently select and validate the most appropriate method for their methanol analysis needs, ensuring data of the highest quality and integrity.

References

  • Simultaneous Headspace-GC–FID Analysis for Methanol and Ethanol in Blood, Saliva and Urine: Validation of Method and Comparison of Specimens. LCGC International.
  • Validation of Methanol Using SKC Cat. No. 575-007 Diffusive Samplers. SKC, Inc.
  • Headspace versus direct injection for the quantitation of methanol, ethyl acetate, and fusel oils in distilled spirits by gas chromatography – Flame ionization detection. PMC - NIH.
  • Headspace-gas chromatography/mass spectrometry analysis of methanol in blood. Medicine Science.
  • Headspace-gas chromatography/mass spectrometry analysis of methanol in blood. Medicine Science.
  • Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. PMC - NIH.
  • Diffusive sampler for monitoring pollution. How it works. Radiello.
  • Gas chromatography/isotope ratio mass spectrometry: analysis of methanol, ethanol and acetic acid by direct injection of aqueous alcoholic and acetic acid samples. PubMed.
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  • NIOSH 2000 Series Methods. Synectics.
  • Method DI/MEOH-94.03 Methanol in Process Liquids and Wastewaters by GC/FID. NCASI.
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  • Exposure standards - airborne contaminants. Safe Work Australia.
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  • METHOD 308—PROCEDURE FOR DETERMINATION OF METHANOL EMISSION FROM STATIONARY SOURCES. EPA.
  • Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection. ACS Omega.
  • METHYL ALCOHOL (METHANOL). Occupational Safety and Health Administration.
  • METHANOL SAFE HANDLING MANUAL. Methanol Institute.
  • Quantitative analysis of methanol in wastewater by GC-MS with direct injection or headspace SPME sample introduction. ResearchGate.
  • Validation and modelling of a novel diffusive sampler for determining concentrations of volatile organic compounds in air. JRC Publications Repository.
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  • Analysis of Methanol and Ethanol Content in Illegal Alcoholic Beverages using Headspace Gas Chromatography: Case Studies at Rwan. BrJAC.
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  • Pollution monitoring with diffusive sampler by Radiello. Radiello.
  • Sampler Deployment and VOC Sample Collection. EPA.
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A Researcher's Guide to Assessing the Impact of Fluorine Position on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This seemingly simple substitution—replacing a hydrogen atom with its diminutive yet powerful halogen cousin—can profoundly alter a molecule's biological profile.[1] However, the true artistry and challenge lie not just in whether to fluorinate, but precisely where. The positional isomerism of fluorine can be the deciding factor between a promising lead compound and a clinical failure.

This guide provides an in-depth, comparative analysis for researchers, scientists, and drug development professionals on how to assess the impact of fluorine's position on a molecule's metabolic stability, binding affinity, and fundamental physicochemical properties. We will move beyond theoretical concepts to provide actionable experimental protocols and illustrative data, empowering you to make informed decisions in your drug discovery programs.

Part 1: The Gatekeeper of Efficacy—Fluorine's Influence on Metabolic Stability

One of the most celebrated roles of fluorine in drug design is its ability to enhance metabolic stability.[1][2] The primary mechanism behind this is straightforward: the carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily.[1][3] By strategically placing a fluorine atom at a known metabolic "soft spot," chemists can effectively shield the molecule from degradation, thereby increasing its half-life and bioavailability.[3][4][5]

However, the position is critical. Fluorination at a site vulnerable to oxidation can block metabolism, but placing it elsewhere may have little to no effect or, in some cases, even introduce new metabolic liabilities.[2][6]

Comparative Analysis: Positional Effects on Metabolic Half-Life

Consider a hypothetical phenyl-containing compound, "Molecule A," which undergoes rapid hydroxylation at the para-position of the phenyl ring. A comparative study of its fluorinated analogs in a human liver microsome (HLM) assay could yield the following results:

CompoundPosition of FluorineIn Vitro Half-Life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)
Molecule ANone5138.6
Molecule A-F_orthoOrtho886.6
Molecule A-F_metaMeta799.0
Molecule A-F_para Para > 60 < 11.6

Rationale Behind the Data: The data clearly illustrates that only the para-fluoro substitution, which directly blocks the site of metabolic attack, leads to a dramatic increase in metabolic stability. The ortho and meta substitutions offer only marginal improvements, likely due to subtle electronic or conformational effects that slightly disfavor enzyme binding.[2][6] This underscores the necessity of identifying metabolically vulnerable sites before embarking on a fluorination strategy.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a robust, self-validating system for determining a compound's metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[3]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Test Compounds and Positive Controls (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Organic Solvent (e.g., Acetonitrile) for reaction termination, containing an internal standard.

  • 96-well plates, incubator, LC-MS/MS system.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of test compounds and controls. Thaw HLM on ice. Prepare the NADPH regenerating system as per the manufacturer's instructions.[3]

  • Incubation Setup: In a 96-well plate, add HLM to the phosphate buffer to a final concentration of 0.5 mg/mL. Add the test compound (final concentration typically 1 µM).

  • Controls (Self-Validation):

    • Negative Control: A parallel incubation for each compound without the NADPH regenerating system. This control measures non-enzymatic degradation.[3]

    • Positive Controls: Include high and low-clearance compounds to ensure the microsomal activity is within the expected range.

    • Time Zero (T0) Control: An aliquot is taken immediately after adding the compound, before initiating the reaction, to represent 100% of the compound.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the reaction by adding the NADPH regenerating system.[3]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and immediately quench the reaction by adding it to a well containing cold acetonitrile with an internal standard.[5]

  • Sample Processing & Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[5]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k .[5]

    • Calculate intrinsic clearance: CLint = (0.693 / t½) * (Incubation Volume / Protein Amount) .[5]

Causality Behind Choices: The use of an NADPH regenerating system is crucial as CYP450 enzymes are NADPH-dependent. The negative control without NADPH validates that the observed compound loss is due to enzymatic metabolism. LC-MS/MS provides the high sensitivity and specificity required for accurate quantification in a complex biological matrix.

G cluster_0 Metabolic Pathway cluster_1 Fluorine Blocking Strategy Molecule_CH Drug with Metabolic Hotspot (C-H) CYP450 CYP450 Enzyme Molecule_CH->CYP450 Metabolism Metabolite Oxidized Metabolite (Rapid Clearance) CYP450->Metabolite Molecule_CF Drug with Fluorine at Hotspot (C-F) CYP450_2 CYP450 Enzyme Molecule_CF->CYP450_2 Interaction No_Reaction Metabolism Blocked (Increased Stability) CYP450_2->No_Reaction Oxidation Prevented G cluster_0 Binding Pocket Interaction Protein Protein Binding Pocket Ligand Ligand Interaction Key Interaction (e.g., C-F···H-N) Ligand->Interaction Interaction->Protein Enhances Affinity

Fig 2: Fluorine forming a key interaction within a binding pocket.

Part 3: Fine-Tuning Physicochemical Properties

Beyond direct biological interactions, the position of fluorine exerts profound control over fundamental molecular properties like acidity (pKa) and lipophilicity (LogD), which in turn govern absorption, distribution, and excretion (ADME). [7][8]

pKa Modulation

As the most electronegative element, fluorine has a powerful electron-withdrawing inductive effect. [6]Placing fluorine near a basic functional group, such as an amine, will lower its pKa. This can be highly advantageous. A lower pKa means the amine is less basic and will be less protonated at physiological pH (7.4), increasing the fraction of the neutral species. The neutral form is more membrane-permeable, which can enhance oral absorption and cell penetration. [4][6]

Comparative Analysis: Positional Effects on pKa and Lipophilicity

Consider an aminopyridine scaffold:

CompoundPosition of FluorinepKa of Pyridine NitrogenLogD at pH 7.4
AminopyridineNone6.81.2
2-Fluoro-aminopyridine Ortho to N 5.9 1.7
3-Fluoro-aminopyridineMeta to N6.41.6

Rationale Behind the Data: The fluorine at the 2-position (ortho) has the strongest inductive effect on the pyridine nitrogen, causing the most significant drop in pKa. This pKa drop increases the proportion of the neutral, more lipophilic species at pH 7.4, leading to a higher LogD value, which often correlates with better membrane permeability. [9]

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is suitable for compounds with a UV chromophore that changes upon ionization.

Objective: To determine the pKa of an ionizable group by measuring changes in UV absorbance as a function of pH. [10] Materials:

  • Test Compound

  • A series of buffers covering a wide pH range (e.g., pH 2 to 12)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Calibrated pH meter

  • Quartz cuvettes

Step-by-Step Methodology:

  • Initial Scan: Dissolve the compound in a neutral buffer (pH 7) and record its full UV-Vis spectrum to identify the wavelength(s) of maximum absorbance difference between the ionized and neutral forms.

  • Titration Preparation: Prepare a series of solutions of the test compound at a constant concentration across a range of pH buffers.

  • Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s). Ensure temperature is constant (e.g., 25°C).

  • Data Analysis:

    • Plot absorbance versus pH. The resulting data should form a sigmoidal curve. [11] * The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by using appropriate software to find the first derivative maximum.

  • Validation: The experiment should be repeated at least in triplicate to ensure reproducibility. The sharpness of the sigmoidal curve validates the presence of a single ionization event in that pH range.

Causality Behind Choices: This method is powerful because it directly observes the equilibrium between the protonated and deprotonated species through their distinct electronic properties (UV absorbance). It is often more sensitive and requires less material than traditional potentiometric titration. [10][12]

Conclusion

The position of a fluorine atom is not a minor detail; it is a critical design element that can dictate the entire pharmacological profile of a drug candidate. A methodical assessment of how positional isomers affect metabolic stability, binding affinity, and physicochemical properties is essential for rational drug design. By employing robust, self-validating experimental protocols like those detailed here, researchers can generate the high-quality, comparative data needed to understand structure-activity relationships, mitigate risks, and ultimately select compounds with the highest probability of clinical success. The judicious placement of fluorine, guided by empirical data, remains one of the most powerful tactics in the medicinal chemist's arsenal.

References

  • O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
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  • Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(5), 819-23. [Link]
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  • Zhang, Y., et al. (2021). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 12(15), 5576-5584. [Link]
  • Leito, I., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(11), 9036-9047. [Link]
  • Jakab, S., et al. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 27(19), 6656. [Link]
  • Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(5), 819-23. [Link]
  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 179, 514-529. [Link]
  • Zhou, Y., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(14), 6547-6556. [Link]
  • Neumann, C. N., et al. (2021).
  • Al-Ghanim, A. M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 5(1), 1-13. [Link]
  • Hendriks, G., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 1-11. [Link]
  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences, 181-211. [Link]
  • Al-Ghanim, A. M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 118-132. [Link]
  • Singh, R. P., et al. (2011). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 8(4), 304-314. [Link]
  • Zhang, M., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10845-10855. [Link]
  • Lumachi, P. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. [Link]
  • Gupta, M. K. (2019). Role of Fluorine in Drug Design and Drug Action.
  • Bhattarai, P., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology, 34(1), 1-10. [Link]

Sources

The Fluoromethyl Group: A Strategic Isosteric Replacement for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of drug design, the strategic substitution of a single functional group can dramatically alter a molecule's properties, turning a promising lead into a clinical candidate. Among the various bioisosteric replacements available to medicinal chemists, the fluoromethyl group (CH₂F) has emerged as a nuanced and powerful tool. It offers a unique balance of steric and electronic properties, often providing a more subtle modulation compared to the more common trifluoromethyl (CF₃) group. This guide provides an in-depth evaluation of the fluoromethyl group as an isosteric replacement for methyl (CH₃), hydroxyl (OH), and trifluoromethyl (CF₃) groups, supported by comparative data and detailed experimental protocols.

The Rationale for Fluoromethyl Substitution: A Balancing Act

The decision to introduce a fluoromethyl group is driven by the need to fine-tune a molecule's physicochemical and pharmacokinetic profile. The high electronegativity of the fluorine atom imparts a significant inductive effect, altering local electron density and, consequently, properties like pKa and hydrogen bonding potential. However, with only one fluorine atom, the fluoromethyl group avoids the sometimes drastic lipophilicity increases and steric bulk associated with the trifluoromethyl group.[1][2]

Herein, we explore the impact of this strategic substitution on three critical aspects of drug development: metabolic stability, cell permeability, and target binding affinity.

Comparative Analysis of Isosteric Replacements

To objectively assess the impact of the fluoromethyl group, we will consider a hypothetical lead compound and its analogs where a key methyl group is replaced by fluoromethyl, hydroxyl, and trifluoromethyl groups. The following table summarizes the anticipated effects on key drug-like properties.

Functional Groupvan der Waals Radius (Å)Hansch π Parameter (Lipophilicity)Hydrogen Bond Donor/AcceptorPredicted Impact on Metabolic Stability
Methyl (-CH₃) 2.00+0.5NeitherSusceptible to oxidation
Fluoromethyl (-CH₂F) 1.98+0.11Weak H-bond donorIncreased stability
Hydroxyl (-OH) 1.52-0.67H-bond donor & acceptorSite for glucuronidation
Trifluoromethyl (-CF₃) 2.44+0.88Weak H-bond acceptorSignificantly increased stability

Data compiled from various sources. The predicted impact is a generalized expectation and can be highly context-dependent.

Experimental Evaluation of Isosteric Replacements

To empirically validate the predicted effects, a series of in vitro assays are essential. The following sections provide detailed protocols for assessing metabolic stability, cell permeability, and target binding affinity.

Metabolic Stability: The Liver Microsomal Stability Assay

The liver microsomal stability assay is a cornerstone of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing. It evaluates a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[3][4]

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds and positive/negative controls (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes and NADPH regenerating system on ice.

    • Prepare working solutions of test compounds and controls in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture containing liver microsomes in phosphate buffer.

  • Incubation:

    • Add the test compound to the microsomal solution and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate the intrinsic clearance: CLint = (V/P) * k, where V is the incubation volume and P is the protein concentration.

Expected Outcome: The fluoromethyl and trifluoromethyl analogs are expected to exhibit longer half-lives and lower intrinsic clearance compared to the methyl and hydroxyl analogs, indicating enhanced metabolic stability. The hydroxyl group may provide a new site for phase II metabolism, potentially leading to rapid clearance.

Cell Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts the passive permeability of a compound across a lipid membrane.[5][6] It is a valuable tool for assessing the potential for oral absorption and blood-brain barrier penetration.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the effective permeability (Pe) of a test compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (donor and acceptor plates)

  • Lipid solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds and controls with known permeability (e.g., propranolol, theophylline)

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating:

    • Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Preparation of Solutions:

    • Prepare solutions of the test compounds and controls in PBS.

  • Assay Setup:

    • Add the test compound solution to the donor wells.

    • Add fresh PBS to the acceptor wells.

    • Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).

  • Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).

  • Data Analysis:

    • Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * A * t) where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Expected Outcome: The lipophilicity of the isosteres will significantly influence their permeability. The trifluoromethyl analog, being the most lipophilic, is expected to have the highest permeability, followed by the fluoromethyl and methyl analogs. The hydroxyl analog, being the most polar, is expected to have the lowest passive permeability.

Target Binding Affinity: The Fluorescence Polarization Assay

The fluorescence polarization (FP) assay is a powerful technique for studying molecular interactions in solution.[7][8] It is particularly well-suited for high-throughput screening and for determining the binding affinity of unlabeled compounds in a competitive format.

Experimental Protocol: Competitive Fluorescence Polarization Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound by measuring its ability to displace a fluorescently labeled ligand (tracer) from its target protein.

Materials:

  • Target protein

  • Fluorescently labeled tracer

  • Test compounds and unlabeled tracer for control

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the tracer and target protein to achieve a stable and significant polarization signal.

  • Competition Assay:

    • Prepare a series of dilutions of the test compounds.

    • In a microplate, combine the target protein, tracer, and varying concentrations of the test compound.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using the microplate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome: The binding affinity will depend on the specific interactions of each isostere within the target's binding pocket. The fluoromethyl group's ability to act as a weak hydrogen bond donor and its unique electronic profile may lead to enhanced binding affinity compared to the methyl group.[9] The larger trifluoromethyl group could either improve binding through increased hydrophobic interactions or decrease it due to steric hindrance. The hydroxyl group's strong hydrogen bonding capabilities could significantly improve or disrupt binding, depending on the nature of the binding site.

Visualizing the Concepts

To better understand the experimental workflows and the underlying principles of isosteric replacement, the following diagrams are provided.

Experimental Workflow for Isosteric Replacement Evaluation

G cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis & Decision Lead Lead Compound (-CH3) Analogs Isosteric Analogs (-CH2F, -OH, -CF3) MS Metabolic Stability (Microsomal Assay) Analogs->MS Perm Cell Permeability (PAMPA) Analogs->Perm Bind Binding Affinity (FP Assay) Analogs->Bind Data Comparative Data Analysis (t½, Pe, IC50) MS->Data Perm->Data Bind->Data Decision Select Candidate for In Vivo Studies Data->Decision

Caption: Workflow for evaluating isosteric replacements.

Mechanistic Impact of the Fluoromethyl Group

G cluster_properties Physicochemical Properties cluster_effects Pharmacological Effects FMG Fluoromethyl Group (-CH2F) EW Inductive Effect (Electron Withdrawing) FMG->EW HBD Weak Hydrogen Bond Donor FMG->HBD Lip Moderate Lipophilicity FMG->Lip MetStab Increased Metabolic Stability (Blocks Oxidation) FMG->MetStab pKa Modulation of pKa EW->pKa BindAff Altered Binding Affinity HBD->BindAff pKa->BindAff

Caption: Key properties and effects of the fluoromethyl group.

Conclusion: A Versatile Tool for Drug Optimization

The isosteric replacement of a methyl group with a fluoromethyl group represents a subtle yet powerful strategy in drug design. By providing a unique combination of electronic and steric properties, the fluoromethyl group can enhance metabolic stability, modulate cell permeability, and fine-tune target binding affinity. The experimental protocols and comparative framework presented in this guide offer a robust approach for evaluating the potential benefits of this versatile isostere. As with any tool in medicinal chemistry, the success of fluoromethyl substitution is context-dependent, and its application should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target system.

References

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  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.).
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
  • FLUORESCENCE POLARIZATION ASSAYS. (n.d.). BPS Bioscience. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. (2022). YouTube. [Link]
  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]
  • Microsomal Stability Assay. (n.d.).
  • PAMPA permeability assay. (n.d.). Slideshare. [Link]
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  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Pl
  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]
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  • Real examples of Graphviz. (2021). DevTools Daily - Medium. [Link]
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). OUCI. [Link]
  • Graphviz Example: workflow. (n.d.). DevTools daily. [Link]
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  • Fluorinated Protein–Ligand Complexes: A Comput
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.).
  • Simple Graph. (n.d.). GraphViz Examples and Tutorial. [Link]
  • (a) an experimental workflow graph and how it is layered. The node type... (n.d.).
  • Selected drugs and inhibitors containing a fluoromethyl group. (n.d.).
  • Comparison of OH, CF2H, and CH3 Group Properties. (n.d.).
  • Building diagrams using graphviz. (2021). Chad's Blog. [Link]
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  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). PubMed. [Link]
  • Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. (n.d.).
  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). Millipore. [Link]
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (n.d.). ChemRxiv. [Link]
  • Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. (2024). PMC. [Link]
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (n.d.). PubMed. [Link]
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC. [Link]
  • Highly Predictive and Interpretable Models for PAMPA Permeability. (n.d.). PMC. [Link]
  • Highly predictive and interpretable models for PAMPA permeability. (n.d.).
  • Effect of hydrogen bonds on pKa values: importance of networking. (n.d.). PubMed. [Link]
  • Evaluation of in vitro brain penetration: optimized PAMPA and MDCKII-MDR1 assay comparison. (n.d.).
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (1-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

(1-Fluorocyclobutyl)methanol is a key reactant in the synthesis of novel antibacterial analogs.[1] Its proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established safety protocols and waste management principles.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough understanding of its associated hazards is essential. This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is clear: direct contact with the liquid or vapor can lead to chemical burns, eye damage, and respiratory distress.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes redness, itching, and inflammation upon contact with skin.[2]
Eye IrritationH319Can cause serious and potentially lasting damage to the eyes.[2]
Respiratory IrritationH335Inhalation of vapors may lead to irritation of the respiratory tract.[2]

Pre-Disposal: In-Lab Handling and Waste Segregation

Proper disposal begins with meticulous in-lab practices. The core principle is to prevent uncontrolled release and to ensure the waste is correctly characterized for final disposal.

Personal Protective Equipment (PPE)

Given the irritant nature of this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be changed immediately if contaminated.

  • Body Protection: A lab coat must be worn.[2]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[2]

Waste Segregation

Never mix this compound waste with other waste streams unless their compatibility is confirmed. Improper mixing can lead to dangerous chemical reactions. This compound should be collected as a non-halogenated organic solvent waste.[3] Keeping halogenated and non-halogenated solvent wastes separate is often more cost-effective for disposal.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[2] Do not pour it down the drain or discard it as regular trash.[4][5]

Step 1: Waste Container Selection

Select a waste container that is chemically compatible with this compound.

  • Material: Use a sturdy, leak-proof container made of a material that does not react with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Lid: The container must have a secure, screw-top lid to prevent spills and the escape of vapors.[4]

  • Condition: Ensure the container is clean and dry before use.

Step 2: Waste Accumulation
  • Designated Area: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.[6]

  • Container Closure: Keep the waste container closed at all times, except when adding waste.[4][6]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential leaks or spills.[4]

Step 3: Managing Spills and Contaminated Materials

In the event of a small spill (<1 L), trained personnel may clean it up using a chemical spill kit.[7]

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[7]

  • Absorb: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.

  • Collect: Carefully collect the absorbent material and any contaminated debris (e.g., gloves, paper towels) and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. For large spills (>1 L), evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]

Step 4: Arranging for Final Disposal

Once the waste container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's hazardous waste management program. This typically involves:

  • Requesting a Pickup: Contact your EHS department to schedule a waste pickup.[4]

  • Documentation: Complete any required waste disposal forms or manifests. The manifest system is designed to track hazardous waste from its point of generation to its final disposal facility.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal start Start: this compound to be disposed ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood container Select Compatible Waste Container (e.g., HDPE) fume_hood->container Proceed to Collection spill Spill Occurs? fume_hood->spill label_container Label Container: 'Hazardous Waste' + Chemical Name + Date container->label_container add_waste Add Waste to Container label_container->add_waste close_container Securely Close Container add_waste->close_container secondary_containment Place in Secondary Containment close_container->secondary_containment full Container Full? secondary_containment->full Monitor Fill Level request_pickup Request Pickup from EHS/Waste Management full->request_pickup end End: Compliant Disposal request_pickup->end spill->container No handle_spill Follow Spill Protocol: Absorb, Collect as Waste spill->handle_spill Yes handle_spill->add_waste

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Framework

The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6] These regulations mandate a "cradle to grave" responsibility for hazardous waste generators, meaning the laboratory is responsible for the waste from its generation until its final, safe disposal.[3][6]

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from wearing the correct PPE to proper waste segregation and final disposal through an approved facility—researchers can minimize risks and ensure regulatory compliance. Always consult your institution's specific waste management policies and your local regulations for any additional requirements.[2][5]

References

  • This compound - LookChem. [Link]
  • Hazardous Waste Disposal Guide - Dartmouth College. [Link]
  • How to Dispose of Methanol? - CBG Biotech. [Link]
  • Hazardous Waste Disposal Procedures - Unknown Source.
  • Guidelines for Solvent Waste Recycling and Disposal - Hazardous Waste Experts. [Link]
  • Methanol - Standard Operating Procedure - University of California, Santa Barbara. [Link]
  • Steps in Complying with Regulations for Hazardous Waste - US EPA. [Link]

Sources

Mastering the Handling of (1-Fluorocyclobutyl)methanol: A Guide to Safe Laboratory Operations and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Information

(1-Fluorocyclobutyl)methanol is a fluorinated alcohol that requires careful handling due to its potential health hazards. This guide provides essential, in-depth information for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures. The primary hazards associated with this compound are skin, eye, and respiratory irritation[1]. Adherence to the protocols outlined below is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Assessment and Engineering Controls: The First Line of Defense

Engineering Controls are paramount:

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[3].

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors[4].

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of where the chemical is handled[5].

Personal Protective Equipment (PPE): Your Essential Barrier

The correct selection and use of PPE are crucial to prevent direct contact with this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection ANSI-approved safety goggles are mandatory. A full-face shield should be worn over goggles when there is a risk of splashing[5].
Hand Protection Due to the lack of specific glove breakthrough data for this compound, double gloving is recommended as a best practice. Butyl rubber or nitrile gloves are advised for handling alcohols[6][7]. Always consult the glove manufacturer's compatibility chart for specific chemicals[2][8]. Inspect gloves for any signs of degradation before and during use.
Body Protection A flame-resistant lab coat should be worn at all times and kept fully buttoned. For operations with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended[3].
Footwear Fully enclosed, chemical-resistant footwear is required.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Face Shield (if needed) Don2->Don3 Don5 5. Gloves (Inner) Don3->Don5 Don4 4. Gloves (Outer) Don5->Don4 Doff1 1. Gloves (Outer) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Gloves (Inner) Doff4->Doff5

Caption: Correct sequence for putting on (donning) and taking off (doffing) PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to prevent accidental exposure and maintain the chemical's integrity.

Handling:

  • Avoid contact with skin, eyes, and clothing[1].

  • Do not breathe vapors or mists[1].

  • Use only non-sparking tools, especially when handling larger quantities[9].

  • Wash hands thoroughly after handling[1].

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[1].

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[10][11][12].

  • Store away from sources of ignition[2].

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to spills and exposures is critical.

Spill Response:

For a small spill (<100 mL) within a fume hood:

  • Alert colleagues and restrict access to the area.

  • Wear appropriate PPE , including double gloves, safety goggles, a face shield, and a lab coat.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent[13][14]. Do not use combustible materials like paper towels to absorb the initial spill.

  • Gently sweep the absorbed material into a labeled, sealable container for hazardous waste disposal[13].

  • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of all contaminated materials , including gloves and cleaning materials, as hazardous waste.

For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[2]. Seek medical attention if irritation persists[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[2]. Seek immediate medical attention[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[15].

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection Workflow

Waste_Disposal_Workflow Start Generate Waste (e.g., excess reagent, contaminated items) Container Segregate into a dedicated, labeled hazardous waste container Start->Container Storage Store in a designated Satellite Accumulation Area (SAA) Container->Storage Pickup Arrange for pickup by institutional hazardous waste management Storage->Pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.